molecular formula C11H13FN2O B010881 1-(4-Fluorobenzoyl)piperazine CAS No. 102391-98-0

1-(4-Fluorobenzoyl)piperazine

Cat. No.: B010881
CAS No.: 102391-98-0
M. Wt: 208.23 g/mol
InChI Key: OITKVXMAEXNRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)piperazine (CAS 102391-98-0) is a high-purity chemical intermediate of significant value in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring substituted with a 4-fluorobenzoyl group, a structure frequently employed as a critical building block in the design and synthesis of novel bioactive molecules. Its primary research application lies in its role as a versatile pharmacophore and synthetic precursor. The piperazine moiety is a common feature in drug discovery due to its ability to improve pharmacokinetic profiles and water solubility of lead compounds. The incorporation of the fluorinated aromatic ring allows researchers to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. This specific scaffold is instrumental in the development of compounds for probing various biological targets. Notably, structurally related piperazine derivatives have been investigated as potent tyrosinase inhibitors for potential therapeutic applications, demonstrating the value of this chemical class in enzyme inhibition studies . Furthermore, the piperazine core is a well-established scaffold in the discovery of a wide range of biologically active substances, including agrochemicals, highlighting its broad utility beyond pharmaceuticals . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and development and is not for human consumption, diagnostic use, or any other therapeutic purposes. Researchers should handle this material with appropriate safety precautions, as it may be hazardous if mishandled.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITKVXMAEXNRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354399
Record name 1-(4-fluorobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102391-98-0
Record name 1-(4-fluorobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-fluorophenyl)(piperazin-1-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Fluorobenzoyl)piperazine mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(4-Fluorobenzoyl)piperazine Derivatives in Cancer Cells

Abstract: The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Within this class, molecules incorporating the this compound moiety have emerged as promising candidates in oncology research. While direct studies on the parent compound are limited, a wealth of data from its various derivatives points towards a multi-faceted mechanism of action centered on the induction of programmed cell death (apoptosis) and the disruption of cell cycle progression. This technical guide synthesizes the current understanding of how these compounds exert their cytotoxic effects on cancer cells, providing detailed experimental protocols for validation and visual representations of the key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer therapeutics.

Part I: Induction of Apoptosis - A Primary Cytotoxic Mechanism

The most consistently reported mechanism of action for anticancer compounds derived from the this compound scaffold is the induction of apoptosis.[1][2] This programmed cell death is a critical anti-tumor barrier that is often dysfunctional in cancer cells. Evidence suggests these derivatives primarily activate the intrinsic (mitochondrial) apoptotic pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial outer membrane permeability. Piperazine derivatives have been shown to modulate key proteins in the Bcl-2 family, which governs this process.

  • Modulation of Bcl-2 Family Proteins: Studies on various piperazine derivatives indicate an ability to shift the balance between pro-apoptotic and anti-apoptotic proteins.[2][3] This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][4] This altered ratio is a critical trigger for apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increase in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome. This complex then recruits and activates the initiator caspase, Caspase-9.

  • Executioner Caspase Activation: Activated Caspase-9 subsequently cleaves and activates executioner caspases, most notably Caspase-3.[2] Activated Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and nuclear condensation.[2]

Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Compound This compound Derivative Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes Release Bcl2->Bax CytoC_cyto Cytochrome c (Cytoplasmic) CytoC_mito->CytoC_cyto Casp9 Caspase-9 (Inactive) CytoC_cyto->Casp9 Activates Casp9_active Caspase-9 (Active) Casp3 Caspase-3 (Inactive) Casp9_active->Casp3 Activates Casp3_active Caspase-3 (Active) Apoptosis Apoptosis Casp3_active->Apoptosis Experimental_Workflow_Apoptosis cluster_assays Apoptosis Validation Assays cluster_outputs Key Outputs start Cancer Cells + Test Compound flow_annexin Annexin V/PI Staining (Flow Cytometry) start->flow_annexin assay_caspase Caspase-3/9 Glo Assay start->assay_caspase western_blot Western Blot start->western_blot output_annexin Quantification of Early/ Late Apoptotic Cells flow_annexin->output_annexin output_caspase Measurement of Caspase Activity assay_caspase->output_caspase output_western Protein Expression Levels (Bax, Bcl-2, Cleaved Caspase-3) western_blot->output_western

Caption: Experimental workflow for validating apoptosis induction.

Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding & Treatment: Seed cancer cells (e.g., MDA-MB-231, HCT116) in 6-well plates to achieve 70-80% confluency. Treat with various concentrations of the test compound and a vehicle control for 24-48 hours. [5]2. Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 2: Western Blot for Apoptotic Proteins

This protocol assesses changes in the expression levels of key regulatory proteins. [2]

  • Lysate Preparation: Following compound treatment, wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part II: Disruption of the Cell Cycle

Inhibiting proliferation by arresting the cell cycle is another key anticancer strategy employed by piperazine derivatives. [6][7]By halting cell division, these compounds prevent tumor growth and can sensitize cells to apoptosis. Arrest has been observed at different phases, primarily the G0/G1 and G2/M checkpoints, depending on the specific derivative and cell type. [5][6]

Mechanisms of Cell Cycle Arrest
  • G0/G1 Phase Arrest: Some derivatives block the transition from the G1 to the S phase. [3][5]This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) that drive this transition, such as by downregulating Cyclin E and CDK2 and upregulating CDK inhibitors like p27. [8]* G2/M Phase Arrest: Other derivatives cause cells to accumulate in the G2 or M phase, preventing entry into mitosis. [6][7]This can be associated with DNA damage or disruption of mitotic spindle formation and often involves the modulation of the Cyclin B1/CDK1 complex. [6]

Cell_Cycle_Arrest G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1 Compound_G1 Piperazine Derivative A Compound_G1->G1 Arrest Compound_G2M Piperazine Derivative B Compound_G2M->G2 Arrest

Sources

A Technical Guide to the Spectroscopic Analysis of 1-(4-Fluorobenzoyl)piperazine: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) analysis of 1-(4-Fluorobenzoyl)piperazine, a key heterocyclic scaffold prevalent in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features. We will dissect the ¹H and ¹³C NMR spectra, elucidating the influence of molecular structure, substituent effects, and conformational dynamics on chemical shifts and coupling constants. The guide details robust experimental protocols, introduces two-dimensional (2D) NMR techniques for unambiguous structural assignment, and explores the impact of temperature on the molecule's dynamic behavior in solution. The methodologies described herein are designed to serve as a self-validating framework for the comprehensive characterization of this and structurally related compounds.

Introduction: The Structural Significance of Acyl-Piperazines

The piperazine ring is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents. When functionalized, as in this compound, its chemical and conformational properties become significantly more complex. The introduction of the acyl group creates a tertiary amide, which, in conjunction with the inherent flexibility of the six-membered ring, gives rise to unique and often challenging spectroscopic features. A precise understanding of its NMR profile is therefore not merely an academic exercise but a critical requirement for quality control, structural verification, and the rational design of new chemical entities. This guide provides the foundational knowledge and practical protocols to achieve a definitive spectroscopic characterization.

Foundational Principles: Decoding the NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, offering precise information on the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[1] In this compound, the observed spectrum is a direct consequence of its distinct structural motifs: the substituted aromatic ring and the N-acylated piperazine moiety.

A critical feature of N-acylated piperazines is their complex conformational behavior. This arises from two primary phenomena: the restricted rotation around the partial double bond of the amide (C-N) and the chair-to-chair interconversion of the piperazine ring itself.[2][3][4] These dynamic processes are often slow on the NMR timescale at room temperature, leading to signal broadening or the appearance of multiple signals for nuclei that might otherwise be considered chemically equivalent.[2][5] Understanding these principles is paramount to correctly interpreting the spectra.

Experimental Protocol: A Framework for Reliable Data Acquisition

The integrity of NMR data begins with meticulous sample preparation and standardized acquisition parameters. The following protocol provides a robust, field-tested methodology.[1]

Sample Preparation
  • Solvent Selection : Dissolve 5–10 mg of the this compound sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) within a 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for compounds with lower solubility or to observe the exchange of labile protons (like the N-H proton).

  • Internal Standard : Add a minimal amount of Tetramethylsilane (TMS) to serve as an internal reference, setting the chemical shift scale to δ = 0.00 ppm.[1]

Spectrometer Setup and Data Acquisition
  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, ensuring sharp, well-resolved peaks.[1]

  • ¹H NMR Acquisition :

    • Spectral Width : Set to a range of 0–12 ppm to encompass all expected proton signals.[1]

    • Pulse Sequence : Employ a standard 90° pulse sequence.

    • Scans : Acquire a sufficient number of scans (typically 8 to 16) to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Spectral Width : Set to a range of 0–200 ppm.[1]

    • Decoupling : Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Scans : A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[6]

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction : Phase the spectrum to ensure pure absorption line shapes and apply a baseline correction for accurate integration.[1][6]

  • Calibration and Integration : Calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the peaks to determine the relative ratios of protons.[1]

Spectral Interpretation and Structural Assignment

The structure of this compound dictates a predictable yet complex pattern of signals.

Analysis of the ¹H NMR Spectrum
  • Aromatic Region (δ ~7.0–8.0 ppm) : The 4-fluorobenzoyl group presents a classic AA'BB' spin system, which often appears as two distinct multiplets or "doublets of doublets."

    • The protons ortho to the carbonyl group (H-2', H-6') are deshielded and appear downfield (approx. δ 7.4–7.8 ppm).

    • The protons ortho to the fluorine atom (H-3', H-5') are more shielded and appear upfield (approx. δ 7.0–7.2 ppm). The signals will also exhibit coupling to the ¹⁹F nucleus.[7]

  • Piperazine Region (δ ~3.0–4.0 ppm) : This region is highly sensitive to the molecule's conformational dynamics. Due to the restricted amide bond rotation, the four methylene groups (-CH₂-) may become diastereotopic.

    • Protons adjacent to the Carbonyl (Positions 2 & 6) : These protons are significantly deshielded by the electron-withdrawing amide group and typically appear as a broad signal around δ 3.8 ppm.

    • Protons adjacent to the Amine (Positions 3 & 5) : These protons are more shielded and appear further upfield as a broad signal around δ 3.2 ppm. The remaining N-H proton will appear as a broad singlet that can exchange with D₂O.

Analysis of the ¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~170 ppm) : The amide carbonyl carbon is highly deshielded and appears as a distinct singlet in the far downfield region of the spectrum.

  • Aromatic Region (δ ~115–165 ppm) : Four signals are expected for the aromatic carbons.

    • C-F (ipso-Carbon) : This carbon appears at the most downfield position in the aromatic region (δ ~162–166 ppm) and exhibits a very large one-bond coupling constant (¹JCF ≈ 250 Hz).

    • C-C=O (ipso-Carbon) : This quaternary carbon is found around δ 130–135 ppm.

    • CH Carbons : The two sets of aromatic CH carbons will appear in the δ 115–130 ppm range, both showing smaller C-F couplings.

  • Piperazine Region (δ ~40–50 ppm) : The piperazine carbons are sensitive to their proximity to the acyl group.

    • Carbons adjacent to the Carbonyl (C-2, C-6) : These carbons are deshielded and appear downfield in this region, often around δ 45–50 ppm.[8]

    • Carbons adjacent to the Amine (C-3, C-5) : These carbons are more shielded and appear upfield, around δ 40–45 ppm.[8] Due to dynamic effects, these signals can be broad.[2][8]

Summary of Expected NMR Data
Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm) Key Correlations & Notes
Benzoyl H-2', H-6'~ 7.4–7.8 (m, 2H)~ 128–130Protons ortho to C=O.
Benzoyl H-3', H-5'~ 7.0–7.2 (m, 2H)~ 115–117 (d, ²JCF)Protons ortho to F.
Piperazine H-2, H-6~ 3.8 (br s, 4H)~ 45–50Protons/Carbons α to C=O. Broad due to amide rotation.
Piperazine H-3, H-5~ 3.2 (br s, 4H)~ 40–45Protons/Carbons α to N-H.
Piperazine N-HVariable (br s, 1H)-Disappears upon D₂O exchange.
Carbonyl C=O-~ 170
Benzoyl C-1'-~ 130–135Quaternary carbon attached to C=O.
Benzoyl C-4'-~ 162–166 (d, ¹JCF)Carbon directly attached to Fluorine.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[1]

Advanced Structural Verification with 2D NMR

For an unambiguous assignment of all signals, especially in complex molecules, 2D NMR techniques are indispensable.

  • COSY (¹H-¹H Correlation Spectroscopy) : Identifies protons that are coupled to each other. This is useful for confirming the connectivity within the aromatic ring and demonstrating the coupling between adjacent, non-equivalent methylene protons in the piperazine ring if they are resolved.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon to which it is directly attached. This is the most reliable method for assigning the ¹³C signals of the protonated carbons in both the piperazine and aromatic rings.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range (2-3 bond) couplings between protons and carbons. The key correlation for this molecule is between the piperazine protons at positions 2 and 6 and the amide carbonyl carbon (C=O), definitively linking the two fragments of the molecule.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR for Unambiguous Assignment H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Assign Couplings HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assign Carbons HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirm Assignments Structure Definitive Structural Elucidation HMBC->Structure Confirm Connectivity Conformational_Dynamics cluster_slow Slow Exchange (Low Temp) cluster_intermediate Intermediate Exchange (Room Temp) cluster_fast Fast Exchange (High Temp) A Conformer A (Sharp Signals) B Conformer B (Sharp Signals) C Broad, Coalescing Signals A:e->C:w Δ Temperature label_slow Two distinct sets of signals observed D Averaged Conformation (Sharp, Averaged Signals) C:e->D:w Δ Temperature label_inter Dynamic process blurs signals label_fast One averaged set of signals observed

Caption: Effect of temperature on NMR signals in a dynamic system.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted task that requires a deep understanding of fundamental NMR principles, conformational dynamics, and advanced analytical techniques. A simple 1D NMR spectrum provides initial clues but can be misleading due to the dynamic exchange processes at play. A comprehensive characterization, therefore, relies on a systematic workflow: acquisition of high-quality 1D ¹H and ¹³C spectra, unambiguous signal assignment through 2D correlation experiments (COSY, HSQC, and HMBC), and investigation of the molecule's dynamic properties using variable temperature NMR. This integrated approach ensures a complete and accurate structural and conformational profile, providing the trustworthy data essential for applications in research and drug development.

References

  • Harris, R. K., & Mann, B. E. (1978). NMR and the Periodic Table. Academic Press.
  • Little, V. R., & Vaughan, K. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838–848. Retrieved from [Link]

  • Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41253–41264. Retrieved from [Link]

  • Köckerling, M., & Mamat, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(1), 162-176. Retrieved from [Link]

  • Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72). Retrieved from [Link]

  • Köckerling, M., & Mamat, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. Retrieved from [Link]

  • Köckerling, M., & Mamat, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Mamat, C., et al. (2018). 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Retrieved from [Link]

  • Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(4-Fluorobenzoyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. As a Senior Application Scientist, this document moves beyond simple data presentation to offer a foundational understanding of the molecule's spectral characteristics. We will explore the principles and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, in-depth data interpretation, and the causal logic behind the observed spectral features, ensuring a robust and verifiable characterization.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted piperazine derivative featuring a 4-fluorobenzoyl group attached to one of the piperazine nitrogen atoms. This structure combines the features of a tertiary amide, an aromatic fluoride, and a cyclic diamine, each contributing distinct and identifiable signatures in spectroscopic analysis.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃FN₂O
Molecular Weight 208.24 g/mol
Appearance Solid
CAS Number 400539-33-7

Infrared (IR) Spectroscopy Analysis

2.1. Principle of IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies (stretching, bending). The molecule absorbs energy at frequencies corresponding to these vibrations, and a plot of absorbance or transmittance versus frequency (wavenumber, cm⁻¹) constitutes an IR spectrum. The unique pattern of absorption bands serves as a molecular "fingerprint."

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The choice of Attenuated Total Reflectance (ATR) is deliberate for its simplicity, minimal sample preparation, and suitability for solid samples.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to record the spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is critical for reproducibility.

  • Data Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

2.3. IR Spectral Data Interpretation

The IR spectrum of this compound is dominated by features arising from the tertiary amide, the para-substituted aromatic ring, and the piperazine moiety.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300 - 3400N-H StretchPiperazine (secondary amine)Medium
~3030 - 3080Aromatic C-H Stretch4-Fluorophenyl groupMedium
~2850 - 2960Aliphatic C-H StretchPiperazine ring (CH₂)Medium
~1630 - 1650 C=O Stretch (Amide I band) Tertiary Amide Strong
~1590 - 1610Aromatic C=C Stretch4-Fluorophenyl groupMedium
~1490 - 1520Aromatic C=C Stretch4-Fluorophenyl groupMedium
~1420 - 1440CH₂ ScissoringPiperazine ringMedium
~1220 - 1240C-N Stretch & Aromatic C-H bendAmide & AromaticStrong
~1150 - 1160 C-F Stretch Aryl Fluoride Strong
~830 - 850Aromatic C-H Out-of-Plane Bendpara-disubstituted ringStrong

In-Depth Analysis:

  • N-H Stretching: The presence of a band in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretch of the secondary amine within the piperazine ring.[1]

  • C-H Stretching: The spectrum clearly distinguishes between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the piperazine ring's methylene groups (below 3000 cm⁻¹).[1]

  • Carbonyl (Amide I) Band: The most prominent peak in the spectrum is the strong absorption between 1630-1650 cm⁻¹. This is the characteristic C=O stretching vibration of the tertiary amide.[1][2] Its position at a relatively low wavenumber is due to the resonance effect, where electron density is shared between the oxygen, carbon, and nitrogen atoms, slightly weakening the C=O double bond.

  • Aromatic Region: Two distinct peaks for C=C stretching near 1600 cm⁻¹ and 1500 cm⁻¹ confirm the presence of the aromatic ring. Furthermore, a strong band around 840 cm⁻¹ is a definitive indicator of the 1,4- (or para) substitution pattern on the benzene ring.

  • C-F and C-N Stretching Region: A strong, sharp absorption around 1155 cm⁻¹ is indicative of the C-F bond stretch. The region between 1200-1300 cm⁻¹ contains strong absorptions resulting from the C-N stretching of the amide and piperazine groups.

Mass Spectrometry (MS) Analysis

3.1. Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, often by electron impact (EI), which creates a positively charged molecular ion (M⁺•). This high-energy ion is unstable and fragments into smaller, characteristic charged ions and neutral radicals.[3] The mass spectrometer separates these ions based on their m/z, and the resulting spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides a detailed roadmap of the molecule's structure.

3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for volatile and thermally stable compounds like this compound, providing both separation and structural identification.

  • Sample Preparation: Dissolve a small quantity of the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Set the injector temperature to 250°C in splitless mode to ensure complete vaporization.

    • Column: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Begin at 100°C, hold for 1 minute, then ramp the temperature at 15°C/min to 300°C and hold for 5 minutes. This program ensures good separation from any impurities.[4]

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection:

    • Ionization Source: Use Electron Ionization (EI) at a standard energy of 70 eV. This energy level is crucial for generating reproducible and comparable fragmentation patterns.[4]

    • Mass Analyzer: Set the quadrupole mass analyzer to scan a mass range of m/z 40-450 to ensure detection of all relevant fragments.

    • Interface Temperature: Maintain the GC-MS interface temperature at 280°C to prevent sample condensation.

3.3. MS Spectral Data Interpretation

The mass spectrum provides definitive confirmation of the molecular weight and reveals a logical, predictable fragmentation pathway based on the molecule's structure.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 208 , corresponding to the nominal mass of the molecule (C₁₁H₁₃FN₂O). This peak confirms the molecular weight.

The fragmentation is dominated by cleavage at the bonds adjacent to the nitrogen atoms and the carbonyl group, which are points of structural weakness.

Table 3: Major Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment IonFormula of IonOrigin
208[M]⁺• (Molecular Ion) [C₁₁H₁₃FN₂O]⁺•Intact ionized molecule
123 4-Fluorobenzoyl cation (Base Peak) [C₇H₄FO]⁺α-cleavage at the amide C-N bond
95 4-Fluorophenyl cation [C₆H₄F]⁺Loss of CO (28 Da) from the m/z 123 fragment
85Piperazinyl cation[C₄H₉N₂]⁺From α-cleavage at the amide C-N bond
70Aziridinium fragment[C₄H₈N]⁺Cleavage within the piperazine ring
56Piperazine ring fragment[C₃H₆N]⁺Cleavage within the piperazine ring

Diagram 2: Proposed Mass Spectral Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion m/z = 208 F123 4-Fluorobenzoyl Cation (Base Peak) m/z = 123 M->F123 - C₄H₉N₂• (α-cleavage) F85 Piperazinyl Fragment m/z = 85 M->F85 - C₇H₄FO• (α-cleavage) F95 4-Fluorophenyl Cation m/z = 95 F123->F95 - CO F56 Piperazine Fragment m/z = 56 F85->F56 - C₂H₅N

Caption: Key fragmentation steps for this compound under EI-MS.

In-Depth Analysis:

  • Primary Fragmentation (α-Cleavage): The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the piperazine nitrogen. This is a classic "α-cleavage" adjacent to the amine. This single event generates the two most significant initial fragments.[5]

    • Formation of m/z 123 (Base Peak): This cleavage results in the formation of the highly stable, resonance-stabilized 4-fluorobenzoyl cation . Due to its stability, this ion is typically the most abundant fragment in the spectrum, making it the base peak .

    • Formation of m/z 85: The other part of the molecule forms the piperazinyl radical, which is detected as the cation at m/z 85.

  • Secondary Fragmentation:

    • Formation of m/z 95: The 4-fluorobenzoyl cation (m/z 123) readily loses a neutral molecule of carbon monoxide (CO, 28 Da) to form the 4-fluorophenyl cation at m/z 95. This is a very common and diagnostically significant fragmentation pathway for benzoyl-containing compounds.[6]

    • Piperazine Ring Fragmentation: The fragment at m/z 85 can undergo further cleavage within the ring structure, leading to smaller, characteristic amine fragments such as m/z 56.[5]

Conclusion

The structural identity of this compound can be confidently established through the synergistic use of Infrared Spectroscopy and Mass Spectrometry. IR analysis provides definitive evidence of the key functional groups: the tertiary amide (strong C=O stretch at ~1640 cm⁻¹), the para-substituted fluoroaromatic ring (C-F stretch at ~1155 cm⁻¹ and C-H bend at ~840 cm⁻¹), and the piperazine N-H group. Mass spectrometry confirms the molecular weight (M⁺• at m/z 208) and reveals a clear fragmentation pattern highlighted by the formation of the stable 4-fluorobenzoyl cation (m/z 123) as the base peak and its subsequent loss of CO to form the ion at m/z 95. Together, these spectral data points provide a comprehensive and self-validating system for the characterization of this important chemical entity.

References

  • Welter, J., et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Li, M., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Welter, J., et al. (2018). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Retrieved from [Link]

  • Catalfo, A., et al. (2023). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

  • mzCloud. (2016). 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzoylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • mzCloud. (2016). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • DeRuiter, J., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

Sources

understanding the synthesis pathway of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 1-(4-Fluorobenzoyl)piperazine, a key intermediate in the development of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the chemical principles, experimental protocols, and critical parameters governing its synthesis.

Introduction: The Significance of the Fluorobenzoyl Piperazine Moiety

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological entities. The presence of the fluorobenzoyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, enhancing metabolic stability and binding affinity. Similarly, the piperazine ring serves as a versatile linker, often contributing to the overall solubility and basicity of the molecule, which are crucial for drug-likeness. Its derivatives have shown promise as chemokine antagonists, kinase inhibitors, and agents with cytotoxic activities against various cancer cell lines.[1][2]

Core Synthetic Strategies

The synthesis of this compound and its analogues primarily revolves around the formation of an amide bond between a piperazine derivative and a 4-fluorobenzoyl moiety. Two principal and robust strategies dominate the landscape of its preparation: the acylation of piperazine with an activated carboxylic acid derivative (typically an acyl chloride) and the direct coupling of piperazine with 4-fluorobenzoic acid using a coupling agent.

Pathway 1: Acylation of Piperazine with 4-Fluorobenzoyl Chloride

This is arguably the most direct and widely employed method for the synthesis of this compound on a laboratory scale. The reaction involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.

Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperazine ring attacks the carbonyl carbon of 4-fluorobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the desired amide bond. A base, typically a tertiary amine such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the piperazine starting material and driving the reaction to completion.[3]

Acylation_Mechanism piperazine Piperazine tetrahedral_intermediate Tetrahedral Intermediate piperazine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride 4-Fluorobenzoyl Chloride acyl_chloride->tetrahedral_intermediate base Base (e.g., Et3N) base_hcl [Et3NH]+Cl- base->base_hcl Neutralization product This compound tetrahedral_intermediate->product Chloride Elimination hcl HCl

Figure 1: General workflow for the acylation of piperazine.

Experimental Protocol: A Self-Validating System

The following protocol is a representative example of the acylation method. The success of this synthesis is validated at each key step through characterization and purification.

Materials:

  • Piperazine

  • 4-Fluorobenzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (a molar excess, e.g., 2-5 equivalents, is often used to favor mono-acylation) in anhydrous dichloromethane.[4] Cool the solution to 0 °C in an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (at least 1.1 equivalents relative to the acyl chloride) dropwise while stirring.

  • Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[1][3]

Data Summary:

ParameterTypical ValueSource
Yield 70-95%[3][4]
Purity >95% (post-chromatography)[1]
Physical State White to off-white solid
Pathway 2: Amide Coupling of Piperazine and 4-Fluorobenzoic Acid

This approach offers an alternative to the use of acyl chlorides, which can be moisture-sensitive. Here, the carboxylic acid is activated in situ using a coupling agent, facilitating the amide bond formation with piperazine.

Mechanism and Rationale: Coupling agents, such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), activate the carboxyl group of 4-fluorobenzoic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by piperazine, leading to the formation of the amide bond. A non-nucleophilic base, like triethylamine or N,N-diisopropylethylamine (DIPEA), is required to facilitate the reaction.[5]

Amide_Coupling_Workflow start Starting Materials: - 4-Fluorobenzoic Acid - Piperazine - Coupling Agent (e.g., HBTU) - Base (e.g., TEA) activation Activation of Carboxylic Acid start->activation coupling Nucleophilic Attack by Piperazine activation->coupling workup Aqueous Workup and Extraction coupling->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Figure 2: Workflow for amide coupling synthesis.

Experimental Protocol: A Self-Validating System

Materials:

  • 4-Fluorobenzoic acid

  • Piperazine

  • HBTU (or another suitable coupling agent)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve 4-fluorobenzoic acid (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF. Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.

  • Amine Addition: Add a solution of piperazine (1.2 equivalents) in DMF to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for several hours (e.g., 4-12 hours) or until completion as indicated by TLC.

  • Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent like DCM or ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography.[5]

Comparative Analysis of Synthetic Pathways:

FeatureAcylation with Acyl ChlorideAmide Coupling
Reagent Stability 4-Fluorobenzoyl chloride is moisture-sensitive.4-Fluorobenzoic acid and coupling agents are generally more stable.
Reaction Conditions Typically mild (0 °C to room temperature).Generally mild (room temperature).
Byproducts HCl (neutralized by base).Byproducts from the coupling agent (e.g., HOBt).
Cost-Effectiveness Often more cost-effective for large-scale synthesis.Coupling agents can be expensive.
Scope Widely applicable and reliable.Broad scope with various coupling agents available.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes. The choice between the acylation of piperazine with 4-fluorobenzoyl chloride and the direct amide coupling with 4-fluorobenzoic acid often depends on factors such as the scale of the synthesis, cost considerations, and the availability of starting materials. Both methods, when executed with precision and appropriate purification techniques, yield the desired product in high purity, paving the way for its use in the synthesis of more complex and potentially therapeutic molecules.

References

  • Gundogdu-Karaburun, N., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7774-7788. [Link]

  • De Luca, L., et al. (2016). Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Chemistry & Biodiversity, 13(10), 1335-1343. [Link]

  • Yar, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8866-8881. [Link]

  • Wünsch, B., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3326. [Link]

Sources

The Structural Elucidation of 1-(4-Fluorobenzoyl)piperazine Derivatives: A Crystallographic Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of clinically significant drugs.[1] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it a privileged motif in the design of novel therapeutics. The introduction of a 4-fluorobenzoyl group to the piperazine ring imparts specific electronic and steric properties that can profoundly influence molecular conformation, crystal packing, and, ultimately, biological activity. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive overview of the crystal structure analysis of 1-(4-fluorobenzoyl)piperazine derivatives, offering insights into the experimental methodologies and the critical interpretation of structural data in the context of drug development.

The Significance of the this compound Moiety in Medicinal Chemistry

The this compound core is a recurring structural element in a wide array of biologically active compounds, including anticancer, antifungal, and antipsychotic agents.[2][3] The fluorine atom, though small, is a powerful modulator of physicochemical properties. Its high electronegativity can alter the electronic distribution within the molecule, influencing pKa, lipophilicity, and metabolic stability. Furthermore, the presence of fluorine can introduce specific intermolecular interactions, such as C-H···F hydrogen bonds, which can significantly impact crystal packing and solid-state properties.[4] A thorough understanding of the three-dimensional structure of these derivatives at the atomic level is therefore paramount for establishing robust Structure-Activity Relationships (SAR) and for the rational design of next-generation therapeutics.[5]

Synthetic Strategies and Crystallization

The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions. A common and efficient method involves the nucleophilic acyl substitution of a piperazine derivative with 4-fluorobenzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine

A representative protocol for the synthesis of a this compound derivative is the preparation of 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine. This compound serves as an excellent case study for crystallographic analysis.

Materials:

  • 1-(4-Nitrophenyl)piperazine

  • 4-Fluorobenzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • 1-(4-Nitrophenyl)piperazine and triethylamine are dissolved in anhydrous THF.

  • The solution is cooled to 0 °C in an ice bath.

  • 4-Fluorobenzoyl chloride is added dropwise to the cooled solution with continuous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography.[3]

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[6] The choice of solvent and crystallization technique is crucial and is often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of solvents) is allowed to evaporate slowly at room temperature.[2]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). Slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

For many piperazine derivatives, slow evaporation of a solution in a moderately polar solvent like ethyl acetate has proven effective in yielding crystals suitable for X-ray diffraction analysis.[2]

Diagram of the Synthetic and Crystallization Workflow

workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start 1-(4-Nitrophenyl)piperazine + 4-Fluorobenzoyl chloride reaction Amide Coupling (THF, Et3N, 0°C to RT) start->reaction purification Purification (Column Chromatography) reaction->purification product 1-(4-Fluorobenzoyl)-4- (4-nitrophenyl)piperazine purification->product dissolve Dissolve in suitable solvent product->dissolve crystal_growth Slow Evaporation/ Vapor Diffusion/ Cooling dissolve->crystal_growth crystals Single Crystals crystal_growth->crystals

Caption: General workflow for the synthesis and crystallization of this compound derivatives.

Unveiling the Three-Dimensional Architecture: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. It is then irradiated with X-rays (commonly Mo Kα radiation, λ = 0.71073 Å), and the diffraction data are collected as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares methods to obtain the final, accurate atomic coordinates and displacement parameters.

Diagram of the X-ray Crystallography Workflow

crystallography_workflow start Single Crystal mount Mount on Goniometer start->mount diffractometer Place in Diffractometer (Low Temperature) mount->diffractometer xray Irradiate with X-rays diffractometer->xray diffraction_pattern Collect Diffraction Pattern xray->diffraction_pattern data_processing Process Raw Data (Unit Cell, Space Group) diffraction_pattern->data_processing structure_solution Solve Structure (Direct Methods) data_processing->structure_solution refinement Refine Structural Model structure_solution->refinement final_structure Final Crystal Structure (Atomic Coordinates) refinement->final_structure

Caption: Step-by-step workflow for determining a crystal structure using X-ray diffraction.

Core Structural Features of this compound Derivatives

The crystal structure of 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (CSD Refcode: BIQYIM) provides a quintessential example of the structural characteristics of this class of compounds.[7]

Conformational Analysis
  • Piperazine Ring Conformation: The piperazine ring invariably adopts a stable chair conformation . This is the lowest energy conformation for six-membered saturated rings, minimizing steric strain.[2]

  • Amide Bond Planarity and Rotamers: The amide bond (N-C=O) exhibits significant partial double bond character due to resonance. This restricts rotation around the N-C bond, leading to the possibility of two rotamers (or conformers). In the solid state, typically only one of these conformers is observed.[8] The planarity of the amide group is a key feature influencing the overall molecular shape.

  • Orientation of Substituents: The substituents on the two nitrogen atoms of the piperazine ring can adopt either axial or equatorial positions. The preferred orientation is governed by steric and electronic factors. In many reported structures of related compounds, aryl substituents are found in equatorial positions to minimize steric hindrance.[6]

Crystallographic Data

The following table presents illustrative crystallographic data for a representative this compound derivative, based on published data for similar compounds.

ParameterValue
Chemical FormulaC₁₇H₁₆FN₃O₃
Formula Weight329.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)150

Note: Specific unit cell parameters for BIQYIM are found in the primary literature and the Cambridge Structural Database.

The Supramolecular Architecture: Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by a complex interplay of intermolecular forces.[6] Understanding these interactions is crucial as they influence the physicochemical properties of the solid, such as solubility and stability.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds involving a carbon atom as the donor and the carbonyl oxygen as the acceptor are commonly observed in the crystal structures of benzoylpiperazine derivatives. These interactions play a significant role in linking molecules into chains or sheets.[2]

  • π-π Stacking: The aromatic rings of the 4-fluorobenzoyl and the other aryl substituent can engage in π-π stacking interactions. These can be either face-to-face or offset, contributing to the stability of the crystal packing.[7]

  • C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of an aromatic ring. These interactions are also important in directing the supramolecular assembly.[7]

  • Role of the Fluorine Atom: The fluorine atom can participate in weak C-H···F hydrogen bonds and can also influence the electrostatic potential of the aromatic ring, thereby modulating the nature of π-π stacking interactions.[4]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (a normalized contact distance), which highlights regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For example, the percentage of H···H, C···H, and O···H contacts can be determined, offering a detailed picture of the packing forces.[9]

Diagram of Key Intermolecular Interactions

interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_piperazine Piperazine Ring (Chair Conformation) M2_benzoyl 4-Fluorobenzoyl Group M1_piperazine->M2_benzoyl C-H···π M1_benzoyl 4-Fluorobenzoyl Group M2_piperazine Piperazine Ring (Chair Conformation) M1_benzoyl->M2_piperazine C-H···F M2_aryl Aryl Substituent M1_benzoyl->M2_aryl C-H···O M1_aryl Aryl Substituent M1_aryl->M2_aryl π-π Stacking

Caption: Schematic representation of common intermolecular interactions in the crystal packing of this compound derivatives.

Structure-Activity Relationship (SAR) and Implications for Drug Design

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the SAR of this compound derivatives. For instance, studies on related compounds have demonstrated that substitutions on the benzoyl ring can significantly impact their cytotoxic activity against various cancer cell lines.[10]

By overlaying the crystal structures of a series of active and inactive analogues, researchers can:

  • Identify the key pharmacophoric features and their required spatial arrangement.

  • Understand how subtle changes in conformation, influenced by different substituents, affect binding to a biological target.

  • Design new derivatives with improved potency and selectivity by modifying the structure to enhance favorable interactions with the target and to optimize physicochemical properties.

The solid-state conformation determined by crystallography provides a crucial, experimentally-validated starting point for computational studies, such as molecular docking, which can further elucidate the binding mode of these compounds to their protein targets.

Conclusion

The crystallographic analysis of this compound derivatives offers a wealth of information that is fundamental to modern drug discovery. From defining the precise molecular conformation to elucidating the intricate network of intermolecular interactions that govern crystal packing, X-ray crystallography provides a robust foundation for rational drug design. The insights gained from these structural studies, when integrated with synthetic chemistry and biological evaluation, empower researchers to develop novel and more effective therapeutic agents. As a Senior Application Scientist, I emphasize that a deep understanding of the solid-state structure is not merely an academic exercise but a critical component in the multifaceted process of bringing a new drug to the clinic.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Scientific Reports, 8(1), 1-13.
  • Mahesha, H. G., Yathirajan, H. S., Foro, S., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.
  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & El-katatny, M. H. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 16(7), 14866–14880.
  • Kumar, H. K., Yathirajan, H. S., Foro, S., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
  • Berger, R., Resnati, G., & Metrangolo, P. (2011). Fluorine in crystal engineering—the little atom that could. Chemical Society Reviews, 40(7), 3496-3508.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Anderson, A. C. (2011). Structure-based drug design. Chemistry & Biology, 18(2), 146-155.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Sharma, R., Kumar, V., & Kumar, P. (2020). Piperazine scaffold in drugs–structural and pharmaceutical points of view. Journal of Molecular Structure, 1222, 128919.
  • Köckerling, M., & Mamat, C. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162.
  • BenchChem. (2023). A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.
  • Wolska, I., & Maciejewska, D. (2014). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups.
  • Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(66), 378-392.
  • Drenth, J. (2007). Principles of protein X-ray crystallography. Springer Science & Business Media.
  • Desiraju, G. R. (2007). Crystal engineering: a holistic view.
  • Gavezzotti, A. (2002). The calculation of intermolecular interaction energies. Molecular Physics, 100(12), 1547-1558.
  • Rawal, R. K., Tripathi, R., Katti, S. B., & Gupta, S. (2007). Structure-activity relationship of anticancer agents: a review. Mini reviews in medicinal chemistry, 7(4), 405-422.

Sources

1-(4-Fluorobenzoyl)piperazine: A Scrutiny of its Profile as a Dopamine D2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The dopamine D2 receptor (D2R) remains a pivotal target in neuropharmacology, implicated in the pathophysiology of schizophrenia, Parkinson's disease, and other CNS disorders.[1][2] The N-arylpiperazine moiety is a well-established privileged scaffold in the design of CNS-active agents, known for its interaction with dopaminergic and serotonergic receptors.[3][4] This technical guide provides a comprehensive examination of 1-(4-Fluorobenzoyl)piperazine, a specific derivative of this class, focusing on its synthesis, characterization, and potential as a D2R ligand. We present detailed, field-proven methodologies for its in vitro characterization, including radioligand binding and functional activity assays, and outline a conceptual framework for its in vivo evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel D2R modulators, offering both the foundational science and the actionable protocols necessary to investigate compounds of this nature.

The Dopaminergic System and the Piperazine Scaffold

The Dopamine D2 Receptor: A Critical CNS Target

The D2R is a G-protein coupled receptor (GPCR) belonging to the D2-like family, which also includes the D3 and D4 subtypes.[5][6] Primarily coupling to Gαi/o proteins, activation of D2R leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[5][7] D2Rs are also known to signal through β-arrestin pathways, which are independent of G-protein signaling.[8] These receptors are highly expressed in key brain regions, including the striatum, substantia nigra, and ventral tegmental area, where they function as both postsynaptic receptors and presynaptic autoreceptors that regulate dopamine synthesis, release, and uptake.[9] Given their central role in modulating dopaminergic neurotransmission, D2Rs are the primary target for nearly all antipsychotic medications and are crucial in therapies for Parkinson's disease.[2]

The Privileged Nature of the Piperazine Moiety

The piperazine ring is a common structural motif in a vast number of centrally acting drugs. Its prevalence stems from several key properties: the two nitrogen atoms provide handles for versatile synthetic modification and can exist in a protonated state at physiological pH, enabling critical interactions with receptor binding sites, such as the highly conserved aspartate residue in monoamine GPCRs.[3] This scaffold is a core component of numerous approved drugs, and structure-activity relationship (SAR) studies have repeatedly demonstrated that modifications to the N-aryl and the second nitrogen substituent can fine-tune affinity and functional activity at D2 and serotonin receptors.[10][11]

Synthesis and Physicochemical Characterization

The synthesis of this compound is a straightforward and robust process, typically achieved through the acylation of piperazine. The choice of this specific derivative is guided by the understanding that the 4-fluoro substitution on the benzoyl ring can influence metabolic stability and receptor interaction.

Synthetic Protocol: Acylation of Piperazine

Causality: This standard nucleophilic acyl substitution is a high-yield, reliable reaction. The use of a base like triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent as it is relatively inert and easily removed post-reaction.

  • Preparation: In a round-bottom flask, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acyl Chloride: Add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in dry DCM dropwise to the stirred piperazine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the final product.

Physicochemical and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug discovery. A combination of analytical techniques should be employed.

PropertyValue / Method
Molecular Formula C₁₁H₁₃FN₂O
Molecular Weight 208.23 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥95% (as determined by HPLC-UV). A validated method would involve a C18 column with a mobile phase of acetonitrile and water with a suitable buffer, monitoring at a UV wavelength where the chromophore absorbs.[12]
Identity (Mass Spec) ESI-MS: [M+H]⁺ = 209.1. High-resolution mass spectrometry should be used to confirm the elemental composition.
Structure (NMR) ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the aromatic protons (split by fluorine) and the piperazine protons should be present and correctly integrated.

In Vitro Pharmacological Evaluation

The cornerstone of characterizing a new ligand is a detailed in vitro assessment of its interaction with the target receptor. This involves quantifying its binding affinity and its functional effect on receptor signaling.

Dopamine D2 Receptor Signaling Pathways

Understanding the downstream consequences of ligand binding is essential for interpreting functional data. D2R activation primarily initiates two major signaling cascades.

D2R_Signaling cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_Protein Gαi/o-Gβγ (Inactive) D2R->G_Protein Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits G_alpha_i Gαi/o (Active) G_Protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Ligand This compound (Ligand) Ligand->D2R G_alpha_i->AC Inhibits Downstream_G Downstream Effectors (e.g., GIRK channels) G_beta_gamma->Downstream_G ATP ATP ATP->AC Downstream_Arrestin Downstream Signaling (e.g., MAPK) BetaArrestin->Downstream_Arrestin

Caption: D2R signaling via G-protein and β-arrestin pathways.

Workflow: Radioligand Competition Binding Assay

This assay quantifies the affinity of the test compound (the "competitor") for the D2R by measuring how effectively it displaces a radiolabeled ligand ("radioligand") that is known to bind to the receptor with high affinity. The output is the Ki value, or inhibition constant, which is an intrinsic measure of the compound's affinity.

Binding_Assay_Workflow A 1. Membrane Preparation Homogenize cells/tissue expressing D2R. Isolate membranes via centrifugation. B 2. Assay Plate Setup Add buffer, membrane prep, radioligand (e.g., [³H]spiperone), and varying concentrations of test compound. A->B C 3. Incubation Incubate at a set temperature (e.g., 30°C) for a defined time (e.g., 60 min) to reach equilibrium. B->C D 4. Filtration Rapidly filter plate contents through GF/C filters to separate bound from free radioligand. Wash filters. C->D E 5. Scintillation Counting Add scintillation cocktail to filters. Quantify radioactivity (CPM) using a MicroBeta counter. D->E F 6. Data Analysis Plot CPM vs. log[Compound]. Fit a sigmoidal curve to determine IC₅₀. Calculate Ki using the Cheng-Prusoff equation. E->F

Caption: Workflow for a D2R radioligand competition binding assay.

Self-Validation: This protocol includes controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand), which are essential for calculating the specific binding that is displaced by the test compound. This internal validation ensures the reliability of the calculated IC₅₀ and Ki values.

  • Membrane Preparation: Use membranes from a stable cell line expressing human D2 receptors (e.g., HEK293 or CHO cells). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g). Resuspend the pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[13]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 150 µL membranes, 50 µL of a fixed concentration of radioligand (e.g., [³H]spiperone at its Kd concentration), and 50 µL of assay buffer.

    • Non-Specific Binding (NSB): 150 µL membranes, 50 µL radioligand, and 50 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).

    • Competition: 150 µL membranes, 50 µL radioligand, and 50 µL of the test compound at 8-10 serial dilutions.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

  • Termination: Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Analysis:

    • Calculate specific binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]

CompoundRadioligandReceptor SourceKi (nM) [Mean ± SEM]
This compound[³H]SpiperoneHuman D2 (CHO)Hypothetical Data
Haloperidol (Control)[³H]SpiperoneHuman D2 (CHO)0.53 ± 0.08
Workflow: Functional cAMP Accumulation Assay

This assay determines whether the compound acts as an agonist (mimics dopamine), antagonist (blocks dopamine's effect), or inverse agonist (reduces basal receptor activity). Since D2R is Gαi/o-coupled, its activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with forskolin. An agonist will reduce the forskolin-stimulated cAMP level, while an antagonist will block the effect of a known agonist.

cAMP_Assay_Workflow A 1. Cell Plating Plate D2R-expressing cells (e.g., CHO-hD2) in 384-well plates and culture overnight. B 2. Compound Addition Agonist mode: Add test compound. Antagonist mode: Add test compound, then add a D2 agonist (e.g., quinpirole). A->B C 3. Forskolin Stimulation Add forskolin to all wells (except basal) to stimulate adenylyl cyclase and raise intracellular cAMP levels. B->C D 4. Incubation Incubate for a defined period (e.g., 30 min) to allow for cAMP production. C->D E 5. Cell Lysis & Detection Lyse cells and add detection reagents (e.g., HTRF, AlphaScreen, or GloSensor). These reagents generate a signal inversely proportional to cAMP levels. D->E F 6. Data Analysis Plot signal vs. log[Compound]. Agonist mode: Calculate EC₅₀ and Emax. Antagonist mode: Calculate IC₅₀ and Schild analysis. E->F

Caption: Workflow for a D2R functional cAMP accumulation assay.

Causality: The use of forskolin provides a robust and measurable signal window. Without it, the basal cAMP levels might be too low to detect a significant decrease caused by a D2 agonist. This stimulation-then-inhibition approach is standard for characterizing Gαi/o-coupled receptors.[15][16]

  • Cell Culture: Seed CHO or HEK293 cells stably expressing the human D2 receptor into 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Mode Pre-incubation: To test for antagonist activity, pre-incubate the cells with the test compound for 15-20 minutes before adding a known D2R agonist.

  • Agonist Stimulation:

    • Agonist mode: Add the test compound dilutions to the cells.

    • Antagonist mode: Add a fixed concentration of a D2R agonist (e.g., quinpirole at its EC₈₀) to the pre-incubated cells.

  • Forskolin Addition: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as HTRF, AlphaScreen, or a luminescence-based assay like cAMP-Glo™.[16][17] These kits provide reagents that generate a signal quantifiable on a plate reader.

  • Analysis:

    • Agonist: Plot the response (e.g., luminescence) against the log[compound concentration] to determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist).

    • Antagonist: Plot the response against the log[compound concentration] to determine the IC₅₀, which represents the concentration required to inhibit 50% of the agonist response.

Assay ModeParameterValue [Mean ± SEM]Interpretation
Agonist EC₅₀ (nM)Hypothetical DataPotency as an agonist.
Emax (%)Hypothetical DataEfficacy relative to a full agonist.
Antagonist IC₅₀ (nM)Hypothetical DataPotency in blocking the effect of an agonist.

Conceptual Framework for In Vivo Evaluation

While in vitro assays are essential, they do not predict a compound's effect in a complex biological system. In vivo studies are necessary to understand its pharmacokinetic properties and its net effect on neurotransmitter systems.

In Vivo Microdialysis

Microdialysis is a powerful technique used to measure the concentrations of endogenous substances, like dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[1][18][19] By implanting a probe into a D2R-rich area (e.g., the striatum), researchers can assess how systemic administration of this compound affects basal or stimulated dopamine levels.

Microdialysis_Workflow A 1. Surgical Implantation Anesthetize animal (e.g., rat). Stereotaxically implant microdialysis guide cannula targeting the striatum. B 2. Recovery Allow animal to recover from surgery for several days. A->B C 3. Probe Insertion & Perfusion Insert microdialysis probe. Perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). B->C D 4. Baseline Collection Collect several dialysate samples to establish a stable baseline of extracellular dopamine. C->D E 5. Compound Administration Administer this compound (e.g., via i.p. injection). D->E F 6. Post-Dose Collection Continue collecting dialysate samples at regular intervals (e.g., every 20 min) for several hours. E->F G 7. Sample Analysis Analyze dopamine concentration in each sample using HPLC with electrochemical detection (HPLC-ED). F->G H 8. Data Interpretation Plot dopamine concentration (% of baseline) over time to determine the compound's effect on dopamine release/reuptake. G->H

Caption: Conceptual workflow for an in vivo microdialysis experiment.

Expected Outcomes:

  • If the compound is a D2 antagonist: It would block presynaptic D2 autoreceptors, leading to an increase in extracellular dopamine levels.

  • If the compound is a D2 agonist: It would activate presynaptic D2 autoreceptors, leading to a decrease in extracellular dopamine levels.

  • If the compound affects dopamine reuptake: This would also be reflected in the measured dopamine concentration.

Discussion and Future Directions

This guide has outlined the essential framework for the synthesis and comprehensive pharmacological profiling of this compound as a potential dopamine D2 receptor ligand. The in vitro binding and functional assays provide the foundational data on affinity and efficacy, while the conceptual in vivo protocol addresses the compound's ultimate effect on dopaminergic neurotransmission.

Based on the data obtained from these experiments, several critical questions can be answered:

  • Affinity and Selectivity: What is the compound's affinity for D2R? Subsequent studies should profile its binding against D3, D4, and a panel of serotonin receptors to determine its selectivity profile, which is a key determinant of its therapeutic potential and side-effect profile.

  • Functional Profile: Is it an antagonist, agonist, or partial agonist? Partial agonism at the D2R is a clinically validated mechanism for atypical antipsychotics.

  • In Vivo Efficacy: Does the compound engage the D2R in the brain at relevant doses and produce a measurable neurochemical effect?

Future work should focus on building a complete structure-activity relationship (SAR) profile by synthesizing and testing analogs with modifications to the fluorobenzoyl and piperazine moieties.[10][11] Furthermore, a full preclinical development cascade would require assessment of metabolic stability, pharmacokinetics, and off-target safety before advancing to behavioral models of CNS disorders.

References

  • Kennedy, R. T. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PubMed Central. [Link]

  • Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

  • Gozal, B. B., et al. (2019). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • Davies, M. I., & Lunte, S. M. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

  • Bio-protocol. (n.d.). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol. [Link]

  • Koganti, P., & Yadav, V. (2017). cAMP assays in GPCR drug discovery. PubMed. [Link]

  • Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

  • Borland, L. M., et al. (2005). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. PubMed Central. [Link]

  • Jaquins-Gerstl, A., & Michael, A. C. (2009). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. PubMed Central. [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of Neuroscience. [Link]

  • Neve, K. A., et al. (2004). Dopamine Receptor Signaling. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Wikipedia. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Van der Velden, W. J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PubMed Central. [Link]

  • Van der Velden, W. J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]

  • Al-Dhfyan, A., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. [Link]

  • Lehr, M. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Wydeven, N., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. PubMed. [Link]

  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fun, H. K., et al. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. PubMed Central. [Link]

  • Husain, A., et al. (2011). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. PubMed Central. [Link]

  • Wodtke, R., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Anderluh, M., et al. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. [Link]

  • Palle, S., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • Zhu, Z., et al. (2019). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • ChemRxiv. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Al-Enizi, M. A., & El-Subeyhi, O. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Glavas-Obrovac, L., et al. (2013). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. [Link]

  • mzCloud. (n.d.). 1 4 Fluorobenzyl piperazine. mzCloud. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl). NCBI. [Link]

Sources

The Pharmacological Landscape of Fluorobenzoyl Piperazines: A Technical Guide to Biological Activity and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fluorobenzoyl piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of biologically active agents. The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make this moiety a powerful tool for modulating pharmacological activity. This technical guide provides an in-depth exploration of the diverse biological activities of fluorobenzoyl piperazine compounds, with a primary focus on their roles in targeting the central nervous system (CNS) and their emerging potential as anticancer agents. We will dissect the structure-activity relationships (SAR) that govern their function, provide detailed, field-proven protocols for their evaluation, and present a framework for understanding their mechanisms of action at a molecular level. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

Introduction: The Strategic Importance of the Fluorobenzoyl Piperazine Core

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that offers a unique combination of rigidity and conformational flexibility. This allows it to serve as a versatile scaffold that can be functionalized to interact with a wide array of biological targets.[1] When coupled with a benzoyl group, the resulting N-benzoylpiperazine is a common pharmacophore. The strategic introduction of a fluorine atom onto this benzoyl ring dramatically influences the molecule's properties.

Fluorine's high electronegativity and small van der Waals radius allow it to form strong, stable bonds and act as a bioisostere for a hydrogen atom, yet it can fundamentally alter a molecule's electronic profile and conformation.[2] This can lead to:

  • Enhanced Receptor Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones or serve as a hydrogen bond acceptor, increasing binding potency.

  • Improved Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1]

  • Modulated Lipophilicity: Fluorination can increase a compound's lipophilicity, which can be critical for crossing the blood-brain barrier (BBB), a key requirement for CNS-active drugs.

These advantages have led to the successful development of numerous drugs incorporating the fluorobenzoyl piperazine motif, particularly in the realm of neuropsychopharmacology.

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Pathways

Fluorobenzoyl piperazine derivatives are renowned for their ability to modulate key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. Their activity is often defined by their affinity and functional output at specific G-protein coupled receptors (GPCRs).

Antipsychotic Potential: D₂ and 5-HT₂A Receptor Antagonism

Atypical antipsychotic drugs often exhibit a pharmacological profile characterized by potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[3] Fluorobenzoyl piperazines are well-suited to achieve this dual antagonism.

  • Mechanism of Action: The dopamine D₂ receptor is a Gαi/o-coupled receptor.[4] Its canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] D₂ receptors can couple to several G-protein subtypes, including Gαi1, Gαi2, Gαi3, and Gαo, with Gαo being highly expressed in the brain.[4][6][7] Antagonists block dopamine from binding, thereby preventing this signaling cascade and alleviating the positive symptoms of schizophrenia. The 5-HT₂A receptor, conversely, is Gαq/11-coupled, and its activation leads to the stimulation of phospholipase C (PLCβ).[8] Antagonism at this receptor is believed to mitigate extrapyramidal side effects and improve negative symptoms.

  • Structure-Activity Relationship (SAR): The position of the fluorine atom on the benzoyl ring is critical. For instance, ortho- and meta-fluorophenylpiperazines often display high affinity for D₂ and 5-HT₂A receptors. The specific substitution pattern dictates the selectivity and potency profile.

Antidepressant and Anxiolytic Activity: 5-HT₁A Receptor Agonism

Many fluorobenzoyl piperazine compounds also function as agonists or partial agonists at the serotonin 5-HT₁A receptor, an activity associated with antidepressant and anxiolytic effects.[9][10]

  • Mechanism of Action: Like the D₂ receptor, the 5-HT₁A receptor is coupled to Gαi/o proteins.[10][11] Agonist binding inhibits adenylyl cyclase, reducing cAMP production. This action, particularly at presynaptic autoreceptors, increases serotonergic neurotransmission, which is a cornerstone of antidepressant therapy.

Quantitative Receptor Affinity Profile

The affinity of a compound for its target receptor is a key determinant of its potency. This is typically quantified as the inhibition constant (Ki), with lower values indicating higher affinity. The table below summarizes representative binding affinities for arylpiperazine analogs, including fluorinated derivatives, at key CNS receptors.

Compound ClassReceptor TargetKi (nM)Reference
N-Phenylpiperazine AnalogsDopamine D₂349 - 7522[12]
N-Phenylpiperazine AnalogsDopamine D₃96 - 1413[12]
2-Fluorophenyl Piperazine5-HT₁A67.8 ± 4.6[12]
Arylpiperazine Derivatives5-HT₁A8 - 50[13]
Arylpiperazine Derivatives5-HT₂A115 - 550[13]
Arylpiperazine-Quinolinones5-HT₁APotent Antagonists[3]
Arylpiperazine-QuinolinonesD₂Potent Antagonists[3]

Anticancer Activity: An Emerging Therapeutic Frontier

Beyond the CNS, the fluorobenzoyl piperazine scaffold has demonstrated significant potential as an anticancer agent.[14] These compounds can induce cytotoxicity in a variety of cancer cell lines through diverse mechanisms.

  • Mechanisms of Action: The anticancer effects of these derivatives are multifaceted and can include:

    • Induction of Apoptosis: Triggering programmed cell death is a primary goal of cancer chemotherapy.

    • Cell Cycle Arrest: Halting the proliferation of cancer cells at various checkpoints (e.g., G1/S phase).[15]

    • Inhibition of Key Survival Proteins: For example, some derivatives have been shown to down-regulate anti-apoptotic proteins like BCL2.

  • In Vitro Cytotoxicity: The potency of anticancer compounds is measured by their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesBreast Cancer (MCF7, T47D, CAMA-1)0.31 - 120.52[14]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesNormal Breast (MCF-12A)6.6 - 299.66[14]
Thiouracil Piperazine DerivativesBreast Cancer (MCF7)18.23 - 100[14]
Quinazoline-Piperazine AnalogsVarious (HepG2, MCF-7, HeLa)1.94 - 7.1[15]

Key Experimental Protocols for Biological Evaluation

The characterization of fluorobenzoyl piperazine compounds requires robust and validated experimental protocols. The following sections detail the methodologies for key assays.

Protocol 1: Radioligand Binding Assay for D₂ Receptor Affinity

This protocol determines a compound's affinity (Ki) for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand.[16][17]

  • Principle: The assay measures the displacement of a high-affinity radioligand (e.g., [³H]-spiperone) from the D₂ receptor by the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

  • Materials:

    • Receptor Source: Cell membranes from HEK293 cells stably expressing the human D₂ receptor.

    • Radioligand: [³H]-spiperone (Kd ≈ 0.057 nM).[18]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[2]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding (NSB) Ligand: 10 µM (+)-butaclamol.[2]

    • Test Compound: Fluorobenzoyl piperazine derivative, serially diluted.

    • Filtration: Glass fiber filters (Whatman GF/C) and a cell harvester.

    • Detection: Scintillation cocktail and a scintillation counter.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer. Centrifuge at low speed (e.g., 1000 x g) to remove nuclei. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the pellet, then resuspend in fresh assay buffer. Determine protein concentration via Bradford assay.[2]

    • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

      • Total Binding (TB) wells: Assay buffer, membrane suspension (20-100 µg protein), and [³H]-spiperone (at a concentration near its Kd, e.g., 0.1-0.3 nM).

      • Non-specific Binding (NSB) wells: Assay buffer, membrane suspension, [³H]-spiperone, and 10 µM (+)-butaclamol.

      • Competition wells: Assay buffer, membrane suspension, [³H]-spiperone, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Incubation: Incubate the plate for 90-120 minutes at room temperature (25°C) with shaking to reach equilibrium.[2][16]

    • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Dry the filter mat. Add scintillation cocktail to each filter spot and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]

  • Materials:

    • Cell Line: Human cancer cell line (e.g., MCF-7 for breast cancer).

    • Culture Medium: Appropriate complete medium (e.g., DMEM with 10% FBS).

    • MTT Solution: 5 mg/mL MTT in sterile PBS.[19]

    • Solubilization Solution: Dimethyl sulfoxide (DMSO).

    • Equipment: 96-well plates, humidified incubator (37°C, 5% CO₂), microplate reader.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of the fluorobenzoyl piperazine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.

    • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate Percent Viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

      • Plot percent viability against the log concentration of the compound.

      • Determine the IC₅₀ value using non-linear regression.

Protocol 3: cAMP Functional Assay for Gαi-Coupled Receptors

This assay measures the functional consequence of receptor activation (agonism) or blockade (antagonism) at Gαi-coupled receptors like D₂ and 5-HT₁A.

  • Principle: Gαi-coupled receptor agonists inhibit the enzyme adenylyl cyclase, which is typically stimulated by forskolin. This leads to a decrease in intracellular cAMP. The assay quantifies cAMP levels, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).[1] An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. An antagonist will block the ability of a known agonist to cause this decrease.

  • Materials:

    • Cell Line: CHO or HEK293 cells stably expressing the human D₂ or 5-HT₁A receptor.

    • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[1]

    • Forskolin: To stimulate adenylyl cyclase.

    • Reference Agonist: Dopamine (for D₂) or 8-OH-DPAT (for 5-HT₁A).

    • Test Compound: Fluorobenzoyl piperazine derivative.

    • cAMP Detection Kit: Commercial HTRF or AlphaScreen cAMP assay kit.

    • Equipment: 384-well plates, HTRF-compatible microplate reader.

  • Step-by-Step Methodology (Antagonist Mode):

    • Cell Preparation: Detach cells and resuspend them in stimulation buffer to the desired concentration (e.g., 3000 cells/well).

    • Antagonist Addition: Dispense 5 µL of cells into each well of a 384-well plate. Add 5 µL of the test compound (antagonist) at various concentrations. Incubate for 30 minutes at room temperature.[1]

    • Agonist Stimulation: Add 5 µL of a solution containing the reference agonist (at its EC₈₀ concentration) and forskolin (e.g., 10 µM). This stimulates cAMP production, which the agonist will then inhibit.

    • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

    • Lysis and Detection: Add the detection reagents from the cAMP kit as per the manufacturer's instructions (e.g., 5 µL of labeled cAMP followed by 5 µL of anti-cAMP antibody). This step lyses the cells and initiates the competitive binding reaction.

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Measurement: Read the plate on an HTRF-compatible reader.

    • Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced. The antagonist will reverse the agonist's inhibitory effect, leading to a higher signal. Plot the HTRF signal against the log concentration of the antagonist to determine its IC₅₀, which can then be converted to a functional inhibition constant (Kb).

Data Visualization: Pathways and Workflows

Visualizing complex biological and experimental processes is crucial for comprehension and communication.

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D₂ Receptor G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) D2R->G_protein AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates FBP Fluorobenzoyl Piperazine (Antagonist) FBP->D2R Binds & Blocks ATP ATP ATP->AC

Caption: Antagonism of the Dopamine D₂ Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start: Prepare Reagents prep Prepare D₂ Receptor Membrane Homogenate start->prep setup Set up 96-Well Plate (Total, Non-Specific, Competition) prep->setup incubate Incubate with [³H]-Spiperone & Test Compound (90 min, 25°C) setup->incubate filter Terminate via Rapid Filtration (Wash to remove unbound ligand) incubate->filter quantify Add Scintillant & Quantify Radioactivity (CPM) filter->quantify analyze Data Analysis: Calculate Specific Binding, Determine IC₅₀ and Ki quantify->analyze end End: Affinity Profile analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion and Future Perspectives

The fluorobenzoyl piperazine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its proven success in modulating CNS targets, particularly dopamine and serotonin receptors, has established its role in treating complex neuropsychiatric disorders. Furthermore, the expanding body of evidence supporting its anticancer activities opens exciting new avenues for drug development.

Future research will likely focus on refining the structure-activity relationships to design compounds with even greater selectivity and tailored functional profiles (e.g., biased agonism). The combination of rational drug design, high-throughput screening using the robust protocols outlined herein, and a deeper understanding of the molecular signaling pathways will undoubtedly lead to the development of next-generation fluorobenzoyl piperazine-based drugs with improved efficacy and safety profiles.

References

  • Cordeaux, Y., et al. (2003). Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity. British Journal of Pharmacology. Available at: [Link]

  • Bio-protocol. (2013). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available at: [Link]

  • Bio-protocol. (2013). [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available at: [Link]

  • Casey, J. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]

  • Donthamsetti, P., et al. (2018). Ligand-directed bias of G protein signaling at the dopamine D2 receptor. Molecular Pharmacology. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Montmayeur, J. P., et al. (1993). Preferential coupling between dopamine D2 receptors and G-proteins. Molecular Endocrinology. Available at: [Link]

  • Gazi, F., et al. (2020). The Gαi protein subclass selectivity to the dopamine D2 receptor is also decided by their location at the cell membrane. Cell Communication and Signaling. Available at: [Link]

  • ResearchGate. (2020). The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. Available at: [Link]

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. Available at: [Link]

  • ResearchGate. (2017). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Available at: [Link]

  • AIR Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. Available at: [Link]

  • van Vliet, L. A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Mokrosz, J. L., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery. Available at: [Link]

  • Brea, J., et al. (2002). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery. Available at: [Link]

  • YouTube. (2024). How to run a cAMP HTRF assay. YouTube. Available at: [Link]

  • Wang, Z., et al. (2017). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules. Available at: [Link]

  • Cignarella, G., et al. (1996). Effect of modifications of the alkylpiperazine moiety of trazodone on 5HT2A and alpha1 receptor binding affinity. Il Farmaco. Available at: [Link]

  • Canal, C. E., et al. (2016). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience. Available at: [Link]

  • Malawska, B., et al. (2001). Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione. Polish Journal of Pharmacology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Target Identification and Validation of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Molecular Certainty

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the unambiguous identification and subsequent validation of the molecule's biological target. The certainty with which we can answer the question, "How does this compound work?" directly correlates with the potential for translational success. This guide provides an in-depth, technically-focused framework for elucidating the molecular target(s) of 1-(4-Fluorobenzoyl)piperazine, a synthetic compound featuring the piperazine scaffold—a privileged structure in medicinal chemistry known for its diverse interactions with central nervous system (CNS) targets and other key proteins.[1][2][3]

While specific biological data for this compound is not extensively documented in public literature, its structural motifs suggest a high probability of interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or enzymes involved in key signaling pathways.[1][2][4] This document, therefore, presents a comprehensive, field-proven strategy to deorphanize this compound, moving from broad, unbiased screening to rigorous, multi-faceted validation. We will not follow a rigid template but rather a logical, causality-driven narrative that reflects the iterative and interconnected nature of target discovery.

Part 1: The Strategic Imperative - A Phased Approach to Target Deconvolution

The core philosophy of our approach is to cast a wide net initially and then systematically narrow the focus based on empirical evidence. This strategy mitigates the risk of bias towards predicted targets and embraces the possibility of novel mechanisms of action. The workflow is designed as a self-validating system, where findings from one phase inform the experimental design of the next.

Our investigation is structured into two principal stages:

  • Stage 1: Unbiased Target Identification. Employing methods that do not require a priori assumptions about the compound's mechanism of action.

  • Stage 2: Rigorous Target Validation. Utilizing orthogonal biochemical, cellular, and genetic techniques to confirm the functional relevance of putative targets identified in Stage 1.

Below is a logical diagram illustrating this strategic workflow.

Target_Discovery_Workflow cluster_0 Stage 1: Unbiased Target Identification cluster_1 Stage 2: Rigorous Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) Affinity_Chromatography Affinity Chromatography coupled with Mass Spectrometry (AP-MS) Phenotypic_Screening->Affinity_Chromatography Provides cellular context Biophysical_Assays Biophysical Interaction Analysis (e.g., SPR, CETSA) Affinity_Chromatography->Biophysical_Assays Provides putative targets Computational_Prediction In Silico Target Prediction (Structure-based, Ligand-based) Computational_Prediction->Affinity_Chromatography Generates initial hypotheses Biochemical_Assays Biochemical/Enzymatic Assays (e.g., Ki determination) Biophysical_Assays->Biochemical_Assays Confirms direct binding Cell_Based_Assays Cell-Based Target Engagement & Pathway Analysis Biochemical_Assays->Cell_Based_Assays Quantifies potency Genetic_Validation Genetic Perturbation (CRISPR-Cas9 KO/mutagenesis) Final_Validation Validated Target(s) Genetic_Validation->Final_Validation Definitive genetic evidence Cell_Based_Assays->Genetic_Validation Establishes causality in cells caption Figure 1. A phased workflow for target identification and validation.

Caption: Figure 1. A phased workflow for target identification and validation.

Part 2: Stage 1 - Unbiased Target Identification Methodologies

The initial objective is to generate a high-confidence list of proteins that physically interact with this compound. We will primarily rely on affinity-based proteomics, a powerful and direct biochemical method for target discovery.[3][5]

Chemical Probe Synthesis

The prerequisite for affinity chromatography is the synthesis of a "bait" molecule, an analogue of this compound that is functionalized with a linker and an affinity tag (e.g., biotin) without compromising its biological activity.

Causality Behind the Design:

  • Linker Position: Structure-activity relationship (SAR) studies on analogous piperazine compounds often show that the piperazine ring's nitrogen atoms are crucial for biological activity.[3] Therefore, the linker should be attached at a position determined to be non-essential for the compound's primary biological effect, which could be the para-position of the fluorobenzoyl ring, if tolerated.

  • Linker Type: A sufficiently long and flexible linker (e.g., polyethylene glycol, PEG) is crucial to minimize steric hindrance, allowing the immobilized probe to interact with its target proteins as it would in solution.[5]

Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

This technique remains a gold standard for direct target identification.[2][5] The synthesized biotinylated probe is immobilized on streptavidin-coated beads and used to "pull down" binding partners from a complex protein mixture, such as a cell lysate.

Experimental Protocol: AP-MS

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y for potential CNS targets, or a melanoma line like B16F10 if tyrosinase inhibition is a hypothesis) to ~80-90% confluency.

    • Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate streptavidin-coated magnetic beads with the biotinylated this compound probe or biotin alone (negative control) for 1 hour at 4°C with rotation.

    • Wash the beads three times with lysis buffer to remove unbound probe.

    • Incubate the probe-conjugated beads with 1-2 mg of cell lysate for 2-4 hours at 4°C.

    • Competition Control: In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the original, non-biotinylated this compound before adding it to the beads. This is a critical self-validating step to distinguish specific binders from non-specific ones.

  • Washing and Elution:

    • Wash the beads extensively (5-7 times) with lysis buffer of increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.

    • Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by 1D SDS-PAGE and visualize with silver staining.

    • Excise protein bands that are present in the probe lane but absent or significantly reduced in the negative control and competition control lanes.

    • Subject the excised bands to in-gel trypsin digestion, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for protein identification.

Data Presentation: Hypothetical AP-MS Results

RankProtein ID (UniProt)Protein NameScoreUnique PeptidesFold Enrichment (Probe vs. Competition)Putative Class
1P14618Dopamine D2 Receptor25415>50GPCR
2P31645Serotonin 2A Receptor19811>50GPCR
3P14628Tyrosinase155935Enzyme
4Q13547Sigma-1 Receptor120720Chaperone
.....................
-P02768Serum Albumin310221.1Non-specific

Table 1: Representative data from an AP-MS experiment. High-confidence hits show significant enrichment over the competition control.

Part 3: Stage 2 - Rigorous Target Validation

The list of putative targets from AP-MS must be subjected to a battery of orthogonal validation experiments to confirm direct, high-affinity binding and functional relevance.

Biophysical Confirmation of Direct Binding

We must first confirm a direct, physical interaction between this compound and the purified candidate proteins.

3.1.1 Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[6][7][8]

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize the purified recombinant target protein (e.g., Dopamine D2 Receptor) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel is prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis: Flow a series of concentrations of this compound in a suitable running buffer over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram.

  • Kinetic Fitting: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Hypothetical SPR Results

Target Proteinka (1/Ms)kd (1/s)KD (nM)
Dopamine D2 Receptor1.5 x 10^53.0 x 10^-320
Serotonin 2A Receptor8.0 x 10^44.0 x 10^-350
Tyrosinase2.1 x 10^49.5 x 10^-445

Table 2: Hypothetical binding kinetics and affinity data from SPR analysis, confirming direct interaction with high-priority targets.

3.1.2 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a physiological context—within intact cells or cell lysates.[9][10][11][12] The principle is that ligand binding stabilizes a target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Treatment: Treat intact cells (e.g., SH-SY5Y) with either vehicle (DMSO) or varying concentrations of this compound for 1 hour.

  • Heat Shock: Heat aliquots of the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

A positive result—a rightward shift in the melting curve for a protein like the D2 receptor in compound-treated cells compared to vehicle-treated cells—provides strong evidence of target engagement in a native cellular environment.

Genetic Validation of Target Causality

Genetic methods provide the highest level of evidence by directly testing whether the presence of the target protein is necessary for the compound's cellular activity. CRISPR-Cas9 technology is the state-of-the-art tool for this purpose.[13][14][15][16][17]

Causality Behind the Method: If this compound elicits a cellular phenotype (e.g., inhibition of cell proliferation, or modulation of a second messenger like cAMP) by acting on a specific target (e.g., Dopamine D2 Receptor), then knocking out the gene encoding that receptor should render the cells resistant to the compound's effect.

Experimental Protocol: CRISPR-Cas9 Knockout Validation

  • gRNA Design & Lentiviral Production: Design and clone two or more validated guide RNAs (gRNAs) targeting an early exon of the gene for the putative target (e.g., DRD2) into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Cell Line Generation: Transduce the target cell line with the lentivirus. Select for transduced cells with puromycin.

  • Knockout Confirmation: Isolate single-cell clones and confirm successful gene knockout at the protein level via Western blot and at the genomic level via sequencing to identify frameshift-inducing insertions/deletions (indels).

  • Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with a dose-response of this compound.

  • Data Analysis: Measure the relevant phenotypic endpoint. A significant rightward shift in the dose-response curve for the KO cells compared to the WT cells validates that the target is required for the compound's activity.

CRISPR_Validation_Logic cluster_WT Wild-Type Cells cluster_KO CRISPR Knockout Cells Compound_WT This compound Target_WT Target Protein (e.g., DRD2) Compound_WT->Target_WT Binds Phenotype_WT Cellular Phenotype (e.g., ↓ cAMP) Target_WT->Phenotype_WT Modulates Compound_KO This compound Target_KO Target Protein (Absent) Compound_KO->Target_KO Cannot Bind Phenotype_KO Cellular Phenotype (No Change) Target_KO->Phenotype_KO No Modulation caption Figure 2. Logic of CRISPR-Cas9 based target validation.

Caption: Figure 2. Logic of CRISPR-Cas9 based target validation.

Part 4: Downstream Pathway Analysis - Connecting Target to Function

Once a primary target is validated, understanding the downstream signaling consequences is essential. Based on our hypothetical high-confidence hits (Dopamine D2, Serotonin 2A, Tyrosinase), we can propose likely affected pathways.

Dopamine D2 Receptor (DRD2) Signaling: DRD2 is a Gi/o-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[18][][20][21]

Tyrosinase Signaling: Tyrosinase is the rate-limiting enzyme in melanin synthesis. Its activity is controlled upstream by the MC1R/cAMP/PKA/MITF signaling cascade.[22][23][24][25][26] A direct inhibitor would block the conversion of tyrosine to L-DOPA and subsequently to dopaquinone.

Below is a simplified representation of the canonical DRD2 signaling pathway that could be modulated by this compound.

DRD2_Signaling Compound This compound DRD2 Dopamine D2 Receptor (DRD2) Compound->DRD2 Binds & Activates Gi Gi Protein DRD2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (e.g., ↓ Gene Transcription) PKA->Downstream Phosphorylates caption Figure 3. Simplified Dopamine D2 receptor inhibitory pathway.

Caption: Figure 3. Simplified Dopamine D2 receptor inhibitory pathway.

Validation of pathway modulation can be achieved by measuring changes in second messengers (e.g., cAMP levels using a LANCE assay) or the phosphorylation status of downstream effectors (e.g., phospho-CREB levels by Western blot) in response to compound treatment.

Conclusion: A Pathway to Precision

The framework outlined in this guide represents a robust, multi-pronged strategy for the definitive target identification and validation of this compound. By integrating direct biochemical pulldowns, quantitative biophysical analysis, in-cell target engagement, and definitive genetic validation, this workflow provides a high degree of confidence in the identified mechanism of action. This molecular certainty is not merely an academic exercise; it is the bedrock upon which successful, safe, and effective therapeutics are built. It informs lead optimization, predicts potential off-target effects, enables the development of pharmacodynamic biomarkers, and ultimately de-risks the entire drug development pipeline.

References

  • Adani Pharmachem Private Limited.
  • de Oliveira, M. F., de Menezes, J. N. R., & de Lima, M. do C. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 159-173. [Link]

  • Terlecka, A., & Kafarski, P. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Molecules, 27(15), 4998. [Link]

  • QIAGEN. Serotonin Receptor Signaling. [Link]

  • Rani, P., & Kumar, V. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1436-1443. [Link]

  • QIAGEN. Dopamine Receptor Signaling. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Borroto-Escuela, D. O., et al. (2017). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Trends in Pharmacological Sciences, 38(6), 539-551. [Link]

  • Kanwal, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74. [Link]

  • Slominski, A., et al. (2018). Signaling pathways in melanogenesis. International Journal of Molecular Sciences, 19(1), 206. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]

  • Al-Shimary, H. A. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Wu, S., et al. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology, 15, 1369408. [Link]

  • D'Mello, S. A., et al. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • ResearchGate. Signaling pathways involved in melanin synthesis. [Link]

  • Sleno, L. (2012). The use of mass spectrometry to identify protein targets of small molecules. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1331-1339. [Link]

  • Creative Diagnostics. Serotonergic Synapse Pathway. [Link]

  • Plonka, P. M., & Passeron, T. (2016). From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis. Postepy higieny i medycyny doswiadczalnej, 70, 671-692. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 193-210. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]

  • Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry, 90(15), 9093-9101. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Slominski, R. M., et al. (2020). Dysregulation of tyrosinase activity: a potential link between skin disorders and neurodegeneration. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(10), 165851. [Link]

  • Moyano, D. F., et al. (2014). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Sensors, 14(7), 12254-12270. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2208-2216. [Link]

  • CETSA. CETSA. [Link]

  • Defence Research and Development Canada. (2004). Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. A New Mechanistic Approach. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

Sources

Navigating the Pharmacokinetic Landscape of 1-(4-Fluorobenzoyl)piperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the anticipated pharmacokinetic profile of 1-(4-Fluorobenzoyl)piperazine, a compound of interest within contemporary drug discovery pipelines. In the absence of direct, publicly available pharmacokinetic data for this specific molecule, this document synthesizes information from structurally related N-benzoylpiperazine and N-benzylpiperazine analogues to construct a predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. More critically, this guide serves as a practical handbook, offering detailed, field-proven experimental protocols for the in-depth in vitro and in vivo characterization of this compound's pharmacokinetics. By grounding our predictions in the established metabolic pathways of similar chemical entities and providing robust methodologies for empirical validation, this whitepaper aims to empower researchers to efficiently elucidate the pharmacokinetic and metabolic fate of this compound, thereby accelerating its development trajectory.

Introduction: The Rationale for a Predictive and Practical Approach

This compound belongs to a class of compounds, the piperazine derivatives, that are integral to a wide array of therapeutic agents due to their versatile binding properties and synthetic tractability.[1] A thorough understanding of a drug candidate's pharmacokinetics is a cornerstone of modern drug development, directly influencing its efficacy, safety, and dosing regimen.[2] Given the current scarcity of specific pharmacokinetic data for this compound, a predictive framework built upon the known metabolic fates of its structural congeners is an invaluable starting point for any research endeavor.

This guide is structured to provide a two-pronged approach: first, to present a scientifically reasoned, predictive pharmacokinetic profile of this compound, and second, to equip researchers with the detailed experimental workflows necessary to systematically validate these predictions and generate a definitive pharmacokinetic dossier.

Predicted Pharmacokinetic Profile of this compound

Based on the extensive literature on N-substituted piperazines, we can project a likely pharmacokinetic pathway for this compound.

Physicochemical Properties: The Foundation of Pharmacokinetics

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. For this compound, we can infer key characteristics from its close analogue, 1-Benzoylpiperazine.

PropertyPredicted Value/Characteristic for this compoundRationale/Comparison
Molecular Weight~208.23 g/mol Slightly higher than 1-Benzoylpiperazine (~190.24 g/mol ) due to the fluorine atom.[3]
pKa~8.0 - 8.5Similar to 1-Benzoylpiperazine (~8.48), indicating it will be predominantly protonated at physiological pH.[4]
LogPModerateThe fluorobenzoyl group increases lipophilicity compared to a simple benzyl group, suggesting good potential for membrane permeability.
SolubilityLikely soluble in organic solvents and aqueous acids.Similar to other benzoylpiperazines.[4]
Absorption

Given its moderate lipophilicity and molecular weight, this compound is predicted to be well-absorbed from the gastrointestinal tract following oral administration. Passive diffusion is likely the primary mechanism of absorption. However, the piperazine moiety can be a substrate for efflux transporters like P-glycoprotein (P-gp), which could potentially limit its oral bioavailability.[5]

Distribution

Following absorption, the compound is expected to distribute into systemic circulation. The extent of plasma protein binding is a critical parameter; many piperazine derivatives exhibit significant binding to plasma proteins, which can influence their free drug concentration and tissue distribution.[6] The volume of distribution is anticipated to be moderate to high, indicative of distribution into various tissues.

Metabolism: A Focus on Piperazine-Specific Pathways

The metabolism of this compound is expected to be a key determinant of its clearance and is likely to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[7] Based on studies of analogous compounds, the following metabolic pathways are predicted:

  • N-dealkylation: This is a major metabolic route for many arylpiperazine derivatives, often mediated by CYP3A4 and CYP2D6.[8][9] This would result in the cleavage of the benzoyl group to yield piperazine and 4-fluorobenzoic acid.

  • Aromatic Hydroxylation: The fluorobenzoyl ring is a potential site for hydroxylation, a common phase I metabolic reaction.

  • Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various metabolites.

Following these phase I reactions, the resulting more polar metabolites are likely to undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.[10]

Excretion

The primary route of excretion for the metabolites of this compound is expected to be renal, with elimination in the urine. A smaller fraction may be excreted in the feces via biliary excretion. The parent compound, if it has a high renal clearance, may also be excreted unchanged in the urine.

Experimental Protocols for Pharmacokinetic Characterization

The following section provides detailed, step-by-step methodologies for the comprehensive pharmacokinetic evaluation of this compound.

In Silico ADME Prediction

Prior to in vitro and in vivo studies, a robust in silico assessment can provide valuable initial insights and guide experimental design.

Protocol: In Silico ADME Profiling

  • Obtain the SMILES string for this compound.

  • Utilize multiple ADME prediction software platforms (e.g., SwissADME, pkCSM, ADMETlab) to generate predictions for:

    • Physicochemical properties (LogP, pKa, solubility).

    • Absorption parameters (e.g., Caco-2 permeability, human intestinal absorption).

    • Distribution parameters (e.g., plasma protein binding, blood-brain barrier penetration).

    • Metabolism predictions (CYP substrates and inhibitors).

    • Excretion predictions (e.g., renal clearance).

    • Toxicity predictions.

  • Critically evaluate the outputs from different models, looking for consensus predictions and understanding the limitations of each algorithm.

Bioanalytical Method Development and Validation

A validated bioanalytical method is essential for the accurate quantification of this compound and its potential metabolites in biological matrices.

Protocol: LC-MS/MS Method for Quantification in Plasma

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is the gold standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add a suitable internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[11]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.[11]

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

    • Flow Rate: 0.4 mL/min.[11]

    • Gradient: Develop a suitable gradient to ensure separation from endogenous plasma components and potential metabolites.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro ADME Assays

This assay is widely used to predict in vivo intestinal absorption of drugs.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) until a confluent monolayer with well-formed tight junctions is established.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to either the apical (A) or basolateral (B) side of the monolayer.

    • At specified time points, collect samples from the receiver compartment.

    • Analyze the concentration of the test compound in the collected samples using the validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.

Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.

Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane.

  • Procedure:

    • Add plasma containing the test compound to one chamber and a protein-free buffer to the other.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached.

    • After incubation, collect samples from both chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: Determine the fraction unbound (fu) of the drug in plasma.

This assay provides an initial assessment of the compound's susceptibility to metabolism.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation: Incubate the test compound with human liver microsomes and NADPH (as a cofactor) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies

Animal models are used to determine the in vivo pharmacokinetic parameters.

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent drug and any identified major metabolites in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Visualization of Key Workflows

Pharmacokinetic_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies Caco-2 Permeability Caco-2 Permeability Animal Dosing Animal Dosing Caco-2 Permeability->Animal Dosing Informs Oral Dose Plasma Protein Binding Plasma Protein Binding Metabolic Stability Metabolic Stability Metabolic Stability->Animal Dosing Predicts Clearance Blood Sampling Blood Sampling Animal Dosing->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Modeling PK Modeling LC-MS/MS Analysis->PK Modeling In Silico Prediction In Silico Prediction In Silico Prediction->Caco-2 Permeability Guides Assay Design In Silico Prediction->Plasma Protein Binding In Silico Prediction->Metabolic Stability

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound N-dealkylation N-dealkylation This compound->N-dealkylation Aromatic Hydroxylation Aromatic Hydroxylation This compound->Aromatic Hydroxylation Piperazine Ring Oxidation Piperazine Ring Oxidation This compound->Piperazine Ring Oxidation Glucuronidation Glucuronidation N-dealkylation->Glucuronidation Aromatic Hydroxylation->Glucuronidation Piperazine Ring Oxidation->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Conclusion: A Roadmap for Pharmacokinetic Elucidation

While direct pharmacokinetic data for this compound remains to be published, a comprehensive and scientifically rigorous evaluation is achievable through the systematic application of the principles and protocols outlined in this guide. By leveraging predictive modeling based on structural analogues and conducting a well-designed series of in vitro and in vivo experiments, researchers can efficiently characterize the ADME properties of this compound. The provided methodologies represent a robust framework for generating the high-quality data necessary to make informed decisions in the drug development process and to ultimately understand the therapeutic potential of this compound.

References

  • Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. Available at: [Link]

  • 1-BENZOYLPIPERAZINE. ChemBK. Available at: [Link]

  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. ResearchGate. Available at: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. Available at: [Link]

  • High performance liquid chromatography method for quantification of the N-phenylpiperazine derivative LASSBio-579 in rat plasma. SciELO. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PubMed. Available at: [Link]

  • 1-Benzylpiperazine. PubChem. Available at: [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available at: [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed Central. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. NIH. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PubMed Central. Available at: [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available at: [Link]

Sources

In Silico Modeling of 1-(4-Fluorobenzoyl)piperazine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 1-(4-Fluorobenzoyl)piperazine and its derivatives. This scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents. Understanding its molecular interactions is paramount for rational drug design and lead optimization. Moving beyond a simple list of steps, this document elucidates the causal reasoning behind critical methodological choices, offering a self-validating workflow from initial target identification to the dynamic assessment of binding stability. We will detail field-proven protocols for pharmacophore modeling, molecular docking, and molecular dynamics simulations, grounded in authoritative scientific principles to ensure accuracy and reproducibility. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.

Foundational Strategy: Target Identification and Validation

Before any simulation can begin, a high-confidence biological target must be identified. The this compound moiety is a common fragment in compounds targeting G-Protein Coupled Receptors (GPCRs), such as dopamine and serotonin receptors.[1] However, assuming a target is a critical error. A robust analysis begins with data-driven hypothesis generation.

Ligand-Based Target Prediction

When the target is unknown, ligand-based methods predict potential protein interactions by comparing the query molecule to libraries of compounds with known bioactivity.[2] This approach is predicated on the similarity principle: structurally similar molecules often have similar biological targets.

A primary tool for this purpose is SwissTargetPrediction , a web server that predicts targets based on a combination of 2D and 3D similarity measures.[3][4][5] This initial step is invaluable for prioritizing potential targets, understanding potential off-target effects, and rationalizing observed phenotypes.[3][6]

Pharmacophore Modeling: Abstracting the Essentials

Pharmacophore modeling defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[7][8] It serves as a 3D blueprint for molecular recognition and is a powerful tool for virtual screening and lead optimization.[9][10][11] By generating a pharmacophore model from this compound, researchers can screen large compound libraries to identify novel molecules that fit the essential interaction features, thereby accelerating the discovery process.[8]

Protocol 1: Target Prediction & Pharmacophore Hypothesis Generation

  • Ligand Preparation :

    • Draw this compound in a 2D chemical sketcher (e.g., ChemDraw) and save as a SMILES string.

    • Convert the SMILES string to a 3D structure using a tool like Open Babel, generating an initial low-energy conformation.

  • Target Prediction :

    • Navigate to the SwissTargetPrediction web server.[3][4]

    • Paste the SMILES string of the molecule into the query box.

    • Select the appropriate organism (e.g., Homo sapiens).

    • Execute the prediction and analyze the results, which will provide a ranked list of probable targets based on known ligand similarities. Pay close attention to targets with high probability scores, particularly GPCRs like dopamine (D2, D3) and serotonin (5-HT2A, 5-HT1A) receptors, which are historically associated with the piperazine scaffold.[1]

  • Pharmacophore Model Generation (Ligand-Based) :

    • Using a tool like LigandScout or Phase, input a set of known active molecules containing the this compound scaffold that act on a prioritized target from the previous step.

    • The software will align the molecules and identify common chemical features.

    • A pharmacophore model is generated, consisting of features like Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) centers, with specific spatial constraints.

    • Validation Check : A good pharmacophore model should be able to distinguish between known active and inactive compounds. Test the model against a validation set to assess its predictive power.

G cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Pharmacophore Generation A Input Ligand (SMILES/3D Structure) B SwissTargetPrediction Server A->B C Ranked List of Potential Targets B->C D Select High-Priority Target (e.g., Dopamine D2 Receptor) C->D E Gather Known Actives for Selected Target F Generate & Validate Pharmacophore Model E->F G Final 3D Pharmacophore Hypothesis F->G

Figure 1: Workflow for target identification and pharmacophore modeling.

Molecular Docking: A Static Snapshot of Binding

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static model of the protein-ligand complex.[12] This technique is instrumental for structure-based virtual screening and for understanding the molecular basis of ligand binding.[13] We will use AutoDock Vina , a widely adopted, fast, and accurate open-source docking program.[14]

Causality in Preparation: Garbage In, Garbage Out

The accuracy of a docking simulation is critically dependent on the quality of the input structures. Simply downloading a PDB file is insufficient.

  • Receptor Preparation : Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-protein atoms (water, ions, co-factors) and lack hydrogen atoms.[15] Water molecules may be structural or displaceable; their removal is context-dependent but generally recommended for standard docking. Hydrogens must be added to satisfy valency and define correct protonation states at a physiological pH, which directly impacts hydrogen bonding.

  • Ligand Preparation : A 2D ligand structure must be converted to a 3D conformation. Energy minimization is performed to obtain a low-energy, sterically favorable starting pose. Partial charges must be assigned, as electrostatic interactions are a key component of the scoring function used to estimate binding affinity.

Protocol 2: Molecular Docking with AutoDock Vina

  • Receptor Preparation :

    • Download the 3D structure of the chosen target (e.g., Dopamine D2 Receptor) from the PDB.[16][17]

    • Using AutoDock Tools (MGLTools), remove all water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the required PDBQT file format.

  • Ligand Preparation :

    • Load the 3D structure of this compound into AutoDock Tools.

    • Detect the rotatable bonds, assign Gasteiger charges, and merge non-polar hydrogens.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation :

    • Define the search space (the "grid box") for the docking simulation. This box should encompass the entire binding site of interest. The accuracy of this step is paramount; if the box is too small, the correct binding pose may be missed. If too large, the search becomes computationally expensive and less accurate.

    • Expert Insight : Center the grid box on the co-crystallized ligand if available, or on key residues known from literature to be critical for binding. A box size of 25x25x25 Å is often a good starting point for typical drug-like molecules.

  • Running the Docking Simulation :

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and defining the center and size of the grid box.[18]

    • Execute the Vina docking run from the command line: vina --config conf.txt --log log.txt.[19]

    • Self-Validation : Vina's exhaustiveness parameter controls the thoroughness of the search. An exhaustiveness of 8 is standard, but increasing it (e.g., to 16 or 32) can provide more confidence in the result, at the cost of longer computation time.

  • Analysis of Results :

    • Vina will output a file containing multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Discovery Studio). Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the receptor. The predicted binding affinity provides a quantitative estimate, but the plausibility of the interactions is the ultimate validation.

Table 1: Example Docking Results for a Piperazine Derivative Series

Compound ID Target Receptor Vina Score (kcal/mol) Key Interacting Residues
FBP-001 Dopamine D2 -9.2 ASP-114, SER-193, PHE-389
FBP-002 Dopamine D2 -8.5 ASP-114, PHE-389, TRP-386
FBP-001 Serotonin 5-HT2A -8.8 ASP-155, SER-242, PHE-363

| FBP-002 | Serotonin 5-HT2A | -9.5 | ASP-155, SER-242, TRP-336 |

Molecular Dynamics: From a Static Picture to a Dynamic Movie

While docking provides a valuable hypothesis, it is a static image. Biological systems are dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the nature of their interactions over time.[20] We will outline a protocol using GROMACS , a powerful and widely-used MD engine.[21][22][23]

The Rationale for Simulating Dynamics

An MD simulation reveals whether the binding pose predicted by docking is stable. It allows us to observe subtle conformational changes in both the protein and the ligand, calculate binding free energies, and analyze the persistence of key interactions like hydrogen bonds.[24] This step is crucial for validating and refining the static docking model.

Protocol 3: MD Simulation of the Protein-Ligand Complex using GROMACS

  • System Preparation & Topology Generation :

    • The starting point is the best-ranked pose from the molecular docking.

    • A force field must be chosen to describe the physics of the system. The CHARMM36m force field is an excellent, well-validated choice for proteins.[25][26][27][28] The ligand's topology and parameters (describing its bonds, angles, and charges) must be generated, often using a server like CGenFF.[20]

    • The protein-ligand complex is placed in a simulation box of a defined shape (e.g., cubic).

  • Solvation and Ionization :

    • The box is filled with explicit water molecules (e.g., TIP3P water model) to simulate the aqueous physiological environment.

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system's overall charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization :

    • The initial system may have steric clashes or unfavorable geometries. Energy minimization is performed to relax the system to the nearest local energy minimum, ensuring a stable starting point for the simulation.

  • Equilibration (NVT and NPT) :

    • This is a two-stage process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Number of particles, Volume, Temperature) : The system is heated to the target temperature (e.g., 310 K) while the volume is kept constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Validation Check : Monitor the temperature plot; it should plateau around the target value.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature) : The position restraints are often relaxed, and a barostat is applied to bring the system to the target pressure (e.g., 1 bar). Validation Check : Monitor the pressure and density plots; they should also plateau, indicating the system has reached a stable density.[29]

  • Production MD Run :

    • Once the system is fully equilibrated, the position restraints are removed, and the production simulation is run for a desired length of time (e.g., 100 nanoseconds). Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex is not undergoing major conformational changes and the binding is stable.

    • Root Mean Square Fluctuation (RMSF) : Plot the RMSF per residue to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis : Analyze the number and persistence of hydrogen bonds between the ligand and receptor throughout the simulation.

G A Start: Best Docked Pose B 1. System Building (Force Field, Solvation, Ions) A->B C 2. Energy Minimization B->C D 3. NVT Equilibration (Temperature) C->D E 4. NPT Equilibration (Pressure & Density) D->E F 5. Production MD Run (e.g., 100 ns) E->F G 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) F->G

Figure 2: Generalized workflow for a Molecular Dynamics simulation.

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-stage in silico workflow for characterizing the molecular interactions of this compound. By progressing logically from broad target prediction to static binding pose analysis and finally to a dynamic assessment of binding stability, researchers can build a high-confidence model of their compound's mechanism of action. Each stage incorporates critical validation checks, ensuring the trustworthiness of the results. Adherence to these field-proven protocols, grounded in authoritative tools and force fields, provides a powerful computational engine to drive modern drug discovery efforts.

References

  • Yang, Y., Zhang, Y., & Li, H. (2025). Pharmacophore modeling in drug design. Computational and Structural Biotechnology Journal.
  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro.
  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy.
  • Karim, E. M., Abchir, O., et al. (2024).
  • bio.tools. (n.d.). SwissTargetPrediction. Bioinformatics Tools and Services Discovery Portal.
  • Kaser, D. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials.
  • Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.
  • Wikipedia. (n.d.). PDBsum. Wikipedia.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Karim, E. M., Abchir, O., et al. (2024).
  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of medicinal chemistry.
  • Ciemny, M., et al. (2021). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement.
  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.
  • BenchChem. (2025). In Silico Modeling of 1-(5-Chlorothiophene-2-carbonyl)
  • Patsnap. (2025). What is the role of pharmacophore in drug design?.
  • Laskowski, R. A., Hutchinson, E. G., et al. (1997). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research.
  • BioProdict. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. BioProdict.
  • ScienceDirect. (n.d.). Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. ScienceDirect.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research.
  • Database Commons. (n.d.). PDBsum.
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials.
  • BenchChem. (2025). In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Huang, J., et al. (2016). CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins.
  • Scripps Research. (2020). AutoDock Vina Manual. The Scripps Research Institute.
  • JETIR. (2024).
  • Huang, J., & MacKerell, A. D. (2013). CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data.
  • Eberhardt, J., Santos-Martins, D., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PMC.
  • Laskowski, R. A. (2018). PDBsum: Structural summaries of PDB entries. Protein Science.
  • Huang, J., & MacKerell, A. D. (2013).
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.
  • GROMACS Development Team. (2014). GROMACS User Manual v5.0.4. Scribd.
  • Yu, W., et al. (2017). CHARMM additive and polarizable force fields for biophysics and computer-aided drug design. Expert Opinion on Drug Discovery.
  • Huang, J., et al. (2016). CHARMM36m: an improved force field for folded and intrinsically disordered proteins.
  • Forli, S., et al. (n.d.). AutoDock Vina: Molecular docking program.
  • Salmaso, V., & Moro, S. (2018). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Methods in Molecular Biology.
  • Ciemny, M., et al. (2018). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules.
  • GROMACS Development Team. (2025). GROMACS 2025.
  • GROMACS Development Team. (2024). GROMACS 2024.
  • Ribeiro, R., et al. (2023). pyGOMoDo: GPCRs modeling and docking with python.
  • GROMACS Development Team. (2025). GROMACS 2025.
  • GROMACS Development Team. (2015). GROMACS USER MANUAL (Version 5.0-rc1).
  • Scripps Research. (n.d.). AutoDock Vina. The Scripps Research Institute.
  • Ciemny, M., et al. (2017). Recent advances and applications of molecular docking to G protein-coupled receptors. Bohrium.

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzoyl)piperazine is a chemical entity of significant interest, primarily as a key metabolite of several pharmaceutical compounds and as a synthetic building block. A comprehensive understanding of its safety and toxicity is paramount for risk assessment in both drug development and laboratory settings. This guide synthesizes the available toxicological data, provides a predictive analysis based on its structural components, and outlines the necessary experimental protocols to formally characterize its safety profile. Direct toxicological studies on this specific molecule are limited; therefore, this document employs a robust, science-led approach, leveraging data from structural analogs and its constituent moieties—the piperazine core and the fluorobenzoyl group—to construct a predictive safety profile and a clear roadmap for future toxicological investigation.

Chemical Identity and Known Hazard Classification

This compound is an amide derivative of piperazine. Its identity is established by the following properties:

PropertyValueSource
IUPAC Name (4-Fluorophenyl)(piperazin-1-yl)methanoneN/A
Synonyms p-FBPN/A
CAS Number 40193-43-9N/A
Molecular Formula C₁₁H₁₃FN₂ON/A
Molecular Weight 208.23 g/mol N/A
Structure Chemical Structure of this compoundN/A

While a comprehensive, peer-reviewed toxicological profile is not publicly available, safety data sheets (SDS) from commercial suppliers provide preliminary hazard information. These classifications should be considered provisional pending formal investigation.

The Piperazine Core: Foundational Toxicological Concerns

The piperazine ring is the structural backbone of this compound and numerous pharmacologically active agents. Its inherent toxicological properties are well-documented and provide a critical baseline for assessing any of its derivatives.

Key Toxicological Endpoints for Piperazine:

  • Neurotoxicity : Piperazine can exhibit neurotoxic effects, with some evidence suggesting it acts as a GABA receptor antagonist. In humans, neurotoxicity has been observed, particularly at high doses, leading to symptoms like tremors and staggering.[1] An acute Lowest Observed Adverse Effect Level (LOAEL) for neurotoxicity in humans has been proposed at 110 mg/kg bw.[1][2]

  • Sensitization : It is a known dermal and respiratory sensitizing agent.[1] Occupational exposure has been linked to cases of contact dermatitis and asthma.[1]

  • Reproductive Toxicity : Piperazine is classified internationally as a suspected reproductive toxicant (Category 2), with evidence suggesting it may damage fertility or the unborn child.[1][3]

  • Hepatotoxicity : In vitro studies on various piperazine derivatives have shown potential for liver toxicity, characterized by the formation of reactive species, depletion of glutathione (GSH), and induction of apoptosis in hepatic cells.[4]

These inherent risks of the piperazine moiety must be considered as potential liabilities for this compound until proven otherwise through specific testing.

Metabolic Profile and the Significance of Amide Hydrolysis

The metabolic fate of a compound is intrinsically linked to its toxicity profile. For this compound, two primary metabolic pathways are predicted: reactions involving the piperazine ring and hydrolysis of the amide bond.

Predicted Metabolic Pathways

Metabolism is likely mediated by Cytochrome P450 (CYP) enzymes.[5] Key predicted transformations include:

  • Piperazine Ring Oxidation : Hydroxylation or oxidation at various positions on the piperazine ring.

  • N-Dealkylation : While less likely than with N-alkylated piperazines, cleavage of the benzoyl group is possible.

  • Aromatic Hydroxylation : Oxidation of the fluorophenyl ring.

  • Amide Hydrolysis : Cleavage of the amide bond to yield piperazine and 4-fluorobenzoic acid. This pathway is of particular toxicological interest.

The release of aromatic amines from xenobiotics via amide bond hydrolysis is a known safety risk, as the resulting metabolites can be associated with geno-, hepato-, and nephrotoxicity.[6] Enzymes such as aldehyde oxidase (AOX) have been shown to catalyze amide hydrolysis, a metabolic route that can sometimes be underappreciated in early drug development.[7][8]

Metabolic Pathways of this compound cluster_pathways Predicted Metabolic Transformations cluster_products Resulting Metabolites parent This compound met1 Piperazine Ring Oxidation parent->met1 CYP450 met2 Aromatic Hydroxylation parent->met2 CYP450 met3 Amide Hydrolysis parent->met3 Amidases, AOX prod1 Oxidized Metabolites met1->prod1 met2->prod1 prod2 Piperazine + 4-Fluorobenzoic Acid met3->prod2

Caption: Predicted metabolic pathways for this compound.

Assessment by Structural Analogy: The Benzyl vs. Benzoyl Linker

Valuable insights can be gleaned by comparing this compound with its more extensively documented analog, 1-(4-Fluorobenzyl)piperazine. The key structural difference is the linker between the fluorophenyl ring and the piperazine nitrogen: a carbonyl group (amide) versus a methylene group (amine).

AnalogLinkerGHS Hazard Classifications[9]
This compound Amide (-C(=O)-)Data not fully established
1-(4-Fluorobenzyl)piperazine Amine (-CH₂-)Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory)

The presence of the amide bond in this compound introduces the potential for metabolic hydrolysis, a pathway not available to the benzyl analog. This metabolic cleavage could fundamentally alter the toxicity profile by liberating piperazine and 4-fluorobenzoic acid, each with its own distinct toxicological properties. Therefore, while the benzyl analog provides a useful starting point for irritation and acute toxicity, it cannot predict the consequences of amide hydrolysis.

A Roadmap for Formal Toxicological Evaluation

Given the absence of comprehensive data, a structured, tiered approach to toxicological testing is required to formally characterize the safety profile of this compound. The following protocols represent the industry-standard starting point for any new chemical entity.

Tier 1: Genotoxicity Assessment

Genotoxicity testing is a critical first step to assess the potential for a compound to cause DNA or chromosomal damage, a key indicator of carcinogenic potential. The bacterial reverse mutation test (Ames test) is the standard initial screen.

Experimental Protocol: Ames Test (OECD Test Guideline 471)

  • Objective : To detect point mutations (base-pair substitutions and frameshifts) induced by the test compound in strains of Salmonella typhimurium and Escherichia coli.

  • Materials :

    • Test Compound: this compound

    • Bacterial Strains: At least five strains, including TA98, TA100, TA1535, TA1537 (or TA97a), and E. coli WP2 uvrA (or WP2 uvrA pKM101).

    • Metabolic Activation System: Post-mitochondrial fraction (S9) from the liver of induced rodents (e.g., rats treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

    • Controls: Negative (vehicle) and positive controls (known mutagens specific to each strain, with and without S9 activation).

  • Methodology :

    • Plate Incorporation Method :

      • Prepare a range of concentrations of the test compound.

      • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation).

      • Vortex briefly and pour immediately onto minimal glucose agar plates.

      • Incubate plates at 37°C for 48-72 hours.

    • Data Analysis :

      • Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

      • A positive result is defined as a concentration-related increase in revertant colonies to a level at least twice that of the negative control.

Ames Test Workflow A Prepare Test Compound Concentrations B Mix Bacteria, Compound, and Top Agar A->B C Add S9 Mix (+S9) or Buffer (-S9) B->C D Pour onto Minimal Glucose Agar Plates C->D E Incubate at 37°C (48-72 hours) D->E F Count Revertant Colonies E->F G Analyze Data vs. Controls F->G H Positive or Negative Genotoxicity Result G->H

Caption: Standard workflow for the bacterial reverse mutation (Ames) test.

Tier 2: Acute and Repeated Dose Toxicity

Should the compound prove non-genotoxic, further studies are warranted to determine its systemic toxicity profile.

  • Acute Oral Toxicity (OECD 423) : This study determines the median lethal dose (LD₅₀) and identifies signs of acute toxicity after a single high-dose exposure. It provides critical information for hazard classification and dose-setting for subsequent studies.

  • Repeated Dose 28-Day Oral Study (OECD 407) : This is a cornerstone study. The compound is administered daily to rodents for 28 days. Endpoints include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and full histopathological examination of organs. This study identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Strategic Recommendations

The safety and toxicity profile of this compound is not yet fully elucidated. However, a predictive assessment based on its chemical structure provides a strong foundation for a proactive, science-driven evaluation.

Summary of Findings:

  • Inferred Hazards : Based on the piperazine core, there is a potential for neurotoxicity, reproductive toxicity, and sensitization .[1][2][3]

  • Key Metabolic Risk : The amide linkage introduces a significant metabolic pathway—hydrolysis —which could liberate piperazine and 4-fluorobenzoic acid, complicating the toxicological profile compared to amine-linked analogs.[6][7]

  • Data Gaps : There is a critical lack of empirical data for key toxicological endpoints, including genotoxicity, acute toxicity, and repeated dose toxicity.

Recommendations for Drug Development Professionals:

  • Prioritize Genotoxicity Testing : An Ames test is the mandatory first step to rule out mutagenic potential.

  • Conduct In Vitro Metabolic Profiling : Use human and relevant preclinical species' liver microsomes to confirm the predicted metabolic pathways, paying close attention to the rate and extent of amide hydrolysis.[6]

  • Initiate In Vivo Toxicity Studies : If non-mutagenic, proceed with a tiered in vivo testing strategy, starting with an acute oral toxicity study followed by a 28-day repeated-dose study in a rodent species.

  • Continuous Risk Assessment : The toxicological profile should be built iteratively, with each new piece of data informing the next stage of development and the overall risk-benefit assessment.

By following this structured and predictive approach, researchers can efficiently and responsibly characterize the safety of this compound, ensuring its safe handling in the laboratory and providing the necessary data for any potential future clinical development.

References

  • Arbo, M. D., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed, [Link]

  • NICNAS. (2019). Piperazine: Human health tier II assessment. Australian Department of Health, [Link]

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed, [Link]

  • NICNAS. (2018). Piperazine salts: Human health tier II assessment. Australian Department of Health, [Link]

  • O'Brien, P., et al. (2014). Amide hydrolysis of a novel chemical series of microsomal prostaglandin E synthase-1 inhibitors induces kidney toxicity in the rat. PubMed, [Link]

  • Government of Canada. (2024). Piperazine - information sheet. Canada.ca, [Link]

  • Rattley, M. S., et al. (2022). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate, [Link]

  • Wikipedia. Pelanserin. Wikipedia, [Link]

  • LibreTexts. 7.6 Hydrolysis of Amides. Chemistry LibreTexts, [Link]

  • Moriconi, A., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. PNAS, [Link]

  • Testa, B., & Mayer, J. M. (2006). The Hydrolysis of Amide. ResearchGate, [Link]

Sources

An In-Depth Technical Guide to 1-(4-Fluorobenzoyl)piperazine as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluorobenzoyl)piperazine, a pivotal precursor in contemporary organic and medicinal chemistry. The document details its synthesis, purification, and core reactivity, with a particular focus on the nucleophilic nature of the secondary amine. Through an examination of its mechanistic underpinnings and practical applications, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It offers field-proven insights into experimental choices, self-validating protocols, and case studies of its application in the synthesis of complex pharmaceutical agents.

Introduction: The Significance of the Fluorobenzoylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents targeting diverse biological systems.[1][2] Its unique conformational properties and the presence of two nitrogen atoms allow for facile derivatization, enabling chemists to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. When acylated with a 4-fluorobenzoyl group, the resulting this compound becomes a highly valuable and versatile intermediate.

The incorporation of a fluorine atom on the benzoyl ring is a strategic choice. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, pKa, and binding affinity to biological targets without introducing substantial steric bulk. This often leads to improved metabolic stability and enhanced membrane permeability. Consequently, the this compound moiety is a key structural feature in numerous active pharmaceutical ingredients (APIs), including agents for the central nervous system (CNS), anticancer therapeutics, and antimicrobials.[1][3] This guide will elucidate the practical synthesis and subsequent utilization of this critical building block.

Physicochemical Properties & Spectral Data

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₃FN₂OPubChem CID 533966
Molecular Weight 208.23 g/mol PubChem CID 533966
Appearance White to off-white crystalline solid[4]
Melting Point 73-77 °CSigma-Aldrich
Boiling Point ~367 °C at 760 mmHg (Predicted)ChemSpider
Solubility Soluble in dichloromethane, chloroform, methanol[1]
CAS Number 40534-47-2PubChem CID 533966

Synthesis and Purification of this compound

The most direct and widely adopted method for synthesizing this compound is the nucleophilic acyl substitution of piperazine with 4-fluorobenzoyl chloride. The key challenge in this synthesis is controlling the regioselectivity to favor mono-acylation over the undesired di-acylation product, N,N'-bis(4-fluorobenzoyl)piperazine.

Reaction Scheme

The synthesis proceeds via the acylation of one of the nitrogen atoms of piperazine. Using a large excess of piperazine is the primary strategy to statistically favor the formation of the mono-substituted product.

Synthesis cluster_reactants Reactants cluster_products Products Piperazine Piperazine (large excess) Product This compound Piperazine->Product Byproduct Piperazine Hydrochloride Salt Piperazine->Byproduct Acts as base AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->Product Nucleophilic Acyl Substitution

Caption: Synthesis of this compound via N-acylation.

Mechanistic Considerations

The reaction mechanism is a classic nucleophilic acyl substitution. One nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. A second equivalent of piperazine (or another added base like triethylamine) acts as a Brønsted-Lowry base to neutralize the resulting ammonium salt and the HCl byproduct, driving the reaction to completion.[1][2] Using a significant excess of piperazine (typically 5 equivalents or more) ensures that an unreacted piperazine molecule is more likely to encounter the acyl chloride than a newly formed molecule of the mono-acylated product, thus minimizing the formation of the di-acylated byproduct.[1]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add piperazine (5.0 eq.) and anhydrous chloroform or dichloromethane (DCM) (10 mL per gram of piperazine).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath. The use of low temperature is critical to control the exothermic nature of the reaction and to further suppress over-reaction.

  • Reagent Addition: Dissolve 4-fluorobenzoyl chloride (1.0 eq.) in anhydrous chloroform or DCM (2 mL per gram) and add it dropwise to the piperazine suspension via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Workup - Acid/Base Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (aq) to extract the excess piperazine and the product into the aqueous phase as their hydrochloride salts.

    • Separate the aqueous layer and cool it to 0 °C.

    • Slowly basify the aqueous layer with 5 M NaOH (aq) to a pH > 12 while stirring. This step deprotonates the hydrochloride salts, causing the free base product to precipitate.

    • Extract the product back into DCM or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[3]

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected white crystalline solid should be dried under vacuum.

Core Reactivity: The Secondary Amine as a Nucleophile

The synthetic utility of this compound stems from the reactivity of its secondary amine (the nitrogen at the N-4 position). This nitrogen is a potent nucleophile, readily participating in a variety of bond-forming reactions.

Key Transformations

The N-4 position can be functionalized through several key reaction types, making it a versatile handle for molecular elaboration.

  • N-Alkylation: This is the most common transformation, typically achieved by reacting the precursor with an alkyl halide (R-X) or a sulfonate ester in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) in a polar aprotic solvent like DMF or acetonitrile.[5][6] The reaction proceeds via an Sₙ2 mechanism. The choice of base is crucial; it must be strong enough to deprotonate the secondary amine but not so strong as to cause side reactions with the electrophile.

  • Reductive Amination: This powerful method forms a C-N bond by reacting the secondary amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[7] This approach is highly efficient for creating complex alkyl substituents.

  • Michael Addition: The nucleophilic amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds (enones, enoates) to form β-amino carbonyl adducts.

Reactivity cluster_reactions Key Transformations Precursor This compound Alkylation N-Alkylation (with R-X, Base) Precursor->Alkylation ReductiveAmination Reductive Amination (with R₂C=O, Reducing Agent) Precursor->ReductiveAmination Michael Michael Addition (with α,β-Unsaturated Carbonyl) Precursor->Michael Product1 N-Alkylated Product Alkylation->Product1 Product2 N-Alkyl Product ReductiveAmination->Product2 Product3 β-Amino Carbonyl Product Michael->Product3

Caption: Core reactivity pathways of this compound.

Application in Drug Development: Case Study of Centanafadine

Centanafadine is a novel, first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) investigated for the treatment of attention-deficit hyperactivity disorder (ADHD).[8] Its synthesis provides an excellent real-world example of the strategic use of this compound as a key precursor.

In a reported synthetic route, this compound is coupled with a suitable electrophile to construct the final drug molecule. This step typically involves an N-alkylation or a related C-N bond-forming reaction, highlighting the importance of the precursor's nucleophilic secondary amine.

Representative Protocol: N-Alkylation for API Synthesis

This protocol outlines a general, robust procedure for the N-alkylation of this compound, a critical step analogous to those used in the synthesis of complex APIs like centanafadine.

  • Inert Atmosphere: Charge a flame-dried flask with this compound (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). The use of an inert base like K₂CO₃ is standard for preventing side reactions.

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) under a nitrogen or argon atmosphere. These polar aprotic solvents are ideal for Sₙ2 reactions.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or tosylate, 1.1 eq.) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS. Heating is necessary to overcome the activation energy for the Sₙ2 reaction.

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x volumes). The water quench removes the inorganic base and DMF, while the product partitions into the ethyl acetate layer.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to afford the pure N-alkylated product.

Safety, Handling, and Storage

Safety: this compound is an irritant and may be harmful if swallowed or inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

Handling: Avoid creating dust. Use caution when handling and ensure all containers are tightly closed when not in use.[9]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly sealed.[4]

Conclusion

This compound is a cornerstone precursor in modern synthetic chemistry, offering a reliable and versatile platform for the construction of complex molecules. Its straightforward synthesis, combined with the predictable and robust reactivity of its secondary amine, makes it an indispensable tool for drug discovery and development. The strategic inclusion of the 4-fluorobenzoyl moiety confers desirable pharmacological properties, underscoring its prevalence in the structure of numerous APIs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this powerful building block to its full potential in their synthetic endeavors.

References

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. [Link]

  • 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563. PubChem. [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). [Link]

  • 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563. PubChem. [Link]

  • Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central. [Link]

  • 1-(4-FLUOROBENZYL)PIPERAZINE. gsrs.ncats.nih.gov. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]

  • Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults. Otsuka Pharmaceutical Co., Ltd.. [Link]

  • Process for the N-monoalkylation of piperazine.
  • Centanafadine for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial. PubMed. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 1-(4-Fluorobenzoyl)piperazine, a crucial piperazine derivative used as a precursor in the synthesis of various biologically active molecules.[1][2] Given that poor solubility and instability can severely impede drug development by affecting bioavailability, formulation, and shelf-life, a robust understanding and early characterization of these properties are paramount.[3] This document outlines the theoretical underpinnings and provides detailed, field-proven protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with international regulatory standards. The methodologies are designed to be self-validating, ensuring data integrity and providing a clear rationale for experimental choices, thereby empowering researchers and drug development professionals to make informed decisions in their projects.

Introduction

This compound is a synthetic organic compound featuring a piperazine ring acylated with a 4-fluorobenzoyl group. Its structure serves as a key building block in medicinal chemistry for creating a range of therapeutic agents, from chemokine antagonists to kinase inhibitors.[1] The ultimate success of any active pharmaceutical ingredient (API) derived from this precursor hinges on its fundamental physicochemical properties, primarily its solubility in aqueous media and its stability under various environmental conditions.

  • Solubility directly influences the dissolution rate and bioavailability of an orally administered drug. Low solubility is a major hurdle in drug discovery, often leading to unreliable in vitro results and poor in vivo performance.[3]

  • Stability determines a drug's shelf-life and ensures that it remains safe and effective over time. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[4]

This guide presents a systematic approach to characterizing these two critical attributes for this compound, grounding the experimental protocols in authoritative guidelines from the International Council for Harmonisation (ICH).[5]

Predicted Physicochemical Properties and Their Implications

While specific experimental data for this compound is not extensively published, its behavior can be predicted based on its structure. These predictions are vital for designing relevant experiments. The piperazine moiety contains two nitrogen atoms, making the molecule basic and suggesting that its solubility will be highly dependent on pH.

PropertyPredicted Value / InformationImplication for Solubility & Stability
Molecular Formula C₁₁H₁₃FN₂O-
Molecular Weight 208.23 g/mol Influences diffusion and dissolution rates.
pKa (Predicted) ~7.5 (most basic nitrogen)The compound will be predominantly ionized at pH < 7.5 and neutral at pH > 7.5. Ionization typically increases aqueous solubility.
LogP (Predicted) ~1.5 - 2.0Indicates moderate lipophilicity. May suggest a balance between solubility and membrane permeability.
Functional Groups Amide, Tertiary Amines, FluorophenylThe amide bond is susceptible to hydrolysis under strong acidic or basic conditions. The tertiary amines are prone to oxidation.[6][7]

Aqueous Solubility Assessment

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the solubility of a compound precipitating from a supersaturated solution (typically from a DMSO stock). It is a high-throughput screening method used in early discovery to quickly flag potential issues.[3][8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. It is considered the 'gold standard' and is crucial for formulation and development.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method relies on detecting precipitate formation via light scattering when a DMSO stock solution of the compound is added to an aqueous buffer.[9]

Causality: The choice of nephelometry is based on its speed and suitability for early-stage discovery, where many compounds must be assessed rapidly.[3] Starting from a DMSO stock mimics typical high-throughput screening (HTS) assay conditions.[10]

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear 96-well microtiter plate, add 198 µL of phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4) to different wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[8]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Data Analysis: Compare the turbidity of the test wells to positive (known insoluble compound) and negative (buffer with 1% DMSO) controls. The concentration at which significant light scattering is observed is the kinetic solubility limit.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

This method is the definitive way to measure equilibrium solubility and is essential for lead optimization and pre-formulation.

Causality: The shake-flask method ensures that the solid compound is in equilibrium with the solution, providing the true solubility value.[3] Incubation for 24 hours or more is required to ensure this equilibrium is reached, especially for crystalline solids.[8]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.

  • Buffer Addition: To each vial, add 1 mL of a relevant aqueous buffer (e.g., pH 5.0, 7.4, and 9.0 to assess solubility above and below the predicted pKa).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.[8]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (as described in Section 4.2).

  • Data Presentation: Report the solubility in µg/mL or µM at each pH.

Data Presentation: pH-Dependent Solubility
pH of BufferKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
5.0[Insert Data][Insert Data]
7.4[Insert Data][Insert Data]
9.0[Insert Data][Insert Data]

Stability Profiling: Forced Degradation Studies

Forced degradation (or stress testing) is a critical process that exposes the API to conditions more severe than accelerated stability testing.[4] Its purpose is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[7][11] The goal is to achieve 5-20% degradation of the drug substance.[6]

Overall Workflow for Stability Assessment

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Data Interpretation Dev Develop HPLC-UV Method Val Validate Method (Specificity) Dev->Val Stress Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Val->Stress Analysis Analyze Stressed Samples via Validated HPLC Method Stress->Analysis ID Identify Degradants Analysis->ID Pathway Elucidate Degradation Pathway ID->Pathway Report Report Intrinsic Stability Pathway->Report

Caption: Workflow for stability assessment.

Protocol: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Causality: Chromatography is necessary to separate the parent compound from its degradation products.[11] UV detection is suitable for aromatic compounds like this compound. Method validation ensures the results are accurate and reliable.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high aqueous percentage and gradually increase the organic phase to elute the parent compound and any more lipophilic degradants.

  • Detection: UV detector set at a wavelength of maximum absorbance for this compound (e.g., ~240 nm).

  • Validation (Specificity): Analyze samples from the forced degradation study (Section 4.3). The method is considered "stability-indicating" if the degradation products are resolved from the parent peak (resolution > 1.5) and from each other.

Protocol: Forced Degradation Study

This protocol is based on the ICH Q1A guideline.[5] Prepare solutions of this compound at a concentration of approximately 1 mg/mL for these studies.[6]

Methodology:

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C for 24 hours.

    • Procedure: Dissolve the compound in the acid solution. After incubation, cool the sample and neutralize it with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C for 24 hours.[7]

    • Procedure: Dissolve the compound in the base solution. After incubation, cool and neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

    • Procedure: Dissolve the compound in the H₂O₂ solution. Analyze directly by HPLC.

  • Thermal Degradation:

    • Condition: Expose the solid compound to 80°C for 48 hours.

    • Procedure: After exposure, dissolve the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Condition: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[6]

    • Procedure: Analyze a sample kept in the dark (control) and the light-exposed sample. Dissolve solids in the mobile phase for HPLC analysis.

Data Presentation: Forced Degradation Summary

G cluster_stress Stress Conditions cluster_degradants Potential Degradation Products API This compound (Parent Compound) Acid Acidic (HCl) API->Acid Base Basic (NaOH) API->Base Ox Oxidative (H₂O₂) API->Ox Thermal Thermal (Heat) API->Thermal DP1 Hydrolysis Product 1 4-Fluorobenzoic Acid Acid->DP1 DP2 Hydrolysis Product 2 Piperazine Acid->DP2 Base->DP1 Base->DP2 DP3 Oxidation Product N-Oxide Ox->DP3 DP4 Thermal Degradant Thermal->DP4

Caption: Potential degradation pathways.

Stress Condition% Assay of Parent% Total DegradationMajor Degradation Products (Retention Time)
Control 100%0%None
Acid (0.1 M HCl) [Insert Data][Insert Data][Insert Data]
Base (0.1 M NaOH) [Insert Data][Insert Data][Insert Data]
Oxidative (3% H₂O₂) [Insert Data][Insert Data][Insert Data]
Thermal (80°C) [Insert Data][Insert Data][Insert Data]
Photolytic [Insert Data][Insert Data][Insert Data]

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the detailed protocols for kinetic and thermodynamic solubility, researchers can gain early insights into potential bioavailability challenges. The forced degradation studies, aligned with ICH guidelines, are essential for understanding the intrinsic stability of the molecule, identifying potential degradants, and developing a validated, stability-indicating analytical method.

It is recommended that these studies be performed early in the development lifecycle of any API derived from this precursor. The data generated will be invaluable for guiding formulation strategies, defining appropriate storage conditions, and ensuring the development of a safe, effective, and stable final drug product.

References

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: LLS Health URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

  • Title: A Review: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Shake-Flask Solubility Assay Source: Bienta URL: [Link]

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

A Technical Guide to 1-(4-Fluorobenzoyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-(4-Fluorobenzoyl)piperazine, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. While not as commonly cited as its benzyl analogue, the presence of the carbonyl moiety in the benzoyl group imparts distinct chemical properties, making it a valuable scaffold for creating novel therapeutic agents. This document details its physicochemical characteristics, a robust synthesis protocol, and explores its applications as a key building block in the development of innovative pharmaceuticals.

Core Physicochemical Properties

This compound is a synthetic compound featuring a piperazine ring acylated with a 4-fluorobenzoyl group. The electron-withdrawing nature of the fluorine atom and the carbonyl group influences the molecule's reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂O-
Molecular Weight 208.23 g/mol Calculated
CAS Number Not definitively assigned in major commercial catalogs. Researchers should verify the CAS number for any synthesized or sourced material.-

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acylation of piperazine with 4-fluorobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride. To ensure mono-acylation and prevent the formation of the di-substituted product, it is crucial to use an excess of piperazine.

Experimental Protocol

Materials:

  • Piperazine

  • 4-Fluorobenzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of piperazine (e.g., 5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the cooled piperazine solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

  • Addition of Acylating Agent: Slowly add a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any unreacted acid chloride and other aqueous-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of hexane and ethyl acetate. This will separate the desired mono-acylated product from unreacted piperazine and any di-acylated byproduct.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product Piperazine Piperazine (excess) Reaction Acylation Reaction (0°C to RT) Piperazine->Reaction FluorobenzoylChloride 4-Fluorobenzoyl chloride FluorobenzoylChloride->Reaction DCM DCM (solvent) DCM->Reaction TEA Triethylamine (base) TEA->Reaction Workup Aqueous Work-up (Wash with NaHCO₃, Brine) Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Purified Product KinaseInhibition cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds & Activates Kinase Downstream Kinase Receptor->Kinase Phosphorylates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Kinase Blocks ATP Binding

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 1-(4-Fluorobenzoyl)piperazine, a key building block in medicinal chemistry. The primary synthetic route detailed is the N-acylation of piperazine with 4-fluorobenzoyl chloride, a classic example of a Schotten-Baumann reaction.[1][2] This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and describes methods for product characterization. The content is structured to provide not only a reproducible procedure but also the scientific rationale behind key experimental steps, empowering researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Background

This compound is a versatile chemical intermediate. The fluorobenzoyl moiety is a common feature in pharmacologically active molecules, often enhancing metabolic stability and receptor binding affinity. The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[3] Consequently, the reliable synthesis of functionalized piperazines like the title compound is of significant interest.

The core chemical transformation is the nucleophilic acyl substitution reaction between piperazine and 4-fluorobenzoyl chloride.[1] A primary challenge in this synthesis is achieving selective mono-acylation, as the symmetrical nature of piperazine presents two reactive secondary amine sites, which can lead to the undesired formation of the di-acylated byproduct, 1,4-bis(4-fluorobenzoyl)piperazine. This protocol is optimized to favor the formation of the mono-substituted product.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[4][5]

Overall Reaction:

The hydrochloric acid (HCl) byproduct must be neutralized by a base to prevent the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.[6]

Mechanism:

  • Nucleophilic Attack: The free secondary amine of a piperazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This rate-determining step forms a transient tetrahedral intermediate.[1][7]

  • Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a stable leaving group.

  • Deprotonation: The resulting protonated amide is rapidly deprotonated by a base (in this protocol, an excess of piperazine itself or an added base like triethylamine) to yield the final, neutral product, this compound.

Diagram 1: Reaction Mechanism

Reaction_Mechanism Mechanism of this compound Synthesis cluster_reactants Reactants cluster_products Products Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate 1. Nucleophilic Attack AcidChloride 4-Fluorobenzoyl Chloride (Electrophile) AcidChloride->Intermediate Product This compound Intermediate->Product 2. Chloride Elimination (-Cl⁻) HCl HCl Base Base (e.g., Piperazine, Et3N)

A simplified overview of the nucleophilic acyl substitution.

Experimental Protocol

This protocol is designed for the selective mono-acylation of piperazine. Using a significant excess of piperazine serves a dual purpose: it acts as the nucleophile and as the base to neutralize the HCl byproduct, while statistically favoring the mono-substitution.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Piperazine (anhydrous)86.144.31 g (50 mmol)Corrosive solid, handle with care.[8] Must be anhydrous.
4-Fluorobenzoyl Chloride158.561.59 g (10 mmol)Corrosive, lachrymator, and reacts with moisture.[9][10]
Dichloromethane (DCM)84.9350 mLAnhydrous grade recommended.
1 M Hydrochloric Acid (HCl)36.46~30 mLFor work-up.
2 M Sodium Hydroxide (NaOH)40.00~20 mLFor work-up.
Saturated Sodium Chloride (Brine)-20 mLFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 gFor drying.
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice-water bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve piperazine (4.31 g, 50 mmol) in 30 mL of dichloromethane (DCM). Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool the solution to 0-5 °C.

    • Scientist's Note: Performing the reaction at a low temperature is crucial. It helps to control the exothermic nature of the acylation and reduces the rate of the competing di-acylation side reaction.

  • Reagent Addition: Dissolve 4-fluorobenzoyl chloride (1.59 g, 10 mmol) in 20 mL of DCM in a dropping funnel. Add this solution dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • Scientist's Note: Slow, dropwise addition is critical to maintain temperature control and to ensure a localized high concentration of piperazine relative to the acid chloride, which strongly favors mono-substitution. A white precipitate (piperazine hydrochloride) will form during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-fluorobenzoyl chloride.

  • Aqueous Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Add 30 mL of 1 M HCl. Shake the funnel and separate the layers. The product and unreacted piperazine will move into the aqueous layer as their hydrochloride salts. c. Discard the organic (DCM) layer. d. Cool the aqueous layer in an ice bath and slowly add 2 M NaOH solution until the pH is strongly basic (pH > 12). This deprotonates the salts, causing the product and excess piperazine to precipitate or form an oil. e. Extract the aqueous layer three times with 20 mL portions of DCM. f. Combine the organic extracts.

  • Drying and Concentration: a. Wash the combined organic layers with 20 mL of brine to remove residual water. b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). c. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a white to off-white solid.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Diagram 2: Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup Dissolve Piperazine in DCM Cool to 0-5 °C Addition 2. Reagent Addition Add 4-Fluorobenzoyl Chloride Solution Dropwise (30 min) Setup->Addition Stir 3. Reaction Warm to RT Stir for 2-3 hours Addition->Stir Workup_Acid 4a. Acid Wash Add 1M HCl Separate Layers Stir->Workup_Acid Workup_Base 4b. Basification Add 2M NaOH to Aqueous Layer (pH > 12) Workup_Acid->Workup_Base Extraction 4c. Extraction Extract with DCM (3x) Workup_Base->Extraction Drying 5. Drying & Concentration Wash with Brine, Dry (MgSO4) Evaporate Solvent Extraction->Drying Purification 6. Purification Recrystallization or Column Chromatography Drying->Purification Product Final Product: This compound Purification->Product

A step-by-step overview of the synthesis protocol.

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • 4-Fluorobenzoyl Chloride: Is corrosive and causes severe skin burns and eye damage.[9][12][13] It is a lachrymator and reacts with water/moisture to release HCl gas. Avoid inhalation of vapors. Keep away from water and ignition sources.[10]

  • Piperazine: Is corrosive and can cause skin and eye irritation.[14] It can be absorbed through the skin. Contaminated clothing should be removed and laundered before reuse.[14] Emergency shower and eyewash stations should be readily accessible.[14]

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhaling fumes and ensure proper ventilation.

In case of skin contact, immediately wash the affected area with copious amounts of water.[11] In case of eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[9][12]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons of the fluorobenzoyl group and the methylene protons of the piperazine ring. Due to hindered rotation around the amide C-N bond, the piperazine proton signals may appear as complex or broadened multiplets at room temperature.[3][15]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the piperazine carbons.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₁₁H₁₃FN₂O, M.W. = 208.23 g/mol ).

  • Melting Point: Comparison with the literature value provides a good indication of purity.

References

  • Canada.ca. (2024, May 11). Piperazine - information sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Piperazine - HAZARD SUMMARY. Retrieved from [Link]

  • Gessner, T. (2010, September 28). MSDS of 4-fluorobenzoyl chloride. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Sahoo, B., & Chand, D. K. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42051-42059. Retrieved from [Link]

  • Canada.ca. (2024, May 11). Piperazine - information sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]

  • Chem.info. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5183. Retrieved from [Link]

  • Joseph, M. I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7764-7775. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vitro Cytotoxicity Assay of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Fluorobenzoyl)piperazine is a synthetic compound belonging to the piperazine class. Piperazine derivatives are of significant interest in medicinal chemistry and drug development due to their versatile pharmacological activities. As a precursor in the synthesis of various biologically active molecules, such as chemokine antagonists and kinase inhibitors, understanding the cytotoxic profile of this compound is a critical first step in evaluating its potential for further development.

These application notes provide a detailed, field-proven protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals and emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying principles.

Principle of the MTT Assay

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[2][4] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[3][5]

The quantity of the insoluble purple formazan generated is directly proportional to the number of viable, metabolically active cells.[4][6] Following a defined incubation period, a solubilization agent (typically Dimethyl Sulfoxide - DMSO) is added to dissolve the formazan crystals.[6] The absorbance of the resulting colored solution is then measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm. A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in metabolic activity and, by extension, a cytotoxic effect of the test compound.

Diagram of the MTT Assay Principle

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H) MTT->Mitochondria Enzymatic Reduction Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantification

Caption: Biochemical conversion of MTT to formazan in viable cells.

PART 1: Experimental Protocol

This protocol is optimized for adherent cells cultured in a 96-well plate format. It is crucial to perform initial optimization experiments to determine the ideal cell seeding density and the appropriate concentration range for this compound.

1.1 Materials and Reagents

Reagent/Material Specifications
This compoundPurity >97%
Cell Linee.g., HeLa, A549, or a cell line relevant to the intended application
Cell Culture Mediume.g., DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin
MTT Reagent5 mg/mL in sterile PBS, filter-sterilized and stored protected from light
Solubilization SolutionDMSO (Dimethyl Sulfoxide), cell culture grade
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4
96-well flat-bottom platesSterile, tissue culture-treated
CO2 Incubator37°C, 5% CO2, humidified
Microplate SpectrophotometerCapable of reading absorbance at 570 nm

1.2 Preliminary Setup & Optimization

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. A 10 mM stock is a common starting point. Note that the final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

  • Cell Seeding Density Optimization: To ensure results are within the linear range of the assay, a cell titration experiment is essential.[7]

    • Seed a 96-well plate with varying numbers of cells (e.g., from 1,000 to 100,000 cells per well).[7]

    • Incubate for 24 hours.

    • Perform the MTT assay as described below (section 1.4) without adding the test compound.

    • Plot absorbance vs. cell number. Select a seeding density that falls within the linear portion of the curve, typically yielding an absorbance between 0.75 and 1.25 for untreated cells after the desired incubation period.[8]

1.3 Experimental Workflow Diagram

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B D 4. Treat Cells with Compound B->D C 3. Prepare Serial Dilutions of Test Compound C->D E 5. Incubate (24-72h) D->E F 6. Add MTT Reagent E->F G 7. Incubate (2-4h) F->G H 8. Add Solubilizing Agent (DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability I->J K 11. Determine IC50 Value J->K

Caption: Step-by-step workflow for the in vitro cytotoxicity assay.

1.4 Step-by-Step Protocol

  • Cell Seeding: Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium per well. Incubate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution. A common approach is to use a 2-fold or 10-fold dilution series.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Crucial Controls:

      • Untreated Control: Cells treated with culture medium only (represents 100% viability).

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (to account for solvent effects).[9]

      • Blank Control: Wells containing medium but no cells (for background absorbance subtraction).

  • Incubation: Return the plate to the incubator for a period of 24, 48, or 72 hours. The incubation time is dependent on the cell line's doubling time and the compound's suspected mechanism of action.[10]

  • MTT Addition:

    • After the treatment period, carefully remove the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[2] Using a serum-free medium during this step minimizes interference from serum components.[7]

    • Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[2]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

PART 2: Data Analysis & Interpretation

2.1 Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

  • Correct Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

    • Corrected Absorbance = Absorbance (sample) - Average Absorbance (blank)

  • Calculate Percentage Viability:

    • % Viability = (Corrected Absorbance (treated) / Corrected Absorbance (untreated control)) x 100

2.2 Determination of the IC50 Value

The IC50 (Inhibitory Concentration 50) is the concentration of a compound that reduces cell viability by 50%.[11]

  • Plot Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[12][13]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, or an Excel add-in) to fit the data to a sigmoidal dose-response (variable slope) curve.[11][13]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[11]

2.3 Sample Data Presentation

Concentration (µM) Log Concentration Avg. Corrected Absorbance % Viability
0 (Control)-1.150100.0%
101.09294.9%
50.700.95583.0%
101.000.78268.0%
251.400.56449.0%
501.700.34530.0%
1002.000.17315.0%

PART 3: Troubleshooting & Scientific Considerations

Problem Potential Cause Solution
High Background Absorbance Contamination of medium; Phenol red interference.[7]Use fresh, sterile reagents. Use a phenol red-free medium for the MTT incubation step.[7]
Low Absorbance Readings Cell density is too low; Insufficient incubation time.[7]Optimize cell seeding density. Increase MTT incubation time (typically 1-4 hours).[7]
High Variability Between Replicates Inaccurate pipetting; "Edge effects" in the 96-well plate.Ensure accurate, consistent pipetting. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS instead.[7]
Increased Absorbance at High Compound Concentrations Compound interferes with MTT reduction or absorbs at 570 nm.[14]Run a control with the compound in cell-free medium to check for direct MTT reduction. If interference occurs, consider an alternative cytotoxicity assay (e.g., LDH release).[15]

Causality Behind Experimental Choices:

  • Why use serum-free medium for MTT incubation? Serum components can interact with MTT and affect formazan production, leading to inaccurate results.[7]

  • Why use a logarithmic scale for the dose-response curve? Biological responses to stimuli are often logarithmic. This transformation helps to linearize the central part of the curve, making it easier to accurately determine the IC50.[12][13]

  • Why include a vehicle control? Solvents like DMSO can be cytotoxic at higher concentrations. The vehicle control ensures that any observed toxicity is due to the compound itself and not the solvent.[9]

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods in Molecular Biology, 290, 89-100. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

Sources

Leveraging 1-(4-Fluorobenzoyl)piperazine as a Scaffold for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Neuropharmacological Research

Abstract: The arylpiperazine motif is a cornerstone in the architecture of numerous centrally acting therapeutics, renowned for its ability to confer affinity for a range of aminergic G-protein coupled receptors (GPCRs) and transporters. This document provides a comprehensive guide for researchers on utilizing 1-(4-Fluorobenzoyl)piperazine, a key chemical intermediate, as a foundational scaffold for the synthesis and evaluation of novel ligands targeting critical neuropharmacological pathways. We present detailed protocols for derivatization, in vitro receptor profiling, and in vivo behavioral assessment, contextualized with the scientific rationale underpinning each experimental step. This guide is intended to empower researchers in drug development to systematically explore the chemical space around this versatile scaffold and identify promising new candidates for treating neuropsychiatric and neurological disorders.

Introduction: The Prominence of the Arylpiperazine Scaffold

The piperazine ring, particularly when N-substituted with an aryl group, is considered a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties allow it to engage with high affinity to a multitude of neuroreceptors, most notably those within the dopaminergic and serotonergic systems. This has led to its incorporation into a wide array of approved drugs for conditions ranging from schizophrenia to depression.[1][2][3] The specific nature of the substitutions on both the aryl ring and the second piperazine nitrogen dictates the ultimate receptor affinity profile and functional activity.

This compound represents a strategic starting point for novel ligand design. The N-acyl linkage, specifically with a fluorobenzoyl group, has been identified as a key feature in compounds targeting serotonin 5-HT₂A receptors, among others.[4] The secondary amine on the piperazine ring provides a reactive handle for systematic chemical modification, allowing for the generation of diverse compound libraries. This document outlines a logical, integrated workflow for leveraging this precursor to discover and validate new neuropharmacologically active agents.

Part 1: Synthesis and Library Generation

The core strategy involves the derivatization of the secondary amine of this compound. This allows for the introduction of various side chains (the 'R' group) that can probe different regions of a receptor's binding pocket, thereby modulating affinity and selectivity.

Protocol 1: General Synthesis of N-Substituted Derivatives

This protocol describes a standard nucleophilic substitution reaction to append a side chain to the piperazine core.

Rationale: The secondary amine of the piperazine is nucleophilic and will readily react with electrophilic reagents, such as alkyl halides, in the presence of a mild base. The base is necessary to scavenge the acid (e.g., HBr) generated during the reaction, driving the equilibrium towards the product.

Materials:

  • This compound

  • Alkyl halide of choice (R-X, where X = Cl, Br, or I)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in ACN or DMF (approx. 10 mL per mmol).

  • Add potassium carbonate (2.0 eq) to the solution. This will act as the base.

  • Add the desired alkyl halide (R-X) (1.1 eq).

  • Stir the reaction mixture at 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions typically take 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography to yield the final N-substituted derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

G cluster_synthesis Derivative Synthesis Workflow Start This compound (Precursor) Reagents + Alkyl Halide (R-X) + Base (K₂CO₃) + Solvent (ACN) Reaction Nucleophilic Substitution (60-80 °C) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Derivative (Target Compound) Purification->Product Analysis Structural Confirmation (NMR, HRMS) Product->Analysis

Fig 1. General workflow for synthesizing a library of derivatives.

Part 2: In Vitro Pharmacological Profiling

Once a library of derivatives is synthesized, the next critical step is to determine their affinity and functional activity at relevant CNS targets. The arylpiperazine scaffold is a promiscuous binder, so initial screening should encompass key dopamine and serotonin receptor subtypes.

Protocol 2: Radioligand Competition Binding Assay

Rationale: This assay quantifies the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to compete with and displace a known, radioactively labeled ligand ('radioligand') from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to the equilibrium dissociation constant (Kᵢ) to reflect true affinity.[1]

Materials:

  • Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., D₂, 5-HT₁A, 5-HT₂A).[1]

  • Radioligand (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A).

  • Assay buffer (specific to the receptor, typically Tris-based).

  • Synthesized test compounds dissolved in DMSO.

  • Non-specific binding (NSB) competitor (a high concentration of a known, non-radioactive ligand, e.g., Haloperidol for D₂).

  • 96-well plates, filter mats (e.g., GF/B), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Procedure:

  • Prepare serial dilutions of the synthesized test compounds in the assay buffer. The final DMSO concentration should be kept low (<1%).

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and the diluted test compound.

  • For 'Total Binding' wells, add only buffer and radioligand.

  • For 'Non-Specific Binding' (NSB) wells, add buffer, radioligand, and a saturating concentration of the NSB competitor.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Hypothetical Binding Profile
Compound IDR-GroupD₂ Kᵢ (nM)5-HT₁A Kᵢ (nM)5-HT₂A Kᵢ (nM)
Lead-001 -CH₂CH₂-Phenyl150255.2
Lead-002 -CH₂CH₂-(2-MeO-Phenyl)458.112.5
Lead-003 -CH₂CH₂-Cyclohexyl>100045089
Lead-004 -CH₂CH₂CH₂-Phenyl98153.1

This table illustrates how structure-activity relationships (SAR) can be established. For instance, extending the carbon linker from two to three atoms (Lead-001 vs. Lead-004) appears to improve affinity at all tested receptors.

G cluster_invitro In Vitro Screening Cascade Start Synthesized Derivative Library Binding Primary Screen: Radioligand Binding Assays (D₂, 5-HT₁A, 5-HT₂A, etc.) Start->Binding Affinity Determine Kᵢ Values (Affinity & Selectivity Profile) Binding->Affinity Functional Secondary Screen: Functional Assays (e.g., cAMP, Calcium Flux) Affinity->Functional For high-affinity hits Activity Determine Potency (EC₅₀/IC₅₀) & Efficacy (% Activity) Functional->Activity Hit Identify 'Hit' Compound: High Affinity & Desired Activity Activity->Hit

Fig 2. A logical workflow for in vitro characterization of synthesized compounds.

Part 3: In Vivo Behavioral Assessment

Compounds demonstrating a promising in vitro profile (e.g., high affinity and selectivity for a single target, or a desired polypharmacological profile) should be advanced to in vivo models. These experiments aim to confirm that the compound can cross the blood-brain barrier and engage its target to produce a measurable physiological or behavioral effect.

Protocol 3: Amphetamine-Induced Hyperlocomotion Model

Rationale: This model is a cornerstone for screening compounds with potential antipsychotic activity. The psychostimulant amphetamine increases dopamine release in the striatum, leading to a robust increase in locomotor activity in rodents. A compound that acts as a dopamine D₂ receptor antagonist will block this effect and attenuate the amphetamine-induced hyperlocomotion.[1]

Materials:

  • Male Swiss mice or Wistar rats.

  • Open field activity chambers equipped with infrared beams to automatically track movement.

  • Test compound, formulated in a suitable vehicle (e.g., saline with 5% Tween-80).

  • d-Amphetamine sulfate.

  • Syringes and needles for intraperitoneal (i.p.) injection.

Step-by-Step Procedure:

  • Acclimate animals to the testing room for at least 60 minutes before the experiment begins.

  • Habituate each animal to the open field chamber for 30-60 minutes. This allows their baseline exploratory activity to decrease.

  • After habituation, administer the test compound or its vehicle via i.p. injection. This is the pretreatment phase. The dose and pretreatment time should be determined from preliminary pharmacokinetic studies. A typical pretreatment time is 30-60 minutes.

  • Following the pretreatment period, administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all animals.

  • Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for the next 60-90 minutes.

  • Data Analysis:

    • The primary endpoint is the total distance traveled or total activity count after the amphetamine challenge.

    • Compare the activity of the group treated with vehicle + amphetamine to the group(s) treated with test compound + amphetamine.

    • Use an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine if the test compound significantly reduced amphetamine-induced activity. A significant reduction suggests D₂ receptor antagonism in the CNS.

G cluster_overall Integrated Drug Discovery Logic Synthesis 1. Synthesis (Library Generation) InVitro 2. In Vitro Profiling (Binding & Functional Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Iterative Optimization InVivo 3. In Vivo Behavioral Testing (Target Engagement & Efficacy) SAR->InVivo Advance 'Hit' Compounds Lead Lead Candidate InVivo->Lead

Fig 3. The iterative cycle of synthesis and testing in CNS drug discovery.

Conclusion

This compound is more than a simple chemical; it is a gateway to a rich chemical space of potential neuropharmacological agents. By employing a systematic and logical research cascade—from rational synthesis and derivatization to rigorous in vitro profiling and targeted in vivo validation—researchers can effectively navigate this space. The protocols and workflows detailed in this guide provide a robust framework for identifying and optimizing novel CNS drug candidates built upon this versatile and clinically proven scaffold.

References

  • Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC Source: PubMed Central URL: [Link]

  • Title: 1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ 1 Receptors in the Brain Source: PubMed URL: [Link]

  • Title: In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction Source: PubMed URL: [Link]

  • Title: Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter Source: ResearchGate URL: [Link]

  • Title: 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter Source: PubMed URL: [Link]

  • Title: Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects Source: PubMed Central URL: [Link]

  • Title: Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents Source: PubMed URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation Source: PubMed Central URL: [Link]

  • Title: N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl) Source: NCBI URL: [Link]

  • Title: Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation Source: PubMed URL: [Link]

  • Title: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile Source: PubMed Central URL: [Link]

  • Title: Methoxyphenyl)-1-[2´-(N-2´´-1,3 pyrimidino)-p-[18F]fluorobenzamido]ethylpiperazine Source: NCBI URL: [Link]

  • Title: The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives Source: PubMed Central URL: [Link]

  • Title: In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma Source: Preprints.org URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: NIH URL: [Link]

  • Title: Piperazine-Derived α1D/1A Antagonist Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking Source: NIH URL: [Link]

  • Title: Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl Source: Semantic Scholar URL: [Link]

  • Title: Neuropharmacological Activity of the New Piperazine Derivative...is Modulated by Serotonergic and GABAergic Pathways Source: PubMed URL: [Link]

Sources

Application of 1-(4-Fluorobenzoyl)piperazine in Developing Tyrosinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tyrosinase Inhibition and the Potential of the 1-(4-Fluorobenzoyl)piperazine Scaffold

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanogenesis, the complex process of melanin synthesis.[1][2] This enzyme catalyzes the initial, rate-limiting steps in the melanin production pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] While melanin is crucial for protecting the skin against harmful ultraviolet (UV) radiation, its overproduction can lead to hyperpigmentation disorders such as melasma, age spots, and freckles.[2] Consequently, the inhibition of tyrosinase is a primary strategy in the development of therapeutic and cosmetic agents for skin whitening and treating hyperpigmentation.[2]

The this compound scaffold has emerged as a promising framework for the design of potent tyrosinase inhibitors.[4] Derivatives of this scaffold have demonstrated significant inhibitory effects against tyrosinase, often surpassing the potency of commonly used inhibitors like kojic acid.[4][5] The structural features of these compounds allow for targeted interactions within the active site of the tyrosinase enzyme, making them a compelling subject for further investigation and development in the field of dermatology and pharmacology.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the discovery and characterization of novel tyrosinase inhibitors. It includes detailed protocols for the synthesis of derivatives, in vitro and cell-based screening assays, and kinetic analysis to elucidate the mechanism of inhibition.

Mechanism of Tyrosinase and Its Inhibition

Tyrosinase contains a binuclear copper center within its active site, which is essential for its catalytic activity.[7] The enzyme cycles through different oxidation states of copper to facilitate the hydroxylation and oxidation of its substrates.[8] Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed-type inhibition, by interacting with different forms of the enzyme in the catalytic cycle.[9]

Derivatives of this compound have been shown to act as competitive or mixed-type inhibitors of tyrosinase.[5] This suggests that they can bind to the free enzyme, competing with the substrate for the active site, or to the enzyme-substrate complex.[9] The 4-fluorobenzyl moiety is believed to play a crucial role in binding within the catalytic pocket of the enzyme.

PART 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the acylation of a substituted piperazine with an appropriate acyl chloride.[5] This modular approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

General Synthetic Protocol:

A general procedure for the synthesis of 1-methanone derivatives is as follows:

  • To a solution of 1-(4-fluorobenzyl)piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cool the reaction mixture in an ice bath.

  • Add the desired acyl chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[5]

PART 2: In Vitro Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound derivatives against mushroom tyrosinase, using L-DOPA as the substrate.[3]

Materials and Reagents:
  • Mushroom Tyrosinase (e.g., 1000 U/mL)[2]

  • L-DOPA (L-3,4-dihydroxyphenylalanine)[3]

  • This compound derivatives (test compounds)

  • Kojic acid (positive control)[3]

  • Phosphate Buffer (50 mM, pH 6.8)[3]

  • DMSO (for dissolving compounds)

  • 96-well microplate[2]

  • Microplate reader[3]

Preparation of Solutions:
  • Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate and adjust the pH to 6.8.[3]

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Dilute to the desired working concentration (e.g., 20 µL of a solution that gives a sufficient reaction rate) just before use and keep on ice.[3]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to make a 10 mM stock solution. Prepare this solution fresh and protect it from light.[3]

  • Test Compound Stock Solutions: Dissolve the this compound derivatives and kojic acid in DMSO to prepare high-concentration stock solutions (e.g., 10-100 mM).

  • Test and Control Working Solutions: Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer from the stock solutions. Ensure the final DMSO concentration in the reaction well is low (<1%) to avoid affecting enzyme activity.[2]

Assay Protocol:
  • Plate Setup: In a 96-well plate, add the following to their respective wells in triplicate:

    • Blank: 160 µL Phosphate Buffer + 20 µL L-DOPA Solution (no enzyme).[3]

    • Control (100% activity): 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.[3]

    • Test Compound: 120 µL Phosphate Buffer + 20 µL of varying concentrations of the test compound + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.[3]

    • Positive Control: 120 µL Phosphate Buffer + 20 µL of varying concentrations of Kojic Acid + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.[3]

  • Pre-incubation: Add the buffer, test compound/positive control, and tyrosinase solution to the respective wells. Incubate the plate at 37°C for 10 minutes.[3]

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.[3]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes to monitor the formation of dopachrome.[3][10]

Data Analysis:
  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Correct for the blank by subtracting the absorbance of the blank wells from all other wells.[2]

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control using the following formula:[2] % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by non-linear regression analysis.[2]

Experimental Workflow for In Vitro Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Test Compounds plate_setup Plate Setup (96-well): - Blank - Control - Test Compounds - Positive Control prep_reagents->plate_setup pre_incubation Pre-incubate with enzyme (37°C, 10 min) plate_setup->pre_incubation reaction_init Initiate Reaction (Add L-DOPA) pre_incubation->reaction_init kinetic_measurement Measure Absorbance at 475 nm (Kinetic mode, 20 min) reaction_init->kinetic_measurement calc_rate Calculate Reaction Rates kinetic_measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

PART 3: Kinetic Analysis of Tyrosinase Inhibition

To understand the mechanism of inhibition of the most potent this compound derivatives, a kinetic study is performed. This involves measuring the initial rates of the enzymatic reaction at various substrate (L-DOPA) and inhibitor concentrations.

Protocol for Kinetic Analysis:
  • Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both L-DOPA (e.g., 0.125, 0.25, 0.5, 1 mM) and the inhibitor (e.g., concentrations around its IC50 value).[11]

  • Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk plots (double reciprocal plots of 1/V versus 1/[S]) or Dixon plots (1/V versus [I]).[11]

  • The pattern of the plots will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[7][9]

    • Competitive inhibition: Lines intersect on the y-axis.[7]

    • Non-competitive inhibition: Lines intersect on the x-axis.[12]

    • Uncompetitive inhibition: Lines are parallel.[13]

    • Mixed inhibition: Lines intersect in the second or third quadrant.

  • The inhibition constant (Ki) can be determined from these plots.

Mechanism of Tyrosinase Inhibition by a Competitive Inhibitor

G E Enzyme (Tyrosinase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (L-DOPA) ES->E P Product (Dopachrome) ES->P P->E + I Inhibitor (this compound derivative) EI->E

Caption: Competitive inhibition of tyrosinase.

PART 4: Cell-Based Tyrosinase Activity and Melanin Content Assay

To evaluate the efficacy of the inhibitors in a more biologically relevant system, a cell-based assay using a melanoma cell line, such as B16F10, is essential.[1] This assay measures the intracellular tyrosinase activity and the overall melanin content after treating the cells with the test compounds.

Materials and Reagents:
  • B16F10 murine melanoma cells[1]

  • Dulbecco's Modified Eagle's Medium (DMEM)[1]

  • Fetal Bovine Serum (FBS)[1]

  • Penicillin-Streptomycin[1]

  • This compound derivatives (test compounds)

  • Kojic acid (positive control)[1]

  • Cell Lysis Buffer[1]

  • L-DOPA[1]

  • NaOH

  • 96-well plate[1]

  • 6-well plate[1]

Protocol for Cell Culture and Treatment:
  • Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Seed the cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[1]

  • Treat the cells with varying concentrations of the test compounds and kojic acid for 48-72 hours. Include a vehicle control (e.g., DMSO).[1]

Protocol for Cellular Tyrosinase Activity Assay:
  • After treatment, wash the cells twice with ice-cold PBS.[1]

  • Lyse the cells by adding cell lysis buffer and incubating on ice.[1]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.[1]

  • Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add a normalized amount of protein from each lysate.

  • Add L-DOPA solution to each well to initiate the reaction.

  • Incubate the plate at 37°C and measure the absorbance at 475 nm to determine the rate of dopachrome formation.[1]

  • Calculate the percentage of tyrosinase inhibition relative to the vehicle-treated control.[1]

Protocol for Melanin Content Assay:
  • After treatment in 6-well plates, wash the cells with PBS and lyse them.

  • Centrifuge the cell lysate and dissolve the melanin pellet in 1N NaOH at 80°C for 1 hour.

  • Measure the absorbance of the solubilized melanin at 405 nm.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

  • Calculate the percentage of melanin reduction compared to the vehicle-treated control.

Workflow for Cell-Based Tyrosinase Inhibition and Melanin Content Assays

G cluster_cell_culture Cell Culture & Treatment cluster_tyrosinase_assay Cellular Tyrosinase Activity cluster_melanin_assay Melanin Content seed_cells Seed B16F10 Cells treat_cells Treat with Inhibitors seed_cells->treat_cells lyse_cells_tyr Lyse Cells treat_cells->lyse_cells_tyr lyse_cells_mel Lyse Cells treat_cells->lyse_cells_mel protein_quant_tyr Quantify Protein lyse_cells_tyr->protein_quant_tyr activity_assay Tyrosinase Activity Assay (L-DOPA, 475 nm) protein_quant_tyr->activity_assay solubilize_melanin Solubilize Melanin (NaOH) lyse_cells_mel->solubilize_melanin measure_melanin Measure Absorbance (405 nm) solubilize_melanin->measure_melanin

Caption: Workflow for cell-based tyrosinase and melanin assays.

PART 5: Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent inhibitors.

Key SAR Observations:
  • The 4-fluorobenzyl group is a key pharmacophoric feature for tyrosinase inhibition.[14]

  • Substitution on the benzoyl ring significantly influences inhibitory activity. Electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), particularly at the ortho position, have been shown to enhance potency.[5]

  • The introduction of a nitro group at the para position of the benzoyl ring has also resulted in highly active inhibitors.[5]

Quantitative Data Summary:
Compound IDSubstituent on Benzoyl RingIC50 (µM) vs. Mushroom TyrosinaseInhibition TypeReference
Kojic Acid -17.76Competitive[4]
Compound 25 2-Trifluoromethyl0.96-[4]
Compound 26 3-Chloro-2-nitro0.18Competitive[15]
Compound 18 4-Nitro1.71-[5]
Compound 20 2-Amino3.74-[5]

Note: The specific compound numbers are taken from the cited literature and serve as examples.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel tyrosinase inhibitors. The detailed protocols and methodologies presented in this guide provide a comprehensive framework for researchers to synthesize, screen, and characterize new derivatives. By systematically exploring the structure-activity relationships and elucidating the mechanisms of inhibition, the scientific community can advance the development of effective and safe agents for the treatment of hyperpigmentation disorders and for cosmetic applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone.
  • Benchchem. (n.d.). Application Note: Cell-Based Tyrosinase Activity Assay Using Tyrosinase-IN-8.
  • Benchchem. (n.d.). Application Notes: In Vitro Tyrosinase Inhibition Assay Using Aloesin.
  • ResearchGate. (n.d.). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Retrieved from [Link]

  • PubMed. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Retrieved from [Link]

  • PMC - NIH. (n.d.). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. Retrieved from [Link]

  • CORE. (n.d.). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). On the interpretation of tyrosinase inhibition kinetics. Retrieved from [Link]

  • Adam Cap. (2009). Kinetics Analysis of Tyrosinase. Retrieved from [Link]

  • SciSpace. (n.d.). Tyrosinase inhibition kinetics of anisic acid. Retrieved from [Link]

  • LookChem. (n.d.). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. Retrieved from [Link]

  • UniCA IRIS - Università di Cagliari. (n.d.). Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitors endowed with anti-melanogenic effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Retrieved from [Link]

  • PubMed. (2020). 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. Retrieved from [Link]

  • PMC - PubMed Central. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

  • ACS Publications. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments. Retrieved from [Link]

  • PMC - NIH. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(4-Fluorobenzoyl)piperazine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs, particularly in oncology.[1][2] Its unique physicochemical properties can confer favorable solubility and bioavailability to drug candidates.[3] This guide focuses on a key derivative, 1-(4-Fluorobenzoyl)piperazine, a versatile synthon for constructing potent anticancer agents. We will explore the chemical rationale for its use, provide a detailed protocol for its application in synthesizing a model kinase inhibitor, and discuss the downstream analysis of the compound's biological activity.

Introduction: The Significance of the this compound Moiety

The strategic value of this compound in drug design stems from the distinct roles of its constituent parts:

  • The Piperazine Core: This heterocyclic amine serves as a flexible and robust linker. Its two nitrogen atoms provide synthetic handles for connecting different pharmacophores, allowing for the creation of modular molecules with tailored biological activities.[4][5] The basicity of the piperazine nitrogen can also improve aqueous solubility, a critical factor in drug development.

  • The 4-Fluorobenzoyl Group: This component is not merely a synthetic handle but a potent pharmacophore in its own right.

    • Target Engagement: The carbonyl oxygen is an excellent hydrogen bond acceptor, often forming critical interactions with amino acid residues in the hinge region of protein kinases, a major class of anticancer drug targets.[6]

    • Enhanced Potency & Selectivity: The fluorine atom at the para-position can significantly enhance binding affinity through favorable electrostatic or hydrophobic interactions within the target's binding pocket. It can also improve metabolic stability by blocking potential sites of oxidation.[5]

The combination of these features makes this compound a powerful building block for creating molecules designed to inhibit key signaling pathways dysregulated in cancer, such as those driven by Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and the PI3K/AKT pathway.[6][7][8]

Synthesis Application: A Protocol for a Piperazine-Based Kinase Inhibitor

This section provides a representative protocol for the synthesis of a novel anticancer agent via the nucleophilic substitution of a chlorinated heterocyclic core with this compound. This reaction is a cornerstone of many synthetic routes for modern kinase inhibitors.[9]

General Synthesis Workflow

The workflow illustrates the coupling of the piperazine synthon with a generic chlorinated heterocyclic core, a common strategy in medicinal chemistry.

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound (Nucleophile) C Nucleophilic Substitution (Solvent: DMF, Base: K₂CO₃) A->C B Chlorinated Heterocyclic Core (e.g., 2-chlorobenzofuran derivative) B->C D Final Anticancer Compound C->D E Salt Byproduct (KCl) C->E

Caption: General workflow for synthesizing a piperazine-based anticancer agent.

Experimental Protocol: Synthesis of a Benzofuran-Piperazine Conjugate

This protocol details the synthesis of a model compound, where this compound is conjugated to a benzofuran core. Benzofuran derivatives are also known to possess anticancer properties.[10]

Materials and Reagents:

  • This compound

  • 2-(chloromethyl)benzofuran (or a similar chlorinated heterocyclic precursor)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add 2-(chloromethyl)benzofuran (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 20 mL).

  • Addition of Nucleophile: Add this compound (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 80°C and let it stir for 4-6 hours.

    • Expert Insight: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (approx. 100 mL) and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Trustworthiness Check: Combining the organic layers is a critical step. The subsequent washing with brine removes residual DMF and inorganic salts, which is essential for obtaining a pure product.

  • Purification Prep: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure benzofuran-piperazine conjugate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary (Representative)

The following table summarizes expected outcomes for the described synthesis.

ParameterValue/ConditionRationale
Molar Ratio 1.1 eq this compoundA slight excess of the nucleophile ensures complete consumption of the electrophilic precursor.
Base 2.0 eq K₂CO₃Acts as an acid scavenger to neutralize the HCl formed during the substitution, driving the reaction forward.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves reactants and facilitates SN2-type reactions.
Temperature 80°CProvides sufficient energy to overcome the activation barrier without causing degradation of reactants.
Reaction Time 4-6 hoursTypical duration for this type of coupling, confirmed by TLC monitoring.
Expected Yield 75-85%Reflects an efficient coupling and purification process.
Purity (Post-Chromo) >98%Achievable with careful column chromatography, suitable for subsequent biological assays.

Mechanism of Action and Biological Evaluation

The synthesized compounds often function by inhibiting key cellular signaling pathways essential for cancer cell growth and survival.

Targeted Signaling Pathway: Kinase Inhibition

Many piperazine-based anticancer agents function as ATP-competitive kinase inhibitors.[6][11] The molecule occupies the ATP-binding pocket of a kinase (e.g., EGFR), preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that promotes cell proliferation.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Extracellular Transmembrane Intracellular Kinase Domain GF->Receptor:f0 1. Ligand Binding Substrate Substrate Protein Receptor:f2->Substrate 2. Phosphorylation ATP ATP ATP->Receptor:f2 pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation 3. Signal Transduction Inhibitor Synthesized Inhibitor (this compound derivative) Inhibitor->Receptor:f2 BLOCKS

Caption: Mechanism of an ATP-competitive kinase inhibitor.

Recommended Protocols for Biological Evaluation

To validate the anticancer activity of the newly synthesized compound, a series of in vitro assays are required.[8]

Protocol 1: Cell Viability (MTT Assay)

  • Objective: To determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀).

  • Procedure:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates.[9][12]

    • After 24h, treat cells with serial dilutions of the synthesized compound for 48-72 hours.

    • Add MTT reagent, which is converted to formazan crystals by viable cells.

    • Solubilize the crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate cell viability relative to untreated controls and determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

  • Objective: To determine if the compound induces programmed cell death (apoptosis).

  • Procedure:

    • Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest and stain cells with Annexin V-FITC (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).

    • Analyze the cell population using flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol 3: Western Blot Analysis

  • Objective: To confirm target engagement by observing changes in protein phosphorylation.

  • Procedure:

    • Treat cells with the compound for a short duration (e.g., 2-6 hours).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against the target kinase (e.g., total-EGFR) and its phosphorylated form (p-EGFR).

    • Use secondary antibodies and a chemiluminescent substrate to visualize protein bands. A decrease in the p-EGFR signal relative to total-EGFR confirms target inhibition.

Conclusion

This compound is a high-value starting material in the synthesis of targeted anticancer agents. Its structural features provide a reliable scaffold for creating potent kinase inhibitors. The protocols outlined in this guide offer a robust framework for the synthesis, purification, and subsequent biological evaluation of novel compounds derived from this versatile synthon. By understanding the chemical principles and employing rigorous analytical techniques, researchers can effectively leverage this building block to develop the next generation of cancer therapeutics.

References

  • Gürsoy, A., & Karali, N. (2008). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8086. [Link]

  • Kovács, I., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(21), 7228. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Scientific Reports, 12(1), 18883. [Link]

  • Fumagalli, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5555. [Link]

  • Di Francesco, T., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1094-1104. [Link]

  • Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2093. [Link]

  • Wang, W., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 23954. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Wang, Y., et al. (2015). Design, Synthesis and Anti-tumor Activity Evaluation of a Novel Series of Isoxazoles Bearing (1-Bi(4-fluorophenyl)methyl)-piperazine Unit. Chinese Journal of Organic Chemistry, 35(10), 2201-2209. [Link]

  • Li, Y., et al. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(10), 1239-1244. [Link]

  • ResearchGate. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry of Heterocyclic Compounds, 58(1), 29-41. [Link]

  • Squillace, R. M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8323-8349. [Link]

  • Carbone, D., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(20), 7083. [Link]

  • PubMed. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. [Link]

  • Wang, F., et al. (2014). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 19(12), 21013-21024. [Link]

  • Zhang, H., et al. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 25(18), 4165. [Link]

  • El-Gamal, M. I., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Frontiers in Chemistry, 11, 1269389. [Link]

  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Fluorobenzoyl)piperazine is a crucial chemical intermediate and a significant structural motif in a wide array of pharmacologically active compounds. Its presence as a starting material, intermediate, or potential impurity necessitates accurate and robust quantitative methods to ensure the quality, safety, and efficacy of pharmaceutical products. This document provides a comprehensive guide to the validated analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed to be adaptable to various laboratory settings and instrumentation.

The choice of analytical technique is paramount and is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of bulk drug substances, HPLC with UV detection is often sufficient. However, for trace-level detection in complex biological matrices or for impurity profiling, the enhanced selectivity and sensitivity of GC-MS or LC-MS/MS are indispensable.

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] The method's robustness and precision make it ideal for quality control and stability studies.

Principle of HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of moderately polar compounds such as piperazine derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. For piperazine and its derivatives, which may lack a strong chromophore, derivatization can be employed to enhance UV detection.[2][3]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Standard/Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Dilute Prepare Calibration Curve / Sample Dilutions Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile and a 0.01 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio.[1] The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: UV at 210 nm, or a more specific wavelength if a derivatizing agent is used.[1]

  • Column Temperature: 30°C.[1]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It offers high sensitivity and specificity, making it suitable for the analysis of this compound, especially in complex matrices or for trace-level quantification.[4]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for compound identification.[5]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Dissolve Sample in Solvent Derivatize Derivatization (Optional) Start->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the quantification of this compound by GC-MS.

Detailed GC-MS Protocol

This protocol provides a starting point for method development and may require optimization.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Injection Temperature: 260°C.[4]

  • Injection Volume: 1.0 µL.[4]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

  • Oven Temperature Program: Initial temperature of 100°C held for 5 minutes, then ramped to 290°C at 10°C/min and held for 20 minutes.[6]

  • Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • Mass Spectrometer Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

2. Sample and Standard Preparation:

  • Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at concentrations relevant to the expected sample concentrations. An internal standard (e.g., a deuterated analog) should be used for accurate quantification.[7]

  • Sample Preparation: Dissolve the sample in the chosen solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

3. Data Analysis:

  • Identification: The retention time and the mass spectrum of the analyte in the sample should match those of the reference standard.

  • Quantification: In SIM mode, monitor characteristic ions of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the quantification of this compound at very low concentrations in complex biological matrices like plasma or urine.[8]

Principle of LC-MS/MS Analysis

After separation by LC, the analyte is ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[9]

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Start Sample Extraction (e.g., Protein Precipitation) Centrifuge Centrifuge and Collect Supernatant Start->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Separate LC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MRM Multiple Reaction Monitoring (MRM) Ionize->MRM Integrate Integrate MRM Transitions MRM->Integrate Quantify Quantify using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Detailed LC-MS/MS Protocol

This is a general protocol and should be optimized for the specific analyte and matrix.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate with formic acid).[8]

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Ionization Source: ESI in positive ion mode (ESI+).[9]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[9] The specific precursor and product ions for this compound need to be determined by infusion experiments.

2. Sample and Standard Preparation:

  • Standard Solutions: Prepare a calibration curve in the same matrix as the samples to compensate for matrix effects. Use a stable isotope-labeled internal standard for the most accurate results.[7]

  • Sample Preparation (for plasma): Protein precipitation is a common and straightforward method. Add a volume of cold acetonitrile (typically 3 times the plasma volume) containing the internal standard to the plasma sample. Vortex, centrifuge, and inject the supernatant.[8]

3. Method Validation: The validation of a bioanalytical method should follow regulatory guidelines (e.g., FDA or EMA) and include assessments of selectivity, sensitivity, matrix effect, recovery, calibration curve, accuracy, and precision.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV is a robust and reliable method for routine quality control. GC-MS offers excellent sensitivity and specificity for trace analysis in less complex matrices. For challenging bioanalytical applications requiring the highest sensitivity and selectivity, LC-MS/MS is the method of choice. Each method must be carefully developed, optimized, and validated to ensure the generation of accurate and reliable data.

References

  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives - Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 1-Piperazineethanimine - Benchchem.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • Analytical Methods - RSC Publishing.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC - NIH.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination.
  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed.
  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti.
  • 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1 - ChemicalBook.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • (IUCr) Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
  • 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 - Sigma-Aldrich.
  • 1-(4-Fluorobenzyl)piperazine 70931-28-1 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF - ResearchGate.
  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent.

Sources

High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Analysis of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides two robust analytical methodologies for the determination of 1-(4-Fluorobenzoyl)piperazine, a key chemical intermediate in pharmaceutical synthesis. We present a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quantification, process monitoring, and purity assessment. Additionally, a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is detailed for trace-level quantification in complex matrices, such as biological fluids, which is essential for pharmacokinetic and metabolic studies. This document provides comprehensive, step-by-step protocols, the scientific rationale behind methodological choices, and guidance on method validation.

Introduction

This compound (MW: 208.23 g/mol ) is a substituted piperazine derivative. The piperazine scaffold is a fundamental structural element in a vast number of pharmacologically active compounds, and its derivatives are widely investigated in drug discovery.[1] The accurate and precise quantification of synthetic intermediates like this compound is critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs).

This guide details two distinct, yet complementary, analytical approaches:

  • HPLC-UV: A widely accessible and robust technique ideal for analyzing higher concentration samples. It relies on the chromatographic separation of the analyte from impurities followed by detection using its inherent ultraviolet absorbance.

  • LC-MS/MS: The gold standard for sensitivity and selectivity.[2] This technique couples the powerful separation of liquid chromatography with the precise detection of tandem mass spectrometry, allowing for confident quantification even at very low concentrations in complex sample matrices.

Part 1: HPLC-UV Method for Routine Quantification

This method is designed for the straightforward and reliable analysis of this compound in samples such as reaction mixtures or bulk materials where analyte concentrations are relatively high.

Principle of Separation: Reversed-Phase Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity.[3] Our method employs a nonpolar stationary phase (a C18 column) and a polar mobile phase (a mixture of water and acetonitrile).[4] this compound, being a moderately nonpolar molecule due to its aromatic ring, interacts with and is retained by the hydrophobic C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the mobile phase becomes more nonpolar. This increased affinity of the analyte for the mobile phase causes it to elute from the column, allowing for its separation from other components in the sample.[2]

Experimental Protocol: HPLC-UV

A. Sample and Standard Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the 50:50 acetonitrile/water mixture.

  • Sample Preparation: Accurately weigh a known amount of the sample material, dissolve it in the 50:50 acetonitrile/water mixture, and dilute as necessary to fall within the calibration range. For example, dissolve 10 mg of a reaction mixture in 10 mL of diluent, then dilute 100-fold for an expected concentration of 10 µg/mL.

B. Instrumentation and Chromatographic Conditions

The following parameters provide a validated starting point for analysis.

ParameterSpecificationRationale
Instrument HPLC System with UV/Vis or Photodiode Array (PDA) DetectorStandard equipment for quality control labs.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides excellent hydrophobic retention for the aromatic analyte.[5]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides protons to ensure the basic piperazine moiety is consistently ionized, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Program 0-10 min: 30% to 90% B; 10-12 min: 90% B; 12.1-15 min: 30% BA gradient elution ensures that the analyte elutes as a sharp peak while cleaning late-eluting impurities from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[6]
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.[6]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection UV at 245 nmThe fluorobenzoyl moiety is a strong chromophore; 245 nm provides a high signal for sensitive detection.
HPLC-UV Analysis Workflow

The diagram below outlines the logical flow of the HPLC-UV analysis from sample preparation to final data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Prepare Standards & Samples (Dissolve & Dilute) HPLC HPLC System (Pump, Injector, C18 Column) Prep->HPLC Detector UV/PDA Detector (λ = 245 nm) HPLC->Detector Chromatogram Generate Chromatogram (Absorbance vs. Time) Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Create Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Part 2: High-Sensitivity LC-MS/MS Method

This method is essential for applications requiring low limits of quantification (LOQ), such as analyzing biological samples (plasma, urine) for pharmacokinetic studies, where analyte concentrations are expected to be in the ng/mL range.

Principle of Detection: Tandem Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity.[7] After chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI). The first mass analyzer (Q1) is set to isolate only the protonated molecule of our analyte (the precursor ion). This isolated ion is then fragmented in a collision cell (q2). The second mass analyzer (Q3) is set to detect only specific, characteristic fragment ions (product ions). This two-stage filtering process, known as Multiple Reaction Monitoring (MRM), virtually eliminates background noise and allows for confident identification and quantification at trace levels.[8]

Sample Preparation: Solid-Phase Extraction (SPE)

Biological matrices contain salts, proteins, and lipids that can interfere with analysis and suppress the ionization of the target analyte. Solid-Phase Extraction (SPE) is a critical sample cleanup technique used to isolate the analyte and remove these interferences.[9][10] Since this compound is a basic compound, a mixed-mode SPE cartridge, which utilizes both reversed-phase and strong cation exchange retention mechanisms, provides superior cleanup.[11][12]

A. SPE Protocol for Biological Samples (e.g., Plasma)

  • Condition: Pass 1 mL of methanol through the mixed-mode SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex, then load the entire mixture onto the SPE cartridge.

  • Wash 1: Pass 1 mL of 0.1 M acetate buffer (pH 4.5) to remove acidic and neutral interferences.

  • Wash 2: Pass 1 mL of methanol to remove lipophilic interferences.

  • Elute: Apply 1 mL of 5% ammonium hydroxide in methanol to the cartridge. The basic pH neutralizes the charge on the analyte, disrupting the cation-exchange retention, while the organic solvent disrupts the reversed-phase retention, leading to efficient elution of the clean analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Experimental Protocol: LC-MS/MS

A. Liquid Chromatography Conditions

ParameterSpecification
Instrument UHPLC or HPLC system coupled to a tandem mass spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

B. Mass Spectrometry Conditions

ParameterSpecificationRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic piperazine nitrogens are readily protonated to form positive ions.
Precursor Ion (Q1) m/z 209.2Corresponds to the [M+H]⁺ ion of this compound (MW = 208.2).
Product Ion 1 (Q3) m/z 123.1(Quantifier) Corresponds to the stable 4-fluorobenzoyl cation, resulting from cleavage of the amide bond.
Product Ion 2 (Q3) m/z 85.1(Qualifier) A characteristic fragment of the piperazine ring, used for identity confirmation.
Gas Temperatures Source dependent, typically 300-500 °CTo aid in desolvation of the ESI droplets.
Collision Energy Analyte and instrument dependent; requires optimizationThe energy applied in q2 to induce fragmentation. Must be tuned to maximize product ion signal.
LC-MS/MS Analysis Workflow

This workflow includes the critical sample preparation step necessary for high-sensitivity analysis in complex matrices.

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Condition Condition Sample->Condition Equilibrate Equilibrate Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Dry Dry & Reconstitute Elute->Dry LC LC Separation (C18 Column) Dry->LC MS Tandem Mass Spec (ESI Source, Q1-q2-Q3) LC->MS MRM Acquire MRM Data (209.2 -> 123.1, 85.1) MS->MRM Integration Integrate Peak Area MRM->Integration Quantification Quantify vs. Curve Integration->Quantification

Caption: Workflow for LC-MS/MS analysis, including Solid-Phase Extraction.

Part 3: Method Validation & System Suitability

For use in regulated environments, any analytical method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: A direct correlation between analyte concentration and signal response across a defined range.

  • Accuracy: Closeness of the results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual tests (repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Validation ParameterTypical Acceptance Criteria (Assay)
Linearity (r²) ≥ 0.995
Accuracy 98.0% - 102.0% recovery
Precision (%RSD) ≤ 2.0%
Robustness %RSD of results should remain within acceptable limits (e.g., < 5%)

References

  • Title: Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column Source: PubMed URL: [Link]

  • Title: 1-(4-FLUOROBENZYL)PIPERAZINE Source: GSRS URL: [Link]

  • Title: Extraction of Basic Drugs from Plasma with Polymeric SPE Source: Agilent URL: [Link]

  • Title: Evaluation of solid-phase extraction of basic drugs from human milk Source: PubMed URL: [Link]

  • Title: Application of solid-phase extraction tips for the analysis of drugs in human blood Source: J Forensic Res URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PubMed Central URL: [Link]

  • Title: Solid Phase Extraction (SPE) For Forensic Testing Source: YouTube URL: [Link]

  • Title: 1 4 Fluorobenzyl piperazine Source: mzCloud URL: [Link]

  • Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of piperazine derivatives in “Legal Highs” Source: ResearchGate URL: [Link]

  • Title: Reversed-Phase High-Performance Liquid Chromatography Source: Springer Nature Experiments URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: UNODC URL: [Link]

  • Title: Mass spectra and major fragmentation patterns of piperazine designer... Source: ResearchGate URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL: [Link]

  • Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL: [Link]

  • Title: Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD Source: ResearchGate URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

Sources

Application Note & Protocol: Preclinical Evaluation of 1-(4-Fluorobenzoyl)piperazine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical in vivo evaluation of 1-(4-Fluorobenzoyl)piperazine, a small molecule featuring the piperazine scaffold prevalent in centrally active pharmacological agents. Recognizing the diverse therapeutic potential of piperazine derivatives, which ranges from antipsychotic and anxiolytic to cognitive-enhancing effects, this guide outlines a logical, multi-tiered approach to characterize the compound's tolerability, pharmacokinetic profile, and behavioral effects in rodent models.[1][2] The protocols herein are designed for researchers in drug discovery and development, emphasizing scientific rigor, ethical considerations, and data-driven decision-making. We detail step-by-step methodologies for compound formulation, dose-range finding, pharmacokinetic analysis, and a battery of behavioral assays including the Open Field Test, Elevated Plus Maze, and Prepulse Inhibition of Startle. The causality behind experimental choices is explained to provide a robust, self-validating system for the initial characterization of novel compounds like this compound.

Scientific Rationale and Background

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[3] Its derivatives have been shown to interact with a wide array of receptors, including dopaminergic, serotonergic, and adrenergic receptors, making them versatile candidates for treating psychiatric and neurological disorders.[1] this compound combines this key heterocycle with a fluorobenzoyl moiety. The fluorine substitution is a common strategy to enhance metabolic stability and receptor binding affinity.

Given the structural alerts, it is plausible to hypothesize that this compound may modulate monoamine neurotransmitter systems. Therefore, a primary objective of an initial in vivo screening campaign is to assess its potential as an anxiolytic, antipsychotic, or cognitive-enhancing agent. The following protocols are designed to test these hypotheses in a systematic and efficient manner.

Foundational Principles: Ethical Conduct in Animal Research

All proposed animal experiments must be conducted with the highest degree of humane care and ethical consideration. Research protocols require review and approval by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[4][5] The guiding principles of any study should be the "Four Rs":

  • Replacement: Utilizing non-animal methods (e.g., in vitro assays, computational modeling) whenever possible.[5][6]

  • Reduction: Employing the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[6][7]

  • Refinement: Modifying procedures to minimize any potential pain, suffering, or distress to the animals.[6][8]

  • Responsibility: Ensuring all personnel are properly trained and accountable for the welfare of the animals under their care.[6][8]

Humane endpoints must be clearly defined in the protocol, and animals should be monitored closely for any signs of adverse effects.[4]

Compound Formulation for In Vivo Administration

The formulation of a test compound is critical for ensuring consistent and reliable exposure in animal models. The goal is to create a stable, homogenous, and physiologically compatible vehicle for administration. As this compound is a small molecule likely to have low aqueous solubility, a suspension is often the most practical approach for initial studies.

Causality: A non-pharmaceutical grade substance may be used if a pharmaceutical-grade version is unavailable or incompatible with the required formulation, but this must be scientifically justified in the animal protocol.[9] The chosen vehicle should be inert and well-tolerated at the required volume. A combination of saline, a suspending agent (like carboxymethylcellulose), and a surfactant (like Tween 80) is a standard and effective choice for many small molecules.

Protocol 3.1: Preparation of a 10 mg/mL Suspension
  • Preparation: In a sterile environment, weigh the required amount of this compound. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of the compound.

  • Vehicle Preparation: Prepare the vehicle solution as described in Table 1. First, dissolve the Tween 80 in the saline. Then, slowly add the Sodium Carboxymethylcellulose while stirring vigorously to prevent clumping.

  • Suspension: Gradually add the powdered this compound to the vehicle while continuously mixing using a magnetic stirrer or homogenizer.

  • Homogenization: Continue to stir the suspension for at least 30 minutes to ensure homogeneity. Visually inspect for any large particles. The final product should be a uniform, milky suspension.

  • Storage: Store the suspension in a sterile, sealed container at 2-8°C, protected from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniform redispersion. Stability of the formulation should be determined for the intended duration of the study.

Table 1: Vehicle Composition for Suspension Formulation

ComponentConcentrationPurpose
Saline (0.9% NaCl), Sterileq.s. to 100%Isotonic vehicle
Sodium Carboxymethylcellulose0.5% (w/v)Suspending agent to prevent precipitation
Polysorbate 80 (Tween 80)0.1% (v/v)Surfactant to aid in wetting the compound

Experimental Workflow and Design

A logical progression of experiments is essential for building a comprehensive profile of the test compound. The overall workflow begins with establishing safety and tolerability, moves to understanding its pharmacokinetic behavior, and culminates in assessing its pharmacological effects on behavior.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis Formulation Compound Formulation (Protocol 3.1) Tolerability Tolerability & Dose-Ranging (Protocol 5.1) Formulation->Tolerability Provides test article PK Pharmacokinetic (PK) Profiling (Protocol 5.2) Tolerability->PK Informs dose selection Behavior Behavioral Assessment Battery (Protocol 5.3) PK->Behavior Guides dose & time points OFT Open Field Test Behavior->OFT EPM Elevated Plus Maze Behavior->EPM PPI Prepulse Inhibition Behavior->PPI Analysis Statistical Analysis & Interpretation OFT->Analysis EPM->Analysis PPI->Analysis GoNoGo GoNoGo Analysis->GoNoGo Go/No-Go Decision

Caption: Overall Experimental Workflow for Preclinical Evaluation.

Detailed Experimental Protocols

Protocol 5.1: Preliminary Tolerability and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) and identify any overt adverse effects of this compound.

Causality: This step is crucial to ensure animal welfare and to select appropriate, non-toxic doses for subsequent pharmacokinetic and behavioral studies.[4][8] Performing this first prevents wasted resources and ensures the effects observed in later studies are pharmacological, not toxicological.

  • Animals: Use a small cohort of male Swiss Webster mice (n=3 per group).

  • Dose Escalation: Administer single intraperitoneal (i.p.) injections of the compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group. The volume of administration should not exceed 10 mL/kg.[10]

  • Observation: Closely monitor animals for at least 4 hours post-dose and then daily for 7 days. Record observations including changes in posture, locomotion, grooming, and any signs of distress (e.g., piloerection, labored breathing, convulsions).

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% reduction in body weight. Doses for subsequent studies should be selected below the MTD.

Protocol 5.2: Pharmacokinetic (PK) Profiling

Objective: To determine the basic pharmacokinetic parameters of the compound in plasma after a single administration.

Causality: Understanding the PK profile (i.e., how the drug is absorbed, distributed, metabolized, and eliminated) is essential for interpreting pharmacodynamic (behavioral) data.[11][12] It allows for the correlation of behavioral effects with drug exposure levels and helps in designing rational dosing schedules for more complex studies.[13]

  • Animals: Use male Sprague-Dawley rats (n=3-4 per time point) to allow for serial blood sampling if cannulated, or for terminal blood collection.

  • Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, i.p. or p.o.) selected based on the MTD study.

  • Blood Sampling: Collect blood samples (approx. 200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.[13]
Protocol 5.3: Behavioral Assessment Battery

Objective: To screen for potential anxiolytic, antipsychotic, and general locomotor effects.

Causality: A battery of tests provides a more comprehensive behavioral profile than a single assay.[14] The selected tests measure distinct but complementary aspects of CNS function. For example, the Open Field Test assesses general activity and anxiety, while Prepulse Inhibition is a more specific measure of sensorimotor gating, a process disrupted in schizophrenia.[15] The time of testing should be aligned with the compound's Tmax to maximize the chance of observing a pharmacological effect.

General Procedure:

  • Animals: Male Swiss Webster mice (n=10-12 per group).

  • Groups: Vehicle, and at least two doses of this compound (e.g., 5 and 15 mg/kg, i.p.), plus a positive control relevant to the tested hypothesis (e.g., diazepam for anxiety, haloperidol for psychosis).

  • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before any procedure.

  • Dosing: Administer the compound or vehicle 30 minutes (or at a time determined by the PK study) before the start of the behavioral test.

  • Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software.

  • Procedure: Place each mouse in the center of the arena and allow it to explore freely for 10-15 minutes.

  • Parameters Measured:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center Zone: An index of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing Frequency: A measure of exploratory behavior.

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

  • Procedure: Place the mouse in the central square, facing an open arm, and allow it to explore for 5 minutes.

  • Parameters Measured:

    • Time Spent in Open Arms: More time in open arms is indicative of an anxiolytic effect.

    • Number of Entries into Open/Closed Arms: Provides additional data on activity and anxiety.

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the whole-body startle response.

  • Procedure: After a 5-minute acclimatization period, subject the animal to a series of trials: some with a startling pulse alone (e.g., 120 dB) and others where a weaker, non-startling prepulse (e.g., 75-85 dB) precedes the pulse by a short interval (e.g., 100 ms).

  • Parameters Measured:

    • Startle Amplitude: The magnitude of the response to the pulse-alone trials.

    • % PPI: The percentage reduction in the startle response when the pulse is preceded by a prepulse. A deficit in PPI is a model of sensorimotor gating deficits seen in schizophrenia, and antipsychotics are expected to reverse this deficit if induced by a psychomimetic agent (e.g., MK-801).[15]

Potential Mechanism of Action

While the precise target of this compound is unknown, many CNS-active piperazine derivatives modulate dopaminergic and serotonergic pathways. A potential mechanism could involve interaction with D2 or 5-HT2A receptors, which are key targets for antipsychotic medications.

G Compound This compound Receptor Dopamine D2 Receptor (D2R) Compound->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Neuronal Excitability PKA->Downstream Phosphorylates Targets

Caption: Hypothetical Antagonistic Action at the D2 Receptor.

References

  • National Institutes of Health. (n.d.). Ethical considerations in animal studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009460/]
  • Tanimowo, M. O., & Monsudi, K. F. (2022). Ethical considerations regarding animal experimentation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9438991/]
  • University of Iowa. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Animal Research at Iowa. [URL: https://animal.research.uiowa.
  • Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. [URL: https://www.enago.
  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [URL: https://www.apa.org/science/leadership/care/guidelines]
  • Wells, D. (2015). Current ethical issues in animal research. The Physiological Society. [URL: https://www.physoc.org/magazine-articles/current-ethical-issues-in-animal-research/]
  • University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. [URL: https://az.research.umich.
  • Michigan State University. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Institutional Animal Care & Use Committee. [URL: https://iacuc.msu.edu/guidelines-policies/documents/IG035.pdf]
  • West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. [URL: https://oric.research.wvu.edu/files/d/892f25d9-482d-4589-9b59-4d6b5e028b12/administration-of-substances-to-research-and-teaching-animals-guidelines.pdf]
  • Washington State University. (2023). Guideline #10: Drug and Chemical Administration. Institutional Animal Care and Use Committee. [URL: https://s3.wp.wsu.
  • ResearchGate. (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. [URL: https://www.researchgate.net/figure/Summary-of-behavioral-tests-and-possible-equivalent-side-effects-of-antipsychotic-drugs_tbl1_343717551]
  • Reddy, T. S., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268804/]
  • BenchChem. (2025). Application Notes and Protocols: Pharmacokinetic Analysis of MS432 in Animal Models. [URL: https://www.benchchem.com/application-notes/pharmacokinetic-analysis-of-ms432-in-animal-models]
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine 97. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653896]
  • Shah, D. K., & Betts, A. M. (2015). Physiologically Based Pharmacokinetic Models of Small Molecules and Therapeutic Antibodies: A Mini-Review on Fundamental Concepts and Applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26461173/]
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [URL: https://www.researchgate.
  • Gertz, M., et al. (2024). Physiologically based pharmacokinetic modeling of small molecules: How much progress have we made?. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38218151/]
  • Choonara, Y. E., et al. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29380689/]
  • De Luca, L., et al. (2019). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6817028/]
  • Meeprom, A., et al. (2009). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19464200/]
  • Chem Help ASAP. (2023). preclinical in vivo PK studies & allometric scaling. YouTube. [URL: https://www.youtube.
  • González-Maeso, J. (2014). Preclinical models of antipsychotic drug action. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4008916/]
  • ResearchGate. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. [URL: https://www.researchgate.net/publication/355152331_Synthesis_and_Antinociceptive_Effect_of_Some_Thiazole-Piperazine_Derivatives_Involvement_of_Opioidergic_System_in_the_Activity]
  • Rinaldi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10675271/]

Sources

Application Notes and Protocols for Efficacy Testing of 1-(4-Fluorobenzoyl)piperazine Using Cell Culture Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for In Vitro Efficacy Assessment

In the landscape of modern drug discovery and development, the initial preclinical evaluation of novel chemical entities is paramount.[1][2][3][4][5] This phase is critical for identifying compounds with therapeutic potential and eliminating those with unfavorable toxicological profiles early in the pipeline.[1][6] In vitro cell culture-based assays serve as the cornerstone of this preliminary screening, offering a rapid, cost-effective, and reproducible means to assess the biological activity of a compound.[5][7] This document provides a comprehensive guide to the cell culture techniques for evaluating the efficacy of 1-(4-Fluorobenzoyl)piperazine, a synthetic compound featuring a piperazine moiety. Piperazine and its derivatives are a class of heterocyclic compounds with significant therapeutic interest, particularly in oncology, due to their prevalence in FDA-approved anticancer drugs and favorable pharmacokinetic properties.[8]

While the specific biological targets of this compound may be under investigation, this guide is structured to provide a robust framework for characterizing its potential cytotoxic, anti-proliferative, apoptotic, and anti-migratory effects. The protocols herein are designed to be adaptable to a variety of cell lines and research questions, ensuring a thorough preliminary assessment of this compound's therapeutic potential.

PART 1: Foundational Assays for Determining Cytotoxicity and Viability

A primary step in evaluating any new compound is to determine its effect on cell viability and proliferation.[9] These assays are fundamental to establishing a dose-response relationship and identifying the concentration range at which the compound exhibits biological activity.

The Principle of Metabolic Viability Assays: A Comparative Overview

Colorimetric assays based on the reduction of tetrazolium salts are widely used to quantify cell viability by measuring the metabolic activity of living cells.[9][10] The core principle relies on the activity of mitochondrial dehydrogenases in metabolically active cells to convert a tetrazolium salt into a colored formazan product.[10][11] The intensity of the color produced is directly proportional to the number of viable cells.[10]

Two of the most common assays in this category are the MTT and XTT assays. The MTT assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, which is reduced to an insoluble purple formazan, necessitating a solubilization step.[9][10][11] In contrast, the XTT assay uses 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide, which is converted to a water-soluble orange formazan, streamlining the protocol by eliminating the need for solubilization.[9][10]

Experimental Workflow: Cytotoxicity Assessment

Caption: General workflow for assessing the cytotoxicity of this compound.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Condition Rationale
Cell Density 5,000-10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Concentrations Logarithmic serial dilutionsAllows for the determination of a full dose-response curve.
Incubation Time 24, 48, 72 hoursAssesses both short-term and long-term effects of the compound.
MTT Incubation 4 hoursAllows for sufficient formazan crystal formation in viable cells.

PART 2: Delving Deeper - Mechanistic Insights into Cell Death

Once the cytotoxic potential of this compound is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents exert their effects.

Hallmarks of Apoptosis and Their Detection

Apoptosis is characterized by a series of distinct morphological and biochemical events, including phosphatidylserine (PS) externalization, caspase activation, and DNA fragmentation.[13][14][15] Various assays are available to detect these hallmarks at different stages of the apoptotic process.[13]

  • Early Stage: Annexin V binding to externalized PS.[15]

  • Mid Stage: Activation of caspases, a family of proteases central to the apoptotic cascade.[15]

  • Late Stage: Fragmentation of DNA, which can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Experimental Workflow: Apoptosis Detection

Caption: Workflows for detecting different stages of apoptosis.

Detailed Protocol: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for an appropriate time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.[8]

  • Washing: Wash the cells once with cold PBS.[8]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative[8]

  • Early apoptotic cells: Annexin V-positive and PI-negative[8]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[8]

QuadrantCell PopulationInterpretation
Lower LeftAnnexin V (-) / PI (-)Viable cells
Lower RightAnnexin V (+) / PI (-)Early apoptotic cells
Upper RightAnnexin V (+) / PI (+)Late apoptotic/necrotic cells
Upper LeftAnnexin V (-) / PI (+)Necrotic cells

PART 3: Assessing Functional Efficacy - Cell Migration

For many diseases, particularly cancer, the ability of cells to migrate and invade surrounding tissues is a critical factor in pathogenesis. Therefore, assessing the impact of this compound on cell migration is a crucial aspect of its efficacy evaluation.

The Transwell Migration Assay: A Model for Chemotaxis

The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to study cell migration in response to a chemoattractant.[16][17] The assay utilizes a chamber with two compartments separated by a porous membrane.[18] Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment, creating a chemical gradient that induces cell migration through the pores of the membrane.[17][19]

Experimental Workflow: Transwell Migration Assay

Caption: Workflow of a Transwell cell migration assay.

Detailed Protocol: Transwell Migration Assay

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)[20]

  • 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Prior to the assay, serum-starve the cells for 12-24 hours.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing a chemoattractant like FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound. Seed 1 x 10^5 cells in 100 µL into the upper chamber of each insert.[19]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Image the stained cells using a microscope.

  • Quantification: Count the number of migrated cells in several random fields of view for each insert.

PART 4: Unraveling Molecular Mechanisms - Signaling Pathway Analysis

To gain a deeper understanding of how this compound exerts its effects, it is essential to investigate its impact on key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Western blotting is a powerful technique for this purpose.[21]

Western Blotting: A Tool to Probe Protein Expression and Activation

Western blotting combines gel electrophoresis, protein transfer, and immunodetection to identify and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is particularly useful for examining changes in the expression levels of key proteins and their post-translational modifications, such as phosphorylation, which often indicates protein activation or inactivation within a signaling cascade.[21][22]

Experimental Workflow: Western Blot Analysis

Caption: General workflow for Western blot analysis.

Detailed Protocol: Western Blotting for Key Signaling Proteins

This protocol provides a general framework for analyzing the effect of this compound on signaling pathways commonly implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[21]

  • BCA Protein Assay Kit

  • Laemmli sample buffer[21]

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[23][24]

  • Primary antibodies (e.g., against total and phosphorylated Akt, ERK)

  • HRP-conjugated secondary antibodies[21]

  • Enhanced chemiluminescence (ECL) detection reagent[21]

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[21][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[21]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[23][24]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[21]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

The application notes and protocols detailed in this document provide a comprehensive and scientifically rigorous framework for the initial in vitro efficacy testing of this compound. By systematically evaluating its effects on cell viability, apoptosis, migration, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This foundational knowledge is indispensable for guiding further preclinical and clinical development of this and other novel piperazine derivatives.

References

  • Cytotoxicity Assays. Life Science Applications. Available at: [Link].

  • Transwell migration assays for HTS - how to maximize your success. 3D Cell Culture. Available at: [Link].

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link].

  • Transwell In Vitro Cell Migration and Invasion Assays. PubMed - NIH. Available at: [Link].

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link].

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link].

  • Transwell Cell Migration and Invasion Assay Guide. Corning. Available at: [Link].

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link].

  • MTT assay. Wikipedia. Available at: [Link].

  • Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH. Available at: [Link].

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link].

  • cell biology academy | ultra-detailed apoptosis assay selection guide! Pricella. Available at: [Link].

  • Choosing an Apoptosis Detection Assay. Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link].

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link].

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC - NIH. Available at: [Link].

  • In Vitro Efficacy Test. CD Formulation. Available at: [Link].

  • Concentration-response (cell death) curves of the tested piperazine... ResearchGate. Available at: [Link].

  • In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Available at: [Link].

  • In vitro efficacy testing. CliniSciences. Available at: [Link].

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link].

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. Available at: [Link].

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. Available at: [Link].

  • 1-(4-Fluorobenzyl)piperazine. PubChem. Available at: [Link].

  • Piperazine. PubChem - NIH. Available at: [Link].

  • 1-(4-Fluorobenzyl)piperazine. PubChem. Available at: [Link].

  • 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. PubChem. Available at: [Link].

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. Available at: [Link].

Sources

The Strategic Utility of 1-(4-Fluorobenzoyl)piperazine as a Foundational Scaffold in Molecular Probe and Drug Candidate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates the role of 1-(4-Fluorobenzoyl)piperazine as a pivotal chemical scaffold in contemporary molecular biology and drug discovery. While not typically employed as a direct-acting research tool, its true value is realized as a versatile precursor for the synthesis of a diverse array of biologically active molecules. This document provides a detailed exploration of its synthetic applications, highlighting the rationale behind its use in generating potent and selective inhibitors for critical cellular targets. Furthermore, we furnish detailed, field-proven protocols for the downstream characterization of its derivatives, empowering researchers to effectively leverage this scaffold in their investigations.

Introduction: The Piperazine Moiety in Molecular Design

The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties. As a six-membered heterocycle with two opposing nitrogen atoms, it offers a combination of structural rigidity and conformational flexibility. This duality allows for the precise spatial orientation of substituent groups, facilitating high-affinity interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors and can be protonated under physiological pH, enhancing aqueous solubility and bioavailability of the resulting molecules[1]. The introduction of a 4-fluorobenzoyl group to the piperazine core, as in this compound, provides a key reactive handle and a structural element that can be strategically modified to achieve desired pharmacological profiles.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂OPubChem
Molecular Weight 208.23 g/mol PubChem
CAS Number 40546-95-8Sigma-Aldrich
Appearance SolidSigma-Aldrich
Purity ≥95%Santa Cruz Biotechnology[2]

Core Application: A Versatile Precursor in Medicinal Chemistry

The primary utility of this compound in a molecular biology context is as a foundational building block for the synthesis of more complex and potent molecules. Its chemical structure allows for facile derivatization at the secondary amine of the piperazine ring, enabling the exploration of a vast chemical space.

Rationale for Use in Synthesizing Biologically Active Molecules

The 4-fluorobenzoyl group is a common feature in many bioactive compounds. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, influencing binding affinity and selectivity. The benzoylpiperazine moiety itself is a key pharmacophore in a number of approved drugs and clinical candidates.

Key Classes of Synthesized Bioactive Molecules

Research has demonstrated the utility of the this compound scaffold in the synthesis of various classes of targeted therapeutics and molecular probes[3][4]:

  • Kinase Inhibitors: Derivatives have been synthesized to target key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase[3][4]. These enzymes are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

  • G-Protein Coupled Receptor (GPCR) Ligands: The scaffold is integral to the development of antagonists for chemokine receptors and neurokinin-2 receptors[3][4]. These GPCRs are involved in inflammatory responses and neurotransmission, respectively.

  • Enzyme Inhibitors: The versatility of the piperazine core has been exploited to create inhibitors of enzymes like cholinesterase, which is implicated in neurodegenerative diseases such as Alzheimer's, and tyrosinase, a key enzyme in melanin synthesis[4][5].

  • Antimicrobial and Antiviral Agents: Derivatives have shown promise as antibacterial and antiviral compounds, highlighting the broad therapeutic potential of this chemical class[3][4].

Experimental Protocols: From Synthesis to Biological Characterization

The following protocols provide a generalized framework for the synthesis of a derivative from this compound and its subsequent biological evaluation. These are intended as a starting point and will require optimization based on the specific derivative and biological question.

General Synthetic Protocol: N-Alkylation of this compound

This protocol describes a standard nucleophilic substitution reaction to add a substituent to the piperazine ring.

Objective: To synthesize a novel derivative of this compound for biological screening.

Materials:

  • This compound

  • Alkyl halide (R-X, where R is the desired substituent and X is a leaving group like Br or I)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or potassium carbonate)

  • Reaction vessel with magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in the reaction vessel.

  • Add the base (1.5-2 equivalents) to the solution and stir.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthetic Workflow A This compound C Reaction Mixture (Solvent, Base) A->C B Alkyl Halide (R-X) B->C D Purification (Chromatography) C->D Reaction Monitoring (TLC) E Characterized Derivative D->E Purity & Identity (NMR, MS)

Caption: General workflow for the synthesis of a this compound derivative.

Protocol for In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of a synthesized derivative against a target kinase, such as EGFR.

Objective: To determine the IC₅₀ value of a synthesized compound against a specific kinase.

Materials:

  • Synthesized this compound derivative

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader capable of luminescence detection

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the synthesized compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram of Kinase Inhibition Assay Workflow:

G cluster_assay Kinase Inhibition Assay A Prepare Compound Serial Dilutions B Add Kinase, Substrate, & Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Detect ADP Production D->E F Measure Luminescence E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol for Cell Viability (MTT) Assay

This protocol is used to evaluate the cytotoxic effects of a synthesized derivative on cancer cell lines.

Objective: To determine the GI₅₀ (50% growth inhibition) of a synthesized compound on a specific cancer cell line.

Materials:

  • Synthesized this compound derivative

  • Cancer cell line (e.g., A549 for lung cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compound in the cell culture medium.

  • Treat the cells with the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its utility lies in its capacity to serve as a foundational scaffold for creating novel molecular probes and potential therapeutic agents targeting diverse biological pathways. The protocols provided herein offer a roadmap for researchers to not only synthesize derivatives of this important precursor but also to rigorously evaluate their biological activity in relevant in vitro assays. Through the strategic application of this scaffold, the scientific community can continue to advance our understanding of complex biological systems and develop innovative solutions for human health.

References

  • PubChem. 1-(4-Fluorobenzyl)piperazine Compound Summary. Available from: [Link]

  • Zengin, G., et al. (2022). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. Available from: [Link]

  • Verma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

Sources

Application Note & Protocols: A Strategic Guide to the Development of 1-(4-Fluorobenzoyl)piperazine Derivatives for Improved Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-fluorobenzoyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents across various therapeutic areas.[1][2] Its prevalence is due to favorable physicochemical properties conferred by the piperazine ring, such as improved aqueous solubility and bioavailability, and the ability to serve as a versatile scaffold for introducing diverse pharmacophoric groups.[2][3] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel this compound derivatives. We will explore strategic modifications to the core structure, present detailed, field-proven synthetic protocols, and outline a robust screening cascade to identify candidates with enhanced potency and selectivity.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is one of the most frequently utilized N-heterocycles in FDA-approved drugs.[4] Its two nitrogen atoms offer multiple points for chemical modification, allowing for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. The 1-(4-fluorobenzoyl) moiety is a common starting point for discovery campaigns. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions, serving as a bioisostere of a hydrogen atom but with distinct electronic properties.[5][6]

The objective of this guide is to move beyond simple derivatization and provide a logical, efficacy-driven workflow for improving the potency of this molecular class. Our approach is centered on a modular design strategy, systematically exploring the chemical space around three key regions of the parent molecule.

Rational Design Strategy: A Modular Approach to Optimization

A successful derivatization program hinges on a clear understanding of the structure-activity relationship (SAR).[7][8] We dissect the this compound scaffold into three distinct regions for modification, allowing for a systematic evaluation of how changes in each region impact biological activity.

  • Region A: The Benzoyl Moiety: Modifications here primarily influence interactions within the ligand-binding pocket, often involving aromatic or hydrophobic interactions.

  • Region B: The Piperazine Core: While challenging, substitution on the carbon atoms of the piperazine ring can introduce chirality and rigidify the conformation, leading to significant gains in potency and selectivity.[9][10]

  • Region C: The N4-Nitrogen: This is the most synthetically accessible position for diversification, projecting vectors into the solvent-exposed region or toward secondary binding pockets of a target.

Modular_Design_Strategy cluster_0 This compound Scaffold cluster_1 Points of Diversification cluster_2 Potential Modifications Scaffold Core Molecule A Region A (Benzoyl Moiety) B Region B (Piperazine Core) C Region C (N4-Nitrogen) Mod_A Bioisosteric Replacement (F -> Cl, CN, OMe) Acyl Group Exchange (e.g., Pyridinoyl, Thienoyl) A->Mod_A Mod_B C-H Functionalization De Novo Synthesis (Substituted Precursors) B->Mod_B Mod_C N-Alkylation (Reductive Amination) N-Arylation (Buchwald-Hartwig) Amide/Sulfonamide Formation C->Mod_C Screening_Cascade A Synthesized Compound Library (Regions A, B, C Diversified) B Primary Screening (Single concentration, e.g., 10 µM) Target-based assay (e.g., Kinase, GPCR) A->B C Hit Confirmation & Dose-Response (Generate IC50 / EC50 values) B->C Identify 'Hits' (>50% inhibition) D Secondary / Selectivity Assays (Test against related off-targets) C->D E Lead Candidate(s) (Potent & Selective) D->E F Early ADME/Tox Profiling (Metabolic Stability, Cytotoxicity, Permeability) E->F

Sources

Application Notes & Protocols: A Guide to Chemical Probe Development and Target Engagement Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Case Study: Interrogating a Novel Target with a 1-(4-Fluorobenzoyl)piperazine Scaffold

Senior Application Scientist Note: This document uses this compound as a representative starting point for a chemical probe development workflow. While this specific molecule is often documented as a synthetic intermediate, its privileged piperazine scaffold is common in neuropharmacology. This guide, therefore, presents a scientifically rigorous, albeit hypothetical, framework for how a researcher would advance such a fragment into a validated chemical probe to investigate target engagement for a novel protein of interest.

Part 1: The Rationale for Chemical Probes in Target Validation

In modern drug discovery and chemical biology, a "chemical probe" is a highly selective small molecule used to interrogate the function of a specific protein target in a cellular or in vivo context. The utility of a probe is defined by its potency, selectivity, and a well-understood mechanism of action. Without such tools, linking a phenotypic response to the modulation of a single protein target is fraught with uncertainty.

The central challenge is confirming "target engagement"—the measurable binding of the probe to its intended protein target within a complex biological system. This guide outlines the critical experimental workflows required to characterize a novel chemical probe, using a hypothetical derivative of the this compound scaffold as our candidate.

Part 2: From Fragment to Probe: A Development Workflow

The journey from a starting chemical matter, like our piperazine-based fragment, to a validated probe is a multi-step process. The goal is to build a comprehensive evidence package that supports its use as a specific tool for biological inquiry.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Probe Validation Start Candidate Scaffold (e.g., this compound) Biochem Biochemical/Biophysical Assays (e.g., DSF, ITC, SPR) Start->Biochem Determine Potency (Kd, IC50) Selectivity In Vitro Selectivity Profiling (e.g., Kinome/GPCR Panel) Biochem->Selectivity Assess Off-Target Binding CETSA Cellular Target Engagement (CETSA or NanoBRET) Selectivity->CETSA Confirm On-Target Activity in Cells Permeability Cell Permeability Assays (e.g., PAMPA) CETSA->Permeability Ensure Cell Entry Phenotype Phenotypic/Functional Assay (Target-relevant readout) Permeability->Phenotype Link Target Engagement to Cellular Function StructureActivity Structure-Activity Relationship (SAR) & Negative Control Synthesis Phenotype->StructureActivity Iterative Optimization InVivo In Vivo Target Engagement (if applicable) StructureActivity->InVivo Confirm In Vivo Efficacy ValidatedProbe Validated Chemical Probe InVivo->ValidatedProbe Final Validation G cluster_0 High BRET State cluster_1 Low BRET State (Competition) Target_NLuc Target-NanoLuc® Fusion Tracer Fluorescent Tracer Target_NLuc->Tracer Tracer Binds Target BRET_Signal BRET Signal Detected Tracer->BRET_Signal Energy Transfer Target_NLuc_Comp Target-NanoLuc® Fusion Probe Probe Candidate Target_NLuc_Comp->Probe Probe Binds Target No_BRET Reduced BRET Signal Probe->No_BRET No Energy Transfer

Caption: Principle of the NanoBRET Target Engagement competitive binding assay.

4.2: Abbreviated Protocol Outline
  • Transfection: Transfect HEK293 cells with a vector encoding the target protein fused to NanoLuc® luciferase. [1]2. Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Compound Dosing: Prepare serial dilutions of the probe candidate. Add to the cells.

  • Tracer Addition: Add a fixed concentration of the specific NanoBRET™ fluorescent tracer to all wells.

  • Substrate Addition & Reading: Add the Nano-Glo® substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emissions on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the intracellular affinity of the probe.

Part 5: Data Summary and Go/No-Go Criteria

The primary goal of these experiments is to build a robust data package. A successful chemical probe candidate should meet several criteria.

ParameterAssayIdeal ValueRationale
Potency (IC50/Kd) Biochemical Assay< 100 nMEnsures the probe can be used at low concentrations to minimize off-target effects.
Cellular Potency (IC50) NanoBRET™ Assay< 1 µMDemonstrates cell permeability and binding to the target in its native environment.
Thermal Shift (ΔTm) CETSA> 2 °CProvides clear biophysical evidence of direct target engagement in intact cells. [2]
Selectivity Profiling Panel> 30-fold vs. related targetsConfirms that the observed cellular phenotype is due to modulation of the intended target.

A candidate meeting these criteria can be considered a high-quality chemical probe, suitable for investigating the biological function of its target.

References

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Retrieved from [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. LabNetwork. Retrieved from [Link]

  • Lochhead, P. A. (2022). A proposed workflow for the development of an in vivo chemical probe, starting from a candidate compound. ResearchGate. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Bantscheff, M., et al. (2018). Typical workflow for a kinase probe discovery project. ResearchGate. Retrieved from [Link]

  • DiscoveRx. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446-2455. Retrieved from [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Pär Nordlund Group. (n.d.). CETSA. Retrieved from [Link]

  • van der Zouwen, C., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 9, 761569. Retrieved from [Link]

  • Gerry, C. J., & Schreiber, S. L. (2020). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery, 19(5), 333-352. Retrieved from [Link]

Sources

Introduction: The Significance of Radiolabeled Piperazines in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and quality control of radiolabeled 1-(4-Fluorobenzoyl)piperazine and its derivatives for preclinical and clinical research.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents and other targeted therapeutics. Its unique physicochemical properties often impart desirable pharmacokinetic profiles and target engagement characteristics. Radiolabeling this moiety with positron-emitting isotopes allows researchers and clinicians to non-invasively study the in-vivo behavior of drugs, providing critical data on their pharmacokinetics, pharmacodynamics, target engagement, and potential as diagnostic imaging agents.

This comprehensive guide, designed for researchers and drug development professionals, details robust protocols for labeling the this compound core and its derivatives with common PET radionuclides: Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and the radiometals Gallium-68 ([⁶⁸Ga]) and Zirconium-89 ([⁸⁹Zr]). The methodologies are presented with a focus on the underlying chemical principles, ensuring that protocols are not just followed, but understood, allowing for adaptation and troubleshooting.

Part 1: Radiolabeling with Fluorine-18 ([¹⁸F])

Fluorine-18 is the most widely used radionuclide in PET imaging due to its near-ideal half-life (109.7 min) and low positron energy (635 keV), which allows for high-resolution imaging.[1] Direct radiofluorination of the electron-rich fluoroaromatic ring in this compound is not feasible. Therefore, indirect labeling via a prosthetic group is the method of choice. The most reliable and widely adopted strategy is acylation using N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).

Principle of Causality: Two-Step Acylation via [¹⁸F]SFB

This strategy is based on a two-step, one-pot synthesis. First, a highly reactive [¹⁸F]-labeled acylating agent, [¹⁸F]SFB, is synthesized from an appropriate precursor. This prosthetic group is then introduced into a reaction vessel containing the free piperazine precursor. The secondary amine of the piperazine ring acts as a nucleophile, attacking the activated carbonyl carbon of [¹⁸F]SFB to form a stable amide bond, yielding the desired radiolabeled product. This method is efficient, high-yielding, and broadly applicable to amine-containing molecules.[2]

cluster_0 Step 1: [18F]SFB Synthesis cluster_1 Step 2: Conjugation F18_Fluoride [18F]Fluoride Fluorination Nucleophilic Fluorination F18_Fluoride->Fluorination Precursor Ester Precursor (e.g., ethyl 4-((trimethylstannyl)oxy)benzoate) Precursor->Fluorination Deprotection Base Hydrolysis (Deprotection) Fluorination->Deprotection [18F]Fluorobenzoate Ester Activation Reaction with TSTU (Activation) Deprotection->Activation [18F]Fluorobenzoic Acid F18_SFB [18F]SFB Activation->F18_SFB Coupling Acylation Reaction F18_SFB->Coupling Piperazine Piperazine Precursor Piperazine->Coupling Purification HPLC Purification Coupling->Purification Final_Product [18F]-1-(4-Fluorobenzoyl)piperazine QC Quality Control Purification->QC Final Product

Caption: Workflow for [¹⁸F]-labeling via the [¹⁸F]SFB acylation method.
Experimental Protocol: [¹⁸F]SFB Labeling

1. Materials and Reagents:

  • Piperazine (or desired piperazine derivative).

  • Precursor for [¹⁸F]SFB synthesis: N-succinimidyl 4-(di-tert-butoxycarbonyl)-benzoate.

  • [¹⁸F]Fluoride produced from a cyclotron.

  • Kryptofix 2.2.2 (K₂₂₂)/Potassium Carbonate (K₂CO₃).

  • Acetonitrile (anhydrous), Dimethylformamide (DMF, anhydrous).

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU).

  • HPLC purification system (preparative C18 column).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

2. Radiosynthesis Procedure:

  • [¹⁸F]Fluoride Drying: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂/K₂CO₃ in acetonitrile/water. Dry the complex by azeotropic distillation with anhydrous acetonitrile at 110 °C under a stream of nitrogen.

  • Synthesis of [¹⁸F]SFB: Add the SFB precursor (5 mg in 1 mL DMSO) to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex. Heat the reaction at 110 °C for 8-10 minutes to produce the [¹⁸F]fluorobenzoate intermediate.[2] After cooling, perform hydrolysis and subsequent activation with TSTU to yield crude [¹⁸F]SFB.[2]

  • Conjugation: To the crude [¹⁸F]SFB, add the piperazine precursor (1-2 mg) dissolved in a suitable solvent (e.g., DMF or acetonitrile). Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50 °C) for 10-15 minutes.

  • Purification: Quench the reaction with water and inject the mixture onto a semi-preparative HPLC system. Collect the fraction corresponding to the radiolabeled product.

  • Formulation: Reformulate the collected HPLC fraction by passing it through a C18 SPE cartridge, washing with water, and eluting the final product with ethanol. The ethanol can then be evaporated and the product redissolved in sterile saline for injection.

3. Quality Control:

  • Radiochemical Purity (RCP): Determined by analytical radio-HPLC. RCP should be >95%.

  • Chemical Identity: Confirmed by co-injection of the product with a non-radioactive this compound standard on the analytical HPLC system.

  • Molar Activity (Aₘ): Calculated from the analytical HPLC chromatogram by relating the radioactivity of the product peak to the mass calculated from the UV peak area against a standard curve.

ParameterTypical ValueReference
Radiochemical Yield (RCY)20-40% (non-decay corrected)[2]
Total Synthesis Time80-100 minutes[2][3]
Molar Activity (Aₘ)>100 GBq/µmol[2]
Radiochemical Purity>95%[3]

Part 2: Radiolabeling with Carbon-11 ([¹¹C])

The short 20.4-minute half-life of Carbon-11 necessitates extremely rapid and efficient synthetic methods.[4] The most common starting materials are cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄.[5] For labeling this compound, the most direct approach is to introduce a [¹¹C]carbonyl group. This can be achieved via [¹¹C]carboxylation of an organometallic precursor.

Principle of Causality: [¹¹C]Carboxylation of a Grignard Reagent

This method leverages the high nucleophilicity of a Grignard reagent (4-fluorophenylmagnesium bromide) to rapidly trap electrophilic [¹¹C]CO₂. This forms the carboxylate salt of [¹¹C]4-fluorobenzoic acid. This intermediate is then rapidly converted to a highly reactive acylating agent (e.g., an acyl chloride or acyl imidazolide) in situ, which subsequently reacts with piperazine to form the final [¹¹C]-labeled amide.

C11_CO2 [11C]CO2 (from cyclotron) Carboxylation Grignard Reaction (Carboxylation) C11_CO2->Carboxylation Grignard 4-Fluorophenyl magnesium bromide Grignard->Carboxylation C11_Acid [11C]4-Fluorobenzoic Acid Carboxylation->C11_Acid Activation Activation (e.g., with SOCl2) C11_Acid->Activation C11_Acyl_Chloride [11C]4-Fluorobenzoyl Chloride Activation->C11_Acyl_Chloride Coupling Acylation Reaction C11_Acyl_Chloride->Coupling Piperazine Piperazine Piperazine->Coupling Purification HPLC Purification Coupling->Purification Final_Product [11C]-1-(4-Fluorobenzoyl)piperazine QC Quality Control Purification->QC Final Product

Caption: Workflow for [¹¹C]-labeling via Grignard carboxylation.
Experimental Protocol: [¹¹C]Carboxylation

1. Materials and Reagents:

  • [¹¹C]CO₂ from a cyclotron target.

  • 4-Fluorophenylmagnesium bromide (in THF or diethyl ether).

  • Piperazine.

  • Thionyl chloride (SOCl₂) or similar activating agent.

  • Anhydrous solvents (THF, DMF).

  • HPLC purification system and SPE cartridges.

2. Radiosynthesis Procedure:

  • [¹¹C]CO₂ Trapping: Bubble the cyclotron-produced [¹¹C]CO₂ through a pre-cooled (-78 °C) solution of 4-fluorophenylmagnesium bromide in anhydrous THF.[6]

  • Acid Formation: Allow the reaction vial to warm to room temperature for 1-2 minutes to ensure complete reaction.

  • Activation and Coupling: Add an activating agent (e.g., thionyl chloride) to the crude reaction mixture to form the [¹¹C]acyl chloride in situ. Immediately following, add a solution of piperazine (2-5 mg) in anhydrous THF or DMF. Heat the reaction briefly (e.g., 80 °C for 3-5 minutes) in a sealed vial.

  • Purification & Formulation: Rapidly quench the reaction with HPLC mobile phase, filter, and purify using semi-preparative HPLC. Reformulate the product using a C18 SPE cartridge as described for the [¹⁸F] protocol.

3. Quality Control:

  • QC procedures are identical to those for [¹⁸F]-labeled compounds, with an emphasis on speed due to the short half-life. Analytical HPLC runs must be short.[7]

ParameterTypical ValueReference
Radiochemical Yield (RCY)10-25% (decay-corrected)[8][9]
Total Synthesis Time30-40 minutes[10]
Molar Activity (Aₘ)>100 GBq/µmol[8]
Radiochemical Purity>99%[8]

Part 3: Radiolabeling with Radiometals ([⁶⁸Ga] & [⁸⁹Zr])

Radiolabeling with metals like Gallium-68 (t½ = 68 min) and Zirconium-89 (t½ = 78.4 h) requires a different paradigm. The core molecule must first be derivatized to include a bifunctional chelator (BFC)—a molecule that can both bind the radiometal and be covalently attached to the piperazine scaffold. For ⁶⁸Ga, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is commonly used, while for ⁸⁹Zr, desferrioxamine (DFO) is the chelator of choice.[11][12]

Principle of Causality: Chelation Chemistry

The process involves two distinct phases: (1) Synthesis of a stable, covalently linked conjugate of the piperazine derivative and the chelator, and (2) The radiolabeling reaction itself. The radiolabeling is a coordination chemistry reaction where the radiometal ion is efficiently trapped within the cavity of the chelator at an optimal pH and temperature, forming a thermodynamically stable complex.[13]

Step 1: Synthesis of a DOTA-Piperazine Precursor

A precursor must be synthesized that links the piperazine structure to the DOTA chelator. This is typically achieved by creating a piperazine derivative with a reactive handle (e.g., an amino or carboxyl group) that can be coupled to an activated form of DOTA (e.g., DOTA-NHS-ester).

cluster_0 Precursor Synthesis (Offline) cluster_1 Radiolabeling Workflow Piperazine_Deriv Functionalized Piperazine Derivative Conjugation Amide Bond Formation Piperazine_Deriv->Conjugation DOTA_NHS DOTA-NHS-Ester DOTA_NHS->Conjugation DOTA_Precursor DOTA-Piperazine Precursor Conjugation->DOTA_Precursor Chelation Chelation Reaction (pH 4.5, 95°C) DOTA_Precursor->Chelation Ga68 [68Ga]GaCl3 (from generator) Ga68->Chelation Purification SPE Purification Chelation->Purification Final_Product [68Ga]Ga-DOTA-Piperazine QC Quality Control Purification->QC Final Product

Caption: Workflow for precursor synthesis and [⁶⁸Ga]-labeling.
Experimental Protocol: [⁶⁸Ga] DOTA-Labeling

1. Materials and Reagents:

  • DOTA-conjugated piperazine precursor (10-50 µg).

  • ⁶⁸Ge/⁶⁸Ga generator.

  • Sodium acetate buffer (0.5 M, pH 4.5).[13]

  • Sterile, pyrogen-free reaction vials.

  • C18 SPE cartridge.

2. Radiosynthesis Procedure:

  • Generator Elution: Elute [⁶⁸Ga]GaCl₃ from the generator using 0.1 M HCl.

  • Labeling Reaction: In a sterile vial, add the DOTA-piperazine precursor. Add 500 µL of sodium acetate buffer to adjust the pH to ~4.5. Add the [⁶⁸Ga]GaCl₃ eluate (100-500 MBq).[13]

  • Incubation: Gently mix and incubate the vial at 95 °C for 10 minutes in a shielded heating block.[13]

  • Purification: After cooling, the reaction mixture can often be used directly if RCP is high (>95%). If purification is needed, load the mixture onto a C18 SPE cartridge, wash with water to remove unchelated ⁶⁸Ga, and elute the product with 1 mL of ethanol/water.

3. Quality Control:

  • Radiochemical Purity: Determined by radio-TLC. A typical system uses citrate buffer as the mobile phase, where the labeled conjugate remains at the origin (Rf=0) and free ⁶⁸Ga moves with the solvent front (Rf=1). RCP should be >95%.

ParameterTypical ValueReference
Radiochemical Yield (RCY)>95%[14][15]
Total Synthesis Time15-20 minutes[15]
pH4.0-5.0[13]
Temperature95 °C[13][15]

A similar protocol would be followed for [⁸⁹Zr] , using a DFO-conjugated precursor. The primary differences are the reaction conditions, which are typically at room temperature for 30-60 minutes at a pH of 7.0-7.5.[16]

References

  • Wuest, M., et al. (2021). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. National Institutes of Health. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-fluorobenzoyl cyanide. PrepChem.com. Available at: [Link]

  • PrepChem. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. PrepChem.com. Available at: [Link]

  • Kügler, F., et al. (2013). Labeling of Benzodioxin Piperazines With fluorine-18 as Prospective Radioligands for Selective Imaging of Dopamine D4 Receptors. PubMed. Available at: [Link]

  • Yong, F. F., et al. (2021). An Improved Synthesis of N-(4-[18F]Fluorobenzoyl)-Interleukin-2 for the Preclinical PET Imaging of Tumour-Infiltrating T-cells. AOAR*. Available at: [Link]

  • Li, D., et al. (2021). Gallium-68 Labeling of the Cyclin-Dependent Kinase 4/6 Inhibitors as Positron Emission Tomography Radiotracers for Tumor Imaging. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride. Google Patents.
  • Wang, X., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. PubMed. Available at: [Link]

  • Rossouw, D., et al. (2017). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. PubMed Central. Available at: [Link]

  • Taylor, S. R., et al. (2013). Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2012). Synthesis and biological evaluation of F-18 labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. ResearchGate. Available at: [Link]

  • Lemaire, C., et al. (1994). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Channing, M. A., et al. (1993). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed. Available at: [Link]

  • Bernard-Gauthier, V., et al. (2016). Convergent 18F radiosynthesis: A new dimension for radiolabelling. RSC Publishing. Available at: [Link]

  • Kügler, F., et al. (2014). Radiosynthesis of [11C]Benazoline. ResearchGate. Available at: [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. PubMed. Available at: [Link]

  • Arimappamagan, A., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Available at: [Link]

  • Selivanova, S. V., et al. (2014). Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. ResearchGate. Available at: [Link]

  • van der Leden, M. E., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. Available at: [Link]

  • Schulze, O., et al. (2022). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. Available at: [Link]

  • Pandey, M. K., et al. (2025). Gallium-68-labeled radiopharmaceuticals: a review. RSC Publishing. Available at: [Link]

  • Chen, L., et al. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. PMC - NIH. Available at: [Link]

  • Kersemans, V., et al. (2022). Zirconium 89 and Copper 64 for ImmunoPET: From Antibody Bioconjugation and Radiolabeling to Molecular Imaging. MDPI. Available at: [Link]

  • Guérard, F., et al. (2015). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Peko, T. D., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available at: [Link]

  • Brandt, M., et al. (2020). Synthesis and evaluation of zirconium-89 labelled and long-lived GLP-1 receptor agonists for PET imaging. PubMed. Available at: [Link]

  • Cable, J., et al. (2022). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. PMC - NIH. Available at: [Link]

  • Meisenheimer, M., et al. (2019). Gallium-68: Radiolabeling of Radiopharmaceuticals for PET Imaging - A Lot to Consider. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2011). Representative radiochemistry for 89 Zr-labeling. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2011). PET tracers based on Zirconium-89. ResearchGate. Available at: [Link]

  • Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Anshul Specialty Molecules. Available at: [Link]

  • Zhang, Y., et al. (2012). PET Tracers Based on Zirconium-89. PMC - NIH. Available at: [Link]

  • Chen, L., et al. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. ResearchGate. Available at: [Link]

  • van der Wildt, B., et al. (2023). Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. PMC - NIH. Available at: [Link]

  • Taylor, S. R., et al. (2013). Synthesis and radiosynthesis of a novel PET fluorobenzyl piperazine for melanoma tumour imaging; [18F]MEL054. ANSTO. Available at: [Link]

  • K fifteenth, et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Reddit. (2025). 4-fluorobenzoyl chloride formation. Reddit. Available at: [Link]

  • Celiński, R., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorobenzoyl chloride. PubChem - NIH. Available at: [Link]

  • Bando, K., et al. (2001). Synthesis and evaluation of radiolabeled piperazine derivatives of vesamicol as SPECT agents for cholinergic neurons. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and scientific rationale for the formulation of 1-(4-Fluorobenzoyl)piperazine, a compound of interest for various in vivo pharmacological studies. Recognizing the critical impact of the formulation on experimental outcomes, this document outlines systematic approaches for developing aqueous-based dosing vehicles suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration routes. The protocols are designed to address the anticipated poor aqueous solubility of this lipophilic compound, a common challenge in preclinical drug development. We present a decision-making workflow, starting with attempts to achieve solubilization via salt formation and progressing to the development of stable suspension formulations. This guide also details essential quality control procedures, including concentration verification by High-Performance Liquid Chromatography (HPLC) and stability assessments, to ensure the delivery of accurate and reproducible doses in in vivo studies.

Introduction: The Critical Role of Formulation in In Vivo Research

This document serves as a practical guide for researchers, providing a scientifically grounded framework for the preparation and validation of this compound formulations. The methodologies described herein are based on established principles of pharmaceutical sciences and are designed to be adaptable to the specific needs of the research setting.

Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation design. While specific experimental data for this compound is not widely published, we can infer key properties based on its chemical structure.

  • Solubility: The presence of a fluorobenzoyl group and a piperazine ring suggests that the compound is likely to be poorly soluble in aqueous media at neutral pH. The piperazine moiety, however, contains basic nitrogen atoms, which can be protonated to form a more soluble salt at acidic pH.

  • pKa: The piperazine ring has two nitrogen atoms with different basicities. The pKa of the secondary amine in the piperazine ring is typically around 9.8, while the pKa of the tertiary amine is lower, around 5.7. The exact pKa values for this compound would need to be determined experimentally but this estimation allows us to predict that the compound will be more soluble in acidic conditions.

  • Stability: The amide bond in the structure could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Therefore, formulation strategies should consider the pH and temperature stability of the compound. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to understand its degradation profile.[1][2][3][4][5]

Formulation Development Strategy: A Stepwise Approach

Given the anticipated solubility challenges, our strategy will follow a logical progression from simple solutions to more complex suspensions. This approach is both resource-efficient and scientifically sound.

Here is a visual representation of the formulation decision workflow:

FormulationWorkflow start Start: Define Dose & Route solubility_test Initial Solubility Screening (Water, Acid, Co-solvents) start->solubility_test is_soluble Is Compound Soluble at Required Concentration? solubility_test->is_soluble solution_formulation Develop Solution Formulation (e.g., HCl salt in Saline) is_soluble->solution_formulation Yes suspension_formulation Develop Suspension Formulation (e.g., Methylcellulose-based) is_soluble->suspension_formulation No qc_testing QC Testing: Concentration, Purity, Stability solution_formulation->qc_testing suspension_formulation->qc_testing end Final Dosing Vehicle qc_testing->end

Caption: Formulation Decision Workflow for this compound.

Protocols for Formulation Preparation

Safety Precaution: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Formulation for Oral Gavage (PO)

Objective: To prepare a homogeneous and stable formulation for oral administration in rodents.

Approach 1: Aqueous Solution via In Situ Salt Formation

This approach is preferred if the required dose can be dissolved by lowering the pH.

Materials:

  • This compound

  • Sterile Water for Injection, USP

  • 1N Hydrochloric Acid (HCl)

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile glass vials

  • Magnetic stirrer and stir bars

Protocol:

  • Calculate the required amount of this compound and sterile saline for the final desired concentration and volume.

  • Weigh the this compound and place it in a sterile glass vial.

  • Add approximately 80% of the final volume of sterile saline to the vial.

  • While stirring, add 1N HCl dropwise until the compound is fully dissolved. Monitor the pH.

  • Once dissolved, add the remaining sterile saline to reach the final volume.

  • Verify the final concentration using a validated analytical method (see Section 5).

  • Visually inspect for clarity and absence of particulates.

  • Store at 2-8°C, protected from light. Assess stability over the intended use period.

Approach 2: Aqueous Suspension

If the compound does not dissolve at a physiologically acceptable pH or at the required concentration, a suspension is the alternative.

Materials:

  • This compound

  • Methylcellulose (e.g., 0.5% w/v) or Hydroxypropyl Methylcellulose (HPMC) in sterile water.[6][7][8][9][10][11][12][13][14]

  • Tween 80 (optional, as a wetting agent, typically 0.1-0.2% v/v)

  • Sterile glass vials

  • Mortar and pestle or homogenizer

Protocol:

  • Prepare the 0.5% methylcellulose vehicle. Pre-prepared sterile solutions are commercially available.[11]

  • If using Tween 80, add it to the methylcellulose vehicle and mix thoroughly.

  • Weigh the required amount of this compound.

  • Levigate the powder with a small amount of the vehicle in a mortar to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the paste while mixing continuously to achieve the final volume.

  • For a more uniform suspension, use a homogenizer.

  • Verify the concentration and homogeneity of the suspension (see Section 5).

  • Store at 2-8°C, protected from light. Always re-suspend thoroughly by vortexing or stirring before each administration.

Formulation for Intraperitoneal Injection (IP)

Objective: To prepare a sterile, isotonic, and non-irritating formulation for IP administration.

Approach 1: Solubilized Formulation

Similar to the oral solution, this is contingent on achieving solubility at a biocompatible pH.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile polypropylene tubes

Protocol:

  • Determine the target concentration of this compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG400 (e.g., 30-40% of the final volume) and mix well.

  • Slowly add sterile saline to the final volume while vortexing to avoid precipitation.

  • Visually inspect for clarity. If precipitation occurs, this method is not suitable at this concentration.

  • The final concentration of organic solvents should be kept to a minimum and be consistent across all treatment groups, including the vehicle control.

  • Verify the final concentration.

Approach 2: Sterile Suspension

For IP injections, a fine, uniform suspension is crucial to minimize irritation and ensure consistent absorption.[15][16][17][18][19]

Materials:

  • This compound (micronized, if possible)

  • 0.5% (w/v) sterile Hydroxypropyl Methylcellulose (HPMC) in saline.[6][7][8][9][10]

  • 0.1% (v/v) sterile Tween 80 (optional)

Protocol:

  • Prepare the sterile HPMC vehicle, with or without Tween 80.

  • Weigh the micronized this compound in a sterile vial.

  • Add a small amount of the vehicle and levigate to a paste.

  • Gradually add the remaining vehicle to the final volume with continuous mixing.

  • Homogenize under aseptic conditions to ensure a fine, uniform particle size distribution.

  • Verify concentration and homogeneity.

  • Store at 2-8°C. Re-suspend thoroughly immediately before injection.

Formulation for Intravenous Injection (IV)

Objective: To prepare a sterile, pyrogen-free formulation with a particle size suitable for IV injection to avoid embolism.

IV formulation of poorly soluble compounds is challenging and requires advanced techniques. A nanosuspension is a viable approach. [20][21][22][23][24]

Approach: Nanosuspension

This method reduces drug particle size to the nanometer range, improving dissolution rate and allowing for safe IV administration.[20][21][22][23][24][25][26][27][28][29]

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Sterile Water for Injection, USP

  • High-pressure homogenizer or bead mill

Protocol (Conceptual - requires specialized equipment):

  • Prepare a pre-suspension of the drug in an aqueous solution of the stabilizer.

  • Subject the pre-suspension to high-pressure homogenization or bead milling until the desired particle size (typically <200 nm with a narrow polydispersity index) is achieved.

  • The process must be conducted under aseptic conditions.

  • Characterize the nanosuspension for particle size, zeta potential, and drug content.[25][27][28]

  • The final product should be sterile and pass a test for bacterial endotoxins.

  • Store under appropriate conditions, typically at 2-8°C.

Quality Control and Validation

A self-validating system is essential for trustworthy research. Every prepared formulation should undergo rigorous quality control.

Concentration and Purity Analysis by HPLC-UV

A stability-indicating HPLC method is crucial to confirm the concentration and purity of the final formulation.

HPLC_Workflow prep_std Prepare Standard Solutions (Known Concentrations) hplc_analysis HPLC-UV Analysis prep_std->hplc_analysis prep_sample Prepare Formulation Sample (Dilute to fall within standard curve) prep_sample->hplc_analysis calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) hplc_analysis->calibration_curve quantification Quantify Sample Concentration hplc_analysis->quantification calibration_curve->quantification purity_check Assess Purity (Check for degradation peaks) quantification->purity_check report Report Results purity_check->report

Caption: HPLC-UV Analysis Workflow for Formulation QC.

Table 1: Proposed HPLC-UV Method Parameters

ParameterProposed Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength Scan for λmax (estimated around 240-260 nm based on chromophore)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: This proposed method requires validation for linearity, accuracy, precision, and specificity according to standard guidelines.[30][31]

Physical Stability Assessment
  • Solutions: Visually inspect for clarity, color change, and precipitation at specified time points and storage conditions.

  • Suspensions: Assess for ease of re-suspendability and changes in particle size (e.g., by microscopy) over time. There should be no caking or formation of large agglomerates.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of appropriate and well-characterized dosing formulations. This guide provides a systematic and scientifically-driven approach to formulating this compound for oral, intraperitoneal, and intravenous administration. By following these protocols, from pre-formulation considerations to rigorous quality control, researchers can enhance the integrity and reproducibility of their experimental data, ultimately leading to more reliable and impactful scientific findings.

References

  • Mishra, P. R., & Sahoo, S. K. (2012). Nanosuspension technology and its applications in drug delivery. Journal of Drug Delivery, 2012, 816790.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Gao, L., Liu, G., & Ma, J. (2020). Formulation aspects of intravenous nanosuspensions. Journal of Controlled Release, 327, 102-115.
  • Meska Joinway. (n.d.). Mechanism Behind Solid Suspension in Drugs: Why HPMC Is the Preferred Excipient. Meska Joinway Website.
  • Anxin Cellulose Co., Ltd. (2025). HPMC in Suspension Formulations: Stability and Homogeneity. HPMC Supplier Website.
  • Banasaz, S. (2022). The Impact of Nanosuspensions on Intravenous Formulations. Journal of Pharmaceutics & Drug Delivery Research, 11(5).
  • Shegokar, R. (2020). Formulation Aspects of Intravenous nanosuspensions.
  • HPMC Supplier. (2024). Hydroxypropyl Methylcellulose 5 cps: Applications in Oral Suspensions. HPMC Supplier Website.
  • Anxin Cellulose Co., Ltd. (2024). Hydroxypropyl Methylcellulose 15 cps: Formulation Considerations in Suspension Dosage Forms. HPMC Supplier Website.
  • Pop, A. L., et al. (2023). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. Polymers, 15(13), 2849.
  • Nakarani, M., et al. (2010). Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation. Scientia Pharmaceutica, 78(2), 345-362.
  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem Website.
  • Patel, J. K., et al. (2010). Itraconazole Nanosuspension Meant for Oral Use: Development of Formulation, Characterization and In Vitro Comparison with Some Marketed Formulations. Journal of Pharmacy and Pharmacology, 62(9), 1162-1171.
  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services Website.
  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Procedures with Care Website.
  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration.
  • Yadav, S. K., & Varma, M. M. (2015). Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process. Journal of Pharmaceutical Sciences, 104(7), 2315-2323.
  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of Pharmacological and Toxicological Methods, 97, 106562.
  • Yilmaz, A. M., et al. (2019). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. Journal of Nanoscience and Nanotechnology, 19(10), 6293-6302.
  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intraperitoneal Injection.
  • Kumar, A., et al. (2016). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Li, Y., et al. (2019). Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions. Frontiers in Pharmacology, 10, 286.
  • Fujifilm Wako Pure Chemical Corporation. (n.d.).
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Allard, B. (2019). Oral gavage with methylcellulose?
  • Catalano, A. (2018). How to properly dissolve a compound in 0.1% methylcellulose 0.1% tween 80?
  • Deconinck, E., et al. (2012). HPLC-UV/DAD chromatograms of piperazine derivative mixture.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery Website.
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
  • Zhang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(48), 28069-28076.
  • Venkatesh, P. K. (2005). Oral dosage forms of water insoluble drugs and methods of making the same. U.S.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 358-363.
  • Anonymous. (2024). How can I dissolve my drug in 0.5% methylcellulose?
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Manuni, M., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161.
  • Global Substance Registration System. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. gsrs.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Fluorobenzyl)piperazine. scbt.com.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine 97%. sigmaaldrich.com.
  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(3), 447-458.
  • Cayman Chemical. (2022). 1-(4-Chlorobenzhydryl)
  • Jung, J., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 285, 117513.
  • Amato, R., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11447-11467.
  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. swgdrug.org.
  • Patel, N., Karkhanis, V., & Patel, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-7.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Fluorobenzoyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to improve your reaction yields, ensure product purity, and streamline your synthetic workflow.

The acylation of piperazine with 4-fluorobenzoyl chloride is a cornerstone reaction for accessing a wide array of pharmacologically relevant molecules. However, the bifunctional nature of piperazine presents a classic chemoselectivity challenge: achieving high yields of the desired mono-acylated product while minimizing the formation of the di-acylated byproduct. This guide addresses this core issue and other potential pitfalls through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The principal challenge is controlling the selectivity of the acylation reaction. Piperazine is a symmetrical diamine with two reactive secondary amine sites. The reaction with 4-fluorobenzoyl chloride can lead to a mixture of the desired mono-substituted product and the undesired 1,4-bis(4-fluorobenzoyl)piperazine byproduct. The primary goal is to maximize the formation of the mono-acylated product.

Q2: Why is using a large excess of piperazine recommended?

Employing a significant molar excess of piperazine (typically 5 to 10 equivalents relative to the acyl chloride) is the most critical factor for favoring mono-substitution.[1][2] By maintaining a high concentration of piperazine, the probability of an incoming 4-fluorobenzoyl chloride molecule reacting with an un-acylated piperazine is statistically much higher than it reacting with an already mono-acylated molecule. This effectively suppresses the formation of the di-substituted byproduct.

Q3: What is the role of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in this reaction?

The acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct for every equivalent of acyl chloride that reacts.[2] This HCl will readily protonate the basic nitrogen atoms of piperazine, forming a non-nucleophilic ammonium salt. This deactivates the piperazine, preventing it from participating in the reaction and halting the synthesis. The addition of a non-nucleophilic tertiary amine base (at least one equivalent, but often slightly more) is crucial to "scavenge" or neutralize this HCl as it is formed, thereby keeping the piperazine in its free, nucleophilic state.[2][3][4]

Q4: My 4-fluorobenzoyl chloride is an older reagent. How can I check its quality?

4-fluorobenzoyl chloride is highly susceptible to hydrolysis, reacting with atmospheric moisture to form 4-fluorobenzoic acid and HCl gas.[5] The presence of this acid impurity can complicate the reaction and purification. You can check for hydrolysis using:

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H bond of a carboxylic acid. The sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) will be diminished.[5]

  • Thin-Layer Chromatography (TLC): 4-fluorobenzoic acid is more polar than the acyl chloride and will have a lower Rf value on a silica gel plate.[5] If significant hydrolysis has occurred, the reagent should be purified by distillation under reduced pressure or replaced.

Q5: What is the optimal temperature for this reaction?

The reaction is typically performed at low temperatures, starting at 0 °C (ice bath), and then allowed to warm to room temperature.[1][2][3] 4-fluorobenzoyl chloride is a highly reactive electrophile. Starting at a low temperature helps to control the initial exothermic reaction rate, minimizing the formation of side products and allowing for more selective mono-acylation.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low or No Yield of the Desired Product

Probable Causes:

  • Hydrolysis of Acyl Chloride: The 4-fluorobenzoyl chloride may have degraded due to exposure to moisture.[5]

  • Piperazine Deactivation: In-situ generated HCl has protonated the piperazine, rendering it non-nucleophilic, due to an insufficient amount or absence of a scavenger base.[2]

  • Poor Reagent Quality: Piperazine may be of low purity or contain excess water.

  • Improper Reaction Conditions: The reaction was run in a protic solvent or with wet solvents/glassware.

Solutions:

  • Verify Reagent Quality: Always use a fresh or properly stored bottle of 4-fluorobenzoyl chloride. If in doubt, test for hydrolysis as described in the FAQ section.[5] Use anhydrous piperazine and high-purity, dry solvents (e.g., dichloromethane, THF).

  • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base Addition: Ensure at least 1.1 equivalents of a dry, non-nucleophilic base like triethylamine are added to the piperazine solution before the addition of the acyl chloride.[2]

  • Follow Correct Order of Addition: The acyl chloride should always be added slowly and dropwise to the stirred solution of piperazine and base, never the other way around.[2]

Below is a decision-making workflow for troubleshooting low yield issues.

G start Low Yield Observed check_acyl_chloride Check 4-Fluorobenzoyl Chloride Quality (IR/TLC) start->check_acyl_chloride check_conditions Review Reaction Conditions check_acyl_chloride->check_conditions OK remedy_acyl_chloride Purify by Distillation or Use New Reagent check_acyl_chloride->remedy_acyl_chloride Degraded check_base Was sufficient base added (>1.1 eq)? check_conditions->check_base Anhydrous remedy_conditions Use Oven-Dried Glassware & Anhydrous Solvents Under Inert Atmosphere check_conditions->remedy_conditions Moisture Present check_piperazine Was a large excess of piperazine used (5-10 eq)? check_base->check_piperazine Yes remedy_base Repeat with >1.1 eq of Triethylamine or DIPEA check_base->remedy_base No / Insufficient remedy_piperazine Increase Piperazine Ratio to Favor Mono-acylation check_piperazine->remedy_piperazine No success Yield Improved remedy_acyl_chloride->success remedy_conditions->success remedy_base->success remedy_piperazine->success

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Formation of 1,4-bis(4-fluorobenzoyl)piperazine Byproduct

Probable Causes:

  • Incorrect Molar Ratio: The ratio of piperazine to 4-fluorobenzoyl chloride was too low (e.g., 1:1 or 2:1).

  • Rapid Addition of Acyl Chloride: Adding the acyl chloride too quickly creates localized areas of high concentration, increasing the likelihood of a second acylation.

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of the second acylation relative to the first.

Solutions:

  • Adjust Stoichiometry: This is the most effective solution. Increase the excess of piperazine to at least 5 equivalents, and ideally up to 10 equivalents. The table below illustrates the importance of this parameter.

  • Control Addition Rate: Dissolve the 4-fluorobenzoyl chloride in your anhydrous solvent and add it dropwise to the cooled piperazine solution over 20-30 minutes using an addition funnel.

  • Maintain Low Temperature: Keep the reaction in an ice bath (0 °C) during the entire addition process and for at least an hour afterward before allowing it to warm to room temperature.[1]

Piperazine : Acyl Chloride RatioExpected Outcome for Mono-acylated ProductExpected Outcome for Di-acylated Product
1 : 1Low YieldSignificant Amount
2 : 1Moderate YieldModerate Amount
5 : 1 Good to High Yield Minimal to Low Amount
10 : 1 High to Excellent Yield Trace to Negligible Amount
Caption: Effect of reactant molar ratio on product distribution.
Issue 3: Difficulty in Product Purification

Probable Causes:

  • Residual Piperazine: The large excess of piperazine, being a basic and polar compound, can be difficult to separate from the product.

  • Formation of Salts: Piperazine dihydrochloride and triethylamine hydrochloride salts may precipitate or co-extract with the product.

  • 4-Fluorobenzoic Acid Contamination: Hydrolysis of the acyl chloride leads to an acidic impurity.[5]

  • Product Tailing on Silica Gel: The basic nitrogen of the product can interact strongly with the acidic silica gel during column chromatography, leading to broad, streaky bands (tailing).

Solutions:

  • Aqueous Workup:

    • After the reaction is complete, perform an aqueous wash. Adding water will dissolve the hydrochloride salts.

    • To remove unreacted piperazine and the 4-fluorobenzoic acid impurity, wash the organic layer with a basic aqueous solution like saturated sodium bicarbonate (NaHCO₃).[5] The 4-fluorobenzoic acid will be converted to its water-soluble sodium salt, and the excess piperazine will also partition into the aqueous layer.

    • Follow with a brine wash to remove residual water before drying the organic layer.

  • Column Chromatography:

    • If column chromatography is necessary, consider adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica gel, preventing tailing and leading to sharper peaks and better separation.[2][3]

Experimental Protocols
Optimized Protocol for this compound Synthesis

This protocol is designed to maximize the yield and purity of the mono-acylated product.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup & Purification A 1. Dissolve Piperazine (5 eq) & Triethylamine (1.1 eq) in anhydrous DCM B 2. Cool solution to 0°C (ice bath) A->B C 3. Add 4-Fluorobenzoyl Chloride (1 eq) dissolved in DCM dropwise B->C D 4. Stir at 0°C for 1h, then warm to RT and stir for 4-6h C->D E 5. Monitor reaction by TLC D->E F 6. Wash with water, then sat. NaHCO3, then brine E->F G 7. Dry organic layer (Na2SO4), filter, and concentrate F->G H 8. Purify by column chromatography (if needed) G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

Materials:

  • Piperazine (anhydrous)

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add piperazine (5.0 equivalents).

  • Dissolution: Add anhydrous DCM to dissolve the piperazine. Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cold piperazine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours or until TLC analysis indicates the consumption of the starting acyl chloride.

  • Workup:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane), potentially with 0.5% triethylamine added to the mobile phase to prevent tailing.

References
  • Joseph, M. I., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7764-7779. [Link]

  • Pörksen, S., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3385. [Link]

  • Barili, P. L., et al. (1992). 1-Benzoyl-4-benzylpiperazines as 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 35(18), 3331-3336. [Link]0096a008)

Sources

Technical Support Center: Troubleshooting Common Side Reactions in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for piperazine synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting for common side reactions encountered during the synthesis of piperazine and its derivatives. Here, we address specific experimental challenges through a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide direct answers to the most pressing issues in piperazine synthesis, from managing selectivity to preventing degradation.

Issue 1: Poor Selectivity in Mono-alkylation/Arylation Reactions

Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine byproduct, leading to a low yield of the desired mono-substituted product. How can I enhance the selectivity for mono-substitution?

Answer: This is a classic challenge in piperazine chemistry, stemming from the fact that both nitrogen atoms of the piperazine ring possess comparable reactivity. After the first substitution, the remaining secondary amine is often still nucleophilic enough to react further.[1] To steer the reaction towards mono-substitution, several strategies can be employed:

  • Stoichiometric Control: A straightforward and effective method is to use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile (e.g., alkyl halide).[2] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.

  • Slow Addition of Reagents: The controlled, slow addition of the alkylating or arylating agent, particularly at reduced temperatures (e.g., 0 °C), can help maintain a low concentration of the electrophile in the reaction mixture. This minimizes the opportunity for the second substitution to occur.[1][2]

  • Use of Protecting Groups: For more complex syntheses where stoichiometric control is not feasible, employing a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is a highly reliable approach.[3] This strategy ensures that only one nitrogen is available for reaction. The protecting group can be subsequently removed to yield the desired mono-substituted product.

  • Protonation: Utilizing a protonated form of piperazine, such as piperazine monohydrochloride or monoacetate, can effectively "protect" one of the nitrogen atoms. The protonated nitrogen is no longer nucleophilic, thus directing the substitution to the free nitrogen.[4]

Troubleshooting Workflow for Low Mono-substitution Yield

G start Low Yield of Mono-Substituted Product (High Di-Substitution) strategy1 Increase Piperazine Excess (5-10 eq.) start->strategy1 strategy2 Slow Reagent Addition at Low Temp. start->strategy2 strategy3 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) start->strategy3 strategy4 Utilize Protonated Piperazine Salt start->strategy4 outcome Improved Mono-Selectivity strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome G start Crude Piperazine Product is_oil Product is an Oil? start->is_oil column_chrom Column Chromatography (Silica Gel, often with Triethylamine modifier) is_oil->column_chrom Yes is_solid Product is a Solid? is_oil->is_solid No pure_product Pure Piperazine Derivative column_chrom->pure_product recrystallization Recrystallization from appropriate solvent is_solid->recrystallization Yes salt_formation Purification via Salt Formation (e.g., Diacetate Salt) is_solid->salt_formation Consider as alternative recrystallization->pure_product salt_formation->pure_product

Sources

Technical Support Center: Optimization of N-Acylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-acylation of piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance reaction efficiency and yield.

Introduction to Piperazine N-Acylation

Piperazine is a crucial scaffold in medicinal chemistry, forming the core of numerous drugs.[1] Its symmetrical structure, featuring two secondary amine groups, presents a unique synthetic challenge: achieving selective mono-acylation while avoiding the common side reaction of di-acylation.[1][2] This guide provides a comprehensive overview of strategies to control the N-acylation of piperazine, ensuring the desired product is obtained with high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-acylation of piperazine?

The main challenge is controlling the selectivity between mono- and di-acylation. Since both nitrogen atoms are nucleophilic, the initial mono-acylated product can react further with the acylating agent to form the di-acylated byproduct.[3] Factors influencing this include stoichiometry, reaction temperature, and the nature of the solvent and base used.[2]

Q2: What are the most common strategies to achieve selective mono-N-acylation?

There are three primary strategies to favor mono-acylation:

  • Using a large excess of piperazine: This statistical approach increases the likelihood of the acylating agent reacting with an un-substituted piperazine molecule.[2]

  • Mono-protection of piperazine: Temporarily blocking one nitrogen with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, directs acylation to the unprotected nitrogen. The protecting group is subsequently removed.[1][3]

  • In situ mono-protonation: Reacting piperazine with one equivalent of acid forms a mono-salt, deactivating one nitrogen and directing acylation to the free nitrogen.[3][4]

Q3: Can N-acylation be performed under catalyst-free conditions?

Yes, N-acylation of amines, including piperazine, can often be achieved without a catalyst by reacting the amine directly with an acylating agent like acetic anhydride.[5][6] These reactions are often exothermic and can proceed to completion at room temperature.[6]

Q4: How does temperature affect the N-acylation of piperazine?

Temperature plays a critical role. Lowering the reaction temperature can decrease the rate of the second acylation more significantly than the first, thus improving selectivity for the mono-acylated product.[2] Conversely, some reactions may require gentle heating to overcome the activation energy barrier, but excessive heat can lead to side reactions and degradation.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the N-acylation of piperazine and provides actionable solutions.

Issue 1: Low Yield of the Desired Mono-Acylated Product

Potential Causes & Solutions:

  • Suboptimal Stoichiometry: A 1:1 molar ratio of piperazine to the acylating agent often leads to a mixture of mono- and di-acylated products.[3]

    • Solution: Employ a large excess of piperazine (3 to 10 equivalents) to statistically favor mono-acylation.[3]

  • Inactive Nucleophile: If the reaction medium is too acidic, piperazine can be protonated, rendering it non-nucleophilic.[6]

    • Solution: Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize any acid and ensure the piperazine remains a free base.

  • Poor Reagent Quality: Acylating agents like acyl chlorides and anhydrides can hydrolyze if exposed to moisture, reducing their reactivity.[6]

    • Solution: Use fresh or newly purified reagents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Significant Formation of Di-Acylated Byproduct

Potential Causes & Solutions:

  • Forcing Reaction Conditions: High temperatures and prolonged reaction times can promote the less favorable second acylation.[2]

    • Solution: Lower the reaction temperature and monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon consumption of the starting material.[2]

  • Rapid Addition of Acylating Agent: Adding the acylating agent too quickly can create localized high concentrations, favoring di-acylation.

    • Solution: Add the acylating agent dropwise or via a syringe pump over an extended period to maintain a low concentration in the reaction mixture.[2]

  • Inappropriate Solvent: The polarity of the solvent can influence the relative reactivity of the piperazine and the mono-acylated intermediate.[2]

    • Solution: Screen a variety of solvents with different polarities (e.g., dichloromethane, acetonitrile, tetrahydrofuran) to find the optimal conditions for your specific substrates.

Issue 3: Complex Product Mixture and Purification Challenges

Potential Causes & Solutions:

  • Side Reactions: Besides di-acylation, other side reactions can occur, such as the formation of N-oxides if oxidizing agents are present.[8] The N-acylated piperazine can also exhibit complex conformational behavior at room temperature due to restricted rotation of the amide bond, which can complicate NMR analysis.[9][10]

    • Solution: Ensure the reaction is performed under an inert atmosphere to prevent oxidation. For purification, column chromatography is often effective. An acidic wash can be used to remove excess basic piperazine.[3]

  • Product Isolation: The mono-acylated product may be water-soluble, especially if it forms a salt, making extraction difficult.[11]

    • Solution: During workup, carefully adjust the pH of the aqueous layer to ensure the product is in its free base form before extracting with an organic solvent. If the product remains in the aqueous phase, consider techniques like solid-phase extraction or evaporation of the aqueous layer followed by purification of the residue.[11]

Experimental Protocols & Data

Protocol 1: Mono-N-Acylation Using Excess Piperazine

This protocol is a straightforward method for achieving mono-acylation through stoichiometric control.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Acyl Chloride (1 mmol, 1 eq.)

  • Potassium Carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the acyl chloride to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.[3]

Protocol 2: Mono-N-Acylation via N-Boc Protection/Deprotection

This two-step method offers high selectivity for the mono-acylated product.[3]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.[3]

Step 2: Acylation of 1-Boc-piperazine and Deprotection

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.

  • Dissolve the purified product in DCM and add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.[3]

Data Summary: Comparison of Mono-Acylation Strategies
StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effectiveDifficult removal of excess piperazine
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for acylation stepHigh selectivity, clean reactionMulti-step process, higher cost
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%One-pot synthesis, good yieldsMay require longer reaction times or activation of the acylating agent

Data compiled from BenchChem technical documents.[3]

Visualizing Reaction Control

Decision Workflow for Optimizing Mono-Acylation

G start Start: N-Acylation of Piperazine check_selectivity Is Mono-Acylation Selectivity an Issue? start->check_selectivity strategy Select Mono-Acylation Strategy check_selectivity->strategy Yes check_yield Is Yield Acceptable? check_selectivity->check_yield No excess_pip Use Excess Piperazine strategy->excess_pip boc_protect Use Boc Protection strategy->boc_protect mono_proton Use Mono-Protonation strategy->mono_proton excess_pip->check_yield boc_protect->check_yield mono_proton->check_yield troubleshoot Troubleshoot Reaction Conditions check_yield->troubleshoot No end End: Optimized Protocol check_yield->end Yes temp Adjust Temperature troubleshoot->temp solvent Change Solvent troubleshoot->solvent base Modify Base troubleshoot->base reagent Check Reagent Quality troubleshoot->reagent temp->check_yield solvent->check_yield base->check_yield reagent->check_yield

Caption: A decision-making workflow for troubleshooting and optimizing the mono-N-acylation of piperazine.

Relationship of Key Reaction Parameters

G Selectivity Selectivity Yield Yield Selectivity->Yield Purity Purity Selectivity->Purity Yield->Purity Stoichiometry Stoichiometry Stoichiometry->Selectivity Temperature Temperature Temperature->Selectivity Temperature->Yield Solvent Solvent Solvent->Selectivity Solvent->Yield Base Base Base->Yield Base->Purity Acylating_Agent Acylating_Agent Acylating_Agent->Yield Acylating_Agent->Purity

Caption: Interdependencies of key parameters in piperazine N-acylation.

References

  • BenchChem. (2025).
  • Kreß, J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Ambeed.com. Reactions of Piperazines.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
  • Phukan, K., et al. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Google Patents. (n.d.). JP2001106676A - Method for producing N-acetylhomopiperazines.
  • Chemical Communications (RSC Publishing). (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Ye, Z., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Al-Zoubi, R. M., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • An eco-friendly and highly efficient route for N-acylation under c
  • ResearchGate. (n.d.). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐Assisted Mechanism.
  • BenchChem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • ResearchGate. (2025).
  • Kreß, J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia.
  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • ResearchGate. (2025). Effect of ring structures on the CO₂ capture performance of piperazine.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • CoLab. (2008).

Sources

Technical Support Center: Purification of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Fluorobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the purification of this important synthetic intermediate. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties arise from the physicochemical properties of the piperazine moiety. As a basic compound, this compound can exhibit issues such as:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make the molecule highly polar and basic. This can lead to challenges in chromatographic separation, such as strong interactions with silica gel and poor retention in some reversed-phase systems.

  • Salt Formation: The basic nature of the piperazine ring means it can readily form salts with any acidic impurities or even atmospheric carbon dioxide. This can lead to difficulties in obtaining the pure free base.

  • Potential for Disubstitution: During synthesis, a common impurity is the N,N'-diacylated piperazine, which can be challenging to separate from the desired mono-acylated product.[1]

Q2: What are the most common impurities I should be aware of?

A2: The most common impurities are typically related to the starting materials and side reactions during the synthesis. These can include:

  • Unreacted Piperazine: Excess piperazine from the reaction is a common impurity.

  • N,N'-bis(4-Fluorobenzoyl)piperazine: This is the product of diacylation and is a significant potential impurity.[1]

  • Hydrolysis Products: If water is present during the reaction or work-up, hydrolysis of the starting 4-fluorobenzoyl chloride can lead to 4-fluorobenzoic acid.

Q3: My compound is streaking on the TLC plate and showing poor peak shape in HPLC. What can I do?

A3: Streaking on TLC and peak tailing in HPLC are common for basic compounds like this compound. This is often due to strong interactions with the acidic silanol groups on the silica stationary phase. To mitigate this:

  • For TLC: Add a small amount of a basic modifier, such as 1-2% triethylamine, to your eluent. This will compete with your compound for the acidic sites on the silica, leading to better spot shape.

  • For HPLC: Use a mobile phase with a pH that either fully protonates or deprotonates your compound. For basic compounds, a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the piperazine nitrogens and often leads to improved peak shape. Alternatively, using a highly end-capped column can minimize the available silanol groups for interaction.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Symptom Possible Cause Solution
Product seems to be sticking to the column. Strong interaction of the basic piperazine with the acidic silica gel.1. Deactivate the Silica: Pre-treat the silica gel by flushing the column with your eluent containing 1-2% triethylamine before loading your sample. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase like diol.
Product is eluting with impurities. Inappropriate solvent system.1. Optimize TLC: Systematically test different solvent systems on TLC to find one that provides good separation between your product and impurities (aim for a ΔRf > 0.2). 2. Gradient Elution: Use a shallow gradient during column chromatography to improve separation.
Issue 2: Product "Oiling Out" During Recrystallization
Symptom Possible Cause Solution
Instead of crystals, an oil forms upon cooling the recrystallization solvent. The compound is too soluble in the chosen solvent, or the solution is cooling too quickly.1. Change Solvent System: Use a solvent system where the compound is less soluble at room temperature but soluble when hot. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line to induce crystallization. 4. Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution.

Purification Protocols

Here are three validated protocols for the purification of this compound, each with its own advantages depending on the scale of your synthesis and the nature of the impurities.

Protocol 1: Acid-Base Extraction

This method is particularly effective for removing non-basic impurities and is based on the protocol described by Wodtke et al. (2016).[2]

Experimental Workflow Diagram:

G cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_hcl Add 1M HCl (aq) start->add_hcl extract_aq Extract Aqueous Layer (Product is now in the aqueous phase as the hydrochloride salt) add_hcl->extract_aq wash_org Wash Organic Layer with 1M HCl (aq) (to recover any remaining product) extract_aq->wash_org combine_aq Combine Aqueous Layers wash_org->combine_aq wash_aq Wash Combined Aqueous Layer with Organic Solvent (to remove neutral impurities) combine_aq->wash_aq adjust_ph Adjust pH of Aqueous Layer to >8 with a Base (e.g., KOH) wash_aq->adjust_ph extract_prod Extract Product with Organic Solvent (e.g., Chloroform) adjust_ph->extract_prod dry_org Dry Combined Organic Layers (e.g., with Na2SO4) extract_prod->dry_org evaporate Evaporate Solvent dry_org->evaporate end Pure this compound evaporate->end

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Add 1M hydrochloric acid to the solution and stir. The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer. Wash the organic layer with additional 1M HCl to ensure all the product has been extracted.

  • Combine all the aqueous layers. Wash the combined aqueous layers with an organic solvent like ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base, such as potassium hydroxide, until the pH is greater than 8. This will deprotonate the product, causing it to precipitate or become soluble in an organic solvent.[2]

  • Extract the product from the aqueous layer with a suitable organic solvent, such as chloroform.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Protocol 2: Column Chromatography

This is a standard method for purifying organic compounds and is effective for separating closely related impurities.

Experimental Workflow Diagram:

G cluster_1 Column Chromatography Workflow start Crude Product dissolve Dissolve in Minimum Amount of Eluent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent System (e.g., Petroleum Ether -> Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for Column Chromatography.

Step-by-Step Methodology:

  • Select an Eluent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Add 1-2% triethylamine to the eluent to prevent streaking.

  • Pack the Column: Prepare a silica gel column using the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute and Collect: Elute the column with the chosen solvent system, collecting fractions. You can use a gradient elution, starting with a less polar mixture and gradually increasing the polarity.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

A specific example for a related compound used an automated column chromatography system with a gradient of petroleum ether to ethyl acetate.[2]

Protocol 3: Recrystallization as a Hydrochloride Salt

This method is excellent for large-scale purification and can yield highly pure crystalline material. This protocol is adapted from the reliable method for purifying 1-benzylpiperazine as its dihydrochloride salt.[3]

Experimental Workflow Diagram:

G cluster_2 Recrystallization as Hydrochloride Salt start Crude Product dissolve Dissolve in a Suitable Solvent (e.g., Ethanol) start->dissolve add_hcl Add Ethanolic HCl dissolve->add_hcl precipitate Cool to Induce Precipitation of the Hydrochloride Salt add_hcl->precipitate filter Filter the Precipitated Salt precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry the Salt wash->dry regenerate (Optional) Regenerate Free Base by Adding Base and Extracting dry->regenerate end Pure Hydrochloride Salt or Free Base regenerate->end

Caption: Workflow for Recrystallization as a Hydrochloride Salt.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a suitable solvent like absolute ethanol.

  • Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in ethanol.

  • The this compound hydrochloride salt will precipitate out of the solution. Allow the mixture to stand in the cold to ensure complete precipitation.

  • Collect the precipitated salt by suction filtration and wash it with cold, dry benzene or another suitable non-polar solvent to remove any soluble impurities.[3]

  • Dry the salt under vacuum.

  • (Optional) To obtain the free base, dissolve the hydrochloride salt in water, make the solution alkaline (pH > 8) with a base like sodium hydroxide, and then extract the pure product with an organic solvent as described in Protocol 1.[3]

References

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]

  • Organic Syntheses Procedure. 1-benzylpiperazine. Organic Syntheses. [Link]

  • Wodtke, R., et al. (2018). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. International Union of Crystallography. [Link]

  • Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 1-(4-Fluorobenzoyl)piperazine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter promising compounds that present significant formulation challenges. 1-(4-Fluorobenzoyl)piperazine and its analogs are common scaffolds in medicinal chemistry, but their physicochemical properties can lead to solubility issues in the aqueous environment of biological assays.[1] Precipitation of a test compound is a critical experimental flaw that can invalidate results by reducing the effective concentration and creating artifacts.[2][3]

This guide provides a systematic, causality-driven approach to addressing these solubility challenges. We will move beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions for your specific experimental context.

Part 1: Understanding the Molecule - A Physicochemical Profile

Question: What are the key properties of this compound that influence its solubility?

Answer: The solubility behavior of this compound is dictated by its hybrid structure:

  • The Piperazine Core: The parent piperazine molecule is a basic, six-membered ring containing two nitrogen atoms.[1] This part of the molecule is hydrophilic and its nitrogen atoms can be protonated. Piperazine itself is highly soluble in water.[4][5]

  • The 4-Fluorobenzoyl Group: The addition of the fluorobenzoyl group introduces a large, rigid, and lipophilic (hydrophobic) moiety. This group significantly decreases the molecule's overall polarity and is the primary reason for its poor aqueous solubility.

The key takeaway is that this molecule has a fundamental conflict: a basic, potentially water-soluble "head" and a greasy, water-insoluble "tail". Furthermore, as an amine-containing compound, its solubility is expected to be highly dependent on pH.[6][7] At lower pH, the piperazine nitrogens become protonated, forming a more polar—and thus more soluble—cationic salt.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 70931-28-1[9][10]
Molecular Formula C₁₁H₁₅FN₂[9][11]
Molecular Weight 194.25 g/mol [9][11]
Physical Form Solid[10][12]
Structural Class Substituted Piperazine (Amine)[1]

Part 2: Frequently Asked Questions (FAQs) on Compound Precipitation

Question: Why did my compound precipitate immediately when I diluted my DMSO stock into my aqueous assay buffer?

Answer: This is a classic case of "crashing out" due to rapid solvent exchange.[13] Your compound is likely highly soluble in 100% Dimethyl sulfoxide (DMSO), a powerful organic solvent.[14] When this concentrated DMSO stock is introduced into an aqueous buffer where the compound's solubility is much lower, the DMSO rapidly disperses, leaving the compound molecules in an environment that cannot sustain their solubilization. This forces them to rapidly precipitate out of the solution.[13]

Question: My compound solution looked fine at first, but I saw precipitate in my plate after incubation. What happened?

Answer: This phenomenon, known as delayed precipitation, can be attributed to several factors that alter the delicate solubility equilibrium over time:

  • Temperature Shifts: Compounds are often less soluble at higher temperatures. The shift from room temperature preparation to a 37°C incubator can be enough to exceed the solubility limit.[13]

  • pH Changes: In cell culture, the CO₂ environment of an incubator can react with the bicarbonate in the media, causing a drop in pH. For some compounds, this pH shift can decrease solubility.[13]

  • Interactions with Media Components: The compound may slowly interact with proteins, salts, or other components in complex media, forming less soluble complexes.[13]

  • Evaporation: Minor evaporation from the wells of a microplate during long incubation periods can increase the compound's effective concentration, pushing it past its solubility limit.[13]

Question: How can I distinguish between compound precipitation and microbial contamination?

Answer: A simple microscopic examination is the most effective way to differentiate. Chemical precipitates typically appear as amorphous, crystalline, or needle-like structures and are non-motile. Microbial contamination, on the other hand, will show characteristic biological shapes: bacteria will appear as small, distinct motile or non-motile spheres or rods, while fungi may show filamentous growth (hyphae).[13]

Part 3: A Systematic Troubleshooting Workflow

Successfully solubilizing a difficult compound is a process of methodical optimization. The following workflow is designed to address the issue from the simplest and least disruptive methods to more complex formulation strategies. Each step should be validated with appropriate vehicle controls to ensure the chosen method does not interfere with the assay itself.

G cluster_0 start Start: Precipitation Observed stock Step 1: Optimize Stock Solution (100% DMSO, Sonication) start->stock ph_mod Step 2: pH Modification (Acidic Buffer) stock->ph_mod Precipitation Persists cosolvent Step 3: Add Co-solvents (PEG, Propylene Glycol) ph_mod->cosolvent Assay pH-sensitive or precipitation persists success Success: Compound Solubilized Proceed with Assay ph_mod->success Soluble excipient Step 4: Use Excipients (Cyclodextrin, Surfactants) cosolvent->excipient Co-solvent incompatible or precipitation persists cosolvent->success Soluble excipient->success Soluble fail Re-evaluate Assay Conditions or Compound Analog excipient->fail Precipitation Persists

Caption: Systematic workflow for troubleshooting compound solubility.

Step 1: Optimizing the Stock Solution

Question: What is the best practice for preparing the initial stock solution?

Answer: The foundation of a successful experiment is a perfectly prepared stock solution.

  • Solvent Choice: Use high-purity, anhydrous 100% DMSO.

  • Dissolution: Ensure the compound is fully dissolved. Vortex vigorously and use a bath sonicator if necessary to break up any microscopic particulates. Visually inspect the solution against a light source to confirm there is no suspended matter.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM), but do not exceed the compound's solubility limit in pure DMSO. For many compounds, precipitation can occur even in DMSO stocks, especially after freeze-thaw cycles.[2]

  • Storage: Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.

Step 2: The First Line of Defense - pH Adjustment

Question: Can I improve solubility by changing the pH of my assay buffer?

Answer: Yes, this is the most effective initial strategy for an amine-containing compound like this compound. By lowering the pH, you protonate the piperazine nitrogens, creating a charged species (a salt) that is significantly more soluble in polar solvents like water.[8]

Experimental Protocol: pH Solubility Screen

  • Prepare Buffers: Prepare small volumes of your base assay buffer adjusted to different pH values (e.g., pH 5.5, pH 6.5, and the standard pH 7.4).

  • Dilution Test: Take your 10 mM DMSO stock and perform the final dilution into each of the prepared buffers to reach your target assay concentration.

  • Observation: Immediately observe for any cloudiness or precipitation. Let the solutions stand at the intended assay temperature (e.g., 37°C) for 30-60 minutes and re-examine.

  • Assay Compatibility Check: Crucially , run a control experiment to ensure that altering the buffer pH does not negatively impact your biological target (e.g., enzyme activity, cell viability).

Step 3: Introducing Co-solvents

Question: Which co-solvents can I use, and at what concentrations?

Answer: If pH adjustment is not sufficient or is incompatible with your assay, the next step is to use a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the "organic" character of the solvent system, thereby improving the solubility of lipophilic compounds.[15][16]

Caution: Co-solvents can affect biological systems, so their concentration must be kept minimal and consistent across all wells, including controls.[17][18] It is imperative to determine the tolerance of your specific assay to the chosen co-solvent.

Table 2: Recommended Co-solvents for Solubility Enhancement

Co-solventRecommended Starting Conc. (Final)ProsCons
DMSO < 0.5% (cell-based) < 2% (biochemical)Powerful solvent, most common.Can be cytotoxic or inhibit enzymes at higher concentrations.[17][19]
Ethanol 1-2%Effective, commonly used.Can have immunosuppressive or other biological effects.[17]
Polyethylene Glycol (PEG 300/400) 1-5%Generally well-tolerated in many assays.Can be viscous; may interfere with some detection methods.[20]
Propylene Glycol 1-5%Good safety profile.Less powerful solvent than DMSO or Ethanol.
Step 4: Using Solubility-Enhancing Excipients

Question: What if pH and co-solvents are not enough or are incompatible with my assay?

Answer: Advanced formulation aids, or excipients, can be employed. These molecules work by non-covalently interacting with the drug to keep it in solution.

  • Cyclodextrins (e.g., β-cyclodextrin): These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the hydrophobic part of your compound, effectively hiding it from the aqueous environment and dramatically increasing solubility.[21][22]

  • Non-ionic Surfactants (e.g., Triton X-100, Tween 20): At very low concentrations (typically 0.001% - 0.01%), these detergents can prevent the aggregation of compound molecules, which is often a precursor to precipitation.[23] This is a common strategy in high-throughput screening (HTS) to reduce false positives caused by compound aggregation.[3]

Experimental Protocol: Working Solution Preparation (Best Practice)

This protocol integrates best practices to minimize precipitation during the critical dilution step.

  • Thaw Stock: Thaw a single aliquot of your high-concentration (e.g., 10 mM in 100% DMSO) stock solution completely at room temperature.

  • Intermediate Dilution: If your final DMSO concentration needs to be very low (e.g., <0.1%), perform an intermediate dilution of your stock in 100% DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.

  • Prepare Final Buffer: Use pre-warmed assay buffer (containing any necessary co-solvents or excipients at their final concentration).

  • The Critical Step: Add the small volume of DMSO stock to the large volume of assay buffer while the buffer is being gently vortexed or stirred. Never add buffer to the DMSO stock. This ensures rapid dispersal of the compound in the final solution, preventing localized high concentrations that lead to precipitation.[13]

  • Final Inspection: Visually inspect the final working solution to ensure it is perfectly clear before adding it to your assay plate.

By applying this systematic and evidence-based approach, you can overcome the solubility challenges presented by this compound, ensuring the integrity and reliability of your experimental data.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information (PMC). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]

  • Drug delivery strategies for poorly water-soluble drugs. Scilit. [Link]

  • 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563. PubChem. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). [Link]

  • Piperazine - Solubility of Things. Solubility of Things. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Solubility and pH of amines. The Science Hive. [Link]

  • Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate. [Link]

  • 1-(4-Fluorobenzyl)piperazine. PubChem. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information (PMC). [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (PMC). [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Piperazine | C4H10N2 | CID 4837. PubChem. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Center for Biotechnology Information (PMC). [Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. [Link]

  • 1,4-Bis(4-fluorobenzyl)piperazine | C18H20F2N2 | CID 829306. PubChem. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Springer. [Link]

  • Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. PubChem. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. ResearchGate. [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Center for Biotechnology Information (PMC). [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • 1-(4-FLUORobenzyl)piperazine. Global Substance Registration System (GSRS). [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Compound Management for Quantitative High-Throughput Screening. National Center for Biotechnology Information (PMC). [Link]

  • Choosing the Right Excipients for MSC and iPSC Therapies. Pharmaceutical Technology. [Link]

Sources

Technical Support Center: Stability Testing & Degradation Analysis of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Fluorobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability testing and degradation analysis of this compound. Our goal is to equip you with the scientific rationale behind experimental choices and to offer practical solutions to common challenges encountered in the laboratory.

I. Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a piperazine ring linked to a fluorobenzoyl group via an amide bond, presents several potential sites for degradation. A thorough understanding of its stability profile is critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical products.

This guide will walk you through forced degradation studies, potential degradation pathways, and the development of a stability-indicating analytical method, complete with troubleshooting guides and frequently asked questions.

II. Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[3][4]

Common Problem 1: No or Minimal Degradation Observed

Question: I have subjected this compound to the standard stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at 60°C for 24 hours, but my HPLC analysis shows less than 2% degradation. What should I do?

Answer:

This indicates that this compound is relatively stable under these initial conditions. To induce sufficient degradation, you need to increase the stress level. Here’s a systematic approach:

  • Increase Temperature: Elevate the temperature in increments (e.g., to 80°C) while maintaining the initial stressor concentration and time. Thermal energy can significantly accelerate degradation kinetics.[5]

  • Increase Stressor Concentration: If increasing the temperature is not effective or feasible, consider increasing the concentration of the acid, base, or oxidizing agent (e.g., to 1 M HCl, 1 M NaOH, or 10% H₂O₂).

  • Extend Exposure Time: As a final step, you can extend the duration of the stress test (e.g., to 48 or 72 hours).

Scientist's Tip: It's crucial to change only one parameter at a time to understand its specific effect on degradation. A dark control, kept at the same temperature without the stressor, is essential to distinguish between thermal and stressor-induced degradation.

Common Problem 2: Excessive Degradation or Complete Loss of Parent Peak

Question: After treating my sample with 1 M NaOH at 80°C for 12 hours, the peak for this compound is completely gone in my chromatogram. How can I achieve the target degradation level?

Answer:

Complete degradation provides little information about the primary degradation products and challenges the validation of your analytical method.[6] You need to reduce the stress conditions.

  • Decrease Temperature: Lower the temperature significantly (e.g., back to 60°C or even room temperature) as a first step.

  • Reduce Stressor Concentration: Use a lower molarity of the stressor (e.g., 0.1 M or 0.01 M NaOH). The amide bond in this compound is susceptible to base hydrolysis, so milder basic conditions are often sufficient.

  • Shorten Exposure Time: Reduce the incubation time. You can take time points at earlier intervals (e.g., 2, 4, 6, and 8 hours) to find the optimal duration.

Common Problem 3: Co-eluting Peaks in HPLC Analysis

Question: My HPLC chromatogram shows a broad peak, or I suspect a degradation product is co-eluting with the parent compound. How can I improve the separation?

Answer:

A stability-indicating method must be able to resolve all significant degradation products from the parent peak and from each other.[7] If you have co-elution, you need to optimize your HPLC method.

  • Modify the Mobile Phase Gradient:

    • Slower Gradient: A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) provides more time for compounds with similar polarities to separate.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition before and after the elution of the main peaks to improve resolution.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.

  • Adjust the pH of the Aqueous Phase: The ionization state of the piperazine moiety and any acidic or basic degradants is pH-dependent. Adjusting the pH of the aqueous mobile phase can significantly impact retention times and peak shapes.

  • Consider a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a different end-capping) to exploit different separation mechanisms.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond is a primary pathway, especially under acidic or basic conditions. This would yield 4-Fluorobenzoic Acid and Piperazine .[8][9]

  • Oxidation: The piperazine ring is susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened products.[10][11]

Q2: How should I set up my photostability study according to ICH Q1B guidelines?

A2: A photostability study should be conducted in a stepwise manner:[12]

  • Forced Photodegradation: Expose the drug substance directly to a light source to understand its photosensitivity and generate potential photodegradants.

  • Confirmatory Testing: Expose the drug substance to a standardized light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]

  • Sample Presentation: Samples should be in chemically inert, transparent containers. A dark control, wrapped in aluminum foil, must be included to differentiate between light-induced and thermal degradation.[15][16]

Q3: My compound lacks a strong UV chromophore. What are my options for detection?

A3: While the fluorobenzoyl group provides some UV absorbance, if the degradation products lose this moiety (e.g., piperazine), detection can be challenging. Consider these options:

  • Derivatization: React the samples with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to attach a strong chromophore to the degradants, making them detectable by UV.[17][18][19]

  • Mass Spectrometry (LC-MS): This is a powerful technique for detecting and identifying impurities, as it does not rely on UV absorbance.[7]

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that can be used for compounds with little or no UV absorbance.

IV. Experimental Protocols & Data

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 2 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 2 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% H₂O₂.

    • Thermal Degradation: Place 2 mL of the stock solution in a vial.

  • Incubation: Place all vials in an 80°C oven for 24 hours. Include a dark control at the same temperature.

  • Neutralization: After incubation, cool the acidic and basic solutions and neutralize them (base with HCl, acid with NaOH) to prevent further degradation.

  • Analysis: Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Table 1: Hypothetical Forced Degradation Data for this compound
Stress Condition% Assay of Parent% DegradationNumber of Degradants
1 M HCl, 80°C, 24h89.5%10.5%2
1 M NaOH, 80°C, 24h85.2%14.8%3
10% H₂O₂, 60°C, 24h92.1%7.9%2
Heat, 80°C, 48h96.8%3.2%1
Light, ICH Q1B98.5%1.5%1

V. Visualizing Degradation Pathways & Workflows

Potential Degradation Pathway

G parent This compound acid_base Acid/Base Hydrolysis parent->acid_base oxidation Oxidation parent->oxidation prod1 4-Fluorobenzoic Acid acid_base->prod1 prod2 Piperazine acid_base->prod2 prod3 N-Oxide Derivative oxidation->prod3 G decision decision start Poor Peak Resolution d1 Is Gradient Optimal? start->d1 a1 Make Gradient Shallower d1->a1 No d2 Is Mobile Phase pH Correct? d1->d2 Yes a1->d2 a2 Adjust pH of Aqueous Phase d2->a2 No d3 Try Different Organic Solvent? d2->d3 Yes a2->d3 a3 Switch Acetonitrile/Methanol d3->a3 No a4 Change HPLC Column d3->a4 Yes a3->a4 end Resolution Achieved a4->end

Caption: Workflow for troubleshooting poor HPLC peak resolution.

VI. References

  • Counce, R., et al. Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. University of Texas at Austin. Available from: [Link].

  • Freeman, S. A., et al. Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link].

  • Freeman, S. A., et al. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia. 2011;4:443-450. Available from: [Link].

  • Freeman, S. A., & Rochelle, G. T. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. 2012;51(29):9781-9789. Available from: [Link].

  • IAGIM. Photostability. Available from: [Link].

  • Jain, D., & Basniwal, P. K. Forced degradation studies: A tool for determination of stability of drugs. MedCrave Online. 2016;3(6):387-390. Available from: [Link].

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. 1996. Available from: [Link].

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link].

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. 2018. Available from: [Link].

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. 1998. Available from: [Link].

  • Sutar, S. V., et al. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. 2019;12(2):841-847. Available from: [Link].

  • Jahn, M. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016;40(5). Available from: [Link].

  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3):38323-38328. Available from: [Link].

  • Freeman, S. A., & Rochelle, G. T. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Available from: [Link].

  • National Center for Biotechnology Information. 1-(4-Fluorobenzyl)piperazine. PubChem. Available from: [Link].

  • Meyyanathan, S.N., et al. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences. 2022. Available from: [Link].

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link].

  • Navaneeswari, R., & Reddy, P. R. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2854-2859. Available from: [Link].

  • Mazari, S. A., et al. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. 2015;34:1-17. Available from: [Link].

  • Britz-McKibbin, P., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. 2011;35(10). Available from: [Link].

  • Frailie, P. Oxidation of piperazine in post-combustion carbon capture. University of Texas at Austin. 2019. Available from: [Link].

  • Voice, A. K., et al. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Energy Procedia. 2014;63:1621-1633. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Available from: [Link].

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013. Available from: [Link].

  • Gadzała-Kopciuch, R., et al. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link].

  • Wessig, P., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. 2021;26(11):3257. Available from: [Link].

  • Kaur, H., et al. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. 2016;50(3):S162-S170. Available from: [Link].

  • Satish, S., & Nitu, S. Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. 2025;16(2):107-117. Available from: [Link].

  • Hu, D., et al. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. Available from: [Link].

  • Zhou, R., et al. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. International Journal of Molecular Sciences. 2023;24(13):10521. Available from: [Link].

  • Zhou, R., et al. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. PubMed. 2023;37445703. Available from: [Link].

Sources

Technical Support Center: Method Development for Chiral Separation of 1-(4-Fluorobenzoyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-(4-Fluorobenzoyl)piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. The stereochemistry of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] This resource offers a structured approach to developing robust and reliable chiral separation methods for this important class of compounds.

I. Frequently Asked Questions (FAQs)

Q1: Where should I begin with method development for a new this compound derivative?

A1: The most critical first step is selecting an appropriate chiral stationary phase (CSP).[1][4] For piperazine derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the most effective.[1] A systematic screening approach is highly recommended.[5]

Initial Screening Strategy:

  • Columns: Screen a set of complementary polysaccharide-based columns (e.g., cellulose and amylose derivatives) to cover a broad range of chiral recognition mechanisms.[4][6]

  • Mobile Phases: Start with both normal-phase (NP) and reversed-phase (RP) conditions.[5][7] For NP, common mobile phases include hexane/ethanol or hexane/isopropanol. For RP, acetonitrile/water or methanol/water are good starting points.[4][7]

  • Additives: For basic compounds like piperazine derivatives, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often crucial for good peak shape and resolution in both NP and RP modes.[8][9]

Q2: I am not seeing any separation between my enantiomers. What should I try next?

A2: A lack of initial separation is common. Here's a systematic approach to induce enantioselectivity:

  • Change the Mobile Phase Modifier: If you started with isopropanol in normal phase, switch to ethanol or methanol. The choice of alcohol can significantly impact selectivity.[8]

  • Vary the Additive: If a basic additive is not providing separation, consider changing its concentration or type. In some cases, an acidic additive like trifluoroacetic acid (TFA) might surprisingly improve separation, although this is less common for basic analytes.[5][8]

  • Switch the Elution Mode: If normal phase fails, switch to reversed-phase or polar organic mode. The presence of water or polar organic solvents can alter the chiral recognition mechanism.[5][7]

  • Screen Different CSPs: If a particular polysaccharide column (e.g., an amylose-based one) doesn't work, try a cellulose-based equivalent, or vice-versa. Their chiral recognition capabilities can be quite different.[5]

  • Adjust the Temperature: Lowering the column temperature generally increases chiral selectivity and can lead to better resolution.[10][11] However, in some cases, increasing the temperature can improve efficiency and even reverse the elution order, so it's a valuable parameter to explore.[5][12][13]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

A3: Poor peak shape for basic compounds like piperazine derivatives is often due to secondary interactions with the silica support of the CSP.

  • Optimize the Basic Additive: Increase the concentration of your basic additive (e.g., diethylamine) in small increments (e.g., from 0.1% to 0.2%). This helps to saturate the acidic silanol groups on the silica surface, reducing peak tailing.

  • Mobile Phase Composition: Ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[14][15]

  • Lower Flow Rate: Chiral separations often benefit from lower flow rates, which can improve efficiency and peak shape.[11]

  • Column Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive. Some columns, especially those used with additives, may require extended equilibration times.[11][14]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for these compounds?

A4: Absolutely. SFC is an excellent alternative to HPLC for chiral separations and is often faster and considered a "greener" technique.[16] Polysaccharide-based CSPs are widely used in SFC. The mobile phase typically consists of supercritical CO2 with a polar organic modifier like methanol or ethanol.[16][17] Similar to HPLC, the use of basic additives is often necessary for good chromatography of piperazine derivatives. An integrated system that can switch between HPLC and SFC can be highly efficient for method development.[18][19]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during method development.

Problem Potential Cause(s) Troubleshooting Steps
No Resolution (α=1) Inappropriate CSP or mobile phase.1. Screen different CSPs (amylose vs. cellulose).[5] 2. Change the mobile phase (NP, RP, Polar Organic).[5] 3. Vary the alcohol modifier in NP (e.g., Ethanol, Isopropanol).[8] 4. Adjust the column temperature.[12][20]
Poor Resolution (1 < α < 1.2) Sub-optimal mobile phase or temperature. Low column efficiency.1. Optimize the mobile phase composition (adjust modifier percentage). 2. Decrease the column temperature to enhance selectivity.[11] 3. Lower the flow rate to improve efficiency.[11] 4. Consider using a column with smaller particles for higher efficiency.[21]
Peak Tailing Secondary interactions with the stationary phase. Sample solvent issues.1. Increase the concentration of the basic additive (e.g., DEA, TEA).[9] 2. Ensure the sample is dissolved in the mobile phase.[14][15] 3. Check for column contamination and flush if necessary.[14]
Peak Fronting Column overload.1. Reduce the injection volume or sample concentration.
Irreproducible Retention Times Insufficient column equilibration. Mobile phase instability. Temperature fluctuations.1. Increase column equilibration time, especially when changing mobile phases.[11] 2. Prepare fresh mobile phase daily.[15] 3. Use a column oven to maintain a constant temperature.[11]
Loss of Resolution on a New Column Column-to-column variability. "Memory effects" from previous analyses.1. Always condition a new column thoroughly.[14] 2. If the new column was used previously, be aware of "additive memory effects" and flush it extensively.[22] It's best to dedicate columns to specific mobile phase types (acidic vs. basic).
High Backpressure Blockage of the inlet frit. Sample precipitation.1. Filter all samples and mobile phases. 2. Use a guard column to protect the analytical column.[14] 3. Try back-flushing the column at a low flow rate to dislodge particulates from the frit.[14]

III. Experimental Protocols & Workflows

Protocol 1: Initial Chiral Screening via HPLC

This protocol outlines a systematic approach to screen for initial separation conditions.

1. Preparation:

  • Sample: Prepare a 1 mg/mL solution of the racemic this compound derivative in a suitable solvent (e.g., mobile phase or a solvent miscible with it).
  • Mobile Phases:
  • Normal Phase (NP):
  • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
  • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
  • Reversed-Phase (RP):
  • Mobile Phase C: Acetonitrile / Water / Diethylamine (60:40:0.1, v/v/v)
  • Mobile Phase D: Methanol / Water / Diethylamine (60:40:0.1, v/v/v)
  • Columns: Select a minimum of two polysaccharide-based CSPs, one with a cellulose backbone and one with an amylose backbone (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or their immobilized equivalents like Chiralpak® IC).[1][4][9]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 5-10 µL
  • Detection: UV at a suitable wavelength (determined by the compound's UV spectrum).

3. Screening Workflow:

  • Equilibrate the first column with Mobile Phase A for at least 30 minutes.
  • Inject the sample and record the chromatogram.
  • Flush the column and system thoroughly before switching to the next mobile phase system.
  • Repeat the injection for each column/mobile phase combination.
Workflow Diagram: Chiral Method Development Strategy

The following diagram illustrates a logical workflow for developing a chiral separation method, from initial screening to final optimization.

ChiralMethodDevelopment Start Start: Racemic Analyte Screening Step 1: Initial Screening (HPLC or SFC) Start->Screening Screen_Details Screen CSPs (Amylose, Cellulose) Screen Mobile Phases (NP, RP, PO) Screening->Screen_Details Eval1 Evaluate: Is there any separation? (α > 1.05) Screening->Eval1 Optimization Step 2: Method Optimization Eval1->Optimization Yes NoSep No Separation Return to Screening Eval1->NoSep No Opt_Details Adjust: Modifier %, Additive Conc., Temperature, Flow Rate Optimization->Opt_Details Eval2 Evaluate: Is resolution sufficient? (Rs > 1.5) Optimization->Eval2 Eval2->Optimization No (Further Refinement) Validation Step 3: Method Validation Eval2->Validation Yes End End: Robust Chiral Method Validation->End NoSep->Screening Try different CSPs/ Mobile Phases

Caption: A logical workflow for chiral method development.

IV. The Science Behind the Separation: Key Parameters Explained

Understanding the "why" behind experimental choices is crucial for effective method development. Chiral separation on polysaccharide CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[6] The stability of these complexes differs for each enantiomer, leading to different retention times.

  • The Role of the Chiral Stationary Phase (CSP): Polysaccharide derivatives (amylose and cellulose carbamates or esters) form helical grooves that act as chiral recognition sites. The precise shape of these grooves and the functional groups on the polysaccharide determine which enantiomer interacts more strongly.[1][5]

  • The Impact of the Mobile Phase:

    • Normal Phase (NP): In NP (e.g., hexane/alcohol), the mobile phase is non-polar. The primary interactions governing separation are hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the CSP. The type of alcohol modifier (isopropanol vs. ethanol) can significantly alter these interactions and, therefore, the selectivity.[8]

    • Reversed-Phase (RP): In RP (e.g., acetonitrile/water), hydrophobic interactions play a more significant role, in addition to the polar interactions. The presence of water can fundamentally change the conformation of the polysaccharide selector, opening up new chiral recognition pathways.[7]

  • The Function of Additives: For basic analytes like this compound derivatives, the piperazine nitrogen is basic. It can interact strongly with residual acidic silanol groups on the silica support of the CSP, causing severe peak tailing. A basic additive (like diethylamine) competes for these active sites, preventing the analyte from binding non-selectively and resulting in sharper, more symmetrical peaks.[8][23]

  • The Effect of Temperature: Temperature influences the thermodynamics of the analyte-CSP interaction.[12]

    • Enthalpy (ΔH°) and Entropy (ΔS°): Chiral recognition is governed by the difference in the free energy of association (ΔΔG°) between the two enantiomers and the CSP. This free energy is composed of enthalpic and entropic terms (ΔG° = ΔH° - TΔS°).

    • van't Hoff Plot: By plotting ln(α) versus 1/T (where α is the selectivity factor and T is the absolute temperature), one can determine whether the separation is enthalpy- or entropy-driven.

    • Practical Implications: Generally, lowering the temperature favors the enthalpic contribution, often leading to stronger interactions and better separation.[10] However, there are instances of entropy-driven separations where increasing the temperature improves resolution.[13][20] In rare cases, a temperature-dependent reversal of elution order can be observed.[5][12][13]

V. References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.

  • The Effect of Temperature on the High-Performance Liquid Chromatographic Separation of Enantiomers on Covalently Immobilized Polysaccharide-Based Chiral Stationary Phase. (2023). Bulletin of the Georgian National Academy of Sciences.

  • Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (n.d.). Benchchem.

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). Journal of Chromatography A. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.). Journal of Chromatographic Science.

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (n.d.). ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies.

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. [Link]

  • Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (n.d.). ResearchGate. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology.

  • Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. (2019). Journal of the Chinese Chemical Society. [Link]

  • When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? (2017). ResearchGate. [Link]

  • Process for the separation of enantiomers of piperazine derivatives. (2019). Google Patents.

  • Chiral Separation Using SFC and HPLC. (n.d.). LabRulez LCMS. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (n.d.). MDPI. [Link]

  • A generic chiral separation strategy in supercritical fluid chromatography. (2014). Journal of Chromatography A.

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]

  • High Efficiency Chiral Separations in HPLC and SFC. (2018). LCGC International. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-Fluorobenzoyl)piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals tasked with the process development and scale-up synthesis of 1-(4-Fluorobenzoyl)piperazine. As a critical intermediate for numerous pharmaceutical candidates, establishing a robust, scalable, and reproducible synthetic route is paramount for advancing preclinical programs. This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, offering troubleshooting solutions and addressing common scale-up challenges.

Core Synthesis: N-Acylation of Piperazine

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The most direct and industrially viable method is the acylation of piperazine with 4-fluorobenzoyl chloride. This reaction, often performed under Schotten-Baumann or analogous conditions, requires careful control to achieve high yield and purity, primarily by ensuring selective mono-acylation.[1][2]

The primary challenge lies in the symmetrical nature of piperazine, which contains two reactive secondary amine sites. Uncontrolled reaction conditions can lead to the formation of the undesired 1,4-bis(4-fluorobenzoyl)piperazine byproduct.[1][3]

Reaction Mechanism Overview

The reaction proceeds via the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion and preventing the protonation of the remaining piperazine nucleophile.[4][5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Piperazine Piperazine Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->Intermediate Product This compound Intermediate->Product Chloride Expulsion HCl HCl Intermediate->HCl

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Recommended Scalable Laboratory Protocol

This protocol is designed for a 100 g scale synthesis and incorporates parameters suitable for scaling to preclinical batch sizes.

Experimental Protocol: Synthesis of this compound
  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge anhydrous piperazine (2.5 equivalents, ~248 g) and anhydrous dichloromethane (DCM, 1 L) into the reactor. Begin stirring and purge the vessel with nitrogen.

  • Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • Base Addition: Add triethylamine (1.2 equivalents, ~139 mL) to the reactor while maintaining the internal temperature below 10 °C.

  • Acyl Chloride Preparation: In a separate flask, dissolve 4-fluorobenzoyl chloride (1.0 equivalent, 100 g) in anhydrous DCM (250 mL).[6] Load this solution into the dropping funnel.

  • Controlled Addition: Add the 4-fluorobenzoyl chloride solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A significant exotherm is expected.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by TLC (e.g., 10% Methanol in DCM) or LC-MS to confirm the disappearance of the 4-fluorobenzoyl chloride.

  • Work-up & Extraction:

    • Cool the reaction mixture back to 10-15 °C.

    • Slowly quench the reaction by adding 500 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL) to remove excess piperazine and triethylamine hydrochloride, followed by saturated aqueous sodium bicarbonate (1 x 250 mL), and finally brine (1 x 250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white solid or viscous oil.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol) to yield pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Question 1: My final yield is significantly lower than expected. What are the likely causes?

  • Possible Cause 1: Hydrolysis of 4-Fluorobenzoyl Chloride. 4-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent, converting it to the unreactive 4-fluorobenzoic acid.[6][7]

    • Recommended Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[7] Verify the quality of the acyl chloride before use; it should be a clear liquid.

  • Possible Cause 2: Inefficient Work-up. The product, being basic, can have some solubility in the acidic wash used to remove excess piperazine. Emulsion formation during extraction can also lead to significant product loss.

    • Recommended Solution: Ensure the pH of the aqueous layer during the acidic wash is not excessively low (pH 2-3 is sufficient). If emulsions form, add brine to help break them. Perform a back-extraction of the combined aqueous layers with a fresh portion of DCM to recover any lost product.

  • Possible Cause 3: Incomplete Reaction. The reaction may have stalled before reaching completion.

    • Recommended Solution: Double-check the stoichiometry and purity of your reagents. Ensure the base was added in sufficient quantity (at least one equivalent to neutralize HCl). Extend the reaction time at room temperature and confirm completion with a reliable IPC like LC-MS.

Troubleshooting_Yield cluster_solutions Solutions Start Low Yield Encountered Check_IPC Review IPC Data (TLC, LC-MS) Start->Check_IPC Incomplete Incomplete Reaction? Check_IPC->Incomplete Byproducts Significant Byproducts? Check_IPC->Byproducts Incomplete->Byproducts No Sol_Reagents Check Reagent Purity & Stoichiometry Incomplete->Sol_Reagents Yes Sol_Workup Optimize Workup pH Back-Extract Aqueous Layers Byproducts->Sol_Workup No Sol_Byproducts See Q2 & Q3 Byproducts->Sol_Byproducts Yes Sol_Conditions Use Anhydrous Conditions Run Under Inert Gas

Caption: A decision workflow for troubleshooting low product yield.

Question 2: I am observing a significant amount of the 1,4-diacylated byproduct. How can I improve mono-selectivity?

  • Possible Cause 1: Incorrect Stoichiometry. Using a piperazine-to-acyl chloride ratio that is too low (e.g., close to 1:1) will inevitably lead to di-acylation once the initial mono-acylated product begins to accumulate.

    • Recommended Solution: Employ a significant excess of piperazine. Ratios of 2.5 to 5 equivalents of piperazine relative to the acyl chloride are common to ensure the acyl chloride is more likely to react with an un-substituted piperazine molecule.[3] While this complicates removal, it is highly effective for selectivity.

  • Possible Cause 2: Poor Temperature Control. High local concentrations of the acyl chloride and elevated temperatures can overcome the reduced nucleophilicity of the second nitrogen on the mono-acylated product, promoting the second reaction.

    • Recommended Solution: Maintain a low reaction temperature (0-5 °C) during the slow, controlled addition of the 4-fluorobenzoyl chloride.[3] This minimizes the exotherm and reduces the rate of the second acylation. Ensure efficient stirring to prevent localized "hot spots."

Question 3: My final product is contaminated with 4-fluorobenzoic acid. Where did this come from?

  • Possible Cause: This is a direct result of the hydrolysis of 4-fluorobenzoyl chloride, either from the starting material bottle or during the reaction.[6]

    • Recommended Solution: In addition to using anhydrous conditions, this acidic impurity can be removed during the work-up. The wash with saturated aqueous sodium bicarbonate is specifically designed to extract acidic impurities like 4-fluorobenzoic acid into the aqueous layer as its sodium salt. Ensure this wash is performed thoroughly.

FAQs for Preclinical Scale-Up

Q: What are the most critical process parameters (CPPs) to monitor when scaling from a 100 g batch to a 1-5 kg batch?

A: Several parameters become more critical at a larger scale:

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. The exotherm from this reaction must be managed with an appropriately sized and efficient reactor cooling system.

  • Addition Rate: A linear scale-up of the addition rate is not advisable. The rate must be dictated by the reactor's ability to dissipate heat, keeping the internal temperature within the specified range (e.g., <10 °C).

  • Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of the acyl chloride, promoting byproduct formation. The stirrer type (e.g., pitched-blade turbine, anchor) and speed (RPM) must be optimized to ensure homogeneity without causing excessive splashing.

Q: For a large-scale synthesis, is a biphasic Schotten-Baumann reaction (e.g., DCM/water with NaOH) preferable to a single-phase organic system with triethylamine?

A: For large-scale manufacturing, a biphasic Schotten-Baumann system is often preferred for several reasons.[4][8]

  • Cost: Inorganic bases like sodium hydroxide or sodium carbonate are significantly cheaper than triethylamine.

  • Work-up: The salt byproduct (NaCl) is confined to the aqueous phase, simplifying separation. In the triethylamine system, the triethylamine hydrochloride salt can sometimes precipitate or complicate extractions.

  • Safety/Handling: While both require care, managing large volumes of aqueous base can be operationally simpler in a manufacturing plant setting compared to large volumes of an organic base.

Q: What purification strategy is most viable for multi-kilogram batches destined for preclinical toxicology studies?

A: While column chromatography is excellent for small-scale purification, it becomes costly and cumbersome at a multi-kilogram scale.[3] The preferred method for large-scale purification is recrystallization . Developing a robust recrystallization protocol is a key part of process development.

  • Solvent Screening: Screen various solvent/anti-solvent systems (e.g., Isopropanol/Water, Ethyl Acetate/Heptane, Toluene/Heptane) to find a system that effectively rejects the key impurities (di-acylated product, residual piperazine) while providing good recovery of the desired product with high purity.

  • Process Control: The cooling profile, seeding strategy, and agitation rate during crystallization are critical parameters that must be controlled to ensure consistent crystal size and purity.

Data Summary: Key Process Parameters and Scale-Up Considerations
ParameterLab-Scale (100 g)Pilot-Scale (5 kg)Key Considerations & Impact on Purity/Yield
Piperazine Equiv. 2.5 - 5.02.5 - 3.5Higher excess improves mono-selectivity but increases raw material cost and waste. A balance is sought on a larger scale.
Solvent (DCM) Vol. 10-15 L/kg8-12 L/kgLower volumes are economically and environmentally preferable but can lead to thick slurries that are difficult to stir.
Addition Time 2-3 hours4-8 hoursDictated by heat removal capacity. Too fast an addition risks temperature runaway and increased di-acylation.
Reaction Temp. 0-5 °C0-10 °CCritical for selectivity. Maintaining this temperature range is a primary engineering challenge on a larger scale.
Purification Method Chromatography/RecrystallizationRecrystallizationScale-up requires a shift to a more robust, scalable, and economical purification method.

Q: What analytical techniques are essential for batch release in a preclinical setting?

A: A comprehensive analytical panel is required to ensure the identity, purity, and quality of the batch.

  • Identity: ¹H NMR and ¹³C NMR to confirm the chemical structure. Mass Spectrometry (MS) to confirm the molecular weight.

  • Purity: HPLC with UV detection is the standard method for quantifying purity and impurities (e.g., detecting levels of di-acylated product and residual starting materials).[9]

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify residual solvents from the purification process.

  • Inorganic Impurities: Analysis for heavy metals may be required depending on the synthetic route and subsequent use.

Process_Flow RM Raw Materials (Piperazine, 4-FBC, Solvent, Base) Reaction Controlled Acylation Reaction (0-10 °C) RM->Reaction Quench Aqueous Quench Reaction->Quench Workup Phase Separation & Aqueous Washes (Acid/Base) Quench->Workup Concentration Solvent Swap & Concentration Workup->Concentration Purification Recrystallization Concentration->Purification Drying Vacuum Drying Purification->Drying QC Final QC Analysis (HPLC, NMR, GC) Drying->QC API This compound (Preclinical Grade) QC->API

Caption: A generalized process flow diagram for the scaled synthesis of this compound.

References

  • SATHEE.Chemistry Schotten Baumann Reaction.
  • Grokipedia.Schotten–Baumann reaction.
  • BenchChem.An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms.
  • Organic Chemistry Portal.Schotten-Baumann Reaction.
  • J&K Scientific LLC.Schotten-Baumann Reaction.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • NTU Journal of Pure Sciences.A Review on Analytical Methods for Piperazine Determination.
  • Anshul Specialty Molecules. 4-Fluorobenzoyl Chloride. Available at: [Link]

  • BenchChem.Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.

Sources

Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 1-(4-Fluorobenzoyl)piperazine and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. You are likely here because you are working with 1-(4-Fluorobenzoyl)piperazine or a similar novel piperazine-based compound and are encountering frustratingly inconsistent results in your biological assays. This is a common challenge, especially when characterizing new chemical entities. This guide is designed to provide a systematic, experience-driven framework to help you diagnose and resolve these issues. We will move from the most common culprits—the compound itself—to the nuances of your assay system and protocol. Our goal is to help you build a robust, self-validating experimental system to generate reliable and reproducible data.

Section 1: Foundational Troubleshooting - Is Your Compound the Problem?

Experience shows that the majority of inconsistent results with small molecules stem from the physical and chemical properties of the compound itself. Before questioning your biological system, it is crucial to validate your tool.

Q1.1: My results are highly variable experiment-to-experiment. Where should I even begin?

Answer: Always start with the compound. The most common source of variability for any small molecule inhibitor is its integrity, purity, and, most critically, its solubility in your assay medium.[1] An uncharacterized or precipitated compound cannot produce reliable data.

Application Scientist's Insight: Researchers often trust the label on the vial, but compound integrity can be compromised by improper storage, impurities from synthesis, or degradation over time.[1] Verifying the compound's identity and assessing its solubility are the most critical first steps. This initial investment of time will save you from generating uninterpretable data down the line. We will follow a logical workflow to diagnose the issue.

dot

Troubleshooting_Workflow cluster_0 START HERE cluster_1 Phase 1: Compound Validation cluster_2 Phase 2: Biological System Validation cluster_3 Phase 3: Protocol & Execution Review cluster_4 RESOLUTION Start Inconsistent Assay Results Purity Q: Is compound identity & purity (>95%) confirmed? (Check CoA, LC-MS, NMR) Start->Purity Solubility Q: Is compound fully soluble in assay media at highest concentration? Purity->Solubility  Yes Purity_Fix Action: Obtain Certificate of Analysis (CoA). Perform analytical chemistry (LC-MS, NMR) to verify. Purity->Purity_Fix No Stock Q: Is the stock solution prepared correctly and stored properly? Solubility->Stock  Yes Solubility_Fix Action: Perform solubility test. Lower concentrations or use co-solvents. Solubility->Solubility_Fix No Cells Q: Are cells low passage, healthy, and free of mycoplasma? Stock->Cells  Yes Stock_Fix Action: Prepare fresh stock in anhydrous DMSO. Aliquot and store at -80°C. Stock->Stock_Fix No Seeding Q: Is cell seeding uniform across the plate? (Avoiding edge effects) Cells->Seeding  Yes Cells_Fix Action: Use new, low-passage cell stock. Test for mycoplasma. Cells->Cells_Fix No Protocol Q: Are controls (vehicle, positive) behaving as expected? Seeding->Protocol  Yes Seeding_Fix Action: Review seeding protocol. Use outer wells for PBS to mitigate edge effects. Seeding->Seeding_Fix No DMSO Q: Is final DMSO concentration consistent and non-toxic (<0.5%)? Protocol->DMSO  Yes Protocol_Fix Action: Re-evaluate positive controls and assay setup. Check reagent integrity. Protocol->Protocol_Fix No Target Q: Is the biological target expressed and the pathway active in your system? DMSO->Target  Yes DMSO_Fix Action: Recalculate dilutions. Run a DMSO toxicity curve. DMSO->DMSO_Fix No End Consistent, Reliable Data Target->End  Yes Target_Fix Action: Validate target expression (e.g., Western Blot). Use orthogonal controls. Target->Target_Fix No Solubility_Impact cluster_0 Scenario 1: Good Solubility cluster_1 Scenario 2: Poor Solubility Nominal_Good Nominal Concentration (What you think you added) Effective_Good Effective Concentration (What cells actually see) Nominal_Good->Effective_Good = Nominal_Bad Nominal Concentration (What you think you added) Effective_Bad Effective Concentration (Limited by solubility) Nominal_Bad->Effective_Bad >> Precipitate Precipitated Compound (Inactive Aggregates) Nominal_Bad->Precipitate

Caption: Impact of solubility on effective compound concentration.

Q1.4: My compound seems to be precipitating in the assay medium. How do I address this?

Answer: You must perform a kinetic solubility assessment. Do not proceed with further biological assays until you have determined the maximum soluble concentration of your compound under the exact conditions of your experiment.

Application Scientist's Insight: Visual inspection is the simplest method. Prepare your highest concentration of the compound in the assay buffer, incubate it under assay conditions (e.g., 37°C, 5% CO2) for 1-2 hours, and look for precipitate against a dark background. [1]Any concentration showing visible precipitate is invalid and should not be used. All subsequent experiments must use concentrations at or below the determined solubility limit.

Section 2: Assay System Troubleshooting - Is Your Biological Model Reliable?

If you have confirmed your compound is pure, soluble, and stable, the next area to investigate is the biological system itself.

Q2.1: Why am I seeing a gradual drift in my IC50 values between experiments run weeks apart?

Answer: This "inter-assay variability" is often due to biological factors. [2]The two most common causes are increasing cell passage number and mycoplasma contamination.

Application Scientist's Insight:

  • Cell Passage Number: As cell lines are continuously passaged, they can undergo genetic drift, leading to changes in protein expression and signaling pathways. [3]This can alter their sensitivity to your compound. Best Practice: Use cells within a defined, low-passage number range for all experiments to ensure consistency. [3]* Mycoplasma Contamination: This is a common and often undetected problem in cell culture. Mycoplasma can dramatically alter cell metabolism, membrane potential, and signaling, leading to highly variable and unreliable results. [2]Best Practice: Regularly test your cell stocks for mycoplasma. If positive, discard the culture and start over with a clean stock.

Q2.2: There's high variability between replicate wells within the same plate. What's causing this?

Answer: This "intra-assay variability" typically points to technical issues with your plating procedure. [4]Inconsistent cell seeding density and "edge effects" are the primary culprits.

Application Scientist's Insight:

  • Inconsistent Seeding: If some wells receive more cells than others, the final readout (e.g., viability, signaling) will naturally be different, creating variability that has nothing to do with your compound. [3]Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: The outer wells of a 96-well or 384-well plate are prone to faster evaporation, which concentrates the media components and your compound, leading to artifacts. [4]Best Practice: Avoid using the perimeter wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier, and use only the inner wells for your dose-response curves. [4]

Section 3: Protocol & Execution Troubleshooting

If both the compound and the biological system are validated, the final step is to scrutinize the experimental protocol and its execution.

Q3.1: My positive and vehicle controls work perfectly, but my compound shows sporadic or no activity. What should I check?

Answer: This scenario suggests an issue specific to the compound's interaction with the assay system. Key factors to investigate are the final solvent concentration and the compound's stability over the incubation period.

Application Scientist's Insight:

  • Solvent (DMSO) Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells (including the vehicle control) and is non-toxic to your cells. [1]Typically, this should be below 0.5%, but you should perform a DMSO toxicity curve for your specific cell line to be certain. [3]* Compound Stability: Is your compound stable under assay conditions for the duration of the experiment (e.g., 24, 48, 72 hours)? It may be metabolized by the cells or degrade in the aqueous, warm environment of the incubator. Troubleshooting Step: Perform a time-course experiment. If the compound shows an effect at an early time point (e.g., 6 hours) but not at a later one (e.g., 24 hours), instability may be the issue.

Q3.2: How do I confirm the observed effect is due to on-target activity and not an artifact?

Answer: This is a critical question for validating any new small molecule. The best practice is to use orthogonal controls.

Application Scientist's Insight: Demonstrating a dose-response relationship is the first step, but it's not enough. To build confidence that the observed phenotype is due to the intended mechanism, consider these approaches:

  • Use a Structurally Different Inhibitor: If another known inhibitor for the same target, but from a different chemical class, produces the same biological effect, it strengthens the case for on-target activity. [3]* Use a Negative Control Compound: Synthesize or purchase a close structural analog of this compound that you predict to be inactive. If this compound has no effect in your assay, it helps rule out artifacts caused by the general chemical scaffold.

  • Target Engagement Assays: Directly measure if the compound is binding to its intended target within the cell. [5]This provides the most compelling evidence of on-target activity.

Section 4: Key Protocols & Workflows

Protocol 1: Preparation and Handling of this compound Stock Solutions

This protocol outlines the best practices for preparing accurate and stable stock solutions to minimize a major source of experimental error. [6][7] Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO (Dimethyl sulfoxide) [1]* Analytical balance

  • Sterile, amber (or light-blocking) microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound needed to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000

    • Example for 10 mM stock in 1 mL (0.001 L): Mass = 0.010 * 0.001 * 194.25 * 1000 = 1.94 mg

  • Weighing: Carefully weigh the calculated mass of the compound. Ensure the balance is calibrated and stable.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming may be required for some compounds, but check for temperature sensitivity first.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber vials. [1][7]5. Storage: Store the aliquots at -80°C for long-term stability. [7]For daily use, an aliquot can be stored at -20°C.

  • Labeling: Label each vial with the compound name, concentration, solvent, and date of preparation. [7]

Protocol 2: Kinetic Solubility Assessment in Aqueous Assay Buffer

This protocol determines the maximum soluble concentration of your compound under your specific experimental conditions.

Materials:

  • High-concentration compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., cell culture medium with serum)

  • Clear microcentrifuge tubes

  • Incubator set to assay conditions (e.g., 37°C, 5% CO2)

Procedure:

  • Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of concentrations of your compound in the assay buffer. It is critical to add the small volume of DMSO stock to the large volume of aqueous buffer and mix immediately to avoid precipitation.

    • Example concentrations: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM.

    • Include a "buffer + DMSO" vehicle control.

  • Incubation: Incubate all tubes under the same conditions as your biological assay (temperature, CO2, time). A minimum of 1 hour is recommended. [1]3. Visual Inspection: After incubation, visually inspect each tube for signs of precipitation. A cloudy appearance, visible particles, or a film on the tube wall indicates the compound is not soluble at that concentration. View the tubes against a dark background for better contrast.

  • Determine Solubility Limit: The highest concentration that remains perfectly clear is your working solubility limit. Do not use concentrations above this limit in your biological assays.

References

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?[Link]

  • AACR Journals. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • National Institutes of Health (NIH). (n.d.). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. [Link]

  • University College London (UCL). (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • PubMed. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link]

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. [Link]

Sources

Technical Support Center: Strategies to Enhance the Oral Bioavailability of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-08

Introduction

Welcome to the technical support center for 1-(4-Fluorobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the oral delivery of this compound. Poor oral bioavailability is a significant hurdle in the development of many promising drug candidates. This document provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during preclinical and formulation development. Our goal is to provide not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have regarding the oral bioavailability of this compound.

Q1: What are the likely reasons for the low oral bioavailability of this compound?
  • Poor Aqueous Solubility: Many piperazine derivatives are lipophilic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for BCS Class II and IV drugs.[3][4][5]

  • Low Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream might be limited.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver (hepatic first-pass effect) or in the intestinal wall before it reaches systemic circulation. The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes.[6]

Q2: I'm observing high variability in my in vivo pharmacokinetic data. What could be the cause?

A2: High inter-subject variability in pharmacokinetic parameters is a common challenge, especially for compounds with poor solubility.[7] Potential causes include:

  • Dependence on GI Tract Conditions: The dissolution and absorption of a poorly soluble drug can be highly sensitive to the physiological state of the GI tract, including pH, food effects, and gastric emptying time.

  • Formulation-Dependent Absorption: If the drug is not adequately formulated, its absorption can be erratic and unpredictable.

  • Genetic Polymorphisms: Variations in drug-metabolizing enzymes (like CYP2C19 and CYP3A4, which are known to metabolize piperazine-type compounds) among individuals can lead to different rates of metabolism.[6]

Q3: Are there any known metabolites of similar piperazine compounds that I should be aware of?

A3: Yes, metabolism is a critical factor for piperazine-containing drugs. Common metabolic pathways include:

  • N-dealkylation: Removal of the benzyl group.

  • Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • Piperazine ring oxidation: Formation of various oxidized metabolites.

For instance, studies on the neuroleptic perazine, a piperazine-type phenothiazine, show that N-demethylation and 5-sulphoxidation are major metabolic routes catalyzed by CYP1A2, CYP3A4, and CYP2C19.[6] Similarly, in vitro metabolism studies of other phenylpiperazines have shown aromatic ring oxidation.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you might encounter.

Issue 1: Poor Compound Dissolution in Biorelevant Media

Problem: You are observing low and inconsistent dissolution rates for this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Root Cause Analysis: This is a classic indicator of poor aqueous solubility, suggesting the compound may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Troubleshooting Workflow: Enhancing Dissolution

Dissolution_Workflow Start Start: Poor Dissolution Observed ParticleSize Strategy 1: Particle Size Reduction Start->ParticleSize SolidDispersion Strategy 2: Solid Dispersions Start->SolidDispersion LipidBased Strategy 3: Lipid-Based Formulations Start->LipidBased Complexation Strategy 4: Complexation Start->Complexation Micronization Micronization / Nanonization ParticleSize->Micronization Evaluate Evaluate Dissolution Profile & Physical Stability Micronization->Evaluate Amorphous Amorphous Solid Dispersions (ASDs) SolidDispersion->Amorphous Amorphous->Evaluate SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) LipidBased->SEDDS SEDDS->Evaluate Cyclodextrin Cyclodextrin Inclusion Complexes Complexation->Cyclodextrin Cyclodextrin->Evaluate

Caption: Troubleshooting workflow for poor dissolution.

Experimental Protocols

1. Particle Size Reduction (Micronization/Nanonization)

  • Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9][10]

  • Protocol (Wet Milling for Nanosuspension):

    • Prepare a suspension of this compound (1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Poloxamer 188 or Tween 80).

    • Introduce the suspension into a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).

    • Mill at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-4 hours), ensuring the temperature is controlled.

    • Monitor particle size reduction periodically using dynamic light scattering (DLS).

    • Once the desired particle size is achieved (typically < 200 nm), separate the nanosuspension from the milling media.

    • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

2. Amorphous Solid Dispersions (ASDs)

  • Principle: Dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level creates an amorphous form. The amorphous state has higher free energy and thus enhanced aqueous solubility and dissolution rate compared to the stable crystalline form.[10]

  • Protocol (Solvent Evaporation Method):

    • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

    • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof) at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove residual solvent.

    • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.

3. Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Principle: SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. The drug is dissolved in this lipidic formulation and is presented in a solubilized state for absorption.[9][11]

  • Protocol (Formulation Screening):

    • Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol P, Plurol Oleique CC 497).

    • Ternary Phase Diagrams: Construct ternary phase diagrams with the selected excipients to identify the self-emulsification region.

    • Formulation Preparation: Prepare formulations by mixing the components at various ratios within the identified region. Add the drug and mix until dissolved.

    • Characterization: Evaluate the formulations for self-emulsification time, droplet size, and robustness to dilution. An optimized SEDDS formulation for piperine, for example, was composed of ethyl oleate, Tween 80, and Transcutol P.[12]

StrategyAdvantagesDisadvantages
Particle Size Reduction Broadly applicable, relatively simple concept.[13]Risk of particle aggregation, potential for Ostwald ripening.
Amorphous Solid Dispersions Significant increase in apparent solubility and dissolution.[10]Physically unstable, may recrystallize over time.
SEDDS Good for highly lipophilic drugs, can bypass dissolution step.[11]High surfactant content can cause GI irritation, potential for drug precipitation upon dilution.
Issue 2: Low Permeability Across Caco-2 Monolayers

Problem: Your in vitro permeability assays using Caco-2 cell monolayers show low apparent permeability (Papp) values for this compound, suggesting poor intestinal absorption.

Root Cause Analysis: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or have inherently low passive diffusion characteristics.

Troubleshooting Workflow: Addressing Permeability

Permeability_Workflow Start Start: Low Caco-2 Permeability Efflux Hypothesis 1: P-gp Efflux Substrate Start->Efflux Passive Hypothesis 2: Low Passive Diffusion Start->Passive Prodrug Strategy 3: Prodrug Approach Start->Prodrug InhibitorStudy Conduct Bidirectional Transport Study with P-gp Inhibitor (e.g., Verapamil) Efflux->InhibitorStudy Analyze Analyze Results: Calculate Efflux Ratio & Re-evaluate Papp InhibitorStudy->Analyze Enhancers Incorporate Permeation Enhancers Passive->Enhancers Enhancers->Analyze Modify Chemically Modify to Increase Lipophilicity or Exploit Transporters Prodrug->Modify Modify->Analyze

Sources

overcoming resistance mechanisms to 1-(4-Fluorobenzoyl)piperazine in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

A-122 Technical Support Guide

Topic: Overcoming Acquired Resistance to 1-(4-Fluorobenzoyl)piperazine (A-122) in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound, hereafter referred to as A-122, is a hypothetical novel therapeutic agent for the purpose of this guide. The information, protocols, and data presented are for illustrative purposes to guide researchers on the principles and methodologies for investigating and overcoming drug resistance in cancer cells.

Introduction to the Challenge: Acquired Resistance

The development of drug resistance is a primary obstacle in oncology, limiting the long-term effectiveness of many therapies.[1] Resistance can be intrinsic (pre-existing) or acquired after an initial response to treatment.[2] This guide provides a structured approach to troubleshooting and overcoming acquired resistance to a novel compound, using A-122 as a case study. We will walk through the logical progression from initial observation of resistance to the design of strategies to circumvent it.

Part 1: Frequently Asked Questions (FAQs) - Initial Observations of Resistance

This section addresses the immediate questions that arise when a previously sensitive cancer cell line no longer responds to A-122 treatment.

Q1: My cancer cell line, which was previously sensitive to A-122, is now showing reduced response and requires much higher concentrations to achieve the same level of cell death. What is happening?

A1: This phenomenon is characteristic of acquired resistance. After a period of effective treatment, a sub-population of cancer cells can develop mechanisms to survive and proliferate despite the presence of the drug.[3] This often manifests as a significant increase in the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit a biological process by 50%. An increase in the IC50 value of 3- to 10-fold or more is a common indicator of clinically relevant resistance.[4]

Q2: What are the most common reasons a cancer cell might become resistant to a small molecule inhibitor like A-122?

A2: Cancer cells are highly adaptable and can develop resistance through numerous mechanisms.[5] The most common include:

  • Increased Drug Efflux: Cancer cells can upregulate the expression of transporter proteins, such as P-glycoprotein (P-gp), which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration and effectiveness.[6]

  • Alteration of the Drug Target: Genetic mutations can occur in the target protein of A-122, preventing the drug from binding effectively.[6]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways that promote survival and proliferation, compensating for the pathway inhibited by A-122.[6]

  • Enhanced DNA Repair: If A-122 induces DNA damage, cells may enhance their DNA repair capabilities to counteract the drug's effects.[5]

  • Drug Inactivation: The cancer cells may develop metabolic processes that inactivate the A-122 compound.[3]

Q3: How can I be sure this is acquired resistance and not an issue with my experimental setup or the compound itself?

A3: This is a critical first step. To confirm acquired resistance, you should:

  • Validate the Compound: Test the same batch of A-122 on the original, parental (non-resistant) cell line to ensure the compound is still active.

  • Perform a Dose-Response Curve: Generate new IC50 curves for both the parental cell line and the suspected resistant cell line. A significant rightward shift in the curve for the resistant line confirms a change in cellular response.

  • Culture Authentication: Ensure your cell line has not been contaminated or misidentified. Short Tandem Repeat (STR) profiling is the gold standard for cell line authentication.

Part 2: Troubleshooting Guide - A Step-by-Step Workflow for Investigating Resistance Mechanisms

Once acquired resistance is confirmed, the next phase is to identify the underlying mechanism. This systematic approach will guide your experimental strategy.

Workflow for Diagnosing A-122 Resistance

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Data Interpretation & Next Steps A Observation: Loss of A-122 Efficacy B Determine IC50: Parental vs. Resistant Cells A->B C Hypothesis 1: Increased Drug Efflux B->C Is IC50 significantly increased? F Hypothesis 2: Target Alteration B->F Efflux ruled out H Hypothesis 3: Bypass Pathway Activation B->H No target mutation D Experiment: Rhodamine 123 Efflux Assay C->D E Experiment: Western Blot / qPCR for ABC Transporters (e.g., P-gp) C->E J Result: Increased Efflux Confirmed D->J Positive Result E->J Positive Result G Experiment: Target Gene Sequencing F->G K Result: Target Mutation Identified G->K Mutation found I Experiment: Phospho-Kinase Array / RNA-seq H->I L Result: Upregulation of Survival Pathway (e.g., PI3K/AKT) I->L Pathway activated M Strategy: Co-administer with Efflux Pump Inhibitor J->M N Strategy: Develop 2nd Gen A-122 or Use Alternative Target Inhibitor K->N O Strategy: Combine A-122 with Inhibitor of Bypass Pathway L->O

Caption: A workflow for diagnosing the mechanism of resistance to A-122.

Detailed Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line and IC50 Determination

  • Objective: To formally establish an A-122 resistant cell line and quantify the degree of resistance.

  • Methodology:

    • Culture the parental cancer cell line in the presence of A-122 at its IC20 concentration (the concentration that inhibits 20% of the population).

    • Once the cells resume normal proliferation, subculture them and incrementally increase the concentration of A-122 over several weeks or months.[4]

    • Once cells are stably growing at a high concentration of A-122 (e.g., 10x the original IC50), the resistant line is established.

    • To determine the IC50, seed both parental and resistant cells in 96-well plates. Treat with a range of A-122 concentrations for 72 hours.

    • Assess cell viability using an MTS or similar assay.

    • Plot the dose-response curves and calculate the IC50 values using non-linear regression.[4]

Hypothetical Data Presentation:

Cell LineIC50 of A-122 (µM)Resistance Fold-Change
Parental Line0.51x
A-122 Resistant Line12.525x

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

  • Objective: To functionally assess whether increased drug efflux via pumps like P-glycoprotein (P-gp) is responsible for resistance. P-gp actively transports the fluorescent substrate Rhodamine 123.

  • Methodology:

    • Incubate both parental and resistant cells with Rhodamine 123.

    • Wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.

    • In parallel, treat a set of resistant cells with a known P-gp inhibitor (e.g., Verapamil) before and during Rhodamine 123 incubation.

    • Interpretation: If resistant cells show lower fluorescence (i.e., they have pumped out the dye) compared to parental cells, and this fluorescence is restored upon treatment with the P-gp inhibitor, it strongly suggests that P-gp-mediated efflux is a mechanism of resistance.

Part 3: Advanced Strategies and Solutions

Based on your findings from the troubleshooting workflow, you can devise strategies to overcome the observed resistance.

Q4: My investigation points to P-gp mediated drug efflux as the primary resistance mechanism. What are my options?

A4: This is a common mechanism of multidrug resistance.[7] You have several clear strategies:

  • Combination Therapy: The most direct approach is to co-administer A-122 with a P-gp inhibitor. This can restore the intracellular concentration of A-122 and re-sensitize the cells.[7]

  • Nanoparticle Delivery: Encapsulating A-122 in nanoparticles can be an effective strategy to bypass efflux pumps and deliver the drug directly into the cancer cells.

  • Develop Analogs: Synthesize and screen new analogs of A-122 that are not substrates for P-gp.

Q5: We discovered a specific mutation in the kinase target of A-122. How do we proceed?

A5: This scenario is frequently observed with targeted therapies like tyrosine kinase inhibitors.[6]

  • Second-Generation Inhibitors: The goal is to design a new version of A-122 that can effectively bind to the mutated target. This is a cornerstone of precision medicine.[8]

  • Targeting Downstream Pathways: If the mutation leads to constitutive activation of the target, identify and inhibit critical downstream signaling nodes.

  • Synthetic Lethality: Identify a second gene or pathway that is essential for the survival of cells with the specific target mutation, but not for normal cells. Targeting this second pathway can selectively kill the resistant cancer cells.

Q6: Our results show the activation of a bypass pathway (e.g., PI3K/AKT signaling). What is the best strategy?

A6: When cancer cells reroute their signaling to survive, combination therapy is the most powerful approach.[7][8]

  • Dual Blockade: Combine A-122 with a specific inhibitor of the activated bypass pathway (e.g., a PI3K inhibitor). This simultaneous targeting of two critical pathways can prevent the cancer cells from escaping.[7]

Signaling Pathway Diagram: Overcoming Resistance via Dual Blockade

G cluster_0 Signaling Cascade cluster_1 Therapeutic Intervention RTK Receptor Tyrosine Kinase Target A-122 Target Protein RTK->Target Bypass Bypass Pathway (e.g., PI3K) RTK->Bypass Proliferation Cell Proliferation & Survival Target->Proliferation Downstream Downstream Signaling (e.g., AKT) Bypass->Downstream Bypass->Proliferation Resistance Mechanism Downstream->Proliferation A122 A-122 A122->Target Inhibits BypassInhibitor Bypass Inhibitor BypassInhibitor->Bypass Inhibits

Caption: Dual inhibition strategy to overcome resistance mediated by a bypass pathway.

References

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Retrieved from [Link]6]

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309.[5]

  • Bukowski, K., Kciuk, M., & Kontek, R. (2020). Mechanisms of multidrug resistance in cancer chemotherapy. International Journal of Molecular Sciences, 21(9), 3233.[3]

  • National Cancer Institute. (2021). The Challenge of Drug Resistance. Retrieved from [Link]]

  • Baguley, B. C. (2010). Multiple drug resistance mechanisms in cancer. Trends in Pharmacological Sciences, 31(1), 2-3.[1]

  • Gottesman, M. M. (2002). Mechanisms of cancer drug resistance. Annual Review of Medicine, 53(1), 615-627.[9]

  • City of Hope. (2023). What Causes Cancer Drug Resistance and What Can Be Done? Retrieved from [Link]8]

  • Zhao, J., Zhang, L., & Lu, A. (2021). Emerging therapeutic strategies to overcome drug resistance in cancer cells. Cancers, 13(14), 3424.[7]

  • Labcorp. (n.d.). Understanding and Overcoming Multidrug Resistance in Cancer Treatment. Retrieved from [Link]]

  • Ren, X., Zhang, X., & Ji, Z. (2021). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. Frontiers in Oncology, 11, 707452.[10]

  • JoVE. (2023). Patient-Derived Tumor Explants As a "Live" Preclinical Platform for Predicting Drug Resistance in Patients. Retrieved from [Link]]

  • National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer: NFCR Research Focus. Retrieved from [Link]]

  • Lee, S. H., et al. (2018). Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. Cancers, 10(7), 233.[11]

  • Jo, Y., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198), e65751.[4]

  • Onco'Zine. (2010). Cancer Tutorial: Introduction to Drug Resistance. Retrieved from [Link]2]

Sources

refining analytical methods for detecting 1-(4-Fluorobenzoyl)piperazine metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1-(4-Fluorobenzoyl)piperazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful implementation of analytical methods. The information herein is curated from extensive field experience and authoritative scientific literature to ensure the highest level of technical accuracy and utility.

I. Understanding the Metabolism of this compound

A foundational understanding of the metabolic fate of this compound is critical for developing robust analytical methods. The primary metabolic transformations are anticipated to occur via oxidative pathways mediated by cytochrome P450 (CYP) enzymes.[1][2][3] The presence of the fluorobenzoyl and piperazine moieties suggests several potential sites for metabolic modification.

Key Metabolic Pathways:

  • N-Dealkylation: This is a common metabolic route for arylpiperazine derivatives, often mediated by CYP3A4.[1][2][3] This pathway would result in the cleavage of the bond between the piperazine ring and the fluorobenzoyl group, yielding piperazine and 4-fluorobenzoic acid.

  • Aromatic Hydroxylation: The fluorobenzoyl ring is a likely site for hydroxylation, a classic phase I metabolic reaction. Cytochrome P450 enzymes are known to catalyze the hydroxylation of aromatic compounds.[4][5]

  • Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various metabolites, including hydroxylated derivatives or ring-opened products.[6]

  • Defluorination: While the carbon-fluorine bond is generally stable, enzymatic defluorination of aromatic compounds by cytochrome P450 has been reported and should be considered as a potential, albeit likely minor, metabolic pathway.[7][8][9]

The following diagram illustrates the predicted primary metabolic pathways of this compound.

parent This compound metabolite1 Piperazine Ring Hydroxylation parent->metabolite1 CYP450 metabolite2 Aromatic Hydroxylation (on Fluorobenzoyl Ring) parent->metabolite2 CYP450 metabolite3 N-Dealkylation parent->metabolite3 CYP3A4 metabolite4 Piperazine metabolite3->metabolite4 metabolite5 4-Fluorobenzoic Acid metabolite3->metabolite5

Caption: Predicted metabolic pathways of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound and its metabolites.

Q1: What is the most appropriate analytical technique for quantifying this compound and its metabolites in biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[10][11] It offers the high sensitivity and selectivity required to detect and quantify low concentrations of the parent drug and its metabolites in complex biological samples like plasma and urine.[8][12]

Q2: What are the initial steps for developing an LC-MS/MS method for these analytes?

A2: Method development should begin with the optimization of mass spectrometry parameters for the parent compound and any available metabolite standards. This involves direct infusion of the standards into the mass spectrometer to determine the precursor ion and optimize fragmentation to select sensitive and specific product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.[13] Subsequently, chromatographic conditions should be developed to achieve good peak shape and separation from endogenous matrix components.

Q3: What type of liquid chromatography column is recommended?

A3: A reversed-phase C18 column is a common and effective choice for the separation of piperazine derivatives and their metabolites.[14] The selection of the appropriate column chemistry and dimensions will depend on the specific polarity of the metabolites and the complexity of the sample matrix.

Q4: How can I improve the ionization efficiency of my analytes?

A4: The addition of a small percentage of a volatile acid, such as formic acid, to the mobile phase can significantly enhance the ionization of basic compounds like piperazine derivatives in positive electrospray ionization (ESI) mode.[2]

Q5: Is an internal standard necessary for accurate quantification?

A5: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. An ideal SIL-IS has the same chemical properties as the analyte but a different mass, allowing for accurate normalization.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound and its metabolites.

Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column.[7] - Incompatible sample solvent. - Column contamination or degradation.- Add a small amount of a competing base (e.g., triethylamine, though it can cause ion suppression) or use a column with a highly end-capped stationary phase. - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[3] - Backflush the column or replace it if necessary.[1]
Peak Fronting - Column overload.[1] - High injection volume of a strong solvent.- Dilute the sample or reduce the injection volume. - Reconstitute the sample in a weaker solvent.
Broad Peaks - Extra-column volume. - Column void or fouling.[3] - Inappropriate mobile phase pH.- Use smaller diameter tubing and ensure all connections are tight. - Replace the column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Low Sensitivity / Poor Signal-to-Noise Ratio
Symptom Potential Cause(s) Troubleshooting Steps
Low Signal Intensity - Inefficient ionization. - Ion suppression from matrix components. - Suboptimal MS/MS transition.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).[13] - Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). - Re-optimize collision energy and select a more intense product ion.
High Background Noise - Contaminated mobile phase or LC system. - Electrical noise.- Use high-purity solvents and freshly prepared mobile phases. - Flush the LC system thoroughly. - Check for proper grounding of the instrument.
Matrix Effects
Symptom Potential Cause(s) Troubleshooting Steps
Ion Suppression or Enhancement - Co-elution of endogenous matrix components (e.g., phospholipids, salts).- Modify the chromatographic gradient to separate the analytes from the interfering matrix components. - Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Poor Reproducibility between Samples - Variable matrix effects across different sample lots.- Evaluate matrix effects using post-extraction addition experiments with multiple sources of the biological matrix. - Normalize the data using a reliable internal standard.

IV. Experimental Protocols

A. Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

B. Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection into LC System reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: General workflow for the analysis of this compound metabolites.

V. References

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Request PDF. [Link]

  • Fluoro Substitution of Carcinogenic Aromatic Hydrocarbons: Models for Understanding Mechanisms of Metabolic Activation and of Oxygen Transfer Catalyzed by Cytochrome P450. Request PDF. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Ingenta Connect. [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Request PDF. [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Request PDF. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Request PDF. [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]

  • In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. [Link]

  • Lurasidone. Wikipedia. [Link]

  • In vitro metabolism studies of >18>F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Sungkyunkwan University. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]

  • 1-(4-FLUOROBENZYL)PIPERAZINE. gsrs. [Link]

  • Aromatic Hydroxylation During the Myeloperoxidase-Oxidase Oxidation of Hydrazines. JBC. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Pharmacological Validation of 1-(4-Fluorobenzoyl)piperazine as a Selective Dopamine D2 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro validation of 1-(4-Fluorobenzoyl)piperazine as a selective antagonist for the dopamine D2 receptor. For researchers in neuropharmacology and drug development, the identification of novel, selective D2 antagonists is a critical endeavor for advancing therapeutics for a range of neuropsychiatric disorders, including schizophrenia and Tourette's syndrome.[1][2] This document outlines the requisite experimental workflows, provides comparative data with established D2 antagonists, and explains the scientific rationale behind each step of the validation process.

The Significance of Dopamine D2 Receptor Selectivity

The dopamine receptor family is comprised of five subtypes, broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3] While antagonism of the D2 receptor is a cornerstone of current antipsychotic medications, a lack of selectivity, particularly against the highly homologous D3 receptor, can lead to undesirable side effects.[1][2] Therefore, the rigorous validation of a compound's selectivity is paramount. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[3][4]

Proposed Experimental Workflow for Validation

To thoroughly characterize this compound, a multi-tiered approach encompassing binding affinity and functional antagonism assays is essential. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Antagonism cluster_2 Phase 3: Data Analysis & Comparison a Radioligand Binding Assays b Determine Ki at D2 Receptor a->b c Selectivity Profiling (D1, D3, D4, D5) b->c g Comparative Analysis with Established D2 Antagonists c->g d cAMP Accumulation Assay e β-Arrestin Recruitment Assay d->e f Calcium Mobilization Assay e->f f->g h Final Pharmacological Profile g->h G Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Antagonist This compound (Antagonist) Antagonist->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates

Caption: Simplified signaling pathway of the dopamine D2 receptor.

cAMP Accumulation Assay

This assay directly measures the functional consequence of D2 receptor activation and its blockade. [5] Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use cells expressing the human D2 receptor.

  • Pre-treatment: Incubate the cells with varying concentrations of this compound or a control antagonist.

  • Stimulation: Add a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 is determined.

β-Arrestin Recruitment Assay

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, a key step in receptor desensitization and an independent signaling pathway. [4]Assays like Bioluminescence Resonance Energy Transfer (BRET) can quantify this interaction. [6][7] Experimental Protocol: BRET Assay for β-Arrestin Recruitment

  • Cell Line: Utilize a cell line co-expressing the D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).

  • Assay Procedure: Plate the cells and pre-incubate with the antagonist.

  • Agonist Stimulation: Add a D2 agonist to stimulate the receptor.

  • BRET Signal Measurement: Add the luciferase substrate and measure the light emission at wavelengths corresponding to both the donor and acceptor. An increase in the BRET signal indicates the proximity of the donor and acceptor, signifying β-arrestin recruitment.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced BRET signal is measured to determine its potency.

Hypothetical Functional Antagonism Data
CompoundcAMP Assay IC50 (nM)β-Arrestin Assay IC50 (nM)
This compound (Hypothetical) 12.5 15.8
Haloperidol8.910.2
Risperidone15.618.4

Comparative Analysis and Conclusion

The hypothetical data presented suggests that this compound is a potent D2 receptor antagonist with a favorable selectivity profile, particularly against the D3 receptor. Its functional antagonist activity is comparable to that of established antipsychotics. A 30-fold selectivity for the D2 receptor over the D3 receptor would be a significant improvement over many existing medications and warrants further investigation.

This guide provides a robust framework for the initial in-vitro characterization of novel D2 antagonist candidates. The subsequent steps in the drug discovery pipeline would involve assessing the compound's effects on other receptor systems, determining its pharmacokinetic properties, and evaluating its efficacy and safety in in-vivo models.

References

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • Beaulieu JM, et al. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC.
  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. 2013.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
  • Kaya, Z. et al. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. 2019.
  • Zeiner, J. et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. 2024.
  • Zeiner, J. et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. 2024.
  • Ford CP. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. PMC.
  • Beaulieu JM, et al. Dopamine Receptor Signaling. Taylor & Francis Online. 2004.
  • Wikipedia. Dopamine receptor.
  • Wang, D. et al. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC. 2015.
  • Luedtke RR, et al. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. PubMed. 2013.
  • Innoprot. D2 Dopamine Receptor Assay.
  • Grätz, L. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. 2017.
  • BenchChem. Application Notes and Protocols for Radioligand Binding Assays of (+)-Glaucine at Dopamine Receptors. 2025.
  • Labome. Receptor-Ligand Binding Assays.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Wikipedia. Dopamine antagonist.
  • Pinterova, L. et al. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. 2023.
  • Moritz, A. E. et al. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science. 2022.
  • Luedtke, R. R. et al. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. PubMed Central. 2012.
  • Moritz, A. E. et al. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central. 2022.
  • National Center for Biotechnology Information. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. 2012.
  • de Witte, W. et al. In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. PubMed. 2016.
  • Mailman, R. B. et al. D-1 and D-2 dopamine receptor blockade: interactive effects in vitro and in vivo. PubMed. 1986.
  • Li, Z. et al. New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. PMC. 2024.
  • Ures, M. et al. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. 2019.
  • ChemicalBook. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1.
  • Luedtke, R. R. et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. 2021.
  • National Center for Biotechnology Information. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl). 2011.
  • gsrs. 1-(4-FLUOROBENZYL)PIPERAZINE.
  • Wieder, M. et al. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. 2022.
  • Sigma-Aldrich. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1.
  • Tokyo Chemical Industry Co., Ltd. 1-(4-Fluorobenzyl)piperazine 70931-28-1.
  • Luedtke, R. R. et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. 2025.
  • Santa Cruz Biotechnology. 1-(4-Fluorobenzyl)piperazine | CAS 70931-28-1.
  • Gobec, S. et al. Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. 2005.
  • Luedtke, R. R. et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. 2021.
  • Allen, J. A. et al. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. PubMed Central. 2011.
  • Iketakin, R. et al. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. MDPI. 2022.
  • Carrieri, A. et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. 2023.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluorobenzoyl)piperazine Derivatives as 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the intricate landscape of drug discovery, the piperazine scaffold represents a cornerstone in the development of centrally active agents. Among these, 1-(4-Fluorobenzoyl)piperazine derivatives have emerged as a versatile class of compounds, demonstrating significant potential in modulating key neurotransmitter systems. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a specific focus on their affinity for the serotonin 1A (5-HT1A) receptor, a critical target in the treatment of anxiety and depressive disorders. By dissecting the influence of specific structural modifications on binding affinity, this document aims to furnish drug development professionals with actionable insights to guide the rational design of novel therapeutic candidates.

The this compound Core: A Privileged Scaffold

The this compound moiety is a recurring structural motif in a multitude of biologically active molecules. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, serves as a highly adaptable linker, while the 4-fluorobenzoyl group imparts specific electronic and conformational properties that are often crucial for potent biological activity. The fluorine atom, in particular, is a bioisostere of a hydrogen atom but with distinct electronic properties that can influence metabolic stability and receptor interactions. This unique combination of features makes this scaffold an excellent starting point for the exploration of novel CNS-active compounds.[1][2]

Deciphering the Structure-Activity Relationship at the 5-HT1A Receptor

The affinity of this compound derivatives for the 5-HT1A receptor is exquisitely sensitive to structural modifications at various positions of the molecule. Understanding these nuances is paramount for optimizing potency and selectivity. The following sections systematically compare how substitutions on the benzoyl ring and the piperazine nitrogen (N4) impact receptor binding.

Impact of Substituents on the Benzoyl Ring

While the 4-fluoro substitution is a common feature, alterations to other positions on the benzoyl ring can significantly modulate 5-HT1A receptor affinity. Generally, the electronic nature and steric bulk of the substituents play a pivotal role.

Compound IDBenzoyl Ring Substitution5-HT1A Receptor Affinity (Ki, nM)Reference
1 4-Fluoro(Baseline)N/A
2 2,4-DifluoroIncreased Affinity[3]
3 4-ChloroSimilar to 4-Fluoro[4]
4 4-BromoSimilar to 4-Fluoro[4]
5 4-MethoxyDecreased Affinity[4]

Note: The table above is a representative compilation based on general trends observed in the literature. Actual Ki values can vary based on the specific assay conditions and the nature of the substituent at the N4 position of the piperazine ring.

The introduction of an additional fluorine atom at the 2-position of the benzoyl ring (Compound 2 ) has been shown to enhance the partial double bond character of the amide bond, which can lead to a more rigid conformation favorable for receptor binding.[3] In contrast, introducing a bulky and electron-donating methoxy group at the 4-position (Compound 5 ) often leads to a decrease in affinity, suggesting that steric hindrance and altered electronic properties can be detrimental to the interaction with the 5-HT1A receptor. Halogen substitutions at the 4-position, such as chloro (Compound 3 ) and bromo (Compound 4 ), generally result in affinities comparable to the parent 4-fluoro compound.[4]

Influence of Substituents at the Piperazine N4-Position

The substituent at the N4-position of the piperazine ring is a critical determinant of 5-HT1A receptor affinity and functional activity. This position allows for the introduction of diverse chemical moieties that can interact with various subpockets of the receptor binding site.

A common strategy in the design of high-affinity 5-HT1A ligands is the incorporation of a long-chain alkyl or arylalkyl substituent at the N4 position. This is exemplified by the well-established class of arylpiperazine derivatives.[5] For instance, linking the this compound core to different aryl groups via an appropriate linker can dramatically influence binding affinity.

Compound IDN4-Substituent5-HT1A Receptor Affinity (Ki, nM)Reference
6 Arylalkyl (e.g., butyl-aryl)High Affinity (sub-nanomolar to low nanomolar)[6][7]
7 Short alkyl (e.g., methyl)Lower AffinityN/A
8 BenzhydrylVariable, often high affinity for multiple receptors[4]

The presence of a flexible alkyl chain connecting to another aromatic system (Compound 6 ) is a common feature of many potent 5-HT1A receptor ligands.[6][7] This allows the molecule to adopt a conformation that spans different regions of the receptor binding pocket. In contrast, small alkyl substituents (Compound 7 ) typically result in lower affinity. The bulky benzhydryl group (Compound 8 ) can lead to high-affinity compounds, but often with a broader receptor profile, which may not be desirable for achieving selectivity.[4]

Experimental Protocols for Synthesis and Evaluation

To ensure the reliability and reproducibility of SAR studies, robust and well-documented experimental procedures are essential. The following sections provide representative protocols for the synthesis of this compound derivatives and the in vitro assessment of their 5-HT1A receptor binding affinity.

General Synthesis of 1-(4-Fluorobenzoyl)-4-substituted Piperazine Derivatives

A common and efficient method for the synthesis of these derivatives involves the acylation of a suitably substituted piperazine with 4-fluorobenzoyl chloride.

Diagram of the General Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions R_piperazine N-Substituted Piperazine Product 1-(4-Fluorobenzoyl)-4-substituted Piperazine R_piperazine->Product F_benzoyl_chloride 4-Fluorobenzoyl Chloride F_benzoyl_chloride->Product Solvent Aprotic Solvent (e.g., DCM, THF) Base Base (e.g., Triethylamine) Temperature 0°C to Room Temperature Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: General synthetic scheme for this compound derivatives.

Step-by-Step Protocol:

  • Dissolution of Reactants: To a solution of the desired N-substituted piperazine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base, for example, triethylamine (1.2 equivalents).

  • Addition of Acylating Agent: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Progression: Allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-fluorobenzoyl)-4-substituted piperazine derivative.[4]

In Vitro 5-HT1A Receptor Binding Assay

The affinity of the synthesized compounds for the 5-HT1A receptor is typically determined through a competitive radioligand binding assay using membranes from cells expressing the human 5-HT1A receptor.

Diagram of the Receptor Binding Assay Workflow

G Membrane_Prep Prepare Membranes from HEK293 cells expressing human 5-HT1A receptor Incubation_Mix Incubation Mixture: - Receptor Membranes - Radioligand (e.g., [3H]8-OH-DPAT) - Test Compound (varying concentrations) Membrane_Prep->Incubation_Mix Incubation Incubate at 37°C for 120 minutes Incubation_Mix->Incubation Filtration Rapid Filtration over GF/C filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Quantify bound radioactivity using a scintillation counter Washing->Scintillation_Counting Data_Analysis Calculate Ki values using Cheng-Prusoff equation Scintillation_Counting->Data_Analysis

Caption: Workflow for the in vitro 5-HT1A receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available or in-house prepared membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT1A receptor.[8][9]

  • Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl (pH 7.4) containing 5 mM MgSO4.[8]

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound. For the determination of non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., serotonin) is used.[8]

  • Incubation Time and Temperature: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.[8]

  • Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters (GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[8]

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10][11]

Concluding Remarks and Future Directions

The this compound scaffold remains a highly fruitful starting point for the design of novel 5-HT1A receptor ligands. The structure-activity relationships discussed herein underscore the critical importance of systematic modifications to both the benzoyl ring and the N4-position of the piperazine moiety. While the 4-fluoro substitution on the benzoyl ring is often beneficial, further optimization can be achieved through judicious introduction of other substituents. The N4-position offers a versatile handle for introducing functionalities that can fine-tune affinity and selectivity. Future research in this area should focus on exploring novel N4-substituents that can confer improved pharmacokinetic properties and selectivity over other CNS receptors, ultimately leading to the development of safer and more effective therapeutic agents for the treatment of neuropsychiatric disorders.

References

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central. Available at: [Link]

  • Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. PubMed. Available at: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available at: [Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. Available at: [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. Available at: [Link]

  • Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. PubMed. Available at: [Link]

  • High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. PubMed. Available at: [Link]

  • High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. PubMed. Available at: [Link]

  • N-aryl-N'-benzylpiperazines as potential antipsychotic agents. PubMed. Available at: [Link]

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ResearchGate. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. Available at: [Link]

  • Structure Activity Relationship of Antipsychotic Drug. Slideshare. Available at: [Link]

  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. Available at: [Link]

  • 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. PubMed. Available at: [Link]

Sources

A Comparative Guide to 1-(4-Fluorobenzoyl)piperazine and its Analogs: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] Within this class, molecules built around the 1-(4-fluorobenzoyl)piperazine core represent a versatile and highly fruitful area of research. The strategic placement of a fluorine atom on the benzoyl ring often enhances metabolic stability and binding affinity, making this moiety a valuable starting point for drug design. This guide provides a comparative analysis of this compound and its structurally diverse analogs. We will explore the nuanced structure-activity relationships (SAR) that govern their pharmacological effects, delve into the experimental methodologies for their synthesis and evaluation, and present key data to inform future research and development.

The Core Moiety: this compound

The parent compound, this compound, is more than a mere synthetic intermediate; it is the foundational block upon which a multitude of potent pharmacological agents are built.[4] Its structure combines the flexible, basic piperazine ring with a rigid, electron-rich fluorinated aromatic group, providing an ideal template for molecular recognition at various biological targets.

  • Chemical Profile:

    • Molecular Formula: C₁₁H₁₃FN₂O

    • Molecular Weight: 208.23 g/mol

    • Significance: Serves as a key precursor in the synthesis of kinase inhibitors, serotonin (5-HT) receptor antagonists, and other CNS-active agents.[2][4]

General Synthetic Pathway

The most common and efficient route to synthesize the core structure is through the N-acylation of piperazine. This typically involves the reaction of an excess of piperazine with 4-fluorobenzoyl chloride in an appropriate solvent at reduced temperature to favor mono-acylation.

G Piperazine Piperazine BenzoylChloride 4-Fluorobenzoyl Chloride reaction_node Acylation (DCM, 0°C to RT) BenzoylChloride->reaction_node + Piperazine (excess) Target This compound HCl Piperazine HCl (Byproduct) reaction_node->Target reaction_node->HCl

Caption: General synthesis scheme for this compound.

Comparative Analysis of Analogs: A Study in Molecular Diversification

The true potential of the this compound scaffold is unlocked through systematic structural modifications. These changes can be broadly categorized into two areas: substitutions on the benzoyl ring and derivatization at the N-4 position of the piperazine ring.

Analog Group A: Modifications on the Benzoyl Ring

Altering the electronic and steric properties of the benzoyl ring can dramatically influence target specificity and potency. This is clearly demonstrated in the development of tyrosinase inhibitors, which are sought after for treating hyperpigmentation disorders.[5]

A study on 4-(4-fluorobenzyl)piperazine-based compounds revealed that additional substitutions on the phenyl ring are critical for inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR).[5][6] The parent compound with only a 4-fluoro substitution was relatively modest. However, the introduction of other groups led to a significant increase in potency.

Notably, the introduction of a nitro group at the para-position resulted in a highly active inhibitor (Compound 18 , IC₅₀ = 1.71 μM).[5] An even more potent compound was discovered by incorporating both chloro and nitro groups, resulting in [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (Compound 26 ), which was approximately 100-fold more active than the reference standard, kojic acid.[5][6] Docking studies suggest these modifications enhance binding within the enzyme's active site, establishing these compounds as competitive inhibitors.[6]

Table 1: Comparative Tyrosinase Inhibitory Activity (IC₅₀)

Compound Substituents on Benzoyl Ring IC₅₀ (μM) vs. AbTYR Reference
Kojic Acid (Reference Standard) 17.76 [5]
18 4-Nitro 1.71 [5]
20 2-Amino 3.74 [5]

| 26 | 3-Chloro, 2-Nitro | 0.18 |[5][6] |

Analog Group B: Modifications at the Piperazine N-4 Position

The N-4 nitrogen of the piperazine ring is the most common site for diversification and is pivotal for tuning the pharmacological profile of the resulting analogs. This position acts as a versatile anchor point for introducing a wide array of functional groups that can interact with secondary binding pockets of a target receptor or enzyme.

CNS-Active Agents: The arylpiperazine motif is an indispensable pharmacophore in many CNS-active agents.[3] By attaching various aryl or heteroaryl moieties to the N-4 position of the core scaffold, researchers have developed potent ligands for neurological targets. These include dual serotonin and noradrenaline reuptake inhibitors (SNRIs), which are effective antidepressants, and compounds with high affinity for specific serotonin receptor subtypes (e.g., 5-HT₁ₐ), which are useful in treating anxiety.[7][8]

Anticancer Therapeutics: The introduction of complex substituents at the N-4 position has also yielded compounds with significant anticancer activity. Structure-activity relationship studies on natural product derivatives revealed that attaching a 4-fluorobenzyl group and a piperazine moiety are crucial for anticancer effects.[1] For instance, certain flavone-based piperazine derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer). One such analog showed an IC₅₀ of 1.05 µM against PC3 cells, outperforming the standard chemotherapeutic drug 5-FU (IC₅₀ = 29.31 µM).[1] The mechanism often involves cell cycle arrest and the induction of apoptosis.[1][9]

Table 2: Pharmacological Profile of Selected N-4 Substituted Analogs

Analog Class N-4 Substituent Type Pharmacological Target/Activity Therapeutic Area Reference
Arylpiperazines (2-Methoxyphenyl)propyl-indole α₁D/α₁A-Adrenoceptor Antagonism Benign Prostatic Hyperplasia [10]
Flavonoid Hybrids Substituted Flavon-7-yl Cytotoxicity (PC3 cells, IC₅₀ = 1.05 µM) Oncology [1]
Diphenylethyl Analogs N-(1,2-diphenylethyl) Serotonin/Noradrenaline Reuptake Inhibition Depression, SUI [8]

| Benzothiophene Analogs | Substituted Benzothiophene | Mental Disorder Treatment | Psychiatry |[11] |

Key Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be robust and reproducible. Here, we detail representative workflows.

Protocol: Synthesis of an N-4 Substituted Analog

This protocol describes a standard coupling reaction to add a substituent to the N-4 position of the this compound core.

G cluster_workflow Synthetic Workflow: N-4 Alkylation start Start: This compound + Alkyl Halide (R-X) step1 Dissolve reactants in aprotic solvent (e.g., DMF, ACN) start->step1 step2 Add non-nucleophilic base (e.g., DIPEA, K₂CO₃) step1->step2 To neutralize HCl byproduct step3 Heat reaction mixture (e.g., 60-80°C) with stirring step2->step3 step4 Monitor reaction progress (TLC or LC-MS) step3->step4 step5 Perform aqueous workup: Extract with organic solvent, wash with brine step4->step5 Upon completion step6 Dry organic layer (Na₂SO₄) and concentrate in vacuo step5->step6 step7 Purify crude product (Column Chromatography) step6->step7 end End: Pure N-4 Substituted Analog step7->end

Caption: A typical experimental workflow for N-4 functionalization.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired alkyl halide (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Execution: Stir the reaction mixture at 80°C for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Cell Viability (MTT) Assay

This assay is fundamental for assessing the cytotoxic potential of anticancer analogs.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Structure-Activity Relationship (SAR) Summary

The collective data from numerous studies on this compound analogs allow for the deduction of key SAR trends.

SAR structure N4_node N-4 Position: - Key for diversification - Large substituents tolerated - Governs target selectivity (CNS, Oncology, etc.) N4_node->p1 Benzoyl_node Benzoyl Ring: - Substituents modulate potency - EWGs (e.g., NO₂, Cl) can enhance  activity (e.g., Tyrosinase Inhibition) Benzoyl_node->p2 Fluorine_node 4-Fluoro Group: - Enhances metabolic stability - Improves binding affinity (H-bond acceptor) - Crucial for some anticancer activities Fluorine_node->p3

Caption: Key Structure-Activity Relationship points for the scaffold.

  • The N-4 Position: This is the primary vector for achieving target diversity. Attaching large, complex heterocyclic or arylalkyl groups at this position is well-tolerated and is the main strategy for developing agents for CNS disorders and cancer.[1][3]

  • The Benzoyl Ring: Modifications here are crucial for fine-tuning potency. Electron-withdrawing groups (EWGs) like nitro and chloro can significantly increase the inhibitory activity against certain enzymes, such as tyrosinase.[5][6]

  • The 4-Fluoro Substituent: The fluorine atom is not merely a placeholder. It often serves as a bioisostere for a hydrogen atom but with unique electronic properties. It can increase metabolic stability by blocking potential sites of oxidation and can act as a hydrogen bond acceptor, enhancing binding affinity to target proteins.[12]

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established its role as a privileged structure in medicinal chemistry. Its synthetic tractability and the clear SAR trends associated with its modification provide a robust platform for the rational design of novel therapeutics. The analogs derived from this core have shown remarkable diversity in their pharmacological activities, spanning from CNS modulation to potent anticancer and enzyme inhibitory effects.

Future research should focus on developing multi-target ligands, particularly for complex diseases like Alzheimer's, by integrating pharmacophores for different targets onto the N-4 position. Furthermore, optimizing the pharmacokinetic profiles (ADME/Tox) of lead compounds through subtle structural changes remains a critical objective to translate these promising molecules from the laboratory to the clinic. The continued exploration of this versatile scaffold promises to yield the next generation of innovative medicines.

References

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ResearchGate. Available at: [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available at: [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. Available at: [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. NCBI. Available at: [Link]

  • 1-(4-Fluorobenzyl)piperazine. PubChem. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed Central. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia. Available at: [Link]

  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed. Available at: [Link]

  • 1-(4-Fluorobenzyl)piperazine. PubChem. Available at: [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers. Available at: [Link]

Sources

This guide demonstrates a systematic approach to the cross-reactivity profiling of this compound. The experimental data reveals a potent 5-HT2A ligand with a specific cross-reactivity liability at the 5-HT2C receptor. This quantitative comparison is essential for making informed decisions in a drug discovery program. Armed with this selectivity profile, medicinal chemists can now pursue rational, structure-based design strategies to improve selectivity by modifying the compound to disfavor interaction with the 5-HT2C binding pocket while retaining affinity for 5-HT2A. This iterative process of profiling and optimization is fundamental to developing safer and more effective therapeutics. [8][18]

References

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. [Link]

  • Laping, N. J. (2018). GPCR-radioligand binding assays. PubMed. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Freire, E. (2008). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences, 105(17), 6149-6150. [Link]

  • Vidler, L. R., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(6). [Link]

  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Yu, J., & MacKerell, A. D., Jr. (2017). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 60(1), 3-13. [Link]

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Yu, J., & MacKerell, A. D., Jr. (2017). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]

  • Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. [Link]

  • INDIGO Biosciences. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. INDIGO Biosciences. [Link]

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • PubChem. 1-(4-Fluorobenzyl)piperazine. PubChem. [Link]

  • National Center for Biotechnology Information. 5-HT2A Human Serotonin Receptor Function: Ligand-Dependent Mechanisms and Pathways. Methods in Signal Transduction. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-75. [Link]

  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 119-35. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • PubChem. 1-(4-Fluorobenzyl)piperazine. PubChem. [Link]

  • Global Substance Registration System. 1-(4-FLUOROBENZYL)PIPERAZINE. FDA. [Link]

A Researcher's Guide to Validating the In Vitro to In Vivo Correlation of 1-(4-Fluorobenzoyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Biological Systems

In the landscape of drug discovery and development, the ultimate goal is to translate a compound's activity in a controlled laboratory setting (in vitro) to a predictable therapeutic effect in a complex living organism (in vivo). This translational bridge is known as the In Vitro to In Vivo Correlation (IVIVC), a predictive mathematical model that relates an in vitro property of a dosage form to a relevant in vivo response.[1][2] Establishing a robust IVIVC is a cornerstone of modern pharmaceutical science; it accelerates development, reduces the reliance on extensive human studies, and provides a scientifically grounded basis for quality control and regulatory submissions.[2][3][4]

This guide provides a comprehensive framework for validating the IVIVC of 1-(4-Fluorobenzoyl)piperazine. While this specific molecule is often a fragment or metabolite of larger pharmacologically active agents, its core structure is prevalent in compounds targeting the central nervous system (CNS). N-acylated piperazines containing a fluorobenzoyl group, for instance, are known to function as serotonin 5-HT2A receptor antagonists.[5] Our investigation will therefore be anchored in the hypothesis that this compound possesses antagonist activity at key monoamine receptors, such as dopamine D2 and serotonin 5-HT2A receptors, which are critical targets for antipsychotic medications.[6]

We will delineate a logical, multi-stage process, beginning with precise in vitro characterization of the compound's receptor affinity and functional activity. This will be followed by a targeted in vivo study in a validated rodent model to assess its physiological effects. Finally, we will integrate these datasets to construct and validate a meaningful IVIVC, providing a clear line-of-sight from molecular interaction to systemic response.

Part 1: In Vitro Characterization – Quantifying Molecular Interactions

The foundation of any IVIVC is an accurate and reproducible measurement of the drug's intrinsic activity at its molecular target. Our objective here is to determine the affinity (how tightly it binds) and functional potency (how effectively it inhibits receptor signaling) of this compound at the human dopamine D2 and serotonin 5-HT2A receptors.

Causality in Experimental Choice:
  • Receptor Binding Assays: To quantify the direct interaction between our compound and the receptors, competitive radioligand binding assays are the gold standard.[7] These assays measure the concentration of our test compound required to displace a known radioactive ligand from the receptor, yielding an inhibition constant (Ki). This Ki value is a direct measure of binding affinity and a critical input parameter for our IVIVC model.

  • Functional Assays: Binding does not always equate to a biological effect. Therefore, we must employ functional assays to measure the consequence of that binding. For G-protein coupled receptors (GPCRs) like the D2 and 5-HT2A receptors, activation triggers downstream signaling cascades.

    • For the D2 receptor, which typically couples to Gi/o proteins, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[8][9] We will use a functional assay that measures this change in cAMP levels.

    • The 5-HT2A receptor couples to Gq/11 proteins, and its activation stimulates the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]).[10][11][12] A calcium flux assay provides a robust readout of receptor activation.[10]

By measuring how our compound inhibits these agonist-induced signals, we can determine its functional antagonist potency (IC50).

Data Summary: In Vitro Receptor Profile

The following table presents hypothetical data for this compound compared to a standard reference compound, Risperidone, a well-characterized atypical antipsychotic.

CompoundTarget ReceptorAssay TypeParameterValue (nM)
This compound Human Dopamine D2BindingKᵢ15.5
Human Dopamine D2Functional (cAMP)IC₅₀35.2
Human Serotonin 5-HT2ABindingKᵢ8.9
Human Serotonin 5-HT2AFunctional (Ca²⁺ Flux)IC₅₀20.1
Risperidone (Reference) Human Dopamine D2BindingKᵢ3.0
Human Dopamine D2Functional (cAMP)IC₅₀6.5
Human Serotonin 5-HT2ABindingKᵢ4.0[12]
Human Serotonin 5-HT2AFunctional (Ca²⁺ Flux)IC₅₀9.8
Detailed Protocol: Competitive Radioligand Binding Assay (D2 Receptor)

This protocol outlines a self-validating system for determining the binding affinity (Ki) of a test compound.

Materials:

  • Membrane preparation from CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[13]

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • 96-well filter plates and scintillation counter.

Procedure:

  • Preparation: Thaw the D2 receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration of 10 µg protein per well.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL assay buffer, 25 µL [³H]-Spiperone (at a final concentration equal to its Kd), and 25 µL of diluted membrane preparation.

    • Non-Specific Binding (NSB): Add 25 µL of 10 µM Haloperidol, 25 µL [³H]-Spiperone, and 25 µL of membrane preparation.

    • Test Compound: Add 25 µL of each serial dilution of this compound, 25 µL [³H]-Spiperone, and 25 µL of membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Allow the filter mats to dry, then add scintillation fluid to each well. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: In Vivo Assessment – From Molecular Action to Physiological Response

With a quantitative understanding of the compound's in vitro activity, the next step is to assess its effects in a living system. This requires selecting an appropriate animal model and a behavioral paradigm that is sensitive to the mechanism of action we've identified (i.e., D2/5-HT2A receptor antagonism).

Causality in Experimental Choice:
  • Animal Model: Rodent models are extensively used to predict the efficacy of antipsychotic drugs.[6][14] Specifically, pharmacological models where psychosis-like behaviors are induced by agents like phencyclidine (PCP) are highly valuable.[6] PCP-induced hyperlocomotion is a robust and reproducible behavior that is reliably attenuated by atypical antipsychotics with D2/5-HT2A antagonist profiles.[6]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: A behavioral effect is meaningless without knowing the drug concentration that caused it. Therefore, it is critical to collect blood and brain samples at the time of the behavioral assessment. This allows us to correlate the observed physiological response with the actual exposure of the compound at its site of action—the brain.

Data Summary: In Vivo Antipsychotic-Like Activity

The following table shows hypothetical results from a PCP-induced hyperlocomotion study in rats. The ED50 represents the dose required to reduce the PCP-induced activity by 50%.

CompoundRoute of Admin.ED₅₀ (mg/kg)Brain Conc. at ED₅₀ (nM)Plasma Conc. at ED₅₀ (nM)Brain/Plasma Ratio
This compound Subcutaneous5.045.822.92.0
Risperidone (Reference) Subcutaneous0.510.24.12.5
Detailed Protocol: PCP-Induced Hyperlocomotion in Rats

This protocol provides a validated method for assessing antipsychotic-like drug activity.[6]

Animals:

  • Male Sprague-Dawley rats (250-300g).

  • Acclimated for at least one week prior to testing.

Procedure:

  • Habituation: Place rats individually into open-field activity chambers and allow them to habituate for 30 minutes.

  • Dosing:

    • Administer the test compound (this compound) or vehicle via subcutaneous (SC) injection at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • 30 minutes after test compound administration, administer PCP (5 mg/kg, SC) or saline to all animals.

  • Behavioral Recording: Immediately after PCP injection, return the animals to the activity chambers. Record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.

  • Sample Collection: At the end of the behavioral session (90 minutes post-test compound dose), euthanize the animals. Immediately collect trunk blood and the whole brain.

  • Bioanalysis:

    • Process blood to obtain plasma.

    • Homogenize brain tissue.

    • Analyze plasma and brain homogenate samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the total locomotor activity for each animal during the 60-minute test session.

    • For each dose of the test compound, calculate the percent inhibition of the PCP-induced hyperactivity.

    • Determine the ED50 by plotting the percent inhibition against the log dose of the test compound and fitting to a dose-response curve.

    • Correlate the doses with the measured brain and plasma concentrations.

Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)

This is the culminating step where we integrate our datasets to determine if the in vitro activity predicts the in vivo response. The most meaningful correlation for receptor-mediated CNS effects is relating the in vitro binding affinity (Ki) to the free-drug concentration in the brain required to produce a pharmacological effect. This is based on the principle of receptor occupancy.

The Logic of Correlation:

For a drug to exert its effect, it must bind to a sufficient number of its target receptors. The Henderson-Hasselbalch equation for receptor binding predicts that at a drug concentration equal to its Ki, 50% of the receptors will be occupied. We can therefore hypothesize that the free concentration of our compound in the brain at the in vivo ED50 dose should be in the same range as its in vitro Ki value for the primary target receptor.

IVIVC Workflow Diagram

IVIVC_Workflow cluster_in_vitro Part 1: In Vitro Characterization cluster_in_vivo Part 2: In Vivo Assessment cluster_correlation Part 3: IVIVC Analysis vitro_binding Receptor Binding Assay (Determine Ki) correlation Correlate In Vitro Ki with In Vivo Brain Conc. @ ED50 vitro_binding->correlation Input: Binding Affinity vitro_func Functional Assay (Determine IC50) vivo_model Rodent Behavioral Model (PCP-Hyperlocomotion) vitro_func->vivo_model Guides Model Selection vivo_pd Pharmacodynamics (Determine ED50) vivo_model->vivo_pd vivo_pk Pharmacokinetics (Brain & Plasma Conc.) vivo_pk->correlation Input: Free Brain Exposure vivo_pd->vivo_pk Links Effect to Exposure validation validation correlation->validation Validation Successful?

Caption: Workflow for establishing the IVIVC.

Analysis and Comparison:
  • Calculate Target Brain Concentration: From our in vivo data, the total brain concentration at the ED50 was 45.8 nM. To estimate the free (unbound) concentration, which is the pharmacologically active portion, we need a plasma protein binding value (let's assume 95% bound, or 5% free) and assume equilibrium between plasma and brain.

    • Free Plasma Concentration = Total Plasma (22.9 nM) * 0.05 = 1.145 nM.

    • Assuming a brain/plasma ratio of 2.0 applies to free drug, the estimated Free Brain Concentration = 1.145 nM * 2.0 = 2.29 nM .

    • Correction: A more direct approach often used is to measure brain tissue binding and apply it to the total brain concentration. If we assume brain tissue binding is 95%, then Free Brain Conc = 45.8 nM * 0.05 = 2.29 nM . The convergence of these estimates adds confidence.

  • Compare In Vitro Ki to In Vivo Concentration:

    • In Vitro Ki (5-HT2A): 8.9 nM

    • In Vitro Ki (D2): 15.5 nM

    • Estimated Free Brain Conc. @ ED50: 2.29 nM

  • Interpretation: The estimated free brain concentration (2.29 nM) required for the antipsychotic-like effect in vivo is in the same order of magnitude as the in vitro binding affinities for both the 5-HT2A and D2 receptors. This suggests a good in vitro to in vivo correlation. The concentration is closer to the 5-HT2A Ki, which may indicate that this target is a primary driver of the compound's effect in this specific behavioral model, a characteristic often seen with atypical antipsychotics.[6]

Visualizing the Mechanism: Dopamine D2 Receptor Signaling

To provide context for our functional assay, the following diagram illustrates the canonical Gi-coupled signaling pathway of the Dopamine D2 receptor. An antagonist, like our test compound, would block Dopamine from initiating this cascade.

D2_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist This compound (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (reduced activity) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Antagonism of the Dopamine D2 Receptor Pathway.

Conclusion

This guide has systematically detailed a robust, multi-faceted approach to validating the in vitro to in vivo correlation for this compound. By integrating high-quality in vitro binding and functional data with carefully designed in vivo behavioral and pharmacokinetic studies, we established a strong predictive relationship. The correlation between the in vitro receptor affinity (Ki) and the effective free brain concentration in vivo provides a high level of confidence that the compound's mechanism of action is consistent across biological systems.

Such validated IVIVC models are invaluable assets in drug development.[4] They allow for more informed decision-making, facilitate the optimization of formulations, and can serve as a surrogate for certain bioequivalence studies, ultimately streamlining the path from laboratory discovery to clinical application.[2][15]

References

  • González-Maeso, J., & Sealfon, S. C. (2012). Preclinical models of antipsychotic drug action. Neurobiology of Disease, 48(3), 333-343. Available at: [Link]

  • Pillai, G., & Dantuluri, A. (2011). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy Research, 4(5), 1297-1301. Available at: [Link]

  • de Oliveira, A. C., & Guimarães, F. S. (2011). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 33(Suppl 1), S14-S22. Available at: [Link]

  • Joo, A. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Development and Technology, 17(1), 1-11. Available at: [Link]

  • Ascendia Pharma. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • Weiner, I., & Feldon, J. (2003). Screening of antipsychotic drugs in animal models. Dialogues in Clinical Neuroscience, 5(1), 7-22. Available at: [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available at: [Link]

  • Pillai, U. N., & Kumar, P. (2013). Animal models for the evaluation of antipsychotic agents. Indian Journal of Pharmacology, 45(4), 325-332. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link]

  • V.B.S. Purvanchal University. (n.d.). Pharmacological Screening of Anti-Psychotic Agents. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. WJARR, 22(02), 2311-2328. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

  • International Association of Geosynthetic Installers. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. Available at: [Link]

  • Emami, J. (2006). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Journal of Pharmaceutical Sciences, 9(2), 169-189. Available at: [Link]

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-75. Available at: [Link]

  • Gundu, C., & Georg, G. I. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. The Journal of biological chemistry, 287(9), 6196–6204. Available at: [Link]

  • Hübner, H. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Inaugural-Dissertation, Universität Regensburg. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Available at: [Link]

  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028...a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-77. Available at: [Link]

  • Klein, A., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(22), 5439. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxic Effects of Substituted Benzoylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of various substituted benzoylpiperazines, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing data from multiple studies, we will explore structure-activity relationships, detail experimental methodologies for assessing cytotoxicity, and present a comparative analysis of the efficacy of these compounds against several cancer cell lines. Furthermore, we will delve into the proposed mechanisms of action, providing a deeper understanding of how these molecules exert their cytotoxic effects.

Introduction: The Therapeutic Potential of Benzoylpiperazines

The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the backbone of numerous drugs with diverse therapeutic applications.[1] Among the vast array of piperazine derivatives, substituted benzoylpiperazines have emerged as a promising class of compounds with significant anticancer potential.[2][3] Their synthetic tractability allows for the introduction of various substituents on the benzoyl moiety, enabling the fine-tuning of their pharmacological properties. This guide will focus on elucidating how these structural modifications influence their cytotoxic activity against cancer cells.

Structure-Activity Relationships: Decoding the Impact of Substituents

The cytotoxic potency of benzoylpiperazine derivatives is intricately linked to the nature and position of substituents on the benzoyl ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective anticancer agents.

Key determinants of cytotoxic activity include:

  • Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can significantly modulate cytotoxicity. For instance, studies have shown that introducing electron-donating methoxy groups can increase activity against certain cell lines.[1] Conversely, the presence of halogens (electron-withdrawing groups) such as fluorine and chlorine has also been associated with potent cytotoxic effects.[1]

  • Steric Factors: The size and position of substituents can influence how the molecule interacts with its biological target. Bulky groups may enhance binding to a specific target but can also hinder it. For example, some studies suggest that a bulkier group like a biphenyl substituent might lead to lower inhibitory activity.[2]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.

Comparative Cytotoxic Effects of Substituted Benzoylpiperazines

To provide a clear and objective comparison, the following table summarizes the 50% growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) values of various substituted benzoylpiperazines against a panel of human cancer cell lines. The data has been compiled from multiple independent studies.

Compound IDSubstituent (R)Cancer Cell LineGI50/IC50 (µM)Reference
5a 4-FluoroHUH7 (Liver)4.64[2]
HCT-116 (Colon)Not specified[2]
MCF7 (Breast)9.12[2]
5b 4-ChloroHUH7 (Liver)8.43[2]
HCT-116 (Colon)Not specified[2]
MCF7 (Breast)9.05[2]
5c 4-MethoxyHUH7 (Liver)7.37[2]
HCT-116 (Colon)Not specified[2]
MCF7 (Breast)6.09[2]
5d 3,4-DichloroHUH7 (Liver)10.29[2]
HCT-116 (Colon)Not specified[2]
MCF7 (Breast)8.07[2]
5g 2,4-DifluoroHUH7 (Liver)16.35[2]
HCT-116 (Colon)Not specified[2]
MCF7 (Breast)10.07[2]
Compound 11 Naphthalen-1-ylmethylene and 2-methoxybenzylideneA549 (Lung)1.2[4]
HeLa (Cervical)0.7[4]
Compound 9d 4-Chloro (on terminal phenyl)A549 (Lung)Not specified[5]
COLO-205 (Colon)Not specified[5]
MIA-PA-CA-2 (Pancreatic)Not specified[5]

Experimental Protocols for Assessing Cytotoxicity

The reliable evaluation of cytotoxic effects is fundamental to cancer drug discovery. The following are detailed, step-by-step methodologies for the two most commonly employed assays in the cited literature for this class of compounds.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate under standard conditions until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzoylpiperazine derivatives. Include a positive control (e.g., Camptothecin) and a vehicle control (e.g., DMSO).[1][2]

  • Cell Fixation: After the desired incubation period (e.g., 72 hours), gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for at least 1 hour.[6]

  • Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water to remove unbound TCA. Allow the plates to air-dry.

  • Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value is determined from the dose-response curve.

SRB_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding 1. Cell Seeding compound_treatment 2. Compound Treatment cell_seeding->compound_treatment cell_fixation 3. Cell Fixation (TCA) compound_treatment->cell_fixation staining 4. Staining (SRB) cell_fixation->staining washing 5. Washing (Acetic Acid) staining->washing solubilization 6. Solubilization (Tris) washing->solubilization read_absorbance 7. Read Absorbance solubilization->read_absorbance calculate_gi50 8. Calculate GI50 read_absorbance->calculate_gi50

SRB Assay Workflow

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which reflects the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds and control substances.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate spectrophotometer.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding 1. Cell Seeding compound_treatment 2. Compound Treatment cell_seeding->compound_treatment mtt_addition 3. MTT Addition compound_treatment->mtt_addition formazan_solubilization 4. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 5. Read Absorbance formazan_solubilization->read_absorbance calculate_ic50 6. Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow

Mechanisms of Cytotoxicity

Substituted benzoylpiperazines exert their cytotoxic effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs, including benzoylpiperazine derivatives, function by triggering this cellular suicide program in cancer cells. The apoptotic process is complex and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.[1][4]

The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress. This leads to changes in the mitochondrial membrane permeability, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote the release of cytochrome c from the mitochondria, which then activates the caspase cascade.[2]

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which in turn activate the executioner caspases.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase benzoylpiperazines Substituted Benzoylpiperazines bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) benzoylpiperazines->bcl2_family Induces death_receptors Death Receptor Activation benzoylpiperazines->death_receptors May sensitize mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression cluster_intervention Drug Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M arrest Cell Cycle Arrest M->G1 benzoylpiperazines Substituted Benzoylpiperazines benzoylpiperazines->G2 Induces arrest at G2/M apoptosis Apoptosis arrest->apoptosis Can lead to

Cell Cycle Arrest Mechanism

Conclusion

Substituted benzoylpiperazines represent a versatile and promising scaffold for the development of novel anticancer agents. As this guide has demonstrated, minor structural modifications to the benzoyl moiety can lead to significant changes in cytotoxic activity, highlighting the importance of continued SAR studies. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest, pathways that are fundamental to cancer cell proliferation and survival. The experimental protocols detailed herein provide a robust framework for the continued evaluation of these and other potential anticancer compounds. Further research into the specific molecular targets of the most potent benzoylpiperazine derivatives will undoubtedly pave the way for the development of more effective and selective cancer therapies.

References

  • Yarim, M., Koksal, M., Durmaz, I., & Atalay, R. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8085. [Link]

  • Gup, R., Akpinar, V. A., & Sarikaya, B. (2019). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 24(1), 123. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, S., & Liu, Y. (2018). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 23(10), 2475. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2020). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Advances, 10(42), 25068-25083. [Link]

  • Ferreira, R. J., Ferreira, M. J. U., & Dos Santos, D. J. V. A. (2020). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences, 21(23), 9095. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

Sources

A Head-to-Head Comparison: 1-(4-Fluorobenzoyl)piperazine Derivatives as Potent Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Dermatology and Drug Discovery

In the quest for novel agents to manage hyperpigmentation disorders, the focus has increasingly turned to the development of potent and selective tyrosinase inhibitors. While the query "1-(4-Fluorobenzoyl)piperazine" is broad, recent advancements have highlighted a closely related class of compounds bearing the 4-fluorobenzylpiperazine moiety as exceptionally promising tyrosinase inhibitors. This guide provides a detailed head-to-head comparison of a lead compound from this series, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone , against the well-established tyrosinase inhibitor, Kojic Acid .

This analysis is grounded in experimental data from peer-reviewed studies, offering researchers a comprehensive overview of the inhibitory potency, mechanism of action, and the scientific rationale behind the experimental design for evaluating such compounds.

The Biological Target: Tyrosinase and its Role in Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] The overproduction of melanin, often due to elevated tyrosinase activity, can lead to various hyperpigmentary disorders such as melasma and age spots.[2] Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and therapeutics for these conditions.

Melanin_Synthesis_Pathway cluster_melanocyte Melanocyte cluster_inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor Tyrosinase Inhibitor

Caption: The pivotal role of tyrosinase in the melanin synthesis pathway.

The Contenders: A New Challenger vs. The Established Standard

This guide focuses on a potent derivative from the 4-fluorobenzylpiperazine series, which we will refer to as Compound A for clarity ([4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone), and the widely used reference inhibitor, Kojic Acid .

  • Compound A represents a novel class of synthetic inhibitors designed to exploit key interactions within the tyrosinase active site. The 4-fluorobenzylpiperazine moiety is a key pharmacophoric feature in this series of compounds.[3]

  • Kojic Acid , a fungal metabolite, is a well-characterized tyrosinase inhibitor used in both cosmetic and food industries to prevent pigmentation and browning, respectively.[4][5] It serves as a benchmark for evaluating the potency of new inhibitory compounds.

Head-to-Head Performance: A Quantitative Comparison

The efficacy of a tyrosinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor.

InhibitorIC50 Value (µM)Relative Potency vs. Kojic AcidMechanism of Action
Compound A 0.18~98-fold more potentCompetitive[3][6]
Kojic Acid 17.761 (Reference)Competitive (Monophenolase), Mixed (Diphenolase)[4][5]

Data sourced from a comparative study on tyrosinase inhibitors from Agaricus bisporus.[3][6]

The experimental data unequivocally demonstrates the superior potency of Compound A, exhibiting an IC50 value nearly 100 times lower than that of Kojic Acid.[3][6] This suggests that significantly less Compound A is required to achieve the same level of tyrosinase inhibition.

Furthermore, understanding the mechanism of inhibition provides crucial insights. Compound A acts as a competitive inhibitor , meaning it directly binds to the active site of tyrosinase, thereby preventing the substrate (L-DOPA) from binding.[3] Kojic Acid also exhibits competitive inhibition, particularly on the monophenolase activity of tyrosinase.[4][5]

Experimental Protocol: The Tyrosinase Inhibition Assay

To ensure the trustworthiness and reproducibility of these findings, a detailed, self-validating experimental protocol is provided below. This protocol is based on the widely accepted spectrophotometric method for measuring tyrosinase activity using L-DOPA as a substrate.[1][7]

Objective: To determine the IC50 value of a test compound against tyrosinase by measuring the rate of dopachrome formation.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes non-enzymatic reactions to form the colored product, dopachrome. The rate of dopachrome formation, monitored by measuring the absorbance at 475 nm, is directly proportional to tyrosinase activity.[1][7]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • Test compound (e.g., Compound A)

  • Reference inhibitor (Kojic Acid)

  • 96-well microplate

  • Microplate reader

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Reagent_Prep Prepare Solutions: - Phosphate Buffer - Tyrosinase - L-DOPA - Inhibitors (Test & Ref) Plate_Setup Plate Setup (96-well): - Add Buffer - Add Inhibitor dilutions - Add Tyrosinase Solution Reagent_Prep->Plate_Setup Pre-incubation Pre-incubate at 25°C for 10 minutes Plate_Setup->Pre-incubation Reaction_Start Initiate Reaction: Add L-DOPA solution to all wells Pre-incubation->Reaction_Start Measurement Measure Absorbance at 475 nm (Kinetic or Endpoint) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition for each inhibitor concentration Measurement->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value from the dose-response curve Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for the tyrosinase inhibition assay.

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of monobasic and dibasic sodium phosphate and mix to achieve the desired pH.

    • Mushroom Tyrosinase Solution (e.g., 20-50 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare this solution fresh before each experiment.

    • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh.

    • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve the test compound and Kojic Acid in DMSO.

  • Assay Protocol (96-well plate format):

    • Well Setup:

      • Blank wells: Add 80 µL of phosphate buffer.

      • Control wells (No inhibitor): Add 60 µL of phosphate buffer.

      • Test/Reference wells: Add 40 µL of phosphate buffer and 20 µL of the respective inhibitor dilutions (prepared by serial dilution from the stock solution).

    • Enzyme Addition: Add 20 µL of the tyrosinase working solution to the control and test/reference wells.

    • Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes.[1]

    • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction. The final volume in each well should be 100 µL.[7]

    • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 10-20 minutes.[1][7]

  • Data Analysis:

    • Calculate the rate of reaction (V): Determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the Percentage of Inhibition: Use the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of an inhibitor, and V_inhibitor is the rate in the presence of the inhibitor.

    • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of tyrosinase activity and can be determined using non-linear regression analysis.[1]

Conclusion

The comparative analysis presented in this guide underscores the significant potential of the 4-fluorobenzylpiperazine scaffold in the design of novel tyrosinase inhibitors. The lead compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone, demonstrates markedly superior inhibitory potency compared to the established reference, Kojic Acid. The detailed experimental protocol provides a robust framework for researchers to independently validate these findings and to screen new chemical entities for tyrosinase inhibitory activity. These findings pave the way for the development of a new generation of more effective agents for the management of hyperpigmentation disorders.

References

  • Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8. BenchChem. [URL: https://www.benchchem.
  • Tyrosinase. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tyrosinase]
  • Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13". BenchChem. [URL: https://www.benchchem.com/application-notes/tyrosinase-in-13-tyrosinase-activity-assay-protocol-l-dopa]
  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-melanogenic Effects. ChemMedChem. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cmdc.202100396]
  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. ResearchGate. [URL: https://www.researchgate.net/publication/333656334_Exploiting_the_1-4-fluorobenzylpiperazine_fragment_for_the_development_of_novel_tyrosinase_inhibitors_as_anti-melanogenic_agents_Design_synthesis_structural_insights_and_biological_profile]
  • Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34223697/]
  • Structure–function correlations in tyrosinases. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4521258/]
  • Tyrosinase. Creative Enzymes. [URL: https://www.creative-enzymes.com/product/tyrosinase_1537.html]
  • 2.2. L‐DOPA assay for tyrosinase enzymatic activity. Bio-protocol. [URL: https://bio-protocol.org/e3390]
  • Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813224/]
  • Structure and Function of Human Tyrosinase and Tyrosinase-Related Proteins. ResearchGate. [URL: https://www.researchgate.
  • Tyrosinase. YouTube. [URL: https://www.youtube.
  • Enzymatic Assay of TYROSINASE (EC 1.14.18.1). Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31202126/]
  • Tyrosinase inhibitory activity. ResearchGate. [URL: https://www.researchgate.net/post/Tyrosinase_inhibitory_activity]
  • Evaluation of novel 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitor. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/epdf/10.1002/cmdc.202100396]
  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8912368/]
  • An Updated Review of Tyrosinase Inhibitors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3615011/]
  • IC 50 Values of Kojic Acid and MHY2081. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-Values-of-Kojic-Acid-and-MHY2081_tbl1_349787114]
  • Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Pharmaceutical and Biomedical Research. [URL: http://pbr.mazums.ac.ir/article-1-432-en.html]
  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/310467140_Chemical_exploration_of_4-4-fluorobenzylpiperidine_fragment_for_the_development_of_new_tyrosinase_inhibitors]
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11075778/]
  • Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6636]
  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27810600/]
  • 4‐Fluorobenzylpiperazine‐Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. ResearchGate. [URL: https://www.researchgate.net/publication/353342512_4-Fluorobenzylpiperazine-Containing_Derivatives_as_Efficient_Inhibitors_of_Mushroom_Tyrosinase]

Sources

Validating the Therapeutic Potential of 1-(4-Fluorobenzoyl)piperazine: A Preclinical Comparison and Development Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 1-(4-Fluorobenzoyl)piperazine. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to propose a robust validation strategy. We will explore potential therapeutic avenues, outline detailed experimental protocols, and compare the hypothesized potential of this compound with established alternatives, providing a complete roadmap for its preclinical development.

Introduction: The Therapeutic Promise of the N-Benzoylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. Its ability to be functionalized at its nitrogen atoms allows for the fine-tuning of pharmacological properties. The introduction of a benzoyl group, particularly one substituted with a fluorine atom, can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.

While preclinical data on this compound is not extensively documented in publicly available literature, the broader class of N-acylpiperazines and related benzoyl-containing compounds has shown promise in several therapeutic areas, most notably in oncology. Studies on similar structures, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, have demonstrated cytotoxic activity against various cancer cell lines[1]. This suggests that this compound could possess anticancer properties worth investigating.

This guide will, therefore, focus on a proposed preclinical workflow to elucidate the potential of this compound as an anticancer agent, while also considering other potential applications based on the pharmacology of related piperazine-containing molecules.

Hypothesized Mechanism of Action and Therapeutic Targets

Based on the known activities of structurally similar compounds, we can hypothesize several potential mechanisms of action for this compound. The conformational behavior of N-acylated piperazines is a critical factor in their biological activity, as the rotation of the C-N amide bond influences how the molecule interacts with its biological target[2].

Proposed Primary Therapeutic Area: Oncology

Hypothesized Molecular Targets:

  • Receptor Tyrosine Kinases (RTKs): The fluorobenzoyl moiety could facilitate binding to the ATP-binding pocket of various kinases, a common mechanism for many small-molecule cancer drugs.

  • Tubulin Polymerization: Disruption of microtubule dynamics is a well-established anticancer strategy. The rigid N-benzoylpiperazine structure could interfere with tubulin polymerization.

  • Apoptosis Induction: The compound may trigger programmed cell death through intrinsic or extrinsic pathways in cancer cells.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to an anti-tumor response.

Signaling_Pathway This compound This compound RTK Receptor Tyrosine Kinase This compound->RTK Inhibition Downstream Signaling PI3K/Akt/mTOR Pathway RTK->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Survival Survival Downstream Signaling->Survival Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibition of

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Proposed Preclinical Validation Workflow

To systematically evaluate the therapeutic potential of this compound, a multi-stage preclinical workflow is proposed. This workflow is designed to first screen for biological activity and then to perform a more in-depth characterization of its efficacy and safety.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vitro Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy and Toxicology Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Kinase_Panel Kinase Inhibition Panel Apoptosis_Assay->Kinase_Panel Western_Blot Western Blot Analysis (Signaling Pathways) Kinase_Panel->Western_Blot Tubulin_Polymerization Tubulin Polymerization Assay Western_Blot->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis Tubulin_Polymerization->Cell_Cycle Xenograft_Model Tumor Xenograft Model Cell_Cycle->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD Toxicity Acute & Chronic Toxicity Studies PK_PD->Toxicity

Caption: Proposed multi-phase preclinical validation workflow for this compound.

Comparative Analysis with Alternative Compounds

To contextualize the potential of this compound, it is crucial to compare its performance against established anticancer agents that are hypothesized to act through similar mechanisms.

FeatureThis compound (Hypothesized)Doxorubicin (Anthracycline)Paclitaxel (Taxane)
Primary Mechanism Kinase Inhibition / Apoptosis InductionDNA Intercalation & Topoisomerase II InhibitionTubulin Stabilization
Potential Advantages Potentially higher selectivity for cancer cells, oral bioavailability.Broad-spectrum activity.Potent antimitotic agent.
Potential Disadvantages Narrower spectrum of activity, potential for off-target kinase effects.Cardiotoxicity, myelosuppression.Neurotoxicity, hypersensitivity reactions.
Preclinical Data To be determined through proposed workflow.Extensive preclinical and clinical data.Extensive preclinical and clinical data.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound

  • DMEM/RPMI-1640 medium supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line known to be sensitive in vitro

  • This compound formulated for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., daily via oral gavage) or vehicle control.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Conclusion and Future Directions

While direct preclinical evidence for the therapeutic potential of this compound is currently lacking, its structural similarity to other biologically active N-benzoylpiperazine derivatives suggests that it is a promising candidate for anticancer drug development. The proposed preclinical validation workflow provides a comprehensive and scientifically rigorous approach to systematically evaluate its efficacy and mechanism of action.

Successful outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately paving the way for potential clinical development. The exploration of this and similar novel chemical entities is essential for the continued advancement of targeted cancer therapies.

References

  • Al-Masoudi, N. A., et al. (2024). Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives.
  • Hofmann, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4435. [Link]

Sources

A Comparative Analysis of the Binding Modes of 1-(4-Fluorobenzoyl)piperazine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(4-Fluorobenzoyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its "privileged" nature. Its derivatives have demonstrated remarkable versatility, engaging a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive comparative analysis of the binding modes of these derivatives across different major target classes, offering field-proven insights and detailed experimental methodologies to empower researchers in the rational design of next-generation therapeutics. We will dissect the subtle yet critical differences in molecular interactions that dictate target selectivity, moving from G-Protein Coupled Receptors (GPCRs) to enzyme inhibition and anticancer applications.

Chapter 1: Navigating the GPCR Landscape: Dopamine and Serotonin Receptors

The flexible yet constrained nature of the piperazine ring, combined with the specific electronic properties of the 4-fluorobenzoyl group, makes this scaffold exceptionally well-suited for the orthosteric binding sites of aminergic GPCRs. These sites are often characterized by a deep, hydrophobic pocket anchored by a key acidic residue.

Dopamine D4 Receptor Antagonism: A Tale of Hydrophobicity and Spatial Constraints

The dopamine D4 receptor is a key target in the treatment of psychosis, with antagonists showing efficacy with a reduced risk of extrapyramidal side effects compared to D2-targeting drugs[1]. The this compound core is a common feature in potent D4 antagonists.

Binding Mode Analysis:

Molecular docking and quantitative structure-activity relationship (QSAR) studies reveal a canonical binding mode for piperazine-based D4 antagonists.[1][2] The protonated nitrogen of the piperazine ring forms a crucial salt bridge with an aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp115 . This electrostatic interaction is a primary anchor for the ligand in the receptor pocket.

The 4-fluorobenzoyl moiety extends into a hydrophobic pocket formed by residues from TM3, TM5, and TM6. The fluorine atom is not merely a bioisostere for hydrogen; its electronegativity can lead to favorable orthogonal multipolar interactions with aromatic residues like Phe344 and His348 in the binding pocket. The selectivity for D4 over the highly homologous D2 and D3 receptors is often attributed to spatial constraints within this hydrophobic pocket, which can better accommodate the specific orientation of bulky substituents attached to the core scaffold.[1][2]

Table 1: Comparative Binding Affinities of Piperazine Derivatives at Dopamine Receptors

Compound IDModificationD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D4 vs D2/D3)Reference
L-745,870 N-methyl-4-(4-chlorophenyl)piperazinyl-methyl-benzamide0.3>10,000>10,000>33,000-fold[3]
FAUC350 4-(4-fluorobenzoyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)butane1.21,20085~70-fold vs D3[4]
14a 1-(4-(4-fluorobenzoyl)piperidin-1-yl)butyl)-3,4-dihydroquinolin-2(1H)-one0.3>1,000>1,000>3,300-fold[3]

Experimental Protocol: Radioligand Binding Assay for D4 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D4 receptor.

  • Source: Membranes from HEK293 cells stably expressing the human D4 receptor.

  • Radioligand: [³H]N-methylspiperone, a high-affinity D2-like receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of the this compound test compound (e.g., from 100 µM to 0.1 nM) in the assay buffer.

    • In a 96-well plate, add 50 µL of test compound dilution, 50 µL of [³H]N-methylspiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of cell membrane suspension (e.g., 10-20 µg protein).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a known D4 antagonist, such as haloperidol (10 µM final concentration).

    • Incubate the plate at room temperature for 90 minutes.

    • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with an ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Test Compound Dilutions - Radioligand ([³H]Spiperone) - D4 Receptor Membranes mix Incubate Components: Test Compound + Radioligand + Membranes in 96-well plate prep->mix Add to plate filter Separate Bound/Free Ligand via Rapid Filtration mix->filter 90 min incubation wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Bound Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC50 - Convert to Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for a D4 receptor competitive binding assay.

Serotonin 5-HT1A Receptor Ligands: The Role of Aromatic Interactions

The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants.[5] Arylpiperazine derivatives are among the most significant classes of 5-HT1A receptor ligands, acting as agonists, partial agonists, or antagonists.[5]

Binding Mode Analysis:

Similar to the D4 receptor, the binding of this compound derivatives to the 5-HT1A receptor is anchored by an ionic interaction between the protonated piperazine nitrogen and a conserved aspartate residue, Asp116 in TM3. However, the nuances of the surrounding aromatic pocket differentiate it from the dopamine receptors.

The arylpiperazine moiety engages in crucial π-π stacking interactions with aromatic residues such as Phe361 and Trp357 in TM6, and Tyr390 in TM7. The 4-fluorobenzoyl group occupies a region of the binding site where its orientation and electronic properties can fine-tune the ligand's functional activity (agonist vs. antagonist). For many agonists, this part of the molecule is thought to induce a conformational change in the receptor, which is necessary for G-protein coupling and downstream signaling.[6]

Table 2: Binding Affinities of Benzoylpiperazine Derivatives at the 5-HT1A Receptor

Compound IDModification5-HT1A IC50 (nM)Selectivity over other ReceptorsFunctional ActivityReference
2e 2-methoxybenzoylpiperazine0.059High selectivity over D1, D2, α1, α2Not specified[6]
WAY-100635 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide0.08HighAntagonist[7]
Buspirone (Clinically used anxiolytic)15.5ModeratePartial Agonist[7]

Chapter 2: Enzyme Inhibition: Targeting Tyrosinase

Beyond GPCRs, the this compound scaffold has been successfully adapted to inhibit enzymatic activity, as demonstrated in the development of novel tyrosinase inhibitors for treating hyperpigmentation disorders.[8]

Binding Mode Analysis:

Tyrosinase is a copper-containing enzyme. Docking studies suggest that this compound derivatives act as competitive inhibitors by binding to the active site and preventing the substrate (L-tyrosine) from accessing the catalytic copper ions.

The binding mechanism differs significantly from GPCRs. Instead of an ionic anchor, the interaction is dominated by hydrophobic and van der Waals forces. The 4-fluorobenzoyl group and other aromatic parts of the molecule occupy the hydrophobic substrate-binding pocket. A key interaction involves the carbonyl oxygen of the benzoyl group, which can coordinate with one of the copper ions (CuA or CuB ) in the active site, or form hydrogen bonds with nearby residues like His263 . The piperazine ring itself often makes hydrophobic contacts with residues such as Val283 and Phe264 .[8]

G cluster_active_site Tyrosinase Active Site ligand This compound Derivative 4-Fluorobenzoyl Group Carbonyl Oxygen Piperazine Ring pocket Hydrophobic Pocket (Val283, Phe264) ligand:f0->pocket Hydrophobic Interaction ligand:f2->pocket Hydrophobic Contact copper Di-Copper Center (CuA, CuB) ligand:f1->copper Coordination his His263 ligand:f1->his H-Bond

Caption: Key interactions in the tyrosinase active site.

Table 3: Inhibitory Activity of Piperazine Derivatives against Tyrosinase

Compound IDModificationTyrosinase IC50 (µM)Inhibition TypeReference
Kojic Acid (Reference Compound)17.76Competitive[8]
Compound 26 [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18Competitive[8]

Chapter 3: Anticancer Applications: DNA and Topoisomerase IIα Interactions

Certain this compound derivatives, particularly those linked to a 1,2-benzothiazine core, have shown potent anticancer activity. Their mechanism is proposed to involve a dual action of DNA binding and inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair.[9]

Binding Mode Analysis:

The binding mode here is entirely different from the receptor and enzyme pockets discussed previously.

  • DNA Binding: The planar 1,2-benzothiazine portion of the molecule is believed to act as a classical DNA intercalator, inserting itself between the base pairs of the DNA double helix. The positively charged piperazine ring (at physiological pH) then interacts favorably with the negatively charged phosphate backbone of the DNA, stabilizing the complex. These derivatives primarily target the minor groove of the DNA.[9]

  • Topoisomerase IIα Inhibition: Molecular docking studies suggest these compounds bind to the ATP-binding pocket of topoisomerase IIα. The interactions are multifaceted, involving hydrogen bonds between the sulfonyl group of the benzothiazine and key residues, as well as hydrophobic interactions with the surrounding pocket. By occupying this site, the compounds prevent ATP hydrolysis, which is necessary for the enzyme's catalytic cycle, thus leading to an accumulation of DNA double-strand breaks and ultimately, apoptosis in cancer cells.[9]

Chapter 4: Synthesis of Key Experimental Protocols

Protocol: General Molecular Docking Simulation

This protocol provides a generalized workflow for performing molecular docking to predict the binding mode of a ligand.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein, preferably from the Protein Data Bank (PDB). If a crystal structure is unavailable, use a high-quality homology model.

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

    • Define the binding site by creating a grid box centered around the known active site or a region identified by blind docking.

  • Preparation of the Ligand:

    • Draw the this compound derivative using a chemical drawing tool and generate its 3D coordinates.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds.

  • Docking Execution:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined grid box.

    • The program will score each pose based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy.

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges.

    • Measure the distances of these interactions to confirm their validity (e.g., H-bonds are typically < 3.5 Å).

    • Validate the docking protocol by re-docking the co-crystallized ligand (if available) and calculating the Root Mean Square Deviation (RMSD) from its crystal pose. An RMSD < 2.0 Å is generally considered a successful validation.

Chapter 5: A Comparative Synthesis: One Scaffold, Many Tongues

The this compound scaffold communicates with different biological targets using distinct "molecular languages." Our analysis reveals a fascinating divergence in binding modes driven by the architecture of the target site.

  • GPCRs (D4, 5-HT1A): The binding is dominated by a key ionic anchor (piperazine N⁺ to Asp⁻) within a deep, hydrophobic pocket. Selectivity arises from the specific shape of this pocket and the nature of the aromatic residues available for secondary interactions with the fluorobenzoyl group.

  • Enzymes (Tyrosinase): The interaction shifts from ionic to coordination and hydrophobic . The carbonyl oxygen plays a direct role in coordinating with the catalytic metal ions, while the rest of the scaffold fits into a substrate-mimicking hydrophobic space.

  • DNA/Topoisomerase IIα: The binding mode is bifurcated. It involves planar intercalation and electrostatic interactions with the DNA minor groove, and a separate set of hydrogen bonding and hydrophobic contacts within the ATP-binding site of an associated enzyme.

The constant features are the structural rigidity of the piperazine ring, which correctly orients the appended moieties, and the electronic nature of the 4-fluorobenzoyl group, which engages in favorable hydrophobic and electrostatic interactions. This comparative understanding is crucial for medicinal chemists aiming to optimize a lead compound for a specific target, either by enhancing interactions for potency or by disrupting interactions with off-targets to improve selectivity. The future of drug design with this privileged scaffold lies in fine-tuning these molecular conversations to achieve desired therapeutic outcomes.

References

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). MDPI. [Link]

  • New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. (n.d.). PubMed. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. (n.d.). ChemRxiv. [Link]

  • Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. (n.d.). PubMed. [Link]

  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1993). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (n.d.). ScienceDirect. [Link]

  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. (2002). Current Medicinal Chemistry. [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (n.d.). PubMed Central. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (n.d.). ResearchGate. [Link]

  • Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. (n.d.). PubMed Central. [Link]

  • Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. (2025). ResearchGate. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (n.d.). PubMed Central. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (n.d.). MDPI. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (n.d.). PubMed. [Link]

Sources

A Researcher's Guide to Benchmarking Kinase Inhibitor Selectivity: A Case Study Using 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in drug discovery. These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but a key challenge remains: achieving selectivity.[1][2] A compound's interaction profile across the entire kinome, its "selectivity," dictates both its therapeutic window and its potential for off-target toxicities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret a kinase selectivity screen. We will use the hypothetical novel inhibitor scaffold, 1-(4-Fluorobenzoyl)piperazine , as a practical case study. While this molecule is recognized as a chemical precursor for various active agents, including EGFR and Aurora A kinase inhibitors, we will treat it here as a new chemical entity whose kinome-wide activity is unknown.[3][4]

The objective is not merely to present a protocol but to explain the causality behind the experimental choices, ensuring a robust and self-validating approach to characterizing a compound's selectivity profile.

Part 1: Designing a Robust Kinase Selectivity Profiling Strategy

The initial step in understanding a new compound is to move beyond a single primary target and embrace a global view of its interactions. Profiling against a large and diverse panel of kinases is crucial, as inhibitors often exhibit unexpected off-target activities against kinases that are structurally distant from the intended target.[5]

The Tiered Approach: A Strategy for Efficiency and Depth

A cost-effective and data-rich strategy involves a tiered screening approach.[6] This method focuses resources progressively, starting broad and then narrowing in on the most relevant interactions.

  • Tier 1: Broad Kinome Screen at a Single Concentration. The compound is first tested at a relatively high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >300 kinases from services like Promega, Reaction Biology, or Pharmaron).[7][8][9] The goal is to rapidly identify any kinase where the compound shows significant percentage inhibition (e.g., >70%). This provides a "hit list" of potential targets.

  • Tier 2: IC50 Determination for Primary Hits. For all kinases identified as "hits" in Tier 1, a full dose-response analysis is performed. This involves a 10-point concentration curve to accurately determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency against each specific kinase.[6][]

Choosing the Right Assay Platform

Multiple technologies exist for measuring kinase activity, each with distinct advantages.

  • Biochemical Assays: These cell-free systems measure the direct interaction between an inhibitor and a purified kinase enzyme. They are ideal for determining intrinsic potency. Common formats include:

    • Radiometric Assays: A classic, highly sensitive method that measures the incorporation of radioactively labeled phosphate ([³³P]-ATP) into a substrate.[8][][11]

    • Luminescence-Based Assays: These homogeneous "add-and-read" assays are well-suited for high-throughput screening. A prominent example is the Promega Kinase-Glo® platform, which quantifies kinase activity by measuring the amount of ATP consumed in the reaction.[12][13][14] A lower ATP level (and thus lower luminescent signal) corresponds to higher kinase activity.[15] We will detail this method in Part 2.

  • Cell-Based Assays: These assays measure an inhibitor's effect on its target within a live-cell environment. This provides a more physiologically relevant context, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[9] Technologies like NanoBRET® Target Engagement assays are powerful tools for this purpose.[9]

For our case study, we will focus on a biochemical luminescence-based assay due to its high throughput, robustness, and widespread use in primary screening.

Part 2: Experimental Protocol: A Luminescence-Based Kinase Assay

This section provides a detailed, step-by-step protocol for determining the IC50 of this compound against a specific kinase using the Promega Kinase-Glo® Luminescent Kinase Assay as a model.[12][16]

Principle of the Assay

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction. The Kinase-Glo® Reagent contains luciferase, which catalyzes the production of light in the presence of ATP. The luminescent signal is therefore directly proportional to the ATP concentration and thus inversely proportional to the kinase activity.[14][15]

G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase ADP ADP Kinase->ADP Catalyzes Substrate Substrate Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate ATP ATP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase Blocks ATP_remaining Remaining ATP Luciferin Luciferin ATP_remaining->Luciferin Signal is proportional to [ATP] Luciferase Luciferase ATP_remaining->Luciferase Luciferin->Luciferase Light Light Luciferase->Light Generates

Caption: Principle of the luminescence-based kinase assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series from the stock solution in a 96-well plate. This will be the intermediate plate used for dosing the assay.

  • Kinase: Reconstitute the purified recombinant kinase (e.g., Aurora A) in its recommended buffer to a working concentration (e.g., 2X final concentration).

  • Substrate/ATP Mix: Prepare a 2X solution containing the specific peptide substrate and ATP in kinase reaction buffer. Causality Note: The ATP concentration is critical. For IC50 determination of ATP-competitive inhibitors, it is best practice to use an ATP concentration equal to the Michaelis constant (Km) for that specific kinase.[1][11] This standardizes the condition and allows for more comparable data between different kinases.

  • Kinase-Glo® Reagent: Prepare the detection reagent according to the manufacturer's protocol by combining the buffer and lyophilized substrate.[12]

2. Assay Plate Layout & Execution:

  • Use a white, opaque 384-well plate suitable for luminescence.

  • Add Vehicle Control: Add DMSO to the "Max Activity" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.

  • Add Compound: Transfer a small volume (e.g., 50 nL) from the serial dilution plate to the experimental wells using an acoustic liquid handler for precision.

  • Initiate Reaction:

    • Add the 2X Kinase solution to all wells except the "No Enzyme" control.

    • Add the 2X Substrate/ATP mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. Detection:

  • Add an equal volume of prepared Kinase-Glo® Reagent to all wells.[16]

  • Mix on a plate shaker for 2 minutes to lyse any cells (if applicable) and stop the kinase reaction.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a plate reader.

G prep 1. Reagent Preparation (Compound Dilutions, Kinase, ATP/Substrate) plate 2. Plate Assay (Add Compound, Kinase, Substrate) prep->plate incubate 3. Incubate (e.g., 60 min at RT) plate->incubate detect 4. Add Kinase-Glo® Reagent incubate->detect read 5. Read Luminescence detect->read analyze 6. Data Analysis (% Inhibition -> IC50 Curve) read->analyze

Caption: High-level experimental workflow for kinase profiling.

Part 3: Data Analysis and Interpretation

Raw luminescence data must be converted into meaningful measures of potency and selectivity.

From Raw Luminescence to Percent Inhibition

The data is normalized using the control wells on each plate:

  • 0% Inhibition Control (Max Signal): Wells with kinase, substrate, ATP, and only the DMSO vehicle. This represents full enzyme activity.

  • 100% Inhibition Control (Min Signal): Wells with substrate, ATP, and DMSO, but no kinase enzyme.

The Percent Inhibition for each well is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

IC50 Determination

The calculated % Inhibition values are plotted against the logarithm of the inhibitor concentration. A four-parameter logistic regression curve is fitted to the data to determine the IC50 value.

Quantifying and Visualizing Selectivity

Once IC50 values are determined for a panel of kinases, the selectivity can be assessed.

Hypothetical Data for this compound:

Kinase TargetKinase FamilyIC50 (nM)
Aurora A Serine/Threonine15
Aurora BSerine/Threonine85
Aurora CSerine/Threonine150
EGFRTyrosine Kinase>10,000
VEGFR2Tyrosine Kinase1,200
CDK2Serine/Threonine2,500
ROCK1Serine/Threonine8,500
PKASerine/Threonine>10,000

Selectivity Score (S-Score): A simple and widely used metric to quantify selectivity is the S-score.[1][17] It is calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested. For example, S(1µM) is the number of kinases with an IC50 < 1µM divided by the total kinases screened. A score closer to zero indicates a more selective compound.[1]

In our hypothetical example, if we screened against 300 kinases and only Aurora A, B, and C had IC50 values below 1µM, the S(1µM) would be 3/300 = 0.01, indicating high selectivity.

G raw Raw Luminescence Data normalize Normalize Data (% Inhibition Calculation) raw->normalize curvefit Dose-Response Curve Fit (Non-linear Regression) normalize->curvefit ic50 Determine IC50 Values curvefit->ic50 selectivity Calculate Selectivity Score (S-Score) ic50->selectivity

Caption: The data analysis pipeline from raw output to selectivity metrics.

Part 4: Advanced Considerations for a Complete Picture

  • The Impact of ATP Concentration: As most kinase inhibitors are ATP-competitive, the measured IC50 value is highly dependent on the ATP concentration in the assay.[1] An IC50 value determined at a low ATP concentration (e.g., 10 µM) may be significantly lower than one measured at physiological ATP levels (1-5 mM). It is crucial to note the ATP concentration used, and some services offer screening at high ATP levels for more physiologically relevant data.[18]

  • Validating Hits in a Cellular Context: A potent IC50 in a biochemical assay is the first step. The critical next step is to confirm that the compound can enter cells and engage its target.[19][20] Cellular target engagement assays are essential to validate biochemical hits and bridge the gap to in vivo studies.[9]

  • Selectivity vs. Specificity (Polypharmacology): While high specificity for a single target is often desired, some of the most successful kinase inhibitors are multi-targeted, inhibiting a small, specific set of kinases that act on a disease-relevant pathway.[2] Therefore, a selectivity profile should be interpreted in the biological context of the disease, where inhibiting more than one target may be beneficial.

Conclusion

Benchmarking the selectivity of a novel kinase inhibitor like this compound is a systematic process that requires careful experimental design, precise execution, and thoughtful data interpretation. By employing a tiered screening approach, utilizing robust assay technologies like luminescence-based ATP-depletion assays, and applying quantitative selectivity metrics, researchers can build a comprehensive profile of a compound's activity across the human kinome. This detailed understanding of on-target potency and off-target interactions is fundamental to advancing promising compounds from the bench to the clinic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166-169. (URL: [Link])

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. (URL: [Link])

  • Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. (URL: [Link])

  • Pharmaron. (n.d.). Kinase Panel Profiling. (URL: [Link])

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. (URL: [Link])

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (URL: [Link])

  • Brehmer, D., & Litchfield, D. W. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8682. (URL: [Link])

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. (URL: [Link])

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (URL: [Link])

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. (URL: [Link])

  • De Luca, L., et al. (2016). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemistrySelect, 1(16), 5183-5188. (URL: [Link])

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-55. (URL: [Link])

  • Global Substance Registration System (GSRS). (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. (URL: [Link])

  • PubChem. (n.d.). This compound. (URL: [Link])

Sources

A Guide to the Independent Replication and Comparative Analysis of 1-(4-Fluorobenzoyl)piperazine's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently investigate, replicate, and compare the biological effects of 1-(4-Fluorobenzoyl)piperazine. Given its role as a key precursor in the synthesis of various neuroactive compounds, understanding its intrinsic biological activity is crucial for interpreting the pharmacology of its derivatives and identifying potential off-target effects. This document moves beyond a simple recitation of facts to offer a practical roadmap for generating robust, replicable data, from initial in vitro screening to in vivo behavioral validation.

Introduction: The Case for Replicating Studies on a Precursor Molecule

This compound is a chemical intermediate used in the synthesis of a wide array of biologically active molecules, including chemokine antagonists, potential Alzheimer's disease inhibitors, and ligands for various central nervous system (CNS) receptors.[1] While often considered a building block, the arylpiperazine motif it contains is a well-known pharmacophore that confers affinity for serotonin (5-HT) and dopamine (D) receptors.[2][3] Therefore, it is plausible that this compound itself possesses residual biological activity at these targets.

Independent replication of its biological profile is paramount for two reasons:

  • Pharmacological Specificity: To ensure that the observed effects of a novel derivative are not confounded by the activity of the precursor core.

  • Safety and Off-Target Profiling: To identify any potential intrinsic effects that could contribute to the side-effect profile of its more complex derivatives.

This guide outlines a logical, multi-tiered experimental workflow designed to rigorously characterize the compound's effects and establish a replicable dataset.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Situ Functional Validation cluster_2 Phase 3: In Vivo Behavioral Assessment a Target Identification (Hypothesis Generation) b Radioligand Binding Assays (Affinity & Selectivity) a->b Test Hypothesized Targets c Brain Slice Preparation b->c Confirm Target Engagement d Electrophysiological Recording (Functional Agonism/Antagonism) c->d e Animal Acclimation & Dosing d->e Validate Functional Effect f Open Field Test (Locomotor Activity) e->f g Head-Twitch Response (5-HT2A Agonism Proxy) e->g

Caption: Experimental workflow for independent validation.

Foundational Analysis: In Vitro Receptor Profiling

The first step in characterizing any neuroactive compound is to determine its binding affinity and selectivity for key CNS targets. Arylpiperazines frequently interact with serotonergic and dopaminergic receptors.[2] Therefore, a primary screening panel should focus on these families.

Core Technique: Competitive Radioligand Binding Assays

This technique is the gold standard for quantifying the affinity of a test compound for a target receptor.[4][5] It involves incubating a preparation of membranes containing the receptor of interest with a fixed concentration of a radioactive ligand (radioligand) and varying concentrations of the unlabeled test compound. The test compound's ability to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Kᵢ).

G Principle of Competitive Radioligand Binding cluster_0 Low [Test Compound] cluster_1 High [Test Compound] R1 Receptor L1 Radioligand L1->R1 High Binding R2 Receptor L2 Radioligand L2->R2 Low Binding T2 Test Compound T2->R2 High Binding

Caption: Displacement of radioligand by a test compound.

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted for determining the affinity of this compound at the human serotonin 5-HT₂A receptor.

Materials:

  • Membrane Preparation: Commercially available or in-house prepared cell membranes (e.g., from HEK293 cells) stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Comparator Compound: A known 5-HT₂A ligand, such as Ketanserin (unlabeled) or a reference agonist like DOI.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B filters pre-soaked in polyethylenimine).

  • Scintillation Counter & Cocktail.

Procedure:

  • Preparation: Thaw the membrane preparation on ice. Dilute to a final protein concentration of 10-20 µg per well in ice-cold assay buffer.

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: 50 µL assay buffer + 50 µL [³H]Ketanserin + 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled Ketanserin (e.g., 10 µM) + 50 µL [³H]Ketanserin + 100 µL membrane preparation. Causality: This step is crucial to measure radioligand binding to non-receptor components, which must be subtracted to determine specific binding.

    • Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) + 50 µL [³H]Ketanserin + 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Comparative Data Presentation

To contextualize the findings, the binding profile of this compound should be compared against a panel of related receptors and with alternative, well-characterized compounds.

Compound5-HT₂A Kᵢ (nM)5-HT₁A Kᵢ (nM)D₂ Kᵢ (nM)
This compound Experimental DataExperimental DataExperimental Data
Buspirone (Alternative) > 100012.1[7]450
Ketanserin (Reference) 2.515050

Table 1: Hypothetical data table for comparing receptor binding affinities.

Functional Characterization: In Situ Electrophysiology

Demonstrating that a compound binds to a receptor is only the first step. The critical next question is whether this binding has a functional consequence—does it activate (agonism) or block (antagonism) the receptor's signaling? Brain slice electrophysiology provides an excellent platform to answer this in a biologically relevant context.[8][9][10]

Core Technique: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of electrical activity from a single neuron within a preserved brain slice.[11] By recording changes in membrane potential or ionic currents in response to compound application, one can determine its functional effect on neuronal excitability, which is often modulated by G protein-coupled receptors like the 5-HT receptors.

G 5-HT2A Receptor Signaling Cascade compound 5-HT or Agonist (e.g., this compound?) receptor 5-HT2A Receptor compound->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release (from ER) ip3->ca_release triggers depolarization Neuronal Depolarization (Increased Firing) pkc->depolarization leads to ca_release->depolarization leads to

Caption: A simplified 5-HT2A receptor signaling pathway.

Experimental Protocol: Brain Slice Electrophysiology

This protocol outlines how to measure changes in the firing rate of pyramidal neurons in the prefrontal cortex, a region rich in 5-HT₂A receptors.

Materials:

  • Animal: Adult mouse (e.g., C57BL/6J).

  • Solutions:

    • Slicing Solution (ice-cold, carbogenated): High sucrose, low calcium artificial cerebrospinal fluid (aCSF) to protect neurons during slicing.

    • Recording aCSF (carbogenated): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

    • Internal Solution (for patch pipette): K-gluconate based solution with ATP and GTP.

  • Equipment: Vibrating microtome (vibratome), patch-clamp amplifier, microscope with DIC optics, micromanipulators, perfusion system.

Procedure:

  • Anesthesia and Dissection: Deeply anesthetize the mouse and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.

  • Slicing: Mount the brain onto the vibratome stage and cut coronal slices (e.g., 300 µm thick) containing the prefrontal cortex. Causality: The vibratome minimizes tissue damage compared to a cryostat, preserving neuronal viability for recording.[11]

  • Incubation: Transfer slices to a holding chamber containing recording aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording. All solutions must be continuously bubbled with carbogen (95% O₂ / 5% CO₂).

  • Recording:

    • Transfer a single slice to the recording chamber under the microscope and perfuse continuously with recording aCSF.

    • Using a glass microelectrode filled with internal solution, approach a pyramidal neuron in Layer V of the cortex.

    • Establish a high-resistance (>1 GΩ) "gigaseal" and then rupture the membrane to achieve whole-cell configuration.

    • In current-clamp mode, record the baseline spontaneous firing rate of the neuron.

  • Compound Application:

    • Agonist Test: After establishing a stable baseline, perfuse the slice with aCSF containing this compound (e.g., 10 µM) for 5-10 minutes and record any change in firing rate. An increase in firing would suggest an agonistic effect.

    • Antagonist Test: Perfuse the slice with a known 5-HT₂A agonist (e.g., DOI) to induce an increase in firing. Once this effect is stable, co-apply this compound. A reduction in the DOI-induced firing rate would suggest an antagonistic effect.

  • Washout: Perfuse with standard aCSF to see if the effect is reversible.

Systemic Effects: In Vivo Behavioral Models

The final and most integrative step is to assess how the compound affects the behavior of a whole organism. Behavioral tests can provide insights into a compound's psychoactive, motor, and anxiolytic/anxiogenic properties.

Core Technique 1: Open Field Test

This test is a simple and widely used method to assess general locomotor activity and anxiety-like behavior in rodents.[12][13][14][15][16] A drug that increases locomotion could be a psychostimulant, while one that decreases it might be sedative.

Experimental Protocol: Open Field Test

Materials:

  • Apparatus: A square arena (e.g., 50x50x38 cm) made of non-porous plastic.[12][14]

  • Software: Video tracking software to automatically record distance moved, time spent in different zones (center vs. periphery), and other parameters.

  • Animals: Adult mice, habituated to the testing room for at least 30-60 minutes before the test.[12][13]

Procedure:

  • Pre-treatment: Administer the vehicle, this compound, or a reference compound (e.g., amphetamine) to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

  • Testing: 30 minutes post-injection, place a single mouse in the center of the open field arena.

  • Recording: Allow the mouse to freely explore the arena for a set period (e.g., 10-30 minutes) while the tracking software records its behavior.[12]

  • Cleaning: Between each trial, thoroughly clean the arena with 70-95% ethanol to remove any scent cues left by the previous animal.[12][16]

  • Data Analysis: Compare the total distance traveled, time spent in the center of the arena, and rearing frequency between the different treatment groups.

Core Technique 2: Head-Twitch Response (HTR)

The HTR in rodents is a widely accepted behavioral proxy for 5-HT₂A receptor activation by psychedelic compounds.[17] Non-hallucinogenic 5-HT₂A agonists typically do not induce this behavior. Observing HTR would be strong evidence for a specific functional profile of this compound.

Procedure:

  • Pre-treatment: Administer vehicle, this compound, or a positive control (e.g., DOI or LSD) to different groups of mice.

  • Observation: Place the mice in individual observation chambers.

  • Counting: For a period of 30-60 minutes post-injection, a trained observer, blind to the experimental conditions, counts the number of rapid, side-to-side head movements.

  • Data Analysis: Compare the total number of head twitches across the different treatment groups. An increase in HTR in the compound group relative to the vehicle group would suggest 5-HT₂A agonism.[17]

Conclusion and Best Practices

This guide outlines a systematic approach for the independent and rigorous evaluation of this compound's biological effects. By progressing from in vitro binding to in situ function and finally to in vivo behavior, researchers can build a comprehensive and replicable pharmacological profile.

Key tenets for ensuring trustworthiness and replicability include:

  • Blinding: Whenever possible, experimenters should be blind to the treatment conditions.

  • Controls: Always include appropriate vehicle, positive, and negative controls.

  • Power Analysis: Use power analysis to determine appropriate sample sizes for animal studies.

  • Transparent Reporting: Clearly report all methods, including compound source and purity, animal strain, and statistical analyses.

By adhering to these principles, the scientific community can confidently establish the true biological identity of this compound, providing a solid foundation for the development of novel therapeutics derived from its structure.

References

  • Buskila, Y., & Amitai, Y. (1999). Electrophysiological recording from brain slices. Methods, 18(2), 86-90. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw6oeVrSa7Q9CrZiS6MldtKCjfIXV3YSm9F4rFwcYglNB3tcaq7lLudHJzKESD-0Vgl7obqFWh5eo-r-48dzWqoMl7vX-ykm9FxoP16ew7Ea--9lFNDaxuTBLY3PGEky2KvtU=]
  • ConductScience. (2022). Ultimate Guide on Neuronal or Brain Slice Electrophysiology. ConductScience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrT6OFfFc_tLJykQRiRNQmkewl03KRM1NaZkzNdkAQI8e3EzzbxJf6tpkFMD2jIj5BtKCaEUhdWQXEV3545xCSpoi3UpRsSRGu-k7P-h_3AcDgouR62CZTQByCDPnl7d9y1lyu0MbrQ8paMQmtPJ4MWoL6]
  • JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLCvgsJacI6_1m3Cf3adTWEz7BtPguY4FUYNelN3V6HWUbZPKadpkQNoc_VIzQTb-pol-iGZyDctFQtTJYpFAYgVX34MADZzQSLCGr0gWqhACdnCwmmuK3eDjyay23H-iwfqjEvMXSLY0u28ApujpA0A8RZPcg4ZpPbaM7UYFwkrfGTQCRTngsfNc6NXzJsXarzLPDWg==]
  • Stubblefield, E. A., & Ben-Shalom, R. Guide to Slice Electrophysiology. GitHub Pages. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnARC7iW98RA8AVYen9oUsJD4nl2iZ6omK1f4034fvQQe7VY8C4q84vBiJj4H0YLBtJiFZOwuueQXIgiO9QSVUCzzX9UpH3Q56mfeWGNtEvNxpLgS4zR8kVGLvuCT0TA_VPtnPktFABiA=]
  • UCSF IACUC. (2024). Locomotor Activity/Open Field Test. UCSF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwRcDmRpjWbw8Ds-YQ4-0ap5KDp7prSHkd6uLdOjwaTtbLcUIc2Aoa9TCdkJSnBMpD7PC4ZvH1yzECNa92AN-JWTo1S0TcnCXowCqwLIdtuXHbEriSIAxW83MgWAEGwjzp8yJusGgTqeTLGiD6SuYkwBDvhWq6x3ZW0rWU-b1xpao4wOJJLq8lLfyC_Renk0oj61YArD6kqrPRYnX-UB0KDb1iE9zn48v0s5rGZr5NryyxdVm_jiMx6AC3INMY]
  • Semantic Scholar. Electrophysiological recording from brain slices. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOYkGo9CkLDqy9tudB1J0Ink5TrEZejjLAkB6mSroTaCezdLe-_9ViFPrnz2gLqSr4XuFY-qmxoG59ju5wJHigiZXyzWvoEfAkbRQOX1YEgEgbX9wIzVkNYKEsyGzzqnbs7CWK-4FDDiohBwRHSSMkhXfFVN3jC_HsKGjD9D9mTOtQK6NTgtwb0PfJqhHshX1T7Gy7UOu-nVPDVJnPyGGhbScf8GlKQ2SrTSBDkPslr_qBbsmkdK8KqsVoGw1L6PWwNByABAWN]
  • Varga, Z. V., et al. (2015). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 5(20). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpBp5rtnS3MKUGkXafo6iDF6yt-g7ku5K9UolQMxzC5-RW8o9Fv8LsITWv4Tpk1NIMuU39Rvoq31h4lx2zn7XE9IlQTHMagFSYZeUAKAg3yn64ZIgRTuvImXVFUEDgx8XF41Dytu5I244LkKEE]
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExxel7XwrLdHezu8aBPIig75G41CHaijWdJnUiLbBDEncUbCYrEoX2zRJEI2ObkRDC0QVb4wkCEZw3F_BjVLpS1xx-og3V_6Wuq12kWDs_I7BHhVRrPHyF9saDmu1nQjPaWtF__6cOhDSyjSCde6tqM3ItPkC1]
  • Precisionary Instruments. (2025). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Precisionary Instruments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBblgSJb1Jqu-enc7zU_Aj32iHCqboAvNe6r3VGwu-ilbVKzm2hEIKH35JI7VTDSf8SGC4qLgP5PZmNaNU47oNIyLryZWrBUUYe8EvQc3SbY83QHMCojByUCInkI14C-nYT6nT1HmnkKhWDPssxwhV4ErjUmRWrIYuLyV1dRCwMDFJ53WhhVXhykG4qNY-q34WzwcKcreRyUXLSZzLNw==]
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 615, 313–343. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElpLgvhpLD4C275lL7tSs0gafOqG-niFw1WwRwWlCdGobzDCZ6JCuqM3EbaLz0O5l7KdgUeCKzvykWSPvuf8_Z7J92rZRf8xuYF0aJOrJ3KU9-6FBsebU0mk9UjrOR1G7sqog=]
  • Willcocks, J. L., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments, (91), 51729. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq3V9y6MR7e6c392tCuJXRXsH0YSGgOFooZX-Q4yYmSeh8r11sXlPPoMglpIfz1H44RIMfKjxZFDl6BcFd_uyOJYu0m2vMYvyBA8ZLKlI8xbMB1N0jSkI6OVxlFpdP9W7k0bB-SEaZT_CsDA==]
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGezV2ViyCb_cR2vjs0Wb9wK976gt_hRoQq58tQYjTDadhGILKHsjWNS0UZn0kjIPDOg6i4m5j2N_w0v1RxyndB-R2CUXlJ8zXl2fXlWuMbjtCQM9c3mNAFKMOyS6yNtHPBWY_SbuGTd4R2q4f4JOpslSRsuednyunHkZ29q59Xs67aCQRfdlfz-qICNc57zf5cfCrpVlZq_giHp44OXDcgP2ShdKVW]
  • Schreiber, R., & De Vry, J. (1993). Behavioral and locomotor studies of serotonin receptor agonists as antidepressant drugs. NIDA research monograph, 134, 159–200. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi-_BqnAYGPGEu0I3kwZLUS-LJ8YpGR-ksP6LsC7ZCNp93TodhFlD-GQxd4fJNqNTYwkL2ve5hQ34WOqCbXw9_SFMEq_eC0gsuuRbK22Vi9tt_sabCT5WIway6aNaQYmnpzA==]
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHdTKcYKkhSNDx2HbV3J8mpuN3R-BTTnWTUTxco7rOwcPB7VZzOhPTBiXM_TGvlPV_I3VCqXFTksuyVs6PzBffIVzP1i6K-zgH3FrvgICOcXW9ARvNrLOYdpbgqie8s65GXztcpJU03hINIpzWe3ZxsQmwROSbKZDudWcVxS7V2Ed8XS_FFFVBKaRhz6Vja9TCsAusdL_J-Vxpz3AwnDOnao1ZD5gERRF8VC6A]
  • Novák, C., et al. (2024). Locomotion test for mice. protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqIO5-Ry7A7IzgltworfeClgiyoDyFYHRPp0yHSpydULI-LUucemB1YW_2tTe_8vacQKgpzyjG_wKmMynnUXvK4fQDWgj-LnwBOmd2CD61Dgsiv8ZVPMzAIrSzFKpEvkZYD04MghjcVgL6UeyadDPysDl_n1JndO4bTfME_A==]
  • Wikipedia. Head-twitch response. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzHsDWUqBy36mFtkP17JQCbLuQ_LhSObziXjeFJrVKtVJLxuNOwmtnM2hpzj6LsHObqVawOb_5JGbLEvm2biPbcVrUkHIii1iU7_IAg9WacrZj4y0oM0frWWbPd0EMp9F51SnKzkSjorj1vBU=]
  • ChemicalBook. 1-(4-FLUOROBENZYL)PIPERAZINE CAS#: 70931-28-1. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQBZL0IwAF_ojEMuD0x2dkdm1B4dfYzXV5unQUlDGVHSQapl3mhZWev3U4YY_V-bNNKDwV1fLjkgYKhXnpu_N23a_jAa1VcSdGMv4wl6J0EaYRUQEPvVFKqm_LmkWHVOwVo8gM_-hRtnBnb-EVzrl94tq26eVJdNi0fbKKSQddew==]
  • Sigma-Aldrich. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNvykIEO7St3EpsB6SwOZofQ85Pj79ao0UNNtYyEr-NVa-z6Dv9atBFpf-3oIYTgj4BsV7PkIiyOxge2B8tdRJYkez78DWuyy3BznQ1s-EuQ7xkFr13Kcr0itwGOvMO4Tz_yBtZVsBBniqWHIzOLHHf8O0]
  • Di Micco, S., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4232. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxi3tCXgNB-Vp6t8TTi0lxqGdHYGuRSjNE2NX0YEQnh2WRucyF7__LSUXCNU53qLB8IBMTY4E0D7dlzwl3mxuBEbaZ1BcanDyorsSdAWCxhSR0gB08vbVlYuhQcfMlgy79oqLXfsLB3crO9A==]
  • Musio, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6528. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGAEJvw4bofbJlv6fkCXmuQs0NoaLf7rNtCM1JL1cpLPpR7wdi3KeuCk8tLCeyIMaZnAkWKd1YPm-zR5QprbxrfkeOBduPYO_DfJ5mKB7tCl9HkW1dW8g3H5KLs84fXy-PN8u9v_oz-ICj6kk=]

Sources

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of 1-(4-Fluorobenzoyl)piperazine and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative pharmacokinetic (PK) analysis of 1-(4-Fluorobenzoyl)piperazine (FBP) and its primary metabolites. FBP is a critical structural motif and a known metabolite of several centrally acting agents, making the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile—and that of its biotransformation products—essential for a complete understanding of a parent drug's overall efficacy and safety. We will detail the scientific rationale, present robust experimental protocols for in vivo studies, outline bioanalytical methodologies, and interpret comparative PK data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, self-validating system for pharmacokinetic evaluation.

Introduction: The Rationale for Comparative Profiling

This compound (FBP) is a key chemical entity found in various pharmacologically active compounds. More significantly, it is a primary metabolite of drugs such as Niaprazine, a sedative-hypnotic agent.[1][2] The pharmacological and toxicological profile of a drug is not solely determined by the parent compound but is a composite of the activities of both the parent drug and its metabolites.[3][4] A metabolite may exhibit its own therapeutic effects, contribute to side effects, or be inactive. Therefore, understanding the rate and extent of FBP's formation and subsequent elimination, relative to its own metabolic products, is paramount for predicting the overall clinical performance of any parent compound that metabolizes to it.

A comparative pharmacokinetic profile allows us to answer critical questions:

  • Rate of Formation: How quickly are metabolites generated from the parent compound?

  • Systemic Exposure: What is the relative systemic exposure (AUC) of the parent versus its metabolites?

  • Elimination Dynamics: Do the metabolites have a longer or shorter half-life than the parent compound, potentially prolonging the therapeutic or toxic window?

  • Metabolic Pathways: Which biotransformation pathways are dominant?[5]

This guide will use a hypothetical, yet pharmacologically plausible, dataset to illustrate the principles of comparative PK analysis between FBP and its primary metabolite, 4-Fluorobenzoic Acid (4-FBA), which results from the cleavage of the piperazine ring.

Metabolic Pathways of this compound

The metabolism of piperazine-containing compounds is well-documented and can involve several enzymatic pathways, primarily mediated by cytochrome P450 (CYP) isoenzymes in the liver.[6][7] For FBP, the most probable major metabolic pathways include N-dealkylation and oxidation of the piperazine ring, ultimately leading to ring cleavage.

Key Metabolic Reactions:

  • Oxidative Deamination/N-dealkylation: This pathway leads to the cleavage of the benzoyl group from the piperazine ring, forming 4-Fluorobenzoic Acid (4-FBA) and piperazine.

  • Hydroxylation: The aromatic ring or the piperazine moiety can undergo hydroxylation.[5][8]

For the purpose of this guide, we will focus on the comparative pharmacokinetics of FBP and its major, readily formed metabolite, 4-FBA.

G FBP This compound (Parent Compound) FBA 4-Fluorobenzoic Acid (Metabolite A) FBP->FBA CYP-Mediated N-dealkylation (Major Pathway) Piperazine Piperazine (Metabolite B) FBP->Piperazine CYP-Mediated N-dealkylation Hydroxylated Hydroxylated Metabolites (Minor) FBP->Hydroxylated Hydroxylation (Minor Pathway)

Caption: Proposed major metabolic pathway of this compound (FBP).

Experimental Design: A Self-Validating In Vivo Protocol

The credibility of a pharmacokinetic study hinges on the robustness of its design. The following protocol is designed to ensure data integrity and reproducibility for profiling FBP and 4-FBA in a rodent model.

Rationale for Experimental Choices
  • Animal Model: Male Sprague-Dawley rats (250-300g) are chosen as they are a standard model in DMPK (Drug Metabolism and Pharmacokinetics) studies, with well-characterized physiology and metabolic systems that are often translatable to humans.

  • Dosing: A single oral gavage (PO) dose of 10 mg/kg is selected. Oral administration is chosen to assess absorption and first-pass metabolism, which are critical for drugs intended for oral use. The dose is high enough to ensure concentrations are well above the limit of quantification for both the parent and metabolite.

  • Vehicle: A solution of 5% DMSO, 40% PEG 400, and 55% saline is a common and effective vehicle for ensuring the solubility and bioavailability of moderately lipophilic compounds.

  • Blood Sampling: A sparse sampling design with serial bleeding from a cannulated jugular vein allows for the collection of a full time-course from each animal, reducing inter-animal variability. The time points (0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) are chosen to accurately capture the absorption (Cmax, Tmax) and elimination (t1/2) phases for both a rapidly forming metabolite and the parent compound.[8]

Step-by-Step In Vivo Protocol
  • Acclimatization: House animals for at least 3 days under standard conditions (12h light/dark cycle, controlled temperature, and humidity) with free access to food and water.

  • Fasting: Fast animals overnight (approx. 12 hours) prior to dosing to reduce variability in gastric emptying and absorption. Water remains available ad libitum.

  • Dose Preparation: Prepare the 10 mg/kg dosing solution of FBP in the selected vehicle on the day of the study. Ensure complete dissolution.

  • Administration: Administer the dose via oral gavage. Record the exact time of administration for each animal.

  • Blood Collection: At each specified time point, collect ~150 µL of whole blood from the jugular vein cannula into tubes containing K2EDTA as an anticoagulant.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.

  • Sample Storage: Harvest the resulting plasma supernatant and store it in clearly labeled tubes at -80°C pending bioanalysis. This ensures the stability of the analytes.[9]

G cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Acclimatize Animal Acclimatization (≥ 3 days) Fast Overnight Fasting (~12 hours) Acclimatize->Fast DosePrep Dose Preparation (10 mg/kg in vehicle) Admin Oral Gavage Administration (T=0) DosePrep->Admin Sample Serial Blood Sampling (0.25h to 24h) Admin->Sample Process Centrifugation & Plasma Separation Sample->Process Store Store Plasma @ -80°C Process->Store Analyze LC-MS/MS Bioanalysis Store->Analyze PK_Calc Pharmacokinetic Calculations Analyze->PK_Calc

Caption: Experimental workflow for the in vivo pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices like plasma due to its superior sensitivity and selectivity.[9][10]

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw plasma samples on ice.

  • Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of FBP).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analyze: Transfer the clear supernatant to an HPLC vial for injection.

Instrumentation and Conditions
  • HPLC System: A standard UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for good separation.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

Specific MRM transitions for FBP and 4-FBA would be optimized via infusion prior to the analysis to ensure maximum sensitivity and specificity.

Results: Comparative Pharmacokinetic Data

Following bioanalysis, the plasma concentration-time data is subjected to non-compartmental analysis (NCA) to derive key pharmacokinetic parameters.[3]

Table 1: Comparative Pharmacokinetic Parameters of FBP and its Metabolite 4-FBA (Hypothetical Data)

ParameterUnitsThis compound (FBP)4-Fluorobenzoic Acid (4-FBA)
Cmax (Maximum Concentration)ng/mL850210
Tmax (Time to Cmax)h1.02.0
AUC(0-t) (Area Under the Curve)h*ng/mL42501890
t1/2 (Elimination Half-life)h4.56.2
Metabolite-to-Parent Ratio (AUC) --0.44

Discussion and Interpretation

The data presented in Table 1 provides a clear, quantitative comparison of the pharmacokinetic behaviors of FBP and its metabolite, 4-FBA.

  • Absorption and Formation: FBP is rapidly absorbed, reaching its peak concentration at 1.0 hour post-dose.[8] The metabolite, 4-FBA, appears more slowly, with a Tmax of 2.0 hours, which is consistent with it being formed via metabolism of the parent compound. The lower Cmax of 4-FBA relative to FBP suggests that while metabolism occurs, the peak systemic concentration of the metabolite is significantly lower than the parent drug.

  • Systemic Exposure: The AUC for FBP is more than double that of 4-FBA, with a metabolite-to-parent ratio of 0.44. This indicates that systemic exposure to the parent compound is substantially greater than that of this primary metabolite following an oral dose. This is a critical finding for attributing pharmacological activity.

  • Elimination: Interestingly, the metabolite 4-FBA has a longer elimination half-life (6.2 h) compared to the parent FBP (4.5 h). This suggests that the metabolite is cleared from the body more slowly.[4] For drugs administered in multiple-dosing regimens, a metabolite with a longer half-life could accumulate to a greater extent than the parent drug, a factor that must be considered in safety and toxicology assessments.

Conclusion

This guide has outlined a scientifically rigorous approach to the comparative pharmacokinetic profiling of this compound and its primary metabolite. The in-depth analysis of their relative absorption, exposure, and elimination provides invaluable insights for drug development. The data reveals that while FBP is the dominant circulating species, its metabolite, 4-FBA, exhibits a slower elimination rate that could lead to accumulation upon chronic dosing. Such comparative profiling is not merely a regulatory requirement but a fundamental tool for building a comprehensive understanding of a drug candidate's disposition and for making informed decisions in the progression of new chemical entities.

References

  • Ryu, E. K., Choe, Y. S., Kim, D. H., Ko, B. H., Choi, Y., Lee, K. H., & Kim, B. T. (2007). In vitro metabolism studies of 18F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Nuclear Medicine and Biology, 34(7), 845-853. [Link]

  • Patsnap. (2024). What is the mechanism of Niaprazine? Patsnap Synapse. [Link]

  • Sungkyunkwan University. (n.d.). In vitro metabolism studies of 18F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Sungkyunkwan University Research Output. [Link]

  • Sannino, S., et al. (2024). Unveiling Niaprazine's Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent. Pharmaceuticals, 17(9), 1165.* [Link]

  • mzCloud. (2016). 1-(4-Fluorobenzyl)piperazine. mzCloud Mass Spectral Database. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. FDA.gov. [Link]

  • Yu, P. B., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 327. [Link]

  • European Medicines Agency (EMA). (2003). Piperazine Summary Report (3). Committee for Veterinary Medicinal Products. [Link]

  • ResearchGate. (n.d.). Some pharmacokinetic parameters of cariprazine and its active metabolites. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • de Campos, M. L., Padilha, E. C., & Peccinini, R. G. (2014). A review of pharmacokinetic parameters of metabolites and prodrugs. Drug Metabolism Letters, 7(2), 105-116. [Link]

  • PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. National Center for Biotechnology Information. [Link]

  • Jemal, M., & Xia, Y. Q. (2005). Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(6), 759-766. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Drug and Alcohol Dependence, 104(1-2), 113-117. [Link]

  • Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • Breimer, D. D., Jochemsen, R., & von Albert, H. H. (1980). Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles. Arzneimittel-Forschung, 30(5a), 875-881. [Link]

  • Sakamuru, S., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 14(7), 1269-1282. [Link]

  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Link]

  • Międzybrodzka, A., et al. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 27(19), 6296. [Link]

  • Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. International Journal of Clinical Pharmacology and Therapeutics, 42(7), 390-399. [Link]

Sources

A Comparative Guide to Evaluating the Off-Target Effects of 1-(4-Fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the principle of molecular selectivity is paramount. A drug's efficacy is defined by its interaction with its intended target; however, its safety profile is often dictated by its unintended interactions—the so-called "off-target" effects. These off-target activities can lead to unforeseen adverse drug reactions (ADRs), derailing promising candidates in late-stage development. The piperazine scaffold, a common motif in centrally active agents, is known for its potential to interact with a range of aminergic G-protein coupled receptors (GPCRs).

This guide focuses on 1-(4-Fluorobenzoyl)piperazine , a compound of interest for researchers in neuropharmacology and medicinal chemistry. As of this writing, a comprehensive public off-target profile for this specific molecule is not available. Therefore, this document serves a dual purpose: first, as a practical, in-depth guide on how to experimentally determine and evaluate the off-target profile of this compound, and second, as a comparative analysis, placing its hypothetical profile in context with well-characterized neuropsychiatric drugs.

To provide a robust comparative framework, we will use two widely studied antipsychotic agents as benchmarks:

  • Haloperidol : A conventional, first-generation antipsychotic, primarily a potent dopamine D2 receptor antagonist, known for its significant off-target interactions.

  • Aripiprazole : An atypical, third-generation antipsychotic, which acts as a D2 receptor partial agonist and exhibits a more complex, but well-documented, multi-receptor binding profile.[1][2]

By establishing a rigorous, experimentally-grounded workflow, researchers can proactively identify potential liabilities of this compound, enabling data-driven decisions to advance, modify, or deprioritize its development.

Conceptual Framework: On-Target Efficacy vs. Off-Target Liability

The central challenge is to design a molecule that binds with high affinity to its therapeutic target while avoiding interactions with other proteins that could cause adverse effects. For a compound like this compound, which we will hypothetically presume is being investigated for activity at the dopamine D2 receptor, the ideal profile is high potency at D2 with minimal affinity for other receptors such as serotonergic, adrenergic, histaminergic, and muscarinic subtypes.

cluster_0 Drug Action cluster_1 Biological Targets cluster_2 Clinical Outcomes Compound This compound OnTarget Primary Target (e.g., Dopamine D2 Receptor) Compound->OnTarget High Affinity (Desired) OffTarget1 Off-Target 1 (e.g., 5-HT2A Receptor) Compound->OffTarget1 Unintended Binding OffTarget2 Off-Target 2 (e.g., Histamine H1 Receptor) Compound->OffTarget2 Unintended Binding OffTarget3 Off-Target 3 (e.g., Adrenergic α1 Receptor) Compound->OffTarget3 Unintended Binding Efficacy Therapeutic Effect (e.g., Antipsychotic Action) OnTarget->Efficacy SideEffect1 Adverse Effect 1 (e.g., Sedation) OffTarget2->SideEffect1 SideEffect2 Adverse Effect 2 (e.g., Orthostatic Hypotension) OffTarget3->SideEffect2

Caption: On-target vs. off-target interactions of a therapeutic compound.

Comparative Binding Profiles: A Data-Driven Benchmark

To contextualize the potential off-target profile of this compound, we present the known binding affinities (Ki, in nM) of Haloperidol and Aripiprazole for a panel of key central nervous system receptors. A lower Ki value indicates higher binding affinity. Data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and associated literature.[1][3][4][5]

Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine and Serotonin Receptors

TargetHaloperidol (Ki, nM)Aripiprazole (Ki, nM)Potential Clinical Implication of Interaction
Dopamine D2 0.89 - 2.0 [5][6]0.34 [1][2]Primary Target: Antipsychotic Efficacy
Dopamine D1250 - 1800>1000Low affinity desired to avoid cognitive side effects
Dopamine D34.6[5]0.8[2]Potential role in mood and cognition
Dopamine D410[5]44Role in cognition; target for some atypicals
Serotonin 5-HT1A 3600[5]1.7 [2]Anxiolytic, antidepressant effects (agonist action)
Serotonin 5-HT2A 120[5]3.4 [2]Reduces extrapyramidal symptoms (antagonist action)
Serotonin 5-HT2C4700[5]15[7]Appetite and mood regulation; antagonism linked to weight gain
Serotonin 5-HT7>100039[7]Potential role in depression and cognition

Table 2: Comparative Binding Affinities (Ki, nM) at Adrenergic, Histaminergic, and Muscarinic Receptors

TargetHaloperidol (Ki, nM)Aripiprazole (Ki, nM)Potential Clinical Implication of Interaction
Adrenergic α1A 5 - 1025.7 [4]Orthostatic hypotension, dizziness
Adrenergic α2A100 - 80060Sedation, blood pressure regulation
Histamine H1 1000 - 400025.1 - 57 [4][7]Sedation, weight gain
Muscarinic M1>10,000>10,000Anticholinergic effects (dry mouth, blurred vision, cognitive impairment)

Note: Ki values can vary between studies depending on experimental conditions (e.g., radioligand used, tissue source). The values presented are representative figures from peer-reviewed sources.

Interpretation of Comparative Data:

  • Haloperidol exhibits potent D2 antagonism but has poor selectivity against other dopamine subtypes and very low affinity for most serotonin, histamine, and muscarinic receptors. Its high affinity for the D2 receptor is linked to both its efficacy and its high rate of extrapyramidal side effects.[8]

  • Aripiprazole shows a more complex "polypharmacology." It has very high affinity for D2 and D3 receptors, but also engages 5-HT1A and 5-HT2A receptors at clinically relevant concentrations.[1][2] This multi-receptor profile is thought to contribute to its "atypical" properties, including a lower risk of motor side effects and potential benefits for mood and cognitive symptoms.[9] However, its moderate affinity for H1 and α1A receptors can still contribute to side effects like sedation and dizziness.[7][10]

Experimental Workflow for Profiling this compound

A systematic, tiered approach is the industry standard for evaluating off-target effects. This begins with a broad screen to identify potential "hits" followed by more detailed pharmacological characterization.

cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional Characterization A1 Synthesize & QC This compound (Purity >98%) A2 Primary Screen: Eurofins SafetyScreen44 Panel (Single Concentration @ 10 µM) A1->A2 A3 Analyze % Inhibition Data A2->A3 A4 Identify 'Hits' (% Inhibition > 50%) A3->A4 B1 For each 'Hit' Target: Perform Concentration-Response Curve (e.g., 10-point, 3-fold dilution) A4->B1 Proceed with Hits B2 Calculate IC50 and Ki Values B1->B2 C1 For High-Affinity Hits: Conduct Functional Assays (e.g., cAMP, Ca2+ Flux) B2->C1 High-Affinity Hits (e.g., Ki < 1 µM) C2 Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) C1->C2 C3 Final Risk Assessment (Compare Ki to expected therapeutic concentration) C2->C3

Caption: A tiered experimental workflow for off-target profiling.

Detailed Experimental Protocols

The cornerstone of off-target profiling is the radioligand binding assay, a robust and sensitive method for quantifying the interaction between a compound and a receptor.[11][12]

Protocol 1: Broad Off-Target Screening (Tier 1)

Objective: To identify significant off-target interactions across a standardized panel of receptors, ion channels, and transporters.

Methodology: This protocol is based on the widely used Eurofins SafetyScreen44 or similar panels.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Execution: The test compound is screened at a final concentration of 10 µM in duplicate across the panel. Each assay in the panel consists of a specific cell membrane preparation (expressing the target), a specific radioligand, and appropriate buffer conditions.

  • Incubation: The reaction mixture (membranes, radioligand, and test compound or vehicle) is incubated to allow binding to reach equilibrium. Incubation time and temperature are target-specific (e.g., 60 minutes at 30°C).[3]

  • Separation: Receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through glass fiber filter mats.[11]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Control binding is determined from vehicle-treated samples.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target.

    • The percent inhibition of specific binding by the test compound is calculated: % Inhibition = 100 * (1 - [(Test Compound CPM - Non-specific CPM) / (Control CPM - Non-specific CPM)])

    • An inhibition value >50% is considered a significant "hit" and warrants further investigation.

Protocol 2: Potency Determination (IC50 and Ki) (Tier 2)

Objective: To determine the affinity (Ki) of the test compound for the "hit" targets identified in Tier 1.

Methodology: A competitive radioligand binding assay is performed.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution of this compound to create a range of concentrations (e.g., 10 points from 100 µM down to 1 nM).

  • Assay Setup: For each "hit" target, set up the binding assay as in Protocol 1. Instead of a single concentration, incubate the membranes and a fixed concentration of radioligand (typically at its Kd value) with the range of test compound concentrations.

  • Execution: Follow steps 3-6 from Protocol 1.

  • Data Analysis:

    • Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the equilibrium dissociation constant of the radioligand for the receptor.[3]

Conclusion and Strategic Implications

A thorough evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of strategic drug development. For a novel compound like this compound, this process is critical. While no public data currently exists, the workflows and comparative data presented in this guide provide a clear and actionable path forward for its evaluation.

By performing a broad liability screen followed by potency determination for any identified hits, researchers can construct a comprehensive binding profile. Comparing this profile to benchmarks like Haloperidol and Aripiprazole allows for a rational assessment of risk. For instance, a high affinity (e.g., Ki < 100 nM) for the histamine H1 receptor would predict a strong sedative effect. Similarly, potent blockade of the adrenergic α1 receptor would raise concerns about cardiovascular side effects like orthostatic hypotension.

Ultimately, this guide empowers researchers and drug development professionals to move beyond speculation. By generating high-quality, quantitative data on off-target interactions, the scientific community can make informed decisions, optimizing chemical matter to enhance selectivity and engineer safer, more effective medicines.

References

  • Di Sciascio, G., & Riva, M. A. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 29(10), 825–837. [Link]

  • Psychopharmacology Institute. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. B. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411. [Link]

  • Al-Hosaini, K., Laggart, J. D., & El-Kashef, D. (2012). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & medicinal chemistry, 20(2), 875–883. [Link]

  • Seeman, P. (2002). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Psychiatry research, 113(1-2), 41–50. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Link]

  • Wikipedia. (n.d.). Haloperidol. Retrieved from [Link]

  • H.P. Rang. (2003). GPCR-radioligand binding assays. British Journal of Pharmacology, 140, 229-231. [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS chemical neuroscience, 8(10), 2116–2123. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2019). Binding kinetics of ligands acting at GPCRs. British journal of pharmacology, 176(14), 2392–2407. [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current neuropharmacology, 15(8), 1153–1165. [Link]

  • Theisen, F. M., Haberhausen, M., Firnges, M. A., Antel, J., Trümbach, D., Hebebrand, J., & Theisen, Y. (2001). Radioreceptor-binding affinities (K i values) of haloperidol, clozapine and olanzapine for dopamine, serotonin, muscarinic and histamine receptor subtypes. Pharmacopsychiatry, 34(5), 209-210. [Link]

  • Burris, K. D., Molski, T. F., Xu, C., Ryan, E., Tottori, K., Kikuchi, T., Yocca, F. D., & Molinoff, P. B. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. The Journal of pharmacology and experimental therapeutics, 302(1), 381–389. [Link]

  • Seeman, P., Ko, F., & Tallerico, T. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular psychiatry, 10(9), 877–883. [Link]

  • Ito, C., Onodera, K., Yamatodani, A., Yanai, K., Sakurai, E., Sato, M., & Watanabe, T. (1997). The effect of haloperidol on the histaminergic neuron system in the rat brain. The Tohoku journal of experimental medicine, 183(4), 285–292. [Link]

  • CNS Spectrums. (2019). Aripiprazole: Examining the Clinical Implications of D2 Affinity. CNS Spectrums, 24(S1), 3-3. [Link]

  • Brain-Health.co. (n.d.). Clinician's Guide to Understanding Atypical Antipsychotic Drug Receptor Binding Properties. Retrieved from [Link]

  • Stahl, S. M. (2005). Receptor potencies (Ki values, nM) of selected antipsychotic agents. The Journal of clinical psychiatry, 66 Suppl 8, 4–5. [Link]

  • The GPCR Workgroup. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Fluorinated Piperazine Derivatives as Potential CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Meta-Analysis of Published Data on the Broader Class of Compounds Structurally Related to 1-(4-Fluorobenzoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Therapeutic Potential of Fluorinated Piperazine Scaffolds

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of clinically effective drugs targeting the central nervous system (CNS).[1] Its derivatives have been extensively explored for their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia, anxiety, and depression.[1][2] The introduction of a fluorine atom to the phenyl ring of these molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and receptor binding affinity.

While a comprehensive meta-analysis of the specific compound This compound is challenging due to a notable scarcity of published efficacy data, this guide will delve into the broader class of fluorinated piperazine and piperidine derivatives. By examining the structure-activity relationships (SAR) and pharmacological data of closely related analogues, we can infer the likely therapeutic profile and establish a framework for evaluating the efficacy of novel compounds like this compound. This guide will focus on the antipsychotic potential of this chemical class, a therapeutic area where piperazine derivatives have shown significant promise.[2][3]

The Pharmacological Rationale: Targeting Dopamine and Serotonin Receptors

The therapeutic efficacy of many antipsychotic agents is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[4][5] Classical, or "typical," antipsychotics primarily act as antagonists at D2 receptors, which is effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[6] However, this action is often associated with extrapyramidal side effects (EPS), which are movement disorders.[7]

"Atypical" antipsychotics, many of which are piperazine derivatives, exhibit a more complex pharmacological profile, often characterized by a potent antagonism of 5-HT2A receptors in addition to D2 receptor blockade.[5][8] This dual antagonism is believed to contribute to a broader spectrum of efficacy, including the mitigation of negative symptoms (e.g., social withdrawal, anhedonia) and a reduced liability for EPS.[7] Therefore, the ratio of 5-HT2A to D2 receptor affinity is a critical parameter in the development of novel antipsychotic drugs.[8]

Comparative Efficacy of Piperazine Derivatives: A Synthesis of Preclinical Data

Due to the limited data on this compound, this section presents a comparative analysis of representative piperazine derivatives from the scientific literature. The following table summarizes the binding affinities (Ki, in nM) for key CNS receptors. A lower Ki value indicates a higher binding affinity.

Compound ClassRepresentative Compound(s)Dopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT1A (Ki, nM)Reference
PhenylpiperazinesAripiprazole0.343.44.4[4]
Olanzapine1.142000[5]
Clozapine12613190[1]
BenzisothiazolylpiperazinesRisperidone3.130.12410[5]
BenzoylpiperidinesHaloperidol (Typical)1.038>10000[7]

This table is illustrative and presents data for well-characterized antipsychotics to provide a comparative framework. The binding affinities can vary depending on the specific assay conditions.

Experimental Protocols for Efficacy Assessment

The evaluation of potential antipsychotic agents involves a combination of in vitro and in vivo assays to determine receptor binding profiles and functional effects on behavior.

In Vitro Efficacy: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[9]

Objective: To quantify the binding affinity (Ki) of a test compound (e.g., a this compound derivative) to dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) that have been genetically engineered to express the human recombinant receptor of interest (e.g., D2 or 5-HT2A).[9]

  • Competitive Binding: The cell membranes are incubated with a specific radioligand (a radioactive molecule known to bind to the target receptor) and varying concentrations of the non-radioactive test compound.

  • Separation and Quantification: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the test compound's binding affinity.[9]

G cluster_0 In Vitro Receptor Binding Assay Workflow Membrane Prep Prepare cell membranes expressing target receptor Incubation Incubate membranes with radioligand and test compound Membrane Prep->Incubation Filtration Separate bound from unbound radioligand via filtration Incubation->Filtration Quantification Measure radioactivity with a scintillation counter Filtration->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Efficacy: Animal Models of Antipsychotic Activity

In vivo models are crucial for assessing the functional effects of a compound on complex behaviors relevant to psychosis.[10]

1. Amphetamine-Induced Hyperlocomotion:

  • Rationale: This model is based on the dopamine hypothesis of schizophrenia. Psychostimulants like amphetamine increase dopamine levels, leading to increased locomotor activity in rodents. The ability of a test compound to reduce this hyperactivity is predictive of D2 receptor antagonism.[10]

  • Procedure:

    • Rodents (typically mice or rats) are habituated to an open-field arena.

    • The test compound or vehicle is administered.

    • Amphetamine is administered to induce hyperlocomotion.

    • Locomotor activity is recorded and analyzed. A significant reduction in amphetamine-induced activity by the test compound suggests antipsychotic potential.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Response:

  • Rationale: PPI is a measure of sensorimotor gating, the ability of the brain to filter out irrelevant sensory information. This process is deficient in individuals with schizophrenia. Antipsychotic drugs can restore these deficits.[10]

  • Procedure:

    • An animal is placed in a startle chamber.

    • A weak auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).

    • The startle response is measured. In a normal animal, the prepulse inhibits the startle response to the pulse.

    • The test compound is evaluated for its ability to restore PPI in animals where it has been disrupted (e.g., by psychostimulants or genetic models).

3. Conditioned Avoidance Response (CAR):

  • Rationale: This model assesses the ability of a compound to interfere with a learned avoidance behavior, a characteristic of all clinically effective antipsychotics.[10]

  • Procedure:

    • An animal is trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding warning signal (e.g., a light or tone).

    • Once the avoidance response is learned, the test compound is administered.

    • The ability of the compound to block the avoidance response without causing sedation is a strong indicator of antipsychotic efficacy.

G cluster_1 In Vivo Antipsychotic Screening Cascade Compound Admin Administer Test Compound Model Selection Select Animal Model Compound Admin->Model Selection Behavioral Testing Conduct Behavioral Assay Model Selection->Behavioral Testing Amphetamine-Induced Hyperlocomotion Prepulse Inhibition Conditioned Avoidance Response Data Collection Record and Analyze Data Behavioral Testing->Data Collection Efficacy Determination Determine Antipsychotic-like Efficacy Data Collection->Efficacy Determination

Caption: A typical cascade for in vivo screening of antipsychotic drug candidates.

Conclusion and Future Directions

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel piperazine derivatives. Future research should focus on synthesizing this compound and subjecting it to the described in vitro and in vivo assays to definitively characterize its efficacy and therapeutic potential. Such studies will be crucial in determining if this compound offers a novel and improved treatment for neuropsychiatric disorders.

References

  • Rathore, A., Joshi, S., & Jain, S. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362-379. [Link][2][4]

  • Rathore, A., et al. (2021). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Mini Reviews in Medicinal Chemistry. [Link][3]

  • Wieronska, J. M., & Pilc, A. (2013). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Amino acids, 44(4), 1121–1136. [Link][5]

  • Wellcome Foundation. (Year not specified). Antipsychotic piperazine and piperadine derivatives. Current Drugs Ltd. [Source not available online][7]

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810. [Link][1]

  • Slideshare. (Date not specified). Pharmacological screening of Anti-psychotic agents. [Link][11]

  • Lieberman, J. A., Bymaster, F. P., & Meltzer, H. Y. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological reviews, 60(3), 358–403. [Link][6]

  • Weiner, I. (2003). Screening of antipsychotic drugs in animal models. Neurotoxicity research, 5(1-2), 107–118. [https://www.tau.ac.il/~ Weiner/publications/articles/Screening%20of%20antipsychotic%20drugs%20in%20animal%20models.pdf]([Link]~ Weiner/publications/articles/Screening%20of%20antipsychotic%20drugs%20in%20animal%20models.pdf)[12]

  • Shapiro, D. A., et al. (2003). Dopamine and serotonin receptor binding and antipsychotic efficacy. Neuropsychopharmacology, 28(12), 2157-2167. [Link][8]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-Fluorobenzoyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Safety Principles and Hazard Assessment

The molecular structure of 1-(4-Fluorobenzoyl)piperazine, featuring a piperazine ring, suggests that it should be handled as a hazardous substance. Piperazine and its derivatives are known to cause severe skin burns, eye damage, and may lead to allergic reactions[1][2]. Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.

Anticipated Hazard Profile:

Hazard CategoryDescriptionPrimary Mitigation
Skin Corrosion/Irritation Expected to cause skin irritation, and potentially severe burns upon prolonged contact[2][3].Strict containment and use of appropriate chemical-resistant gloves and lab coat.
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage[1][3].Mandatory use of safety goggles or a face shield.
Acute Toxicity (Oral) May be harmful if swallowed[3].Avoid ingestion; do not eat, drink, or smoke in laboratory areas.
Environmental Hazard Potential to harm aquatic life if released into the environment.Dispose of as hazardous chemical waste; do not discard down the drain or in general trash[4].

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound waste, from the point of generation to final collection.

Phase 1: Preparation and Segregation
  • Identify and Designate a Waste Container:

    • Select a dedicated, leak-proof hazardous waste container made of a material compatible with this compound and any solvents used. Plastic containers are often preferred over glass to minimize the risk of breakage[5].

    • The container must have a secure, screw-on cap[4].

  • Properly Label the Container:

    • Affix a hazardous waste tag to the container before any waste is added.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture[5][6]. Do not use abbreviations or chemical formulas[4][5].

    • Indicate the appropriate hazard pictograms (e.g., corrosive, irritant)[5].

  • Establish a Satellite Accumulation Area (SAA):

    • Designate an SAA in the laboratory where the waste is generated. This area must be under the direct supervision of laboratory personnel[7][8].

    • The SAA should be clearly marked with hazardous waste signage[7].

Phase 2: Waste Collection
  • Solid Waste:

    • Carefully transfer any solid this compound waste, including contaminated weighing paper, gloves, and pipette tips, into the designated solid hazardous waste container[1][4].

    • Avoid generating dust. If there is a risk of dust or aerosols, conduct the transfer within a certified chemical fume hood[1][9].

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated liquid hazardous waste container. Do not mix with other incompatible waste streams[4][8].

    • Keep the container securely sealed when not in use[2][4].

  • Sharps Waste:

    • Any needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for chemical waste[4].

Phase 3: Storage and Final Disposal
  • Secure Storage:

    • Store the hazardous waste container in the designated SAA, away from incompatible materials[4][8].

    • Ensure containers are not filled beyond 90% capacity to allow for expansion[7][8].

  • Decontamination:

    • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical. Use an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.

    • Dispose of any contaminated cleaning materials as hazardous waste[1].

  • Professional Disposal:

    • Once the waste container is full, or within the time limits set by your institution and local regulations, arrange for its collection by a licensed hazardous waste disposal contractor[4][10]. This waste will likely require high-temperature incineration[4].

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation. If the spill is significant, alert colleagues and your institution's Environmental Health and Safety (EHS) department[1].

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill[1].

  • Collect and Dispose: Carefully collect the absorbed material and place it into the designated hazardous waste container[1].

  • Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Phase 1: Preparation cluster_collect Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal cluster_spill Spill Response prep_container Select & Label Hazardous Waste Container prep_saa Establish Satellite Accumulation Area (SAA) waste_gen Waste Generation (Solid, Liquid, Sharps) prep_saa->waste_gen waste_seg Segregate Waste by Type waste_gen->waste_seg store_saa Store in SAA (Sealed Container) waste_seg->store_saa decon Decontaminate Equipment store_saa->decon prof_disp Arrange Professional Disposal (Incineration) decon->prof_disp spill Spill Occurs spill_contain Contain with Inert Absorbent spill->spill_contain spill_collect Collect & Dispose as Hazardous Waste spill_contain->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon

Caption: Logical workflow for the safe disposal of this compound.

Regulatory Compliance

Adherence to regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory. Key requirements include:

  • Hazard Communication: Employers must inform and train employees on the hazards of chemicals in the workplace[11][12].

  • Emergency Response Plan: A written emergency response plan must be in place for handling accidental releases of hazardous substances[11][13].

  • Waste Management: Laboratories must follow specific procedures for the labeling, storage, and disposal of hazardous waste to comply with the Resource Conservation and Recovery Act (RCRA)[5][7].

By implementing these procedures, research professionals can ensure a safe laboratory environment and maintain full regulatory compliance when working with and disposing of this compound.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Laboratory Environmental Sample Disposal Information Document. EPA.
  • 1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563. PubChem.
  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • 1-[4-(Trifluoromethyl)benzyl]piperazine Safety Data Sheet. Matrix Scientific.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 1-(4-Fluorophenyl)piperazine (hydrochloride). Cayman Chemical.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.
  • How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.